Denudatine
Description
Properties
CAS No. |
26166-37-0 |
|---|---|
Molecular Formula |
C22H33NO2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1S,5R,10S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16?,17?,18?,19?,20-,21-,22-/m0/s1 |
InChI Key |
OVXLNQAYPUEDSI-OJUGFABFSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC[C@@]34C2CC(C31)[C@]56C4C(C(CC5)C(=C)C6O)O)C |
Canonical SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Pictograms |
Acute Toxic |
Synonyms |
denudatine |
Origin of Product |
United States |
Foundational & Exploratory
Denudatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid with a complex hexacyclic structure. This class of natural products has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties. Found primarily in plant species of the genera Aconitum and Delphinium, this compound and its analogues represent a promising area for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.
Natural Sources of this compound
This compound is predominantly isolated from the roots of flowering plants belonging to the Ranunculaceae family. The primary species recognized as natural sources of this compound are:
-
Delphinium denudatum : The roots of this plant are a well-documented source of this compound, alongside other diterpenoid alkaloids such as vilmorrianone, panicutine, isotalatizidine, and condelphine[1].
-
Aconitum carmichaelii : The lateral roots of this species, commonly used in traditional Chinese medicine, have also been shown to contain this compound and its derivatives[2][3].
-
Aconitum kusnezoffii : This species is another documented source from which this compound has been isolated.
The concentration of this compound and other alkaloids can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol with comprehensive quantitative data is not available in the literature, a representative methodology can be synthesized from established alkaloid isolation techniques and data from various studies.
Experimental Protocol: A Representative Method for this compound Isolation
This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Delphinium denudatum.
1. Preparation of Plant Material:
-
Air-dry the roots of Delphinium denudatum at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with methanol (B129727) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
-
Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with an ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) (e.g., 3 x 2 L) to obtain the total crude alkaloids.
-
Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with published data.
Data Presentation: Quantitative Aspects of Isolation
Quantitative data for this compound isolation is scarce in the literature. The yield of total alkaloids and individual compounds can vary significantly. The following table provides a hypothetical representation based on typical alkaloid extractions.
| Parameter | Value | Reference |
| Starting Plant Material (dried roots) | 1 kg | - |
| Crude Methanolic Extract | 100 - 150 g | - |
| Crude Alkaloid Fraction | 5 - 10 g | - |
| Purified this compound | 50 - 200 mg | - |
Visualization of the Isolation Workflow
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways of this compound
The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of ion channels and anti-inflammatory pathways.
Modulation of Voltage-Gated Sodium Channels
Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By modulating the activity of these channels, this compound may exert its analgesic and neuroprotective effects. The proposed mechanism involves the binding of this compound to the channel protein, which can lead to either activation or inhibition of sodium ion influx, thereby altering neuronal excitability.
Anti-inflammatory Effects via the NF-κB Pathway
The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound may suppress the activation of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Visualization of a Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways for this compound's biological activity.
Conclusion
This compound stands out as a diterpenoid alkaloid with considerable potential for therapeutic development. Its presence in readily available plant sources, combined with established, albeit general, isolation protocols, makes it an accessible compound for further research. The elucidation of its precise mechanisms of action, particularly its interaction with voltage-gated sodium channels and the NF-κB signaling pathway, will be crucial in advancing its journey from a natural product to a potential clinical candidate. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic promise.
References
- 1. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Denudatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid with a complex hexacyclic structure. This class of natural products has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties. Found primarily in plant species of the genera Aconitum and Delphinium, this compound and its analogues represent a promising area for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.
Natural Sources of this compound
This compound is predominantly isolated from the roots of flowering plants belonging to the Ranunculaceae family. The primary species recognized as natural sources of this compound are:
-
Delphinium denudatum : The roots of this plant are a well-documented source of this compound, alongside other diterpenoid alkaloids such as vilmorrianone, panicutine, isotalatizidine, and condelphine[1].
-
Aconitum carmichaelii : The lateral roots of this species, commonly used in traditional Chinese medicine, have also been shown to contain this compound and its derivatives[2][3].
-
Aconitum kusnezoffii : This species is another documented source from which this compound has been isolated.
The concentration of this compound and other alkaloids can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol with comprehensive quantitative data is not available in the literature, a representative methodology can be synthesized from established alkaloid isolation techniques and data from various studies.
Experimental Protocol: A Representative Method for this compound Isolation
This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Delphinium denudatum.
1. Preparation of Plant Material:
-
Air-dry the roots of Delphinium denudatum at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with methanol (B129727) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
-
Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with an ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) (e.g., 3 x 2 L) to obtain the total crude alkaloids.
-
Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica (B1680970) gel (100-200 mesh) column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with published data.
Data Presentation: Quantitative Aspects of Isolation
Quantitative data for this compound isolation is scarce in the literature. The yield of total alkaloids and individual compounds can vary significantly. The following table provides a hypothetical representation based on typical alkaloid extractions.
| Parameter | Value | Reference |
| Starting Plant Material (dried roots) | 1 kg | - |
| Crude Methanolic Extract | 100 - 150 g | - |
| Crude Alkaloid Fraction | 5 - 10 g | - |
| Purified this compound | 50 - 200 mg | - |
Visualization of the Isolation Workflow
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways of this compound
The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of ion channels and anti-inflammatory pathways.
Modulation of Voltage-Gated Sodium Channels
Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By modulating the activity of these channels, this compound may exert its analgesic and neuroprotective effects. The proposed mechanism involves the binding of this compound to the channel protein, which can lead to either activation or inhibition of sodium ion influx, thereby altering neuronal excitability.
Anti-inflammatory Effects via the NF-κB Pathway
The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound may suppress the activation of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Visualization of a Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways for this compound's biological activity.
Conclusion
This compound stands out as a diterpenoid alkaloid with considerable potential for therapeutic development. Its presence in readily available plant sources, combined with established, albeit general, isolation protocols, makes it an accessible compound for further research. The elucidation of its precise mechanisms of action, particularly its interaction with voltage-gated sodium channels and the NF-κB signaling pathway, will be crucial in advancing its journey from a natural product to a potential clinical candidate. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic promise.
References
- 1. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Denudatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid with a complex hexacyclic structure. This class of natural products has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties. Found primarily in plant species of the genera Aconitum and Delphinium, this compound and its analogues represent a promising area for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.
Natural Sources of this compound
This compound is predominantly isolated from the roots of flowering plants belonging to the Ranunculaceae family. The primary species recognized as natural sources of this compound are:
-
Delphinium denudatum : The roots of this plant are a well-documented source of this compound, alongside other diterpenoid alkaloids such as vilmorrianone, panicutine, isotalatizidine, and condelphine[1].
-
Aconitum carmichaelii : The lateral roots of this species, commonly used in traditional Chinese medicine, have also been shown to contain this compound and its derivatives[2][3].
-
Aconitum kusnezoffii : This species is another documented source from which this compound has been isolated.
The concentration of this compound and other alkaloids can vary depending on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol with comprehensive quantitative data is not available in the literature, a representative methodology can be synthesized from established alkaloid isolation techniques and data from various studies.
Experimental Protocol: A Representative Method for this compound Isolation
This protocol outlines a general procedure for the extraction and purification of this compound from the roots of Delphinium denudatum.
1. Preparation of Plant Material:
-
Air-dry the roots of Delphinium denudatum at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
-
Partition the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with an ammonium hydroxide solution.
-
Extract the alkaline solution with chloroform or dichloromethane (e.g., 3 x 2 L) to obtain the total crude alkaloids.
-
Concentrate the organic layer under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude alkaloid fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 235 nm).
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), and comparison with published data.
Data Presentation: Quantitative Aspects of Isolation
Quantitative data for this compound isolation is scarce in the literature. The yield of total alkaloids and individual compounds can vary significantly. The following table provides a hypothetical representation based on typical alkaloid extractions.
| Parameter | Value | Reference |
| Starting Plant Material (dried roots) | 1 kg | - |
| Crude Methanolic Extract | 100 - 150 g | - |
| Crude Alkaloid Fraction | 5 - 10 g | - |
| Purified this compound | 50 - 200 mg | - |
Visualization of the Isolation Workflow
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways of this compound
The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of ion channels and anti-inflammatory pathways.
Modulation of Voltage-Gated Sodium Channels
Diterpenoid alkaloids are known to interact with voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By modulating the activity of these channels, this compound may exert its analgesic and neuroprotective effects. The proposed mechanism involves the binding of this compound to the channel protein, which can lead to either activation or inhibition of sodium ion influx, thereby altering neuronal excitability.
Anti-inflammatory Effects via the NF-κB Pathway
The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is hypothesized that this compound may suppress the activation of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would, in turn, sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Visualization of a Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways for this compound's biological activity.
Conclusion
This compound stands out as a diterpenoid alkaloid with considerable potential for therapeutic development. Its presence in readily available plant sources, combined with established, albeit general, isolation protocols, makes it an accessible compound for further research. The elucidation of its precise mechanisms of action, particularly its interaction with voltage-gated sodium channels and the NF-κB signaling pathway, will be crucial in advancing its journey from a natural product to a potential clinical candidate. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic promise.
References
- 1. Antifungal diterpenoid alkaloids from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Denudatine Biosynthesis Pathway in Aconitum Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of denudatine, a C20-diterpenoid alkaloid found in Aconitum plants. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally significant, yet often toxic, compounds. The guide details the current understanding of the enzymatic steps, from primary metabolites to the complex this compound skeleton, and offers insights into the experimental methodologies used to elucidate this pathway.
Introduction to this compound and Aconitum Alkaloids
Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C18, C19, and C20-DAs. This compound belongs to the atisine-type C20-diterpenoid alkaloids, which are considered key precursors for the more complex and often highly toxic C19-DAs like aconitine.[1][2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these alkaloids and for developing strategies to mitigate the toxicity of Aconitum-based traditional medicines.
The biosynthesis of DAs is a complex process involving multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and acyltransferases.[3][4][5] While the complete pathway to this compound is not yet fully elucidated, significant progress has been made through integrated metabolomic and transcriptomic analyses of various Aconitum species.[3][4]
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the cyclization of GGPP to the characteristic atisane (B1241233) skeleton, and the subsequent oxidative modifications to form the this compound structure.
Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)
The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] Through a series of condensations catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are assembled to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]
Formation of the ent-Atisane Skeleton
The formation of the characteristic tetracyclic ent-atisane skeleton is a critical step in this compound biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):
-
ent-Copalyl Diphosphate (B83284) Synthase (CPS): * This class II diterpene synthase catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][6]
-
ent-Kaurene Synthase-Like (KSL) enzymes: * These class I diterpene synthases further cyclize ent-CPP to form the tetracyclic diterpene skeletons. In the context of this compound biosynthesis, specific KSLs catalyze the formation of ent-atiserene, the immediate hydrocarbon precursor to the atisane skeleton.[4][9] In Aconitum carmichaelii, AcKSL1 and AcKSL2s have been functionally identified as ent-atiserene synthases.[4]
Figure 1: Overview of the this compound Biosynthesis Pathway.
Oxidative Modifications of the ent-Atisane Skeleton
The conversion of ent-atiserene to this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptomic and co-expression analyses in Aconitum species have identified several candidate CYP450 and 2-ODD genes that are highly co-expressed with the terpene synthases involved in ent-atisane formation.[3] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the atisane skeleton, as well as the incorporation of the nitrogen atom, which is a hallmark of alkaloids. The nitrogen is believed to be derived from ethanolamine, which itself is synthesized from the amino acid L-serine.[10][11]
Quantitative Data on Diterpenoid Alkaloid Biosynthesis
Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute metabolite concentrations, are currently limited in the scientific literature. However, several studies have reported the relative abundance of various diterpenoid alkaloids, including atisine-type alkaloids, in different tissues of Aconitum plants. This information, often obtained through UPLC-MS/MS analysis, provides valuable insights into the tissue-specific regulation of the pathway.
| Alkaloid Type | Plant Species | Tissue | Relative Abundance/Concentration | Reference |
| Atisine-type C20-DAs | Aconitum gymnandrum | Root of sterile seedlings | 595.79 µg/g | [3] |
| Atisine (B3415921) | Aconitum gymnandrum | Cell line from root | 264.82 µg/g | [3] |
| Diester-diterpenoid alkaloids (DDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Aconitine: 0.031 ng/mL, Mesaconitine: 0.086 ng/mL, Hypaconitine: 0.120 ng/mL | [12] |
| Monoester-diterpenoid alkaloids (MDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Benzoylmesaconine: 1.932 ng/mL, Benzoyldeoxyaconitine: 4.665 ng/mL | [12] |
| Aconitine-type alkaloids | Aconitum carmichaelii | Unprocessed roots | Varies significantly between batches | [13] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are generalized protocols for key experiments, based on methodologies reported in the study of Aconitum alkaloids.
Metabolite Extraction and Analysis by UPLC-MS/MS
This protocol describes a general method for the extraction and analysis of diterpenoid alkaloids from Aconitum plant material.
Materials:
-
Dried and powdered Aconitum plant tissue
-
Berberine (B55584) (internal standard)
-
0.22 µm syringe filters
-
UPLC-Q-TOF-MS system
Procedure:
-
Weigh approximately 10 mg of the powdered plant tissue.
-
Add 1.5 mL of 50% methanol containing a known concentration of berberine as an internal standard (e.g., 2 µg/mL).[3]
-
Sonicate the mixture for 30 minutes.[3]
-
Filter the extract through a 0.22 µm syringe filter.[3]
-
Analyze the filtrate using a UPLC-Q-TOF-MS system.
-
Separate the alkaloids using a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate).[13]
-
Detect and identify the metabolites based on their retention times, accurate mass-to-charge ratios (m/z), and MS/MS fragmentation patterns.[12][14]
Figure 2: Workflow for Metabolite Analysis.
Transcriptome Analysis for Gene Discovery
RNA sequencing (RNA-Seq) of different Aconitum tissues is a powerful tool for identifying candidate genes involved in this compound biosynthesis.
Procedure:
-
Isolate total RNA from various tissues of an Aconitum species (e.g., roots, stems, leaves, flowers).
-
Construct cDNA libraries for each tissue type.
-
Perform high-throughput sequencing (e.g., Illumina or PacBio).[4][5]
-
Assemble the sequencing reads de novo to generate a transcriptome.[5]
-
Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG).[3]
-
Identify candidate genes for diterpenoid alkaloid biosynthesis based on their annotations (e.g., terpene synthases, CYP450s, OMTs).
-
Perform differential gene expression analysis between tissues to identify genes with expression patterns that correlate with alkaloid accumulation.
-
Conduct gene co-expression network analysis to identify modules of co-regulated genes, which can provide further evidence for their involvement in the same metabolic pathway.[3]
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
To confirm the function of candidate genes identified through transcriptome analysis, they can be expressed in a heterologous host system, and the resulting recombinant enzymes can be tested for their catalytic activity.
Host Systems:
-
Escherichia coli is commonly used for the expression of soluble enzymes like terpene synthases.[4]
-
Yeast (Saccharomyces cerevisiae) is often preferred for the expression of membrane-bound enzymes like plant CYP450s, as it possesses the necessary endoplasmic reticulum and redox partners.
General Protocol for Terpene Synthase Expression in E. coli:
-
Clone the full-length coding sequence of the candidate terpene synthase gene into an E. coli expression vector (e.g., pET28a).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.
-
Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform in vitro enzyme assays by incubating the purified enzyme with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the enzymatic products.[4]
References
- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 13. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Denudatine Biosynthesis Pathway in Aconitum Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of denudatine, a C20-diterpenoid alkaloid found in Aconitum plants. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally significant, yet often toxic, compounds. The guide details the current understanding of the enzymatic steps, from primary metabolites to the complex this compound skeleton, and offers insights into the experimental methodologies used to elucidate this pathway.
Introduction to this compound and Aconitum Alkaloids
Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C18, C19, and C20-DAs. This compound belongs to the atisine-type C20-diterpenoid alkaloids, which are considered key precursors for the more complex and often highly toxic C19-DAs like aconitine.[1][2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these alkaloids and for developing strategies to mitigate the toxicity of Aconitum-based traditional medicines.
The biosynthesis of DAs is a complex process involving multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and acyltransferases.[3][4][5] While the complete pathway to this compound is not yet fully elucidated, significant progress has been made through integrated metabolomic and transcriptomic analyses of various Aconitum species.[3][4]
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the cyclization of GGPP to the characteristic atisane (B1241233) skeleton, and the subsequent oxidative modifications to form the this compound structure.
Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)
The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] Through a series of condensations catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are assembled to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]
Formation of the ent-Atisane Skeleton
The formation of the characteristic tetracyclic ent-atisane skeleton is a critical step in this compound biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):
-
ent-Copalyl Diphosphate (B83284) Synthase (CPS): * This class II diterpene synthase catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][6]
-
ent-Kaurene Synthase-Like (KSL) enzymes: * These class I diterpene synthases further cyclize ent-CPP to form the tetracyclic diterpene skeletons. In the context of this compound biosynthesis, specific KSLs catalyze the formation of ent-atiserene, the immediate hydrocarbon precursor to the atisane skeleton.[4][9] In Aconitum carmichaelii, AcKSL1 and AcKSL2s have been functionally identified as ent-atiserene synthases.[4]
Figure 1: Overview of the this compound Biosynthesis Pathway.
Oxidative Modifications of the ent-Atisane Skeleton
The conversion of ent-atiserene to this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptomic and co-expression analyses in Aconitum species have identified several candidate CYP450 and 2-ODD genes that are highly co-expressed with the terpene synthases involved in ent-atisane formation.[3] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the atisane skeleton, as well as the incorporation of the nitrogen atom, which is a hallmark of alkaloids. The nitrogen is believed to be derived from ethanolamine, which itself is synthesized from the amino acid L-serine.[10][11]
Quantitative Data on Diterpenoid Alkaloid Biosynthesis
Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute metabolite concentrations, are currently limited in the scientific literature. However, several studies have reported the relative abundance of various diterpenoid alkaloids, including atisine-type alkaloids, in different tissues of Aconitum plants. This information, often obtained through UPLC-MS/MS analysis, provides valuable insights into the tissue-specific regulation of the pathway.
| Alkaloid Type | Plant Species | Tissue | Relative Abundance/Concentration | Reference |
| Atisine-type C20-DAs | Aconitum gymnandrum | Root of sterile seedlings | 595.79 µg/g | [3] |
| Atisine (B3415921) | Aconitum gymnandrum | Cell line from root | 264.82 µg/g | [3] |
| Diester-diterpenoid alkaloids (DDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Aconitine: 0.031 ng/mL, Mesaconitine: 0.086 ng/mL, Hypaconitine: 0.120 ng/mL | [12] |
| Monoester-diterpenoid alkaloids (MDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Benzoylmesaconine: 1.932 ng/mL, Benzoyldeoxyaconitine: 4.665 ng/mL | [12] |
| Aconitine-type alkaloids | Aconitum carmichaelii | Unprocessed roots | Varies significantly between batches | [13] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are generalized protocols for key experiments, based on methodologies reported in the study of Aconitum alkaloids.
Metabolite Extraction and Analysis by UPLC-MS/MS
This protocol describes a general method for the extraction and analysis of diterpenoid alkaloids from Aconitum plant material.
Materials:
-
Dried and powdered Aconitum plant tissue
-
Berberine (B55584) (internal standard)
-
0.22 µm syringe filters
-
UPLC-Q-TOF-MS system
Procedure:
-
Weigh approximately 10 mg of the powdered plant tissue.
-
Add 1.5 mL of 50% methanol containing a known concentration of berberine as an internal standard (e.g., 2 µg/mL).[3]
-
Sonicate the mixture for 30 minutes.[3]
-
Filter the extract through a 0.22 µm syringe filter.[3]
-
Analyze the filtrate using a UPLC-Q-TOF-MS system.
-
Separate the alkaloids using a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate).[13]
-
Detect and identify the metabolites based on their retention times, accurate mass-to-charge ratios (m/z), and MS/MS fragmentation patterns.[12][14]
Figure 2: Workflow for Metabolite Analysis.
Transcriptome Analysis for Gene Discovery
RNA sequencing (RNA-Seq) of different Aconitum tissues is a powerful tool for identifying candidate genes involved in this compound biosynthesis.
Procedure:
-
Isolate total RNA from various tissues of an Aconitum species (e.g., roots, stems, leaves, flowers).
-
Construct cDNA libraries for each tissue type.
-
Perform high-throughput sequencing (e.g., Illumina or PacBio).[4][5]
-
Assemble the sequencing reads de novo to generate a transcriptome.[5]
-
Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG).[3]
-
Identify candidate genes for diterpenoid alkaloid biosynthesis based on their annotations (e.g., terpene synthases, CYP450s, OMTs).
-
Perform differential gene expression analysis between tissues to identify genes with expression patterns that correlate with alkaloid accumulation.
-
Conduct gene co-expression network analysis to identify modules of co-regulated genes, which can provide further evidence for their involvement in the same metabolic pathway.[3]
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
To confirm the function of candidate genes identified through transcriptome analysis, they can be expressed in a heterologous host system, and the resulting recombinant enzymes can be tested for their catalytic activity.
Host Systems:
-
Escherichia coli is commonly used for the expression of soluble enzymes like terpene synthases.[4]
-
Yeast (Saccharomyces cerevisiae) is often preferred for the expression of membrane-bound enzymes like plant CYP450s, as it possesses the necessary endoplasmic reticulum and redox partners.
General Protocol for Terpene Synthase Expression in E. coli:
-
Clone the full-length coding sequence of the candidate terpene synthase gene into an E. coli expression vector (e.g., pET28a).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.
-
Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform in vitro enzyme assays by incubating the purified enzyme with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the enzymatic products.[4]
References
- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 13. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Denudatine Biosynthesis Pathway in Aconitum Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthesis of denudatine, a C20-diterpenoid alkaloid found in Aconitum plants. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of these medicinally significant, yet often toxic, compounds. The guide details the current understanding of the enzymatic steps, from primary metabolites to the complex this compound skeleton, and offers insights into the experimental methodologies used to elucidate this pathway.
Introduction to this compound and Aconitum Alkaloids
Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeleton into C18, C19, and C20-DAs. This compound belongs to the atisine-type C20-diterpenoid alkaloids, which are considered key precursors for the more complex and often highly toxic C19-DAs like aconitine.[1][2] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these alkaloids and for developing strategies to mitigate the toxicity of Aconitum-based traditional medicines.
The biosynthesis of DAs is a complex process involving multiple enzyme families, including terpene synthases, cytochrome P450 monooxygenases (CYP450s), 2-oxoglutarate-dependent dioxygenases (2-ODDs), O-methyltransferases (OMTs), and acyltransferases.[3][4][5] While the complete pathway to this compound is not yet fully elucidated, significant progress has been made through integrated metabolomic and transcriptomic analyses of various Aconitum species.[3][4]
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be broadly divided into three main stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the cyclization of GGPP to the characteristic atisane skeleton, and the subsequent oxidative modifications to form the this compound structure.
Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)
The journey to this compound begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. In plants, IPP and DMAPP are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] Through a series of condensations catalyzed by prenyltransferases, three molecules of IPP and one molecule of DMAPP are assembled to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[8]
Formation of the ent-Atisane Skeleton
The formation of the characteristic tetracyclic ent-atisane skeleton is a critical step in this compound biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):
-
ent-Copalyl Diphosphate Synthase (CPS): * This class II diterpene synthase catalyzes the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[4][6]
-
ent-Kaurene Synthase-Like (KSL) enzymes: * These class I diterpene synthases further cyclize ent-CPP to form the tetracyclic diterpene skeletons. In the context of this compound biosynthesis, specific KSLs catalyze the formation of ent-atiserene, the immediate hydrocarbon precursor to the atisane skeleton.[4][9] In Aconitum carmichaelii, AcKSL1 and AcKSL2s have been functionally identified as ent-atiserene synthases.[4]
Figure 1: Overview of the this compound Biosynthesis Pathway.
Oxidative Modifications of the ent-Atisane Skeleton
The conversion of ent-atiserene to this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] While the exact sequence of these modifications and the specific enzymes involved are still under investigation, transcriptomic and co-expression analyses in Aconitum species have identified several candidate CYP450 and 2-ODD genes that are highly co-expressed with the terpene synthases involved in ent-atisane formation.[3] These enzymes are hypothesized to be responsible for the hydroxylation and other oxidative modifications of the atisane skeleton, as well as the incorporation of the nitrogen atom, which is a hallmark of alkaloids. The nitrogen is believed to be derived from ethanolamine, which itself is synthesized from the amino acid L-serine.[10][11]
Quantitative Data on Diterpenoid Alkaloid Biosynthesis
Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and absolute metabolite concentrations, are currently limited in the scientific literature. However, several studies have reported the relative abundance of various diterpenoid alkaloids, including atisine-type alkaloids, in different tissues of Aconitum plants. This information, often obtained through UPLC-MS/MS analysis, provides valuable insights into the tissue-specific regulation of the pathway.
| Alkaloid Type | Plant Species | Tissue | Relative Abundance/Concentration | Reference |
| Atisine-type C20-DAs | Aconitum gymnandrum | Root of sterile seedlings | 595.79 µg/g | [3] |
| Atisine | Aconitum gymnandrum | Cell line from root | 264.82 µg/g | [3] |
| Diester-diterpenoid alkaloids (DDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Aconitine: 0.031 ng/mL, Mesaconitine: 0.086 ng/mL, Hypaconitine: 0.120 ng/mL | [12] |
| Monoester-diterpenoid alkaloids (MDAs) | Aconitum kusnezoffii | Sera of poisoned patients | Benzoylmesaconine: 1.932 ng/mL, Benzoyldeoxyaconitine: 4.665 ng/mL | [12] |
| Aconitine-type alkaloids | Aconitum carmichaelii | Unprocessed roots | Varies significantly between batches | [13] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are generalized protocols for key experiments, based on methodologies reported in the study of Aconitum alkaloids.
Metabolite Extraction and Analysis by UPLC-MS/MS
This protocol describes a general method for the extraction and analysis of diterpenoid alkaloids from Aconitum plant material.
Materials:
-
Dried and powdered Aconitum plant tissue
-
50% Methanol
-
Berberine (internal standard)
-
0.22 µm syringe filters
-
UPLC-Q-TOF-MS system
Procedure:
-
Weigh approximately 10 mg of the powdered plant tissue.
-
Add 1.5 mL of 50% methanol containing a known concentration of berberine as an internal standard (e.g., 2 µg/mL).[3]
-
Sonicate the mixture for 30 minutes.[3]
-
Filter the extract through a 0.22 µm syringe filter.[3]
-
Analyze the filtrate using a UPLC-Q-TOF-MS system.
-
Separate the alkaloids using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium hydrogen carbonate).[13]
-
Detect and identify the metabolites based on their retention times, accurate mass-to-charge ratios (m/z), and MS/MS fragmentation patterns.[12][14]
Figure 2: Workflow for Metabolite Analysis.
Transcriptome Analysis for Gene Discovery
RNA sequencing (RNA-Seq) of different Aconitum tissues is a powerful tool for identifying candidate genes involved in this compound biosynthesis.
Procedure:
-
Isolate total RNA from various tissues of an Aconitum species (e.g., roots, stems, leaves, flowers).
-
Construct cDNA libraries for each tissue type.
-
Perform high-throughput sequencing (e.g., Illumina or PacBio).[4][5]
-
Assemble the sequencing reads de novo to generate a transcriptome.[5]
-
Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG).[3]
-
Identify candidate genes for diterpenoid alkaloid biosynthesis based on their annotations (e.g., terpene synthases, CYP450s, OMTs).
-
Perform differential gene expression analysis between tissues to identify genes with expression patterns that correlate with alkaloid accumulation.
-
Conduct gene co-expression network analysis to identify modules of co-regulated genes, which can provide further evidence for their involvement in the same metabolic pathway.[3]
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
To confirm the function of candidate genes identified through transcriptome analysis, they can be expressed in a heterologous host system, and the resulting recombinant enzymes can be tested for their catalytic activity.
Host Systems:
-
Escherichia coli is commonly used for the expression of soluble enzymes like terpene synthases.[4]
-
Yeast (Saccharomyces cerevisiae) is often preferred for the expression of membrane-bound enzymes like plant CYP450s, as it possesses the necessary endoplasmic reticulum and redox partners.
General Protocol for Terpene Synthase Expression in E. coli:
-
Clone the full-length coding sequence of the candidate terpene synthase gene into an E. coli expression vector (e.g., pET28a).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.
-
Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform in vitro enzyme assays by incubating the purified enzyme with the appropriate substrate (e.g., GGPP for CPS, ent-CPP for KSL) in a suitable buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the enzymatic products.[4]
References
- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 13. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of Denudatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacological data specifically for denudatine is limited in the currently available scientific literature. This guide provides a comprehensive overview based on existing information on this compound and closely related C20-diterpenoid alkaloids, particularly from the Aconitum and Delphinium genera. The experimental protocols and signaling pathways described are representative methodologies used for this class of compounds.
Core Pharmacological Activities
This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their significant physiological effects, primarily targeting the cardiovascular and central nervous systems. The preliminary pharmacological profile of this compound and its congeners suggests potential activities as a modulator of ion channels, with consequent effects on cardiac function and neuronal activity.
Cardiovascular Effects
The most directly observed pharmacological effect of a this compound-type alkaloid is on cardiac function. Cochlearenine, a closely related analogue, has been shown to exhibit a dose-dependent bradycardic effect in isolated guinea pig atria at concentrations ranging from 0.1 to 1.0 mg/mL. This effect points towards a direct action on the cardiac conduction system. Diterpenoid alkaloids, as a class, are recognized for their potential to modulate Na+ and/or K+ ion channels, which is a likely mechanism for the observed bradycardia[1].
Ion Channel Modulation
Diterpenoid alkaloids isolated from Aconitum and Delphinium species are known to interact with voltage-gated sodium channels. While specific quantitative data for this compound is not available, related compounds have demonstrated the ability to modulate these channels. This interaction can lead to either activation or blockade of the channel, depending on the specific alkaloid's structure, resulting in significant effects on the excitability of nerve and muscle cells. The potential for subtype-specific ion channel modulation presents an opportunity for the development of targeted therapeutics[1].
Central Nervous System (CNS) and Analgesic Potential
Though direct experimental evidence for this compound is scarce, many diterpenoid alkaloids exhibit a range of effects on the central nervous system, including analgesic properties. These effects are often attributed to their interaction with ion channels in neuronal tissues. Further investigation into this compound's CNS receptor binding profile and its activity in established analgesic models is warranted to explore this potential.
Quantitative Data
| Compound | Assay | System | Effect | Concentration/Dose |
| Cochlearenine | Bradycardic Effect | Isolated Guinea Pig Atria | Dose-dependent decrease in heart rate | 0.1 - 1.0 mg/mL[1] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the pharmacological profiling of this compound and related alkaloids.
Isolated Heart Preparation (Langendorff) for Bradycardic Effect
This protocol is representative for assessing the direct cardiac effects of a compound like cochlearenine.
Objective: To evaluate the chronotropic (heart rate) effects of this compound on an isolated mammalian heart.
Experimental System: Langendorff-perfused isolated guinea pig heart.
Methodology:
-
Animal Preparation: A male guinea pig (300-400g) is euthanized by cervical dislocation.
-
Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).
-
Data Acquisition: A force transducer is attached to the apex of the heart to record contractile force, and ECG electrodes are placed to monitor heart rate and rhythm.
-
Compound Administration: After a stabilization period, this compound is administered via the perfusion solution at increasing concentrations.
-
Data Analysis: Changes in heart rate are recorded and analyzed to determine the dose-response relationship.
Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol describes a general method for studying the effects of a compound on specific ion channels in isolated cells.
Objective: To determine if this compound modulates the activity of voltage-gated sodium or potassium channels.
Experimental System: Isolated cardiomyocytes or neurons, or cell lines expressing specific ion channel subtypes.
Methodology:
-
Cell Preparation: Single cells are isolated from cardiac or neuronal tissue or cultured cell lines are prepared on coverslips.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.
-
Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The effect of this compound on the amplitude and kinetics of the ionic currents is measured to determine its modulatory effects (e.g., block, activation) and to calculate parameters like IC50.
Radioligand Binding Assay for Receptor Affinity
This is a standard protocol to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., opioid, serotonin, or dopamine (B1211576) receptors).
Experimental System: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized, and cell membranes are isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radiolabeled ligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity.
Hot Plate Test for Analgesic Activity
This is a common behavioral test to assess the central analgesic effects of a compound.
Objective: To evaluate the potential analgesic activity of this compound in a thermal pain model.
Experimental System: Mice or rats.
Methodology:
-
Animal Acclimatization: Animals are acclimated to the testing room and the hot plate apparatus.
-
Compound Administration: this compound is administered to the animals (e.g., intraperitoneally or orally).
-
Hot Plate Test: At a predetermined time after compound administration, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of this compound-induced bradycardia.
Caption: General workflow for patch-clamp electrophysiology.
Caption: Workflow for a radioligand binding assay.
References
Preliminary Pharmacological Profile of Denudatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacological data specifically for denudatine is limited in the currently available scientific literature. This guide provides a comprehensive overview based on existing information on this compound and closely related C20-diterpenoid alkaloids, particularly from the Aconitum and Delphinium genera. The experimental protocols and signaling pathways described are representative methodologies used for this class of compounds.
Core Pharmacological Activities
This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their significant physiological effects, primarily targeting the cardiovascular and central nervous systems. The preliminary pharmacological profile of this compound and its congeners suggests potential activities as a modulator of ion channels, with consequent effects on cardiac function and neuronal activity.
Cardiovascular Effects
The most directly observed pharmacological effect of a this compound-type alkaloid is on cardiac function. Cochlearenine, a closely related analogue, has been shown to exhibit a dose-dependent bradycardic effect in isolated guinea pig atria at concentrations ranging from 0.1 to 1.0 mg/mL. This effect points towards a direct action on the cardiac conduction system. Diterpenoid alkaloids, as a class, are recognized for their potential to modulate Na+ and/or K+ ion channels, which is a likely mechanism for the observed bradycardia[1].
Ion Channel Modulation
Diterpenoid alkaloids isolated from Aconitum and Delphinium species are known to interact with voltage-gated sodium channels. While specific quantitative data for this compound is not available, related compounds have demonstrated the ability to modulate these channels. This interaction can lead to either activation or blockade of the channel, depending on the specific alkaloid's structure, resulting in significant effects on the excitability of nerve and muscle cells. The potential for subtype-specific ion channel modulation presents an opportunity for the development of targeted therapeutics[1].
Central Nervous System (CNS) and Analgesic Potential
Though direct experimental evidence for this compound is scarce, many diterpenoid alkaloids exhibit a range of effects on the central nervous system, including analgesic properties. These effects are often attributed to their interaction with ion channels in neuronal tissues. Further investigation into this compound's CNS receptor binding profile and its activity in established analgesic models is warranted to explore this potential.
Quantitative Data
| Compound | Assay | System | Effect | Concentration/Dose |
| Cochlearenine | Bradycardic Effect | Isolated Guinea Pig Atria | Dose-dependent decrease in heart rate | 0.1 - 1.0 mg/mL[1] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the pharmacological profiling of this compound and related alkaloids.
Isolated Heart Preparation (Langendorff) for Bradycardic Effect
This protocol is representative for assessing the direct cardiac effects of a compound like cochlearenine.
Objective: To evaluate the chronotropic (heart rate) effects of this compound on an isolated mammalian heart.
Experimental System: Langendorff-perfused isolated guinea pig heart.
Methodology:
-
Animal Preparation: A male guinea pig (300-400g) is euthanized by cervical dislocation.
-
Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).
-
Data Acquisition: A force transducer is attached to the apex of the heart to record contractile force, and ECG electrodes are placed to monitor heart rate and rhythm.
-
Compound Administration: After a stabilization period, this compound is administered via the perfusion solution at increasing concentrations.
-
Data Analysis: Changes in heart rate are recorded and analyzed to determine the dose-response relationship.
Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol describes a general method for studying the effects of a compound on specific ion channels in isolated cells.
Objective: To determine if this compound modulates the activity of voltage-gated sodium or potassium channels.
Experimental System: Isolated cardiomyocytes or neurons, or cell lines expressing specific ion channel subtypes.
Methodology:
-
Cell Preparation: Single cells are isolated from cardiac or neuronal tissue or cultured cell lines are prepared on coverslips.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.
-
Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The effect of this compound on the amplitude and kinetics of the ionic currents is measured to determine its modulatory effects (e.g., block, activation) and to calculate parameters like IC50.
Radioligand Binding Assay for Receptor Affinity
This is a standard protocol to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., opioid, serotonin, or dopamine (B1211576) receptors).
Experimental System: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized, and cell membranes are isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radiolabeled ligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity.
Hot Plate Test for Analgesic Activity
This is a common behavioral test to assess the central analgesic effects of a compound.
Objective: To evaluate the potential analgesic activity of this compound in a thermal pain model.
Experimental System: Mice or rats.
Methodology:
-
Animal Acclimatization: Animals are acclimated to the testing room and the hot plate apparatus.
-
Compound Administration: this compound is administered to the animals (e.g., intraperitoneally or orally).
-
Hot Plate Test: At a predetermined time after compound administration, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of this compound-induced bradycardia.
Caption: General workflow for patch-clamp electrophysiology.
Caption: Workflow for a radioligand binding assay.
References
Preliminary Pharmacological Profile of Denudatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacological data specifically for denudatine is limited in the currently available scientific literature. This guide provides a comprehensive overview based on existing information on this compound and closely related C20-diterpenoid alkaloids, particularly from the Aconitum and Delphinium genera. The experimental protocols and signaling pathways described are representative methodologies used for this class of compounds.
Core Pharmacological Activities
This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their significant physiological effects, primarily targeting the cardiovascular and central nervous systems. The preliminary pharmacological profile of this compound and its congeners suggests potential activities as a modulator of ion channels, with consequent effects on cardiac function and neuronal activity.
Cardiovascular Effects
The most directly observed pharmacological effect of a this compound-type alkaloid is on cardiac function. Cochlearenine, a closely related analogue, has been shown to exhibit a dose-dependent bradycardic effect in isolated guinea pig atria at concentrations ranging from 0.1 to 1.0 mg/mL. This effect points towards a direct action on the cardiac conduction system. Diterpenoid alkaloids, as a class, are recognized for their potential to modulate Na+ and/or K+ ion channels, which is a likely mechanism for the observed bradycardia[1].
Ion Channel Modulation
Diterpenoid alkaloids isolated from Aconitum and Delphinium species are known to interact with voltage-gated sodium channels. While specific quantitative data for this compound is not available, related compounds have demonstrated the ability to modulate these channels. This interaction can lead to either activation or blockade of the channel, depending on the specific alkaloid's structure, resulting in significant effects on the excitability of nerve and muscle cells. The potential for subtype-specific ion channel modulation presents an opportunity for the development of targeted therapeutics[1].
Central Nervous System (CNS) and Analgesic Potential
Though direct experimental evidence for this compound is scarce, many diterpenoid alkaloids exhibit a range of effects on the central nervous system, including analgesic properties. These effects are often attributed to their interaction with ion channels in neuronal tissues. Further investigation into this compound's CNS receptor binding profile and its activity in established analgesic models is warranted to explore this potential.
Quantitative Data
| Compound | Assay | System | Effect | Concentration/Dose |
| Cochlearenine | Bradycardic Effect | Isolated Guinea Pig Atria | Dose-dependent decrease in heart rate | 0.1 - 1.0 mg/mL[1] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the pharmacological profiling of this compound and related alkaloids.
Isolated Heart Preparation (Langendorff) for Bradycardic Effect
This protocol is representative for assessing the direct cardiac effects of a compound like cochlearenine.
Objective: To evaluate the chronotropic (heart rate) effects of this compound on an isolated mammalian heart.
Experimental System: Langendorff-perfused isolated guinea pig heart.
Methodology:
-
Animal Preparation: A male guinea pig (300-400g) is euthanized by cervical dislocation.
-
Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).
-
Data Acquisition: A force transducer is attached to the apex of the heart to record contractile force, and ECG electrodes are placed to monitor heart rate and rhythm.
-
Compound Administration: After a stabilization period, this compound is administered via the perfusion solution at increasing concentrations.
-
Data Analysis: Changes in heart rate are recorded and analyzed to determine the dose-response relationship.
Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol describes a general method for studying the effects of a compound on specific ion channels in isolated cells.
Objective: To determine if this compound modulates the activity of voltage-gated sodium or potassium channels.
Experimental System: Isolated cardiomyocytes or neurons, or cell lines expressing specific ion channel subtypes.
Methodology:
-
Cell Preparation: Single cells are isolated from cardiac or neuronal tissue or cultured cell lines are prepared on coverslips.
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane (giga-seal). The whole-cell configuration is then established.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest.
-
Compound Application: this compound is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The effect of this compound on the amplitude and kinetics of the ionic currents is measured to determine its modulatory effects (e.g., block, activation) and to calculate parameters like IC50.
Radioligand Binding Assay for Receptor Affinity
This is a standard protocol to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor (e.g., opioid, serotonin, or dopamine receptors).
Experimental System: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.
Methodology:
-
Membrane Preparation: Brain tissue is homogenized, and cell membranes are isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target receptor and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radiolabeled ligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity.
Hot Plate Test for Analgesic Activity
This is a common behavioral test to assess the central analgesic effects of a compound.
Objective: To evaluate the potential analgesic activity of this compound in a thermal pain model.
Experimental System: Mice or rats.
Methodology:
-
Animal Acclimatization: Animals are acclimated to the testing room and the hot plate apparatus.
-
Compound Administration: this compound is administered to the animals (e.g., intraperitoneally or orally).
-
Hot Plate Test: At a predetermined time after compound administration, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Latency Measurement: The time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in the response latency compared to vehicle-treated animals indicates an analgesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of this compound-induced bradycardia.
Caption: General workflow for patch-clamp electrophysiology.
Caption: Workflow for a radioligand binding assay.
References
Denudatine's Potential Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action of denudatine in inflammatory pathways is limited in publicly available scientific literature. This technical guide synthesizes the current understanding based on the established anti-inflammatory properties of its parent class, the atisine-type diterpenoid alkaloids, to propose a putative mechanism of action for this compound. All data and pathways presented are based on studies of structurally related atisine-type alkaloids and should be considered as a hypothetical framework for this compound's activity pending direct experimental validation.
Executive Summary
This compound, a C20-diterpenoid alkaloid of the atisine-type, is postulated to exert anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. Drawing parallels from closely related atisine-type alkaloids, this document outlines a potential mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition is proposed to lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. This guide provides a comprehensive overview of the supporting data from related compounds, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to aid in the design of future research and drug development efforts targeting this compound and related molecules.
Proposed Mechanism of Action
Based on evidence from the atisine-type diterpenoid alkaloid, forrestline F, this compound is hypothesized to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[1] Upon inflammatory stimulus, such as exposure to lipopolysaccharide (LPS), these pathways are typically activated, leading to the transcription and release of pro-inflammatory mediators.
This compound's putative mechanism involves the inhibition of the phosphorylation of key signaling proteins within the MAPK cascade, namely p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] Concurrently, it is proposed to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
This dual inhibition of the MAPK and NF-κB pathways is expected to result in the decreased expression and release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Quantitative Data Summary for Atisine-Type Alkaloids
The following table summarizes the available quantitative data on the anti-inflammatory activity of atisine-type diterpenoid alkaloids. This data provides a basis for the potential potency of this compound.
| Compound | Assay | Cell Line | Stimulant | Measured Effect | Result | Reference |
| Forrestline F | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | LPS | IC50 | 9.57 μM | [1] |
| Bulleyanine A | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | LPS | % Inhibition | 74.60% at 40 μM | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the anti-inflammatory effects of this compound and related compounds.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is based on the methods used to assess the anti-inflammatory activity of forrestline F and bulleyanine A.[1]
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in a 96-well plate and pre-treated with non-toxic concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cytokine Measurement: Cells are treated as described for the NO production assay. The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are pre-treated with the test compound and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling protein phosphorylation.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-NF-κB p65, NF-κB p65, IκBα, and β-actin.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the in vivo acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound. The test compound or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Conclusion and Future Directions
While direct evidence is pending, the data from structurally similar atisine-type diterpenoid alkaloids strongly suggest that this compound's anti-inflammatory mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data for forrestline F and bulleyanine A provide a preliminary indication of the potential potency that could be expected from this compound.
Future research should focus on direct experimental validation of these hypotheses for this compound. This would involve conducting the in vitro and in vivo studies outlined in this guide to determine this compound's specific IC50 values for the inhibition of various pro-inflammatory mediators and to confirm its effects on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways. Furthermore, exploring its potential interaction with other inflammatory pathways, such as the NLRP3 inflammasome, could provide a more complete picture of its pharmacological profile. Such studies will be crucial for advancing this compound as a potential therapeutic lead for inflammatory diseases.
References
Denudatine's Potential Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action of denudatine in inflammatory pathways is limited in publicly available scientific literature. This technical guide synthesizes the current understanding based on the established anti-inflammatory properties of its parent class, the atisine-type diterpenoid alkaloids, to propose a putative mechanism of action for this compound. All data and pathways presented are based on studies of structurally related atisine-type alkaloids and should be considered as a hypothetical framework for this compound's activity pending direct experimental validation.
Executive Summary
This compound, a C20-diterpenoid alkaloid of the atisine-type, is postulated to exert anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. Drawing parallels from closely related atisine-type alkaloids, this document outlines a potential mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition is proposed to lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. This guide provides a comprehensive overview of the supporting data from related compounds, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to aid in the design of future research and drug development efforts targeting this compound and related molecules.
Proposed Mechanism of Action
Based on evidence from the atisine-type diterpenoid alkaloid, forrestline F, this compound is hypothesized to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[1] Upon inflammatory stimulus, such as exposure to lipopolysaccharide (LPS), these pathways are typically activated, leading to the transcription and release of pro-inflammatory mediators.
This compound's putative mechanism involves the inhibition of the phosphorylation of key signaling proteins within the MAPK cascade, namely p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] Concurrently, it is proposed to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
This dual inhibition of the MAPK and NF-κB pathways is expected to result in the decreased expression and release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Quantitative Data Summary for Atisine-Type Alkaloids
The following table summarizes the available quantitative data on the anti-inflammatory activity of atisine-type diterpenoid alkaloids. This data provides a basis for the potential potency of this compound.
| Compound | Assay | Cell Line | Stimulant | Measured Effect | Result | Reference |
| Forrestline F | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | LPS | IC50 | 9.57 μM | [1] |
| Bulleyanine A | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | LPS | % Inhibition | 74.60% at 40 μM | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the anti-inflammatory effects of this compound and related compounds.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is based on the methods used to assess the anti-inflammatory activity of forrestline F and bulleyanine A.[1]
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in a 96-well plate and pre-treated with non-toxic concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cytokine Measurement: Cells are treated as described for the NO production assay. The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are pre-treated with the test compound and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling protein phosphorylation.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-NF-κB p65, NF-κB p65, IκBα, and β-actin.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the in vivo acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound. The test compound or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Conclusion and Future Directions
While direct evidence is pending, the data from structurally similar atisine-type diterpenoid alkaloids strongly suggest that this compound's anti-inflammatory mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data for forrestline F and bulleyanine A provide a preliminary indication of the potential potency that could be expected from this compound.
Future research should focus on direct experimental validation of these hypotheses for this compound. This would involve conducting the in vitro and in vivo studies outlined in this guide to determine this compound's specific IC50 values for the inhibition of various pro-inflammatory mediators and to confirm its effects on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways. Furthermore, exploring its potential interaction with other inflammatory pathways, such as the NLRP3 inflammasome, could provide a more complete picture of its pharmacological profile. Such studies will be crucial for advancing this compound as a potential therapeutic lead for inflammatory diseases.
References
Denudatine's Potential Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action of denudatine in inflammatory pathways is limited in publicly available scientific literature. This technical guide synthesizes the current understanding based on the established anti-inflammatory properties of its parent class, the atisine-type diterpenoid alkaloids, to propose a putative mechanism of action for this compound. All data and pathways presented are based on studies of structurally related atisine-type alkaloids and should be considered as a hypothetical framework for this compound's activity pending direct experimental validation.
Executive Summary
This compound, a C20-diterpenoid alkaloid of the atisine-type, is postulated to exert anti-inflammatory effects through the modulation of key signaling pathways implicated in the inflammatory response. Drawing parallels from closely related atisine-type alkaloids, this document outlines a potential mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition is proposed to lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. This guide provides a comprehensive overview of the supporting data from related compounds, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to aid in the design of future research and drug development efforts targeting this compound and related molecules.
Proposed Mechanism of Action
Based on evidence from the atisine-type diterpenoid alkaloid, forrestline F, this compound is hypothesized to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[1] Upon inflammatory stimulus, such as exposure to lipopolysaccharide (LPS), these pathways are typically activated, leading to the transcription and release of pro-inflammatory mediators.
This compound's putative mechanism involves the inhibition of the phosphorylation of key signaling proteins within the MAPK cascade, namely p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] Concurrently, it is proposed to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
This dual inhibition of the MAPK and NF-κB pathways is expected to result in the decreased expression and release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Quantitative Data Summary for Atisine-Type Alkaloids
The following table summarizes the available quantitative data on the anti-inflammatory activity of atisine-type diterpenoid alkaloids. This data provides a basis for the potential potency of this compound.
| Compound | Assay | Cell Line | Stimulant | Measured Effect | Result | Reference |
| Forrestline F | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | LPS | IC50 | 9.57 μM | [1] |
| Bulleyanine A | Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | LPS | % Inhibition | 74.60% at 40 μM | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the anti-inflammatory effects of this compound and related compounds.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol is based on the methods used to assess the anti-inflammatory activity of forrestline F and bulleyanine A.[1]
-
Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in a 96-well plate and pre-treated with non-toxic concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cytokine Measurement: Cells are treated as described for the NO production assay. The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are pre-treated with the test compound and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling protein phosphorylation.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-NF-κB p65, NF-κB p65, IκBα, and β-actin.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the in vivo acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound. The test compound or vehicle is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Conclusion and Future Directions
While direct evidence is pending, the data from structurally similar atisine-type diterpenoid alkaloids strongly suggest that this compound's anti-inflammatory mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data for forrestline F and bulleyanine A provide a preliminary indication of the potential potency that could be expected from this compound.
Future research should focus on direct experimental validation of these hypotheses for this compound. This would involve conducting the in vitro and in vivo studies outlined in this guide to determine this compound's specific IC50 values for the inhibition of various pro-inflammatory mediators and to confirm its effects on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways. Furthermore, exploring its potential interaction with other inflammatory pathways, such as the NLRP3 inflammasome, could provide a more complete picture of its pharmacological profile. Such studies will be crucial for advancing this compound as a potential therapeutic lead for inflammatory diseases.
References
The Discovery and History of Denudatine: A Technical Overview
Denudatine is a C20-diterpenoid alkaloid first isolated from the roots of Delphinium denudatum. This compound has garnered significant interest within the scientific community due to its complex chemical structure and diverse pharmacological activities. This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals.
Initial Discovery and Isolation
The journey of this compound began with its isolation from Delphinium denudatum Wall, a plant species with a history of use in traditional medicine. The pioneering work on its isolation was conducted by Wiesner and his collaborators in the mid-20th century. Their efforts laid the foundation for all subsequent research on this intriguing alkaloid.
A general protocol for the isolation of this compound from its natural source involves several key steps, as outlined below. It's important to note that specific parameters may vary between different published studies.
Experimental Protocol: General Isolation of this compound from Delphinium denudatum
-
Extraction: The air-dried and powdered roots of Delphinium denudatum are subjected to extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, over an extended period. This process is often carried out at room temperature or with gentle heating to maximize the yield of crude alkaloids.
-
Acid-Base Extraction: The crude extract is then acidified with an aqueous acid solution (e.g., 2% sulfuric acid) and filtered. The acidic aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent like diethyl ether to remove neutral and acidic compounds.
-
Basification and Re-extraction: The acidic solution is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The aqueous layer is then repeatedly extracted with a solvent like chloroform (B151607) or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid mixture. This mixture is then subjected to chromatographic techniques for the purification of this compound.
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for the initial separation of this compound from other alkaloids. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may be subjected to further purification by preparative TLC or recrystallization to obtain pure this compound.
Structure Elucidation
The determination of the complex, polycyclic structure of this compound was a significant challenge that required the application of advanced analytical techniques.[1][2] Early studies relied on classical methods of chemical degradation and spectroscopic analysis. However, the definitive structure was established through single-crystal X-ray diffraction of this compound methiodide.[3] This analysis revealed that this compound possesses an atisine-type skeleton with a C(7)–C(20) bridge.[3]
Modern structure elucidation of alkaloids like this compound typically employs a combination of spectroscopic methods.
Experimental Protocol: General Spectroscopic Analysis for Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the elemental composition and molecular weight of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry of the molecule.
-
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and amine (-NH) groups, based on their characteristic absorption frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) within the molecule.
| Spectroscopic Data for this compound (Representative) | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and allows for the determination of the molecular formula. |
| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and olefinic regions, indicating a complex hydrocarbon framework. |
| ¹³C NMR | Shows 20 distinct carbon signals, consistent with a C20-diterpenoid alkaloid. |
| Infrared (IR) | Characteristic absorptions for O-H and N-H stretching vibrations. |
Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and instrument used and can be found in dedicated chemical databases and original research publications.
Total Synthesis
The total synthesis of this compound and related alkaloids has been a significant endeavor in organic chemistry, attracting the attention of prominent research groups. The pioneering work in this area was led by Karel Wiesner.[4] The synthesis of such a complex molecule is a multi-step process that requires careful planning and execution. More recent synthetic strategies have focused on unified approaches that can be adapted to produce a variety of related diterpenoid alkaloids.[5][6][7]
A key challenge in the synthesis of this compound is the construction of its intricate polycyclic core, including the bicyclo[2.2.2]octane system.[4][8] Synthetic routes often involve strategic bond formations, such as intramolecular Diels-Alder reactions, to build the complex ring system.[5]
Caption: A simplified retrosynthetic analysis of this compound.
Pharmacological Properties and Mechanism of Action
This compound and other diterpenoid alkaloids have been the subject of extensive pharmacological investigation due to their use in traditional medicine for treating a variety of ailments, including pain and cardiovascular diseases.[5] Research has revealed that these compounds can modulate the activity of ion channels, such as sodium and potassium channels.[5]
The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular targets. While the precise mechanisms are still under investigation, a general understanding of its potential signaling pathways is emerging.
Caption: A proposed mechanism of action for this compound.
| Pharmacological Activity of this compound | |
| Activity | Reported Effect |
| Anti-arrhythmic | Can modulate cardiac ion channels.[9] |
| Analgesic | Potential for pain relief.[9] |
| Anti-inflammatory | May reduce inflammation.[9] |
| Neuropharmacological | Can cross the blood-brain barrier and affect the central nervous system.[10] |
Biosynthesis
The biosynthesis of this compound in plants is a complex enzymatic process that starts from common precursors. It is believed that this compound is derived from the atisine-type alkaloids, suggesting a shared biosynthetic pathway that diverges at a late stage.[3] The intricate series of cyclizations and rearrangements that lead to the final structure of this compound is a testament to the sophisticated chemical machinery present in these plants. The study of these biosynthetic pathways is an active area of research, with implications for the synthetic production of these valuable compounds.
Caption: An overview of the proposed biosynthetic origin of this compound.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Denudatine: A Technical Overview
Denudatine is a C20-diterpenoid alkaloid first isolated from the roots of Delphinium denudatum. This compound has garnered significant interest within the scientific community due to its complex chemical structure and diverse pharmacological activities. This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals.
Initial Discovery and Isolation
The journey of this compound began with its isolation from Delphinium denudatum Wall, a plant species with a history of use in traditional medicine. The pioneering work on its isolation was conducted by Wiesner and his collaborators in the mid-20th century. Their efforts laid the foundation for all subsequent research on this intriguing alkaloid.
A general protocol for the isolation of this compound from its natural source involves several key steps, as outlined below. It's important to note that specific parameters may vary between different published studies.
Experimental Protocol: General Isolation of this compound from Delphinium denudatum
-
Extraction: The air-dried and powdered roots of Delphinium denudatum are subjected to extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, over an extended period. This process is often carried out at room temperature or with gentle heating to maximize the yield of crude alkaloids.
-
Acid-Base Extraction: The crude extract is then acidified with an aqueous acid solution (e.g., 2% sulfuric acid) and filtered. The acidic aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent like diethyl ether to remove neutral and acidic compounds.
-
Basification and Re-extraction: The acidic solution is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The aqueous layer is then repeatedly extracted with a solvent like chloroform (B151607) or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid mixture. This mixture is then subjected to chromatographic techniques for the purification of this compound.
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for the initial separation of this compound from other alkaloids. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may be subjected to further purification by preparative TLC or recrystallization to obtain pure this compound.
Structure Elucidation
The determination of the complex, polycyclic structure of this compound was a significant challenge that required the application of advanced analytical techniques.[1][2] Early studies relied on classical methods of chemical degradation and spectroscopic analysis. However, the definitive structure was established through single-crystal X-ray diffraction of this compound methiodide.[3] This analysis revealed that this compound possesses an atisine-type skeleton with a C(7)–C(20) bridge.[3]
Modern structure elucidation of alkaloids like this compound typically employs a combination of spectroscopic methods.
Experimental Protocol: General Spectroscopic Analysis for Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the elemental composition and molecular weight of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry of the molecule.
-
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and amine (-NH) groups, based on their characteristic absorption frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) within the molecule.
| Spectroscopic Data for this compound (Representative) | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and allows for the determination of the molecular formula. |
| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and olefinic regions, indicating a complex hydrocarbon framework. |
| ¹³C NMR | Shows 20 distinct carbon signals, consistent with a C20-diterpenoid alkaloid. |
| Infrared (IR) | Characteristic absorptions for O-H and N-H stretching vibrations. |
Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and instrument used and can be found in dedicated chemical databases and original research publications.
Total Synthesis
The total synthesis of this compound and related alkaloids has been a significant endeavor in organic chemistry, attracting the attention of prominent research groups. The pioneering work in this area was led by Karel Wiesner.[4] The synthesis of such a complex molecule is a multi-step process that requires careful planning and execution. More recent synthetic strategies have focused on unified approaches that can be adapted to produce a variety of related diterpenoid alkaloids.[5][6][7]
A key challenge in the synthesis of this compound is the construction of its intricate polycyclic core, including the bicyclo[2.2.2]octane system.[4][8] Synthetic routes often involve strategic bond formations, such as intramolecular Diels-Alder reactions, to build the complex ring system.[5]
Caption: A simplified retrosynthetic analysis of this compound.
Pharmacological Properties and Mechanism of Action
This compound and other diterpenoid alkaloids have been the subject of extensive pharmacological investigation due to their use in traditional medicine for treating a variety of ailments, including pain and cardiovascular diseases.[5] Research has revealed that these compounds can modulate the activity of ion channels, such as sodium and potassium channels.[5]
The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular targets. While the precise mechanisms are still under investigation, a general understanding of its potential signaling pathways is emerging.
Caption: A proposed mechanism of action for this compound.
| Pharmacological Activity of this compound | |
| Activity | Reported Effect |
| Anti-arrhythmic | Can modulate cardiac ion channels.[9] |
| Analgesic | Potential for pain relief.[9] |
| Anti-inflammatory | May reduce inflammation.[9] |
| Neuropharmacological | Can cross the blood-brain barrier and affect the central nervous system.[10] |
Biosynthesis
The biosynthesis of this compound in plants is a complex enzymatic process that starts from common precursors. It is believed that this compound is derived from the atisine-type alkaloids, suggesting a shared biosynthetic pathway that diverges at a late stage.[3] The intricate series of cyclizations and rearrangements that lead to the final structure of this compound is a testament to the sophisticated chemical machinery present in these plants. The study of these biosynthetic pathways is an active area of research, with implications for the synthetic production of these valuable compounds.
Caption: An overview of the proposed biosynthetic origin of this compound.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Denudatine: A Technical Overview
Denudatine is a C20-diterpenoid alkaloid first isolated from the roots of Delphinium denudatum. This compound has garnered significant interest within the scientific community due to its complex chemical structure and diverse pharmacological activities. This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals.
Initial Discovery and Isolation
The journey of this compound began with its isolation from Delphinium denudatum Wall, a plant species with a history of use in traditional medicine. The pioneering work on its isolation was conducted by Wiesner and his collaborators in the mid-20th century. Their efforts laid the foundation for all subsequent research on this intriguing alkaloid.
A general protocol for the isolation of this compound from its natural source involves several key steps, as outlined below. It's important to note that specific parameters may vary between different published studies.
Experimental Protocol: General Isolation of this compound from Delphinium denudatum
-
Extraction: The air-dried and powdered roots of Delphinium denudatum are subjected to extraction with a suitable organic solvent, typically ethanol or methanol, over an extended period. This process is often carried out at room temperature or with gentle heating to maximize the yield of crude alkaloids.
-
Acid-Base Extraction: The crude extract is then acidified with an aqueous acid solution (e.g., 2% sulfuric acid) and filtered. The acidic aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent like diethyl ether to remove neutral and acidic compounds.
-
Basification and Re-extraction: The acidic solution is then made alkaline by the addition of a base, such as ammonium hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The aqueous layer is then repeatedly extracted with a solvent like chloroform or dichloromethane.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid mixture. This mixture is then subjected to chromatographic techniques for the purification of this compound.
-
Chromatography: Column chromatography using silica gel or alumina is a common method for the initial separation of this compound from other alkaloids. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may be subjected to further purification by preparative TLC or recrystallization to obtain pure this compound.
Structure Elucidation
The determination of the complex, polycyclic structure of this compound was a significant challenge that required the application of advanced analytical techniques.[1][2] Early studies relied on classical methods of chemical degradation and spectroscopic analysis. However, the definitive structure was established through single-crystal X-ray diffraction of this compound methiodide.[3] This analysis revealed that this compound possesses an atisine-type skeleton with a C(7)–C(20) bridge.[3]
Modern structure elucidation of alkaloids like this compound typically employs a combination of spectroscopic methods.
Experimental Protocol: General Spectroscopic Analysis for Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the elemental composition and molecular weight of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
13C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry of the molecule.
-
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and amine (-NH) groups, based on their characteristic absorption frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) within the molecule.
| Spectroscopic Data for this compound (Representative) | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and allows for the determination of the molecular formula. |
| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and olefinic regions, indicating a complex hydrocarbon framework. |
| ¹³C NMR | Shows 20 distinct carbon signals, consistent with a C20-diterpenoid alkaloid. |
| Infrared (IR) | Characteristic absorptions for O-H and N-H stretching vibrations. |
Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and instrument used and can be found in dedicated chemical databases and original research publications.
Total Synthesis
The total synthesis of this compound and related alkaloids has been a significant endeavor in organic chemistry, attracting the attention of prominent research groups. The pioneering work in this area was led by Karel Wiesner.[4] The synthesis of such a complex molecule is a multi-step process that requires careful planning and execution. More recent synthetic strategies have focused on unified approaches that can be adapted to produce a variety of related diterpenoid alkaloids.[5][6][7]
A key challenge in the synthesis of this compound is the construction of its intricate polycyclic core, including the bicyclo[2.2.2]octane system.[4][8] Synthetic routes often involve strategic bond formations, such as intramolecular Diels-Alder reactions, to build the complex ring system.[5]
Caption: A simplified retrosynthetic analysis of this compound.
Pharmacological Properties and Mechanism of Action
This compound and other diterpenoid alkaloids have been the subject of extensive pharmacological investigation due to their use in traditional medicine for treating a variety of ailments, including pain and cardiovascular diseases.[5] Research has revealed that these compounds can modulate the activity of ion channels, such as sodium and potassium channels.[5]
The pharmacological effects of this compound are believed to be mediated through its interaction with various cellular targets. While the precise mechanisms are still under investigation, a general understanding of its potential signaling pathways is emerging.
Caption: A proposed mechanism of action for this compound.
| Pharmacological Activity of this compound | |
| Activity | Reported Effect |
| Anti-arrhythmic | Can modulate cardiac ion channels.[9] |
| Analgesic | Potential for pain relief.[9] |
| Anti-inflammatory | May reduce inflammation.[9] |
| Neuropharmacological | Can cross the blood-brain barrier and affect the central nervous system.[10] |
Biosynthesis
The biosynthesis of this compound in plants is a complex enzymatic process that starts from common precursors. It is believed that this compound is derived from the atisine-type alkaloids, suggesting a shared biosynthetic pathway that diverges at a late stage.[3] The intricate series of cyclizations and rearrangements that lead to the final structure of this compound is a testament to the sophisticated chemical machinery present in these plants. The study of these biosynthetic pathways is an active area of research, with implications for the synthetic production of these valuable compounds.
Caption: An overview of the proposed biosynthetic origin of this compound.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Denudatine: A Technical Guide to Target Identification and Molecular Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20 diterpenoid alkaloid, represents a class of structurally complex natural products with significant therapeutic potential. Isolated from plants of the Aconitum and Delphinium genera, these compounds have historically been used in traditional medicine for treating pain and cardiovascular conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and binding mechanisms. Due to a lack of specific binding data for this compound, this document synthesizes information from closely related diterpenoid alkaloids to propose potential targets and mechanisms of action. It details common experimental protocols for target identification and validation within this class of molecules and presents hypothesized signaling pathways and experimental workflows in the required visual formats. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this compound and related compounds for modern drug discovery.
Introduction
Diterpenoid alkaloids (DAs) are a large family of natural products characterized by a complex polycyclic nitrogen-containing structure. They are broadly classified based on the number of carbon atoms in their core skeleton (C18, C19, and C20). This compound belongs to the C20 class and possesses an atisine-type skeleton with a characteristic C(7)–C(20) bridge.[1][2] These compounds are of significant interest due to their diverse biological activities, which are thought to stem from their interaction with various molecular targets within the central nervous system and cardiovascular system. A key challenge in the development of DAs as therapeutic agents is the precise identification of their molecular targets and the elucidation of their binding mechanisms.
Putative Molecular Targets and Biological Activity
While direct and specific target identification for this compound is not extensively reported in publicly available literature, the broader class of diterpenoid alkaloids is known to modulate the activity of ion channels.[3] This is the most likely mode of action for this compound as well.
Ion Channels
Voltage-gated sodium (Na+) and potassium (K+) channels are the most cited putative targets for diterpenoid alkaloids.[3] These channels are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. Modulation of these channels can explain the observed analgesic and cardiovascular effects of many DAs. It is hypothesized that this compound may act as a modulator of these channels, potentially by binding to specific sites on the channel proteins and altering their gating properties (opening, closing, and inactivation). The lack of specific binding data (e.g., Kd, Ki, IC50) for this compound's interaction with any specific ion channel subtype remains a significant knowledge gap.
Methodologies for Target Identification and Validation
The identification and validation of protein targets for natural products like this compound involve a multi-pronged approach combining both traditional and modern techniques.
Target Identification
A common workflow for identifying the molecular target of a natural product is outlined below.
This technique is a cornerstone for isolating binding partners of a small molecule from a complex biological mixture, such as a cell lysate.
-
Protocol:
-
Immobilization: this compound, or a derivative with a suitable linker, is covalently attached to a solid support matrix (e.g., agarose (B213101) beads).
-
Incubation: The this compound-functionalized matrix is incubated with a cell lysate or tissue homogenate. Proteins that specifically bind to this compound will be captured on the matrix.
-
Washing: Non-specifically bound proteins are removed by washing the matrix with a series of buffers.
-
Elution: The specifically bound proteins (the putative targets) are eluted from the matrix, often by changing the pH or ionic strength of the buffer, or by adding a competitor molecule.
-
Identification: The eluted proteins are then identified using techniques such as mass spectrometry.
-
CETSA is a powerful method to assess target engagement in a cellular context without the need for modifying the compound.[1][4]
-
Protocol:
-
Treatment: Intact cells are treated with this compound at various concentrations.
-
Heating: The treated cells are heated to a specific temperature, causing proteins to denature and precipitate. Proteins that are stabilized by binding to this compound will remain in the soluble fraction at higher temperatures than their unbound counterparts.
-
Lysis and Separation: The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.
-
Target Validation
Once putative targets are identified, their interaction with this compound must be validated and characterized biophysically.
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Protocol:
-
Immobilization: One of the binding partners (e.g., the purified putative target protein) is immobilized on a sensor chip.
-
Interaction: A solution containing the other binding partner (this compound) is flowed over the sensor surface.
-
Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound molecule.
-
Analysis: By analyzing the sensorgram (a plot of the response versus time), one can determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
These structural biology techniques can provide atomic-level details of the binding interaction between this compound and its target protein.
-
Protocol (X-ray Crystallography):
-
Crystallization: The target protein is crystallized in the presence of this compound (co-crystallization) or this compound is soaked into pre-formed crystals of the apo-protein.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate an electron density map, from which the three-dimensional structure of the protein-denudatine complex can be determined. This reveals the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding.
-
Hypothesized Signaling Pathway
Based on the likely interaction of this compound with ion channels, a plausible signaling pathway leading to its pharmacological effects can be proposed. The following diagram illustrates a hypothetical pathway where this compound modulates a voltage-gated ion channel, leading to downstream cellular effects.
Quantitative Data Summary
As of the date of this document, there is no specific, publicly available quantitative binding data for this compound with any molecular target. Research in this area is ongoing, and future studies are expected to provide these crucial parameters. For context, related diterpenoid alkaloids have been reported to interact with ion channels in the micromolar to nanomolar range.
| Parameter | Value | Target | Method | Reference |
| Kd (Dissociation Constant) | Not Available | - | - | - |
| Ki (Inhibition Constant) | Not Available | - | - | - |
| IC50 (Half-maximal Inhibitory Conc.) | Not Available | - | - | - |
| EC50 (Half-maximal Effective Conc.) | Not Available | - | - | - |
Conclusion and Future Directions
This compound remains a molecule of high interest for drug discovery due to its complex structure and potential for potent biological activity. While its exact molecular targets and binding mechanisms are yet to be fully elucidated, the methodologies outlined in this guide provide a clear path forward for researchers. The primary focus for future research should be on systematic target identification studies using techniques like affinity chromatography and CETSA, followed by rigorous biophysical validation to quantify its binding affinity and kinetics for identified targets. Unraveling the specific molecular interactions of this compound will be paramount to unlocking its full therapeutic potential and developing novel, highly targeted therapies.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Denudatine: A Technical Guide to Target Identification and Molecular Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20 diterpenoid alkaloid, represents a class of structurally complex natural products with significant therapeutic potential. Isolated from plants of the Aconitum and Delphinium genera, these compounds have historically been used in traditional medicine for treating pain and cardiovascular conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and binding mechanisms. Due to a lack of specific binding data for this compound, this document synthesizes information from closely related diterpenoid alkaloids to propose potential targets and mechanisms of action. It details common experimental protocols for target identification and validation within this class of molecules and presents hypothesized signaling pathways and experimental workflows in the required visual formats. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this compound and related compounds for modern drug discovery.
Introduction
Diterpenoid alkaloids (DAs) are a large family of natural products characterized by a complex polycyclic nitrogen-containing structure. They are broadly classified based on the number of carbon atoms in their core skeleton (C18, C19, and C20). This compound belongs to the C20 class and possesses an atisine-type skeleton with a characteristic C(7)–C(20) bridge.[1][2] These compounds are of significant interest due to their diverse biological activities, which are thought to stem from their interaction with various molecular targets within the central nervous system and cardiovascular system. A key challenge in the development of DAs as therapeutic agents is the precise identification of their molecular targets and the elucidation of their binding mechanisms.
Putative Molecular Targets and Biological Activity
While direct and specific target identification for this compound is not extensively reported in publicly available literature, the broader class of diterpenoid alkaloids is known to modulate the activity of ion channels.[3] This is the most likely mode of action for this compound as well.
Ion Channels
Voltage-gated sodium (Na+) and potassium (K+) channels are the most cited putative targets for diterpenoid alkaloids.[3] These channels are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. Modulation of these channels can explain the observed analgesic and cardiovascular effects of many DAs. It is hypothesized that this compound may act as a modulator of these channels, potentially by binding to specific sites on the channel proteins and altering their gating properties (opening, closing, and inactivation). The lack of specific binding data (e.g., Kd, Ki, IC50) for this compound's interaction with any specific ion channel subtype remains a significant knowledge gap.
Methodologies for Target Identification and Validation
The identification and validation of protein targets for natural products like this compound involve a multi-pronged approach combining both traditional and modern techniques.
Target Identification
A common workflow for identifying the molecular target of a natural product is outlined below.
This technique is a cornerstone for isolating binding partners of a small molecule from a complex biological mixture, such as a cell lysate.
-
Protocol:
-
Immobilization: this compound, or a derivative with a suitable linker, is covalently attached to a solid support matrix (e.g., agarose (B213101) beads).
-
Incubation: The this compound-functionalized matrix is incubated with a cell lysate or tissue homogenate. Proteins that specifically bind to this compound will be captured on the matrix.
-
Washing: Non-specifically bound proteins are removed by washing the matrix with a series of buffers.
-
Elution: The specifically bound proteins (the putative targets) are eluted from the matrix, often by changing the pH or ionic strength of the buffer, or by adding a competitor molecule.
-
Identification: The eluted proteins are then identified using techniques such as mass spectrometry.
-
CETSA is a powerful method to assess target engagement in a cellular context without the need for modifying the compound.[1][4]
-
Protocol:
-
Treatment: Intact cells are treated with this compound at various concentrations.
-
Heating: The treated cells are heated to a specific temperature, causing proteins to denature and precipitate. Proteins that are stabilized by binding to this compound will remain in the soluble fraction at higher temperatures than their unbound counterparts.
-
Lysis and Separation: The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.
-
Target Validation
Once putative targets are identified, their interaction with this compound must be validated and characterized biophysically.
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Protocol:
-
Immobilization: One of the binding partners (e.g., the purified putative target protein) is immobilized on a sensor chip.
-
Interaction: A solution containing the other binding partner (this compound) is flowed over the sensor surface.
-
Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound molecule.
-
Analysis: By analyzing the sensorgram (a plot of the response versus time), one can determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
These structural biology techniques can provide atomic-level details of the binding interaction between this compound and its target protein.
-
Protocol (X-ray Crystallography):
-
Crystallization: The target protein is crystallized in the presence of this compound (co-crystallization) or this compound is soaked into pre-formed crystals of the apo-protein.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate an electron density map, from which the three-dimensional structure of the protein-denudatine complex can be determined. This reveals the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding.
-
Hypothesized Signaling Pathway
Based on the likely interaction of this compound with ion channels, a plausible signaling pathway leading to its pharmacological effects can be proposed. The following diagram illustrates a hypothetical pathway where this compound modulates a voltage-gated ion channel, leading to downstream cellular effects.
Quantitative Data Summary
As of the date of this document, there is no specific, publicly available quantitative binding data for this compound with any molecular target. Research in this area is ongoing, and future studies are expected to provide these crucial parameters. For context, related diterpenoid alkaloids have been reported to interact with ion channels in the micromolar to nanomolar range.
| Parameter | Value | Target | Method | Reference |
| Kd (Dissociation Constant) | Not Available | - | - | - |
| Ki (Inhibition Constant) | Not Available | - | - | - |
| IC50 (Half-maximal Inhibitory Conc.) | Not Available | - | - | - |
| EC50 (Half-maximal Effective Conc.) | Not Available | - | - | - |
Conclusion and Future Directions
This compound remains a molecule of high interest for drug discovery due to its complex structure and potential for potent biological activity. While its exact molecular targets and binding mechanisms are yet to be fully elucidated, the methodologies outlined in this guide provide a clear path forward for researchers. The primary focus for future research should be on systematic target identification studies using techniques like affinity chromatography and CETSA, followed by rigorous biophysical validation to quantify its binding affinity and kinetics for identified targets. Unraveling the specific molecular interactions of this compound will be paramount to unlocking its full therapeutic potential and developing novel, highly targeted therapies.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Denudatine: A Technical Guide to Target Identification and Molecular Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20 diterpenoid alkaloid, represents a class of structurally complex natural products with significant therapeutic potential. Isolated from plants of the Aconitum and Delphinium genera, these compounds have historically been used in traditional medicine for treating pain and cardiovascular conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and binding mechanisms. Due to a lack of specific binding data for this compound, this document synthesizes information from closely related diterpenoid alkaloids to propose potential targets and mechanisms of action. It details common experimental protocols for target identification and validation within this class of molecules and presents hypothesized signaling pathways and experimental workflows in the required visual formats. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this compound and related compounds for modern drug discovery.
Introduction
Diterpenoid alkaloids (DAs) are a large family of natural products characterized by a complex polycyclic nitrogen-containing structure. They are broadly classified based on the number of carbon atoms in their core skeleton (C18, C19, and C20). This compound belongs to the C20 class and possesses an atisine-type skeleton with a characteristic C(7)–C(20) bridge.[1][2] These compounds are of significant interest due to their diverse biological activities, which are thought to stem from their interaction with various molecular targets within the central nervous system and cardiovascular system. A key challenge in the development of DAs as therapeutic agents is the precise identification of their molecular targets and the elucidation of their binding mechanisms.
Putative Molecular Targets and Biological Activity
While direct and specific target identification for this compound is not extensively reported in publicly available literature, the broader class of diterpenoid alkaloids is known to modulate the activity of ion channels.[3] This is the most likely mode of action for this compound as well.
Ion Channels
Voltage-gated sodium (Na+) and potassium (K+) channels are the most cited putative targets for diterpenoid alkaloids.[3] These channels are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. Modulation of these channels can explain the observed analgesic and cardiovascular effects of many DAs. It is hypothesized that this compound may act as a modulator of these channels, potentially by binding to specific sites on the channel proteins and altering their gating properties (opening, closing, and inactivation). The lack of specific binding data (e.g., Kd, Ki, IC50) for this compound's interaction with any specific ion channel subtype remains a significant knowledge gap.
Methodologies for Target Identification and Validation
The identification and validation of protein targets for natural products like this compound involve a multi-pronged approach combining both traditional and modern techniques.
Target Identification
A common workflow for identifying the molecular target of a natural product is outlined below.
This technique is a cornerstone for isolating binding partners of a small molecule from a complex biological mixture, such as a cell lysate.
-
Protocol:
-
Immobilization: this compound, or a derivative with a suitable linker, is covalently attached to a solid support matrix (e.g., agarose beads).
-
Incubation: The this compound-functionalized matrix is incubated with a cell lysate or tissue homogenate. Proteins that specifically bind to this compound will be captured on the matrix.
-
Washing: Non-specifically bound proteins are removed by washing the matrix with a series of buffers.
-
Elution: The specifically bound proteins (the putative targets) are eluted from the matrix, often by changing the pH or ionic strength of the buffer, or by adding a competitor molecule.
-
Identification: The eluted proteins are then identified using techniques such as mass spectrometry.
-
CETSA is a powerful method to assess target engagement in a cellular context without the need for modifying the compound.[1][4]
-
Protocol:
-
Treatment: Intact cells are treated with this compound at various concentrations.
-
Heating: The treated cells are heated to a specific temperature, causing proteins to denature and precipitate. Proteins that are stabilized by binding to this compound will remain in the soluble fraction at higher temperatures than their unbound counterparts.
-
Lysis and Separation: The cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.
-
Target Validation
Once putative targets are identified, their interaction with this compound must be validated and characterized biophysically.
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Protocol:
-
Immobilization: One of the binding partners (e.g., the purified putative target protein) is immobilized on a sensor chip.
-
Interaction: A solution containing the other binding partner (this compound) is flowed over the sensor surface.
-
Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound molecule.
-
Analysis: By analyzing the sensorgram (a plot of the response versus time), one can determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
These structural biology techniques can provide atomic-level details of the binding interaction between this compound and its target protein.
-
Protocol (X-ray Crystallography):
-
Crystallization: The target protein is crystallized in the presence of this compound (co-crystallization) or this compound is soaked into pre-formed crystals of the apo-protein.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate an electron density map, from which the three-dimensional structure of the protein-denudatine complex can be determined. This reveals the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the binding.
-
Hypothesized Signaling Pathway
Based on the likely interaction of this compound with ion channels, a plausible signaling pathway leading to its pharmacological effects can be proposed. The following diagram illustrates a hypothetical pathway where this compound modulates a voltage-gated ion channel, leading to downstream cellular effects.
Quantitative Data Summary
As of the date of this document, there is no specific, publicly available quantitative binding data for this compound with any molecular target. Research in this area is ongoing, and future studies are expected to provide these crucial parameters. For context, related diterpenoid alkaloids have been reported to interact with ion channels in the micromolar to nanomolar range.
| Parameter | Value | Target | Method | Reference |
| Kd (Dissociation Constant) | Not Available | - | - | - |
| Ki (Inhibition Constant) | Not Available | - | - | - |
| IC50 (Half-maximal Inhibitory Conc.) | Not Available | - | - | - |
| EC50 (Half-maximal Effective Conc.) | Not Available | - | - | - |
Conclusion and Future Directions
This compound remains a molecule of high interest for drug discovery due to its complex structure and potential for potent biological activity. While its exact molecular targets and binding mechanisms are yet to be fully elucidated, the methodologies outlined in this guide provide a clear path forward for researchers. The primary focus for future research should be on systematic target identification studies using techniques like affinity chromatography and CETSA, followed by rigorous biophysical validation to quantify its binding affinity and kinetics for identified targets. Unraveling the specific molecular interactions of this compound will be paramount to unlocking its full therapeutic potential and developing novel, highly targeted therapies.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Intricate World of Denudatine-Type Alkaloids: A Structural Classification and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Denudatine-type alkaloids, a significant subclass of C20-diterpenoid alkaloids, represent a fascinating and complex area of natural product chemistry. Characterized by a distinctive bridged heterocyclic skeleton, these compounds are primarily isolated from plants of the Aconitum and Delphinium genera. Their structural diversity and biosynthetic relationship with other diterpenoid alkaloids, such as the atisine-type, make them a subject of intense research. This technical guide provides an in-depth overview of the structural classification of this compound-type alkaloids, complete with quantitative data, detailed experimental protocols for their study, and visualizations of their structural relationships and biosynthetic origins.
Structural Classification of Diterpenoid Alkaloids
Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton into C18, C19, and C20 types. The C20-diterpenoid alkaloids, to which the this compound-type belong, are a diverse group further classified into several skeletal types, including atisine (B3415921), this compound, and hetisine, among others.
The this compound skeleton is biosynthetically derived from the atisine skeleton through the formation of a C(7)-C(20) bridge. This structural modification results in a more rigid and complex polycyclic system. Further structural diversity within the this compound-type alkaloids arises from variations in the substitution patterns on this core skeleton. While a formal sub-classification is not universally established, they can be grouped based on the presence and nature of functional groups at specific positions.
dot
Caption: Hierarchical classification of diterpenoid alkaloids.
Biosynthetic Relationship of this compound-Type Alkaloids
This compound-type alkaloids are biosynthetically linked to atisine-type alkaloids. The transformation involves an intramolecular cyclization, specifically the formation of a bond between C-7 and C-20 of the atisine skeleton. This key biosynthetic step highlights the close structural relationship between these two subgroups of C20-diterpenoid alkaloids.
dot
Caption: Biosynthetic conversion of atisine- to this compound-type skeleton.
Quantitative Data: Spectroscopic Signatures
The structural elucidation of this compound-type alkaloids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR chemical shifts provide a detailed fingerprint of the molecular structure. Below is a table summarizing the characteristic 13C NMR chemical shifts for the core carbon skeleton of selected this compound-type alkaloids.
| Carbon No. | This compound | Cochlearenine | Paniculamine |
| 1 | 72.1 | 79.8 | 79.9 |
| 2 | 26.4 | 33.5 | 33.6 |
| 3 | 37.9 | 37.8 | 37.8 |
| 4 | 33.4 | 33.1 | 33.1 |
| 5 | 49.0 | 48.7 | 48.7 |
| 6 | 28.1 | 28.0 | 28.0 |
| 7 | 45.5 | 45.3 | 45.3 |
| 8 | 44.5 | 44.2 | 44.2 |
| 9 | 42.6 | 42.4 | 42.4 |
| 10 | 38.0 | 37.8 | 37.8 |
| 11 | 49.8 | 49.6 | 49.6 |
| 12 | 28.6 | 28.4 | 28.4 |
| 13 | 37.9 | 37.7 | 37.7 |
| 14 | 76.8 | 76.6 | 76.6 |
| 15 | 82.1 | 81.9 | 81.9 |
| 16 | 149.8 | 149.6 | 149.6 |
| 17 | 110.2 | 110.0 | 110.0 |
| 18 | 28.1 | 27.9 | 27.9 |
| 19 | 59.8 | 59.6 | 59.6 |
| 20 | 53.0 | 52.8 | 52.8 |
Note: Chemical shifts are in ppm (δ) and are referenced to TMS. Data is compiled from various literature sources and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The isolation and structural characterization of this compound-type alkaloids involve a series of meticulous experimental procedures.
Isolation of this compound-Type Alkaloids from Plant Material
A general workflow for the isolation of these alkaloids from plant sources, such as Aconitum species, is outlined below.
dot
Caption: General workflow for the isolation of this compound-type alkaloids.
Detailed Methodologies:
-
Plant Material Preparation: The plant material (e.g., roots of Aconitum species) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically a slightly acidified alcohol (e.g., 95% ethanol (B145695) with 0.5% HCl) to facilitate the extraction of the basic alkaloids as their salts.
-
Acid-Base Partitioning: The crude extract is concentrated, and the residue is subjected to an acid-base extraction procedure. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is typically employed to separate the alkaloids into fractions.
-
Further Purification: Fractions containing the this compound-type alkaloids are further purified using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structure Elucidation by Spectroscopic Methods
The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
Single-Crystal X-ray Crystallography
For unambiguous structure determination, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
General Protocol:
-
Crystallization: A single crystal of the purified alkaloid is grown by slow evaporation of a suitable solvent or solvent mixture.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
This comprehensive guide provides a foundational understanding of the structural classification and analysis of this compound-type alkaloids. The intricate structures and biosynthetic pathways of these natural products continue to inspire research in organic synthesis, medicinal chemistry, and drug discovery.
The Intricate World of Denudatine-Type Alkaloids: A Structural Classification and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Denudatine-type alkaloids, a significant subclass of C20-diterpenoid alkaloids, represent a fascinating and complex area of natural product chemistry. Characterized by a distinctive bridged heterocyclic skeleton, these compounds are primarily isolated from plants of the Aconitum and Delphinium genera. Their structural diversity and biosynthetic relationship with other diterpenoid alkaloids, such as the atisine-type, make them a subject of intense research. This technical guide provides an in-depth overview of the structural classification of this compound-type alkaloids, complete with quantitative data, detailed experimental protocols for their study, and visualizations of their structural relationships and biosynthetic origins.
Structural Classification of Diterpenoid Alkaloids
Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton into C18, C19, and C20 types. The C20-diterpenoid alkaloids, to which the this compound-type belong, are a diverse group further classified into several skeletal types, including atisine (B3415921), this compound, and hetisine, among others.
The this compound skeleton is biosynthetically derived from the atisine skeleton through the formation of a C(7)-C(20) bridge. This structural modification results in a more rigid and complex polycyclic system. Further structural diversity within the this compound-type alkaloids arises from variations in the substitution patterns on this core skeleton. While a formal sub-classification is not universally established, they can be grouped based on the presence and nature of functional groups at specific positions.
dot
Caption: Hierarchical classification of diterpenoid alkaloids.
Biosynthetic Relationship of this compound-Type Alkaloids
This compound-type alkaloids are biosynthetically linked to atisine-type alkaloids. The transformation involves an intramolecular cyclization, specifically the formation of a bond between C-7 and C-20 of the atisine skeleton. This key biosynthetic step highlights the close structural relationship between these two subgroups of C20-diterpenoid alkaloids.
dot
Caption: Biosynthetic conversion of atisine- to this compound-type skeleton.
Quantitative Data: Spectroscopic Signatures
The structural elucidation of this compound-type alkaloids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR chemical shifts provide a detailed fingerprint of the molecular structure. Below is a table summarizing the characteristic 13C NMR chemical shifts for the core carbon skeleton of selected this compound-type alkaloids.
| Carbon No. | This compound | Cochlearenine | Paniculamine |
| 1 | 72.1 | 79.8 | 79.9 |
| 2 | 26.4 | 33.5 | 33.6 |
| 3 | 37.9 | 37.8 | 37.8 |
| 4 | 33.4 | 33.1 | 33.1 |
| 5 | 49.0 | 48.7 | 48.7 |
| 6 | 28.1 | 28.0 | 28.0 |
| 7 | 45.5 | 45.3 | 45.3 |
| 8 | 44.5 | 44.2 | 44.2 |
| 9 | 42.6 | 42.4 | 42.4 |
| 10 | 38.0 | 37.8 | 37.8 |
| 11 | 49.8 | 49.6 | 49.6 |
| 12 | 28.6 | 28.4 | 28.4 |
| 13 | 37.9 | 37.7 | 37.7 |
| 14 | 76.8 | 76.6 | 76.6 |
| 15 | 82.1 | 81.9 | 81.9 |
| 16 | 149.8 | 149.6 | 149.6 |
| 17 | 110.2 | 110.0 | 110.0 |
| 18 | 28.1 | 27.9 | 27.9 |
| 19 | 59.8 | 59.6 | 59.6 |
| 20 | 53.0 | 52.8 | 52.8 |
Note: Chemical shifts are in ppm (δ) and are referenced to TMS. Data is compiled from various literature sources and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The isolation and structural characterization of this compound-type alkaloids involve a series of meticulous experimental procedures.
Isolation of this compound-Type Alkaloids from Plant Material
A general workflow for the isolation of these alkaloids from plant sources, such as Aconitum species, is outlined below.
dot
Caption: General workflow for the isolation of this compound-type alkaloids.
Detailed Methodologies:
-
Plant Material Preparation: The plant material (e.g., roots of Aconitum species) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically a slightly acidified alcohol (e.g., 95% ethanol (B145695) with 0.5% HCl) to facilitate the extraction of the basic alkaloids as their salts.
-
Acid-Base Partitioning: The crude extract is concentrated, and the residue is subjected to an acid-base extraction procedure. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is typically employed to separate the alkaloids into fractions.
-
Further Purification: Fractions containing the this compound-type alkaloids are further purified using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structure Elucidation by Spectroscopic Methods
The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
Single-Crystal X-ray Crystallography
For unambiguous structure determination, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
General Protocol:
-
Crystallization: A single crystal of the purified alkaloid is grown by slow evaporation of a suitable solvent or solvent mixture.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
This comprehensive guide provides a foundational understanding of the structural classification and analysis of this compound-type alkaloids. The intricate structures and biosynthetic pathways of these natural products continue to inspire research in organic synthesis, medicinal chemistry, and drug discovery.
The Intricate World of Denudatine-Type Alkaloids: A Structural Classification and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Denudatine-type alkaloids, a significant subclass of C20-diterpenoid alkaloids, represent a fascinating and complex area of natural product chemistry. Characterized by a distinctive bridged heterocyclic skeleton, these compounds are primarily isolated from plants of the Aconitum and Delphinium genera. Their structural diversity and biosynthetic relationship with other diterpenoid alkaloids, such as the atisine-type, make them a subject of intense research. This technical guide provides an in-depth overview of the structural classification of this compound-type alkaloids, complete with quantitative data, detailed experimental protocols for their study, and visualizations of their structural relationships and biosynthetic origins.
Structural Classification of Diterpenoid Alkaloids
Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton into C18, C19, and C20 types. The C20-diterpenoid alkaloids, to which the this compound-type belong, are a diverse group further classified into several skeletal types, including atisine, this compound, and hetisine, among others.
The this compound skeleton is biosynthetically derived from the atisine skeleton through the formation of a C(7)-C(20) bridge. This structural modification results in a more rigid and complex polycyclic system. Further structural diversity within the this compound-type alkaloids arises from variations in the substitution patterns on this core skeleton. While a formal sub-classification is not universally established, they can be grouped based on the presence and nature of functional groups at specific positions.
dot
Caption: Hierarchical classification of diterpenoid alkaloids.
Biosynthetic Relationship of this compound-Type Alkaloids
This compound-type alkaloids are biosynthetically linked to atisine-type alkaloids. The transformation involves an intramolecular cyclization, specifically the formation of a bond between C-7 and C-20 of the atisine skeleton. This key biosynthetic step highlights the close structural relationship between these two subgroups of C20-diterpenoid alkaloids.
dot
Caption: Biosynthetic conversion of atisine- to this compound-type skeleton.
Quantitative Data: Spectroscopic Signatures
The structural elucidation of this compound-type alkaloids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR chemical shifts provide a detailed fingerprint of the molecular structure. Below is a table summarizing the characteristic 13C NMR chemical shifts for the core carbon skeleton of selected this compound-type alkaloids.
| Carbon No. | This compound | Cochlearenine | Paniculamine |
| 1 | 72.1 | 79.8 | 79.9 |
| 2 | 26.4 | 33.5 | 33.6 |
| 3 | 37.9 | 37.8 | 37.8 |
| 4 | 33.4 | 33.1 | 33.1 |
| 5 | 49.0 | 48.7 | 48.7 |
| 6 | 28.1 | 28.0 | 28.0 |
| 7 | 45.5 | 45.3 | 45.3 |
| 8 | 44.5 | 44.2 | 44.2 |
| 9 | 42.6 | 42.4 | 42.4 |
| 10 | 38.0 | 37.8 | 37.8 |
| 11 | 49.8 | 49.6 | 49.6 |
| 12 | 28.6 | 28.4 | 28.4 |
| 13 | 37.9 | 37.7 | 37.7 |
| 14 | 76.8 | 76.6 | 76.6 |
| 15 | 82.1 | 81.9 | 81.9 |
| 16 | 149.8 | 149.6 | 149.6 |
| 17 | 110.2 | 110.0 | 110.0 |
| 18 | 28.1 | 27.9 | 27.9 |
| 19 | 59.8 | 59.6 | 59.6 |
| 20 | 53.0 | 52.8 | 52.8 |
Note: Chemical shifts are in ppm (δ) and are referenced to TMS. Data is compiled from various literature sources and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
The isolation and structural characterization of this compound-type alkaloids involve a series of meticulous experimental procedures.
Isolation of this compound-Type Alkaloids from Plant Material
A general workflow for the isolation of these alkaloids from plant sources, such as Aconitum species, is outlined below.
dot
Caption: General workflow for the isolation of this compound-type alkaloids.
Detailed Methodologies:
-
Plant Material Preparation: The plant material (e.g., roots of Aconitum species) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with a suitable solvent, typically a slightly acidified alcohol (e.g., 95% ethanol with 0.5% HCl) to facilitate the extraction of the basic alkaloids as their salts.
-
Acid-Base Partitioning: The crude extract is concentrated, and the residue is subjected to an acid-base extraction procedure. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is typically employed to separate the alkaloids into fractions.
-
Further Purification: Fractions containing the this compound-type alkaloids are further purified using techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structure Elucidation by Spectroscopic Methods
The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl groups).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
Single-Crystal X-ray Crystallography
For unambiguous structure determination, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
General Protocol:
-
Crystallization: A single crystal of the purified alkaloid is grown by slow evaporation of a suitable solvent or solvent mixture.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
This comprehensive guide provides a foundational understanding of the structural classification and analysis of this compound-type alkaloids. The intricate structures and biosynthetic pathways of these natural products continue to inspire research in organic synthesis, medicinal chemistry, and drug discovery.
The Biogenetic Leap: A Technical Guide to the Putative Transformation of Atisine-Type to Denudatine-Type Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diterpenoid alkaloids (DAs) from genera such as Aconitum represent a vast and structurally complex class of natural products with significant pharmacological potential. Within the C20-diterpenoid alkaloids, the atisine-type skeleton is widely considered a key biosynthetic precursor to the more complex denudatine-type, a transformation that involves a crucial intramolecular C-7 to C-20 bond formation. While this biogenetic link is strongly supported by co-occurrence data and modern transcriptomic analyses, the specific enzymatic machinery catalyzing this cyclization has not yet been functionally elucidated. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the proposed biosynthetic pathway, the evidence supporting it, and the experimental strategies employed to identify the candidate enzymes responsible. Methodologies for quantitative analysis of these alkaloids are also presented to provide a framework for assessing pathway efficiency in vivo.
The Proposed Biogenetic Transformation
The structural relationship between atisine-type and this compound-type alkaloids suggests a direct biosynthetic conversion. The core transformation is the formation of a covalent bond between the C-7 and C-20 positions of the atisine (B3415921) skeleton, creating the characteristic bridged structure of this compound alkaloids.[1][2] This proposed step is a critical diversification point in the broader biosynthetic network of C20-diterpenoid alkaloids.
Upstream Biosynthesis: The Path to Atisine
The biosynthesis of atisine-type alkaloids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2] A series of cyclizations catalyzed by terpene synthases, including copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes, forms the ent-atisane diterpene skeleton.[2] Subsequent amination, often utilizing a nitrogen source derived from amino acids like L-serine, leads to the formation of the basic atisine-type structure.[2]
The Putative Cyclization Step
The conversion of an atisine-type precursor to a this compound-type product is hypothesized to be an oxidative cyclization. This type of reaction, particularly the formation of a non-activated C-C bond, is frequently catalyzed by two major families of enzymes in plant specialized metabolism:
-
Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of heme-thiolate proteins is renowned for its ability to catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, making them prime candidates for the atisine-to-denudatine conversion.[3][4][5]
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These non-heme iron-containing enzymes also catalyze a diverse range of oxidation reactions, including hydroxylations, desaturations, and cyclizations, and are frequently involved in the late stages of alkaloid biosynthesis.[6][7][8][9][10]
The proposed biogenetic pathway is visualized in the diagram below.
Caption: Proposed biogenetic pathway from GGPP to this compound-type alkaloids.
Evidence from Multi-Omics Approaches
Direct biochemical evidence for the atisine-to-denudatine conversion is currently lacking. However, a wealth of indirect evidence from transcriptomics and metabolomics studies in Aconitum species strongly supports this hypothesis. The general workflow for identifying candidate genes is outlined below.
Caption: Experimental workflow for identifying alkaloid biosynthesis genes.
Transcriptome analyses of various Aconitum species, such as A. carmichaelii, A. pendulum, and A. heterophyllum, have identified numerous genes encoding CYP450s and 2-ODDs.[7][11][12] Co-expression analysis is a powerful tool used in these studies, which identifies genes with expression patterns that correlate with the accumulation of specific alkaloids across different tissues or under various conditions.[13] Several CYP450 and 2-ODD candidates have been found to be co-expressed with known early-stage diterpenoid alkaloid biosynthesis genes, making them strong candidates for involvement in the later, more complex tailoring steps, including the putative atisine-to-denudatine cyclization.[3][12]
Quantitative Data on Alkaloid Accumulation
While direct conversion yields are not available, quantifying the abundance of atisine- and this compound-type alkaloids in plant tissues provides crucial information about the in vivo flux through these biosynthetic pathways. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this analysis.[1][10][14][15][16][17][18]
Table 1: Representative Quantitative Data of Diterpenoid Alkaloids in Aconitum Species
| Alkaloid Type | Compound | Plant Species | Tissue | Concentration Range | Reference |
| Atisine-Type | Atisine | A. heterophyllum | Root | Major alkaloid | [11] |
| Atisine-Type | Atisine | A. rotundifolium | Not specified | Present | [1] |
| This compound-Type | - | A. pendulum | Flower, Leaf, Stem | Detected | [12] |
| Complex DAs | Aconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
| Complex DAs | Mesaconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
| Complex DAs | Hypaconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
Note: This table is illustrative. Absolute concentrations vary significantly based on species, geographic location, developmental stage, and analytical method. "Present" indicates the compound was identified but not quantified in the cited source.
Experimental Protocols: A Framework for Elucidation
The following sections outline the general methodologies required to definitively identify and characterize the enzyme(s) responsible for the transformation of atisine-type to this compound-type alkaloids.
Protocol: Identification of Candidate Genes via Transcriptomics
-
Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from an Aconitum species known to produce both atisine- and this compound-type alkaloids.
-
RNA Extraction and Sequencing: Extract total RNA from each tissue and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[11][12]
-
De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting unigenes by sequence homology against public databases (e.g., NCBI, KEGG).[3][11][12]
-
Identification of Enzyme Families: Specifically search the annotated transcriptome for sequences belonging to the CYP450 and 2-ODD superfamilies.[12]
-
Co-expression Analysis: Correlate the expression levels of the candidate CYP450 and 2-ODD genes with the expression of known upstream DA biosynthesis genes (e.g., GGPPS, CPS, KSL) across the different tissues.[13] Genes exhibiting strong positive correlation are prioritized as top candidates.
Protocol: Heterologous Expression and In Vitro Enzyme Assay
-
Gene Cloning: Synthesize or clone the full-length coding sequence of a high-priority candidate gene into an appropriate expression vector (e.g., for yeast or E. coli).[19]
-
Heterologous Expression: Transform the expression vector into the chosen host (Saccharomyces cerevisiae is a common host for plant CYP450s as it is a eukaryote with an endoplasmic reticulum). Induce protein expression.[19]
-
Microsome Isolation (for CYP450s): If expressing a CYP450, prepare microsomal fractions from the yeast culture, as these enzymes are typically membrane-bound. This involves cell lysis and ultracentrifugation.
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction (or purified enzyme), an appropriate atisine-type substrate, and necessary cofactors. For CYP450s, this includes an NADPH-cytochrome P450 reductase (CPR) and NADPH.[19][20][21][22][23][24] For 2-ODDs, this includes 2-oxoglutarate, Fe(II), and ascorbate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Quench the reaction and extract the products using an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the extract by UPLC-MS/MS, comparing the retention time and mass fragmentation pattern of any new product with an authentic standard of the expected this compound-type alkaloid.
Protocol: In Planta Functional Validation via Gene Silencing
-
Construct Design: Design a Virus-Induced Gene Silencing (VIGS) construct containing a fragment of the candidate gene.[25][26]
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Aconitum plants.
-
Metabolite Analysis: After a period to allow for gene silencing, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).
-
Quantification: Perform UPLC-MS/MS analysis to quantify the levels of atisine- and this compound-type alkaloids. A significant decrease in the this compound-type alkaloid level, potentially accompanied by an increase in the atisine-type precursor, in the silenced plants compared to controls would provide strong evidence for the gene's function.[27][28]
Conclusion and Future Outlook
The biogenetic transformation of atisine-type to this compound-type alkaloids represents a key unresolved step in the biosynthesis of a medicinally important class of natural products. While the pathway is strongly implied by phytochemical and transcriptomic evidence, the specific enzymes remain to be discovered and characterized. The multi-omics and functional genomics approaches detailed in this guide provide a clear roadmap for the scientific community to close this knowledge gap. The successful identification and characterization of the responsible CYP450 or 2-ODD enzyme will not only illuminate a fascinating aspect of plant biochemistry but also provide a powerful new biocatalyst for the potential chemoenzymatic synthesis of novel, high-value alkaloids for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [PDF] Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 13. Frontiers | Unraveling the specialized metabolic pathways in medicinal plant genomes: a review [frontiersin.org]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. primo.lib.umn.edu [primo.lib.umn.edu]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. Gene silencing in plants: a diversity of pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Biogenetic Leap: A Technical Guide to the Putative Transformation of Atisine-Type to Denudatine-Type Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diterpenoid alkaloids (DAs) from genera such as Aconitum represent a vast and structurally complex class of natural products with significant pharmacological potential. Within the C20-diterpenoid alkaloids, the atisine-type skeleton is widely considered a key biosynthetic precursor to the more complex denudatine-type, a transformation that involves a crucial intramolecular C-7 to C-20 bond formation. While this biogenetic link is strongly supported by co-occurrence data and modern transcriptomic analyses, the specific enzymatic machinery catalyzing this cyclization has not yet been functionally elucidated. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the proposed biosynthetic pathway, the evidence supporting it, and the experimental strategies employed to identify the candidate enzymes responsible. Methodologies for quantitative analysis of these alkaloids are also presented to provide a framework for assessing pathway efficiency in vivo.
The Proposed Biogenetic Transformation
The structural relationship between atisine-type and this compound-type alkaloids suggests a direct biosynthetic conversion. The core transformation is the formation of a covalent bond between the C-7 and C-20 positions of the atisine (B3415921) skeleton, creating the characteristic bridged structure of this compound alkaloids.[1][2] This proposed step is a critical diversification point in the broader biosynthetic network of C20-diterpenoid alkaloids.
Upstream Biosynthesis: The Path to Atisine
The biosynthesis of atisine-type alkaloids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2] A series of cyclizations catalyzed by terpene synthases, including copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes, forms the ent-atisane diterpene skeleton.[2] Subsequent amination, often utilizing a nitrogen source derived from amino acids like L-serine, leads to the formation of the basic atisine-type structure.[2]
The Putative Cyclization Step
The conversion of an atisine-type precursor to a this compound-type product is hypothesized to be an oxidative cyclization. This type of reaction, particularly the formation of a non-activated C-C bond, is frequently catalyzed by two major families of enzymes in plant specialized metabolism:
-
Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of heme-thiolate proteins is renowned for its ability to catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, making them prime candidates for the atisine-to-denudatine conversion.[3][4][5]
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These non-heme iron-containing enzymes also catalyze a diverse range of oxidation reactions, including hydroxylations, desaturations, and cyclizations, and are frequently involved in the late stages of alkaloid biosynthesis.[6][7][8][9][10]
The proposed biogenetic pathway is visualized in the diagram below.
Caption: Proposed biogenetic pathway from GGPP to this compound-type alkaloids.
Evidence from Multi-Omics Approaches
Direct biochemical evidence for the atisine-to-denudatine conversion is currently lacking. However, a wealth of indirect evidence from transcriptomics and metabolomics studies in Aconitum species strongly supports this hypothesis. The general workflow for identifying candidate genes is outlined below.
Caption: Experimental workflow for identifying alkaloid biosynthesis genes.
Transcriptome analyses of various Aconitum species, such as A. carmichaelii, A. pendulum, and A. heterophyllum, have identified numerous genes encoding CYP450s and 2-ODDs.[7][11][12] Co-expression analysis is a powerful tool used in these studies, which identifies genes with expression patterns that correlate with the accumulation of specific alkaloids across different tissues or under various conditions.[13] Several CYP450 and 2-ODD candidates have been found to be co-expressed with known early-stage diterpenoid alkaloid biosynthesis genes, making them strong candidates for involvement in the later, more complex tailoring steps, including the putative atisine-to-denudatine cyclization.[3][12]
Quantitative Data on Alkaloid Accumulation
While direct conversion yields are not available, quantifying the abundance of atisine- and this compound-type alkaloids in plant tissues provides crucial information about the in vivo flux through these biosynthetic pathways. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this analysis.[1][10][14][15][16][17][18]
Table 1: Representative Quantitative Data of Diterpenoid Alkaloids in Aconitum Species
| Alkaloid Type | Compound | Plant Species | Tissue | Concentration Range | Reference |
| Atisine-Type | Atisine | A. heterophyllum | Root | Major alkaloid | [11] |
| Atisine-Type | Atisine | A. rotundifolium | Not specified | Present | [1] |
| This compound-Type | - | A. pendulum | Flower, Leaf, Stem | Detected | [12] |
| Complex DAs | Aconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
| Complex DAs | Mesaconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
| Complex DAs | Hypaconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
Note: This table is illustrative. Absolute concentrations vary significantly based on species, geographic location, developmental stage, and analytical method. "Present" indicates the compound was identified but not quantified in the cited source.
Experimental Protocols: A Framework for Elucidation
The following sections outline the general methodologies required to definitively identify and characterize the enzyme(s) responsible for the transformation of atisine-type to this compound-type alkaloids.
Protocol: Identification of Candidate Genes via Transcriptomics
-
Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from an Aconitum species known to produce both atisine- and this compound-type alkaloids.
-
RNA Extraction and Sequencing: Extract total RNA from each tissue and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[11][12]
-
De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting unigenes by sequence homology against public databases (e.g., NCBI, KEGG).[3][11][12]
-
Identification of Enzyme Families: Specifically search the annotated transcriptome for sequences belonging to the CYP450 and 2-ODD superfamilies.[12]
-
Co-expression Analysis: Correlate the expression levels of the candidate CYP450 and 2-ODD genes with the expression of known upstream DA biosynthesis genes (e.g., GGPPS, CPS, KSL) across the different tissues.[13] Genes exhibiting strong positive correlation are prioritized as top candidates.
Protocol: Heterologous Expression and In Vitro Enzyme Assay
-
Gene Cloning: Synthesize or clone the full-length coding sequence of a high-priority candidate gene into an appropriate expression vector (e.g., for yeast or E. coli).[19]
-
Heterologous Expression: Transform the expression vector into the chosen host (Saccharomyces cerevisiae is a common host for plant CYP450s as it is a eukaryote with an endoplasmic reticulum). Induce protein expression.[19]
-
Microsome Isolation (for CYP450s): If expressing a CYP450, prepare microsomal fractions from the yeast culture, as these enzymes are typically membrane-bound. This involves cell lysis and ultracentrifugation.
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction (or purified enzyme), an appropriate atisine-type substrate, and necessary cofactors. For CYP450s, this includes an NADPH-cytochrome P450 reductase (CPR) and NADPH.[19][20][21][22][23][24] For 2-ODDs, this includes 2-oxoglutarate, Fe(II), and ascorbate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Quench the reaction and extract the products using an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the extract by UPLC-MS/MS, comparing the retention time and mass fragmentation pattern of any new product with an authentic standard of the expected this compound-type alkaloid.
Protocol: In Planta Functional Validation via Gene Silencing
-
Construct Design: Design a Virus-Induced Gene Silencing (VIGS) construct containing a fragment of the candidate gene.[25][26]
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Aconitum plants.
-
Metabolite Analysis: After a period to allow for gene silencing, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).
-
Quantification: Perform UPLC-MS/MS analysis to quantify the levels of atisine- and this compound-type alkaloids. A significant decrease in the this compound-type alkaloid level, potentially accompanied by an increase in the atisine-type precursor, in the silenced plants compared to controls would provide strong evidence for the gene's function.[27][28]
Conclusion and Future Outlook
The biogenetic transformation of atisine-type to this compound-type alkaloids represents a key unresolved step in the biosynthesis of a medicinally important class of natural products. While the pathway is strongly implied by phytochemical and transcriptomic evidence, the specific enzymes remain to be discovered and characterized. The multi-omics and functional genomics approaches detailed in this guide provide a clear roadmap for the scientific community to close this knowledge gap. The successful identification and characterization of the responsible CYP450 or 2-ODD enzyme will not only illuminate a fascinating aspect of plant biochemistry but also provide a powerful new biocatalyst for the potential chemoenzymatic synthesis of novel, high-value alkaloids for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [PDF] Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 13. Frontiers | Unraveling the specialized metabolic pathways in medicinal plant genomes: a review [frontiersin.org]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. primo.lib.umn.edu [primo.lib.umn.edu]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. Gene silencing in plants: a diversity of pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
The Biogenetic Leap: A Technical Guide to the Putative Transformation of Atisine-Type to Denudatine-Type Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diterpenoid alkaloids (DAs) from genera such as Aconitum represent a vast and structurally complex class of natural products with significant pharmacological potential. Within the C20-diterpenoid alkaloids, the atisine-type skeleton is widely considered a key biosynthetic precursor to the more complex denudatine-type, a transformation that involves a crucial intramolecular C-7 to C-20 bond formation. While this biogenetic link is strongly supported by co-occurrence data and modern transcriptomic analyses, the specific enzymatic machinery catalyzing this cyclization has not yet been functionally elucidated. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the proposed biosynthetic pathway, the evidence supporting it, and the experimental strategies employed to identify the candidate enzymes responsible. Methodologies for quantitative analysis of these alkaloids are also presented to provide a framework for assessing pathway efficiency in vivo.
The Proposed Biogenetic Transformation
The structural relationship between atisine-type and this compound-type alkaloids suggests a direct biosynthetic conversion. The core transformation is the formation of a covalent bond between the C-7 and C-20 positions of the atisine skeleton, creating the characteristic bridged structure of this compound alkaloids.[1][2] This proposed step is a critical diversification point in the broader biosynthetic network of C20-diterpenoid alkaloids.
Upstream Biosynthesis: The Path to Atisine
The biosynthesis of atisine-type alkaloids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2] A series of cyclizations catalyzed by terpene synthases, including copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, forms the ent-atisane diterpene skeleton.[2] Subsequent amination, often utilizing a nitrogen source derived from amino acids like L-serine, leads to the formation of the basic atisine-type structure.[2]
The Putative Cyclization Step
The conversion of an atisine-type precursor to a this compound-type product is hypothesized to be an oxidative cyclization. This type of reaction, particularly the formation of a non-activated C-C bond, is frequently catalyzed by two major families of enzymes in plant specialized metabolism:
-
Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of heme-thiolate proteins is renowned for its ability to catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, making them prime candidates for the atisine-to-denudatine conversion.[3][4][5]
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These non-heme iron-containing enzymes also catalyze a diverse range of oxidation reactions, including hydroxylations, desaturations, and cyclizations, and are frequently involved in the late stages of alkaloid biosynthesis.[6][7][8][9][10]
The proposed biogenetic pathway is visualized in the diagram below.
Caption: Proposed biogenetic pathway from GGPP to this compound-type alkaloids.
Evidence from Multi-Omics Approaches
Direct biochemical evidence for the atisine-to-denudatine conversion is currently lacking. However, a wealth of indirect evidence from transcriptomics and metabolomics studies in Aconitum species strongly supports this hypothesis. The general workflow for identifying candidate genes is outlined below.
Caption: Experimental workflow for identifying alkaloid biosynthesis genes.
Transcriptome analyses of various Aconitum species, such as A. carmichaelii, A. pendulum, and A. heterophyllum, have identified numerous genes encoding CYP450s and 2-ODDs.[7][11][12] Co-expression analysis is a powerful tool used in these studies, which identifies genes with expression patterns that correlate with the accumulation of specific alkaloids across different tissues or under various conditions.[13] Several CYP450 and 2-ODD candidates have been found to be co-expressed with known early-stage diterpenoid alkaloid biosynthesis genes, making them strong candidates for involvement in the later, more complex tailoring steps, including the putative atisine-to-denudatine cyclization.[3][12]
Quantitative Data on Alkaloid Accumulation
While direct conversion yields are not available, quantifying the abundance of atisine- and this compound-type alkaloids in plant tissues provides crucial information about the in vivo flux through these biosynthetic pathways. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this analysis.[1][10][14][15][16][17][18]
Table 1: Representative Quantitative Data of Diterpenoid Alkaloids in Aconitum Species
| Alkaloid Type | Compound | Plant Species | Tissue | Concentration Range | Reference |
| Atisine-Type | Atisine | A. heterophyllum | Root | Major alkaloid | [11] |
| Atisine-Type | Atisine | A. rotundifolium | Not specified | Present | [1] |
| This compound-Type | - | A. pendulum | Flower, Leaf, Stem | Detected | [12] |
| Complex DAs | Aconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
| Complex DAs | Mesaconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
| Complex DAs | Hypaconitine | A. carmichaelii | Lateral Root | 0.01% - 0.27% (of total DDAs) | [6] |
Note: This table is illustrative. Absolute concentrations vary significantly based on species, geographic location, developmental stage, and analytical method. "Present" indicates the compound was identified but not quantified in the cited source.
Experimental Protocols: A Framework for Elucidation
The following sections outline the general methodologies required to definitively identify and characterize the enzyme(s) responsible for the transformation of atisine-type to this compound-type alkaloids.
Protocol: Identification of Candidate Genes via Transcriptomics
-
Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from an Aconitum species known to produce both atisine- and this compound-type alkaloids.
-
RNA Extraction and Sequencing: Extract total RNA from each tissue and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.[11][12]
-
De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting unigenes by sequence homology against public databases (e.g., NCBI, KEGG).[3][11][12]
-
Identification of Enzyme Families: Specifically search the annotated transcriptome for sequences belonging to the CYP450 and 2-ODD superfamilies.[12]
-
Co-expression Analysis: Correlate the expression levels of the candidate CYP450 and 2-ODD genes with the expression of known upstream DA biosynthesis genes (e.g., GGPPS, CPS, KSL) across the different tissues.[13] Genes exhibiting strong positive correlation are prioritized as top candidates.
Protocol: Heterologous Expression and In Vitro Enzyme Assay
-
Gene Cloning: Synthesize or clone the full-length coding sequence of a high-priority candidate gene into an appropriate expression vector (e.g., for yeast or E. coli).[19]
-
Heterologous Expression: Transform the expression vector into the chosen host (Saccharomyces cerevisiae is a common host for plant CYP450s as it is a eukaryote with an endoplasmic reticulum). Induce protein expression.[19]
-
Microsome Isolation (for CYP450s): If expressing a CYP450, prepare microsomal fractions from the yeast culture, as these enzymes are typically membrane-bound. This involves cell lysis and ultracentrifugation.
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction (or purified enzyme), an appropriate atisine-type substrate, and necessary cofactors. For CYP450s, this includes an NADPH-cytochrome P450 reductase (CPR) and NADPH.[19][20][21][22][23][24] For 2-ODDs, this includes 2-oxoglutarate, Fe(II), and ascorbate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Extraction: Quench the reaction and extract the products using an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the extract by UPLC-MS/MS, comparing the retention time and mass fragmentation pattern of any new product with an authentic standard of the expected this compound-type alkaloid.
Protocol: In Planta Functional Validation via Gene Silencing
-
Construct Design: Design a Virus-Induced Gene Silencing (VIGS) construct containing a fragment of the candidate gene.[25][26]
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young Aconitum plants.
-
Metabolite Analysis: After a period to allow for gene silencing, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).
-
Quantification: Perform UPLC-MS/MS analysis to quantify the levels of atisine- and this compound-type alkaloids. A significant decrease in the this compound-type alkaloid level, potentially accompanied by an increase in the atisine-type precursor, in the silenced plants compared to controls would provide strong evidence for the gene's function.[27][28]
Conclusion and Future Outlook
The biogenetic transformation of atisine-type to this compound-type alkaloids represents a key unresolved step in the biosynthesis of a medicinally important class of natural products. While the pathway is strongly implied by phytochemical and transcriptomic evidence, the specific enzymes remain to be discovered and characterized. The multi-omics and functional genomics approaches detailed in this guide provide a clear roadmap for the scientific community to close this knowledge gap. The successful identification and characterization of the responsible CYP450 or 2-ODD enzyme will not only illuminate a fascinating aspect of plant biochemistry but also provide a powerful new biocatalyst for the potential chemoenzymatic synthesis of novel, high-value alkaloids for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Metabolomics and Transcriptomics Resource for Identifying Candidate Genes in the Biosynthesis of Specialised Metabolites in Populus tremula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [PDF] Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 13. Frontiers | Unraveling the specialized metabolic pathways in medicinal plant genomes: a review [frontiersin.org]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. primo.lib.umn.edu [primo.lib.umn.edu]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 25. Gene silencing in plants: a diversity of pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
Denudatine: A C20-Diterpenoid Alkaloid in Traditional Chinese Medicine - A Technical Guide for Researchers
Disclaimer: This technical guide synthesizes the currently available scientific information on denudatine. It is important to note that while the use of Aconitum species containing this compound has a long history in Traditional Chinese Medicine (TCM), specific pharmacological and mechanistic data for purified this compound are limited in publicly accessible scientific literature. Much of the mechanistic information presented herein is extrapolated from studies on related C20-diterpenoid alkaloids and the broader class of Aconitum alkaloids. This document is intended for research and drug development professionals and is not a guide for clinical or therapeutic use.
Executive Summary
This compound is a C20-diterpenoid alkaloid found in various species of the Aconitum genus, plants that have been used for centuries in Traditional Chinese Medicine for their analgesic and anti-inflammatory properties[1][2]. Despite the long-standing traditional use of these plants, in-depth pharmacological and mechanistic studies specifically on this compound are sparse. This guide provides a comprehensive overview of the known information about this compound, including its chemical nature, its role in TCM, and its known biological effects. Due to the limited availability of quantitative data for this compound, this document also presents hypothesized mechanisms of action based on related, more extensively studied Aconitum alkaloids. Furthermore, it offers detailed experimental protocols for key assays relevant to the investigation of its analgesic, anti-inflammatory, and potential cardiotoxic effects, as well as visualizations of relevant signaling pathways and experimental workflows to guide future research.
Introduction to this compound
This compound belongs to the C20-diterpenoid alkaloid class, characterized by a complex hexacyclic carbon skeleton. It is an active constituent of several Aconitum species, including Aconitum kusnezoffii and Aconitum carmichaelii[2][3]. In TCM, preparations from Aconitum roots are often used to treat conditions such as rheumatism, joint pain, and certain neurological disorders[1][2]. However, these preparations are known for their high toxicity, primarily attributed to diester-diterpenoid alkaloids like aconitine[4]. This compound, being a C20-diterpenoid alkaloid, is generally considered to be less toxic than the C19 diester-diterpenoid alkaloids[5].
Role in Traditional Chinese Medicine
In the context of TCM, Aconitum species are used after extensive processing to reduce their toxicity[4]. These processed herbs are believed to have warming properties and are used to dispel "cold" and "dampness," which are considered pathogenic factors in TCM, leading to pain and inflammation[6]. While the specific contribution of this compound to the overall therapeutic effects of these herbal preparations is not well-defined, its presence in these traditionally used plants suggests a potential role in their analgesic and anti-inflammatory actions. One study has reported that a this compound-type diterpenoid alkaloid, aconicarmine E, isolated from an aqueous decoction of the lateral roots of Aconitum carmichaelii, demonstrated analgesic effects by inhibiting acetic acid-induced writhing in mice[3].
Pharmacological Effects (Known and Hypothesized)
Analgesic Effects
Known Effects: Limited direct evidence exists for the analgesic properties of purified this compound. As mentioned, a this compound-type alkaloid has been shown to inhibit writhing in an acetic acid-induced pain model in mice, suggesting peripheral analgesic activity[3].
Hypothesized Mechanism of Action: The analgesic effects of many Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels (VGSCs) in neurons[7][8]. It is hypothesized that this compound may modulate these channels, although likely with a different mechanism or affinity compared to the highly toxic diester-diterpenoid alkaloids. The modulation of VGSCs can lead to a reduction in neuronal excitability and the transmission of pain signals.
Anti-inflammatory Effects
Known Effects: There is currently no direct, quantitative data from in vitro or in vivo studies specifically demonstrating the anti-inflammatory activity of this compound.
Hypothesized Mechanism of Action: The anti-inflammatory effects of other natural compounds, including other alkaloids, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[9][10]. These pathways regulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is plausible that this compound may exert anti-inflammatory effects by modulating one or both of these pathways.
Cardiotoxicity
Known Effects: There are no specific studies on the cardiotoxicity of this compound. However, cardiotoxicity is a well-documented and severe side effect of many Aconitum alkaloids, primarily through their action on cardiac ion channels[11][12].
Hypothesized Mechanism of Action: The cardiotoxic effects of Aconitum alkaloids are often linked to their ability to persistently activate voltage-gated sodium channels in cardiomyocytes, leading to arrhythmias[13]. Another potential mechanism of drug-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization[14]. It is possible that this compound could interact with these or other cardiac ion channels, and any investigation into its therapeutic potential must include a thorough evaluation of its cardiotoxic liability.
Quantitative Data Summary
As of the date of this document, there is a notable absence of publicly available quantitative pharmacological data for this compound, such as IC50 or ED50 values, for its analgesic, anti-inflammatory, or cardiotoxic effects. The following table is provided as a template for researchers to populate as data becomes available.
Table 1: Quantitative Pharmacological Data for this compound (Template)
| Assay Type | Target/Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Analgesic Activity | ||||
| Acetic Acid-Induced Writhing | Mouse | ED50 | Data not available | |
| Hot Plate Test | Mouse | ED50 | Data not available | |
| Carrageenan-Induced Paw Edema | Rat | ED50 | Data not available | |
| Anti-inflammatory Activity | ||||
| LPS-stimulated RAW 264.7 cells | NO production | IC50 | Data not available | |
| TNF-α release | IC50 | Data not available | ||
| IL-6 release | IC50 | Data not available | ||
| Cardiotoxicity | ||||
| H9c2 cell viability | IC50 | Data not available |
| hERG channel block | Patch clamp | IC50 | Data not available | |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Acetic acid (0.6% in saline)
-
Reference analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide mice into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound.
-
Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes[6][15].
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (in a suitable vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Divide rats into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound.
-
Administer the vehicle, reference drug, or this compound (p.o. or i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[16][17][18].
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control ] x 100
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To investigate the effect of this compound on the production of inflammatory mediators in vitro.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO, then diluted in medium)
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
NO measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
Cytokine measurement: Use commercial ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
H9c2 Cardiomyocyte Viability Assay for Cardiotoxicity
Objective: To assess the potential cytotoxicity of this compound on cardiac cells.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
DMEM medium with 10% FBS
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate hypothesized signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Hypothesized analgesic mechanism of this compound via modulation of voltage-gated sodium channels.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Caption: Hypothesized mechanisms of this compound-induced cardiotoxicity.
Caption: General experimental workflow for Western blot analysis.
Future Directions and Conclusion
This compound remains a largely understudied component of a traditionally important medicinal plant genus. The existing, albeit limited, evidence for its analgesic potential warrants a more thorough investigation into its pharmacological profile. Future research should prioritize:
-
Quantitative in vivo studies to determine the dose-dependent analgesic and anti-inflammatory efficacy of purified this compound using established models such as the hot plate test, formalin test, and carrageenan-induced paw edema.
-
In vitro mechanistic studies to elucidate its effects on key inflammatory pathways (NF-κB, MAPK) in relevant cell types (e.g., macrophages, synoviocytes).
-
Electrophysiological studies to characterize its interaction with various subtypes of voltage-gated sodium channels and hERG potassium channels to understand its analgesic mechanism and assess its cardiotoxic risk.
-
Comprehensive toxicological profiling , including acute and sub-chronic toxicity studies, to establish a safety profile.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 2. Induction of apoptosis and autosis in cardiomyocytes by the combination of homocysteine and copper via NOX-mediated p62 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Untargeted Metabolomics Studies of H9c2 Cardiac Cells Submitted to Oxidative Stress, β-Adrenergic Stimulation and Doxorubicin Treatment: Investigation of Cardiac Biomarkers [frontiersin.org]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats | springermedizin.de [springermedizin.de]
- 10. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 11. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Denudatine: A C20-Diterpenoid Alkaloid in Traditional Chinese Medicine - A Technical Guide for Researchers
Disclaimer: This technical guide synthesizes the currently available scientific information on denudatine. It is important to note that while the use of Aconitum species containing this compound has a long history in Traditional Chinese Medicine (TCM), specific pharmacological and mechanistic data for purified this compound are limited in publicly accessible scientific literature. Much of the mechanistic information presented herein is extrapolated from studies on related C20-diterpenoid alkaloids and the broader class of Aconitum alkaloids. This document is intended for research and drug development professionals and is not a guide for clinical or therapeutic use.
Executive Summary
This compound is a C20-diterpenoid alkaloid found in various species of the Aconitum genus, plants that have been used for centuries in Traditional Chinese Medicine for their analgesic and anti-inflammatory properties[1][2]. Despite the long-standing traditional use of these plants, in-depth pharmacological and mechanistic studies specifically on this compound are sparse. This guide provides a comprehensive overview of the known information about this compound, including its chemical nature, its role in TCM, and its known biological effects. Due to the limited availability of quantitative data for this compound, this document also presents hypothesized mechanisms of action based on related, more extensively studied Aconitum alkaloids. Furthermore, it offers detailed experimental protocols for key assays relevant to the investigation of its analgesic, anti-inflammatory, and potential cardiotoxic effects, as well as visualizations of relevant signaling pathways and experimental workflows to guide future research.
Introduction to this compound
This compound belongs to the C20-diterpenoid alkaloid class, characterized by a complex hexacyclic carbon skeleton. It is an active constituent of several Aconitum species, including Aconitum kusnezoffii and Aconitum carmichaelii[2][3]. In TCM, preparations from Aconitum roots are often used to treat conditions such as rheumatism, joint pain, and certain neurological disorders[1][2]. However, these preparations are known for their high toxicity, primarily attributed to diester-diterpenoid alkaloids like aconitine[4]. This compound, being a C20-diterpenoid alkaloid, is generally considered to be less toxic than the C19 diester-diterpenoid alkaloids[5].
Role in Traditional Chinese Medicine
In the context of TCM, Aconitum species are used after extensive processing to reduce their toxicity[4]. These processed herbs are believed to have warming properties and are used to dispel "cold" and "dampness," which are considered pathogenic factors in TCM, leading to pain and inflammation[6]. While the specific contribution of this compound to the overall therapeutic effects of these herbal preparations is not well-defined, its presence in these traditionally used plants suggests a potential role in their analgesic and anti-inflammatory actions. One study has reported that a this compound-type diterpenoid alkaloid, aconicarmine E, isolated from an aqueous decoction of the lateral roots of Aconitum carmichaelii, demonstrated analgesic effects by inhibiting acetic acid-induced writhing in mice[3].
Pharmacological Effects (Known and Hypothesized)
Analgesic Effects
Known Effects: Limited direct evidence exists for the analgesic properties of purified this compound. As mentioned, a this compound-type alkaloid has been shown to inhibit writhing in an acetic acid-induced pain model in mice, suggesting peripheral analgesic activity[3].
Hypothesized Mechanism of Action: The analgesic effects of many Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels (VGSCs) in neurons[7][8]. It is hypothesized that this compound may modulate these channels, although likely with a different mechanism or affinity compared to the highly toxic diester-diterpenoid alkaloids. The modulation of VGSCs can lead to a reduction in neuronal excitability and the transmission of pain signals.
Anti-inflammatory Effects
Known Effects: There is currently no direct, quantitative data from in vitro or in vivo studies specifically demonstrating the anti-inflammatory activity of this compound.
Hypothesized Mechanism of Action: The anti-inflammatory effects of other natural compounds, including other alkaloids, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[9][10]. These pathways regulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is plausible that this compound may exert anti-inflammatory effects by modulating one or both of these pathways.
Cardiotoxicity
Known Effects: There are no specific studies on the cardiotoxicity of this compound. However, cardiotoxicity is a well-documented and severe side effect of many Aconitum alkaloids, primarily through their action on cardiac ion channels[11][12].
Hypothesized Mechanism of Action: The cardiotoxic effects of Aconitum alkaloids are often linked to their ability to persistently activate voltage-gated sodium channels in cardiomyocytes, leading to arrhythmias[13]. Another potential mechanism of drug-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization[14]. It is possible that this compound could interact with these or other cardiac ion channels, and any investigation into its therapeutic potential must include a thorough evaluation of its cardiotoxic liability.
Quantitative Data Summary
As of the date of this document, there is a notable absence of publicly available quantitative pharmacological data for this compound, such as IC50 or ED50 values, for its analgesic, anti-inflammatory, or cardiotoxic effects. The following table is provided as a template for researchers to populate as data becomes available.
Table 1: Quantitative Pharmacological Data for this compound (Template)
| Assay Type | Target/Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Analgesic Activity | ||||
| Acetic Acid-Induced Writhing | Mouse | ED50 | Data not available | |
| Hot Plate Test | Mouse | ED50 | Data not available | |
| Carrageenan-Induced Paw Edema | Rat | ED50 | Data not available | |
| Anti-inflammatory Activity | ||||
| LPS-stimulated RAW 264.7 cells | NO production | IC50 | Data not available | |
| TNF-α release | IC50 | Data not available | ||
| IL-6 release | IC50 | Data not available | ||
| Cardiotoxicity | ||||
| H9c2 cell viability | IC50 | Data not available |
| hERG channel block | Patch clamp | IC50 | Data not available | |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Acetic acid (0.6% in saline)
-
Reference analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide mice into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound.
-
Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes[6][15].
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (in a suitable vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Divide rats into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound.
-
Administer the vehicle, reference drug, or this compound (p.o. or i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[16][17][18].
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control ] x 100
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To investigate the effect of this compound on the production of inflammatory mediators in vitro.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO, then diluted in medium)
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
NO measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
Cytokine measurement: Use commercial ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
H9c2 Cardiomyocyte Viability Assay for Cardiotoxicity
Objective: To assess the potential cytotoxicity of this compound on cardiac cells.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
DMEM medium with 10% FBS
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate hypothesized signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Hypothesized analgesic mechanism of this compound via modulation of voltage-gated sodium channels.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Caption: Hypothesized mechanisms of this compound-induced cardiotoxicity.
Caption: General experimental workflow for Western blot analysis.
Future Directions and Conclusion
This compound remains a largely understudied component of a traditionally important medicinal plant genus. The existing, albeit limited, evidence for its analgesic potential warrants a more thorough investigation into its pharmacological profile. Future research should prioritize:
-
Quantitative in vivo studies to determine the dose-dependent analgesic and anti-inflammatory efficacy of purified this compound using established models such as the hot plate test, formalin test, and carrageenan-induced paw edema.
-
In vitro mechanistic studies to elucidate its effects on key inflammatory pathways (NF-κB, MAPK) in relevant cell types (e.g., macrophages, synoviocytes).
-
Electrophysiological studies to characterize its interaction with various subtypes of voltage-gated sodium channels and hERG potassium channels to understand its analgesic mechanism and assess its cardiotoxic risk.
-
Comprehensive toxicological profiling , including acute and sub-chronic toxicity studies, to establish a safety profile.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 2. Induction of apoptosis and autosis in cardiomyocytes by the combination of homocysteine and copper via NOX-mediated p62 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Untargeted Metabolomics Studies of H9c2 Cardiac Cells Submitted to Oxidative Stress, β-Adrenergic Stimulation and Doxorubicin Treatment: Investigation of Cardiac Biomarkers [frontiersin.org]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats | springermedizin.de [springermedizin.de]
- 10. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 11. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Denudatine: A C20-Diterpenoid Alkaloid in Traditional Chinese Medicine - A Technical Guide for Researchers
Disclaimer: This technical guide synthesizes the currently available scientific information on denudatine. It is important to note that while the use of Aconitum species containing this compound has a long history in Traditional Chinese Medicine (TCM), specific pharmacological and mechanistic data for purified this compound are limited in publicly accessible scientific literature. Much of the mechanistic information presented herein is extrapolated from studies on related C20-diterpenoid alkaloids and the broader class of Aconitum alkaloids. This document is intended for research and drug development professionals and is not a guide for clinical or therapeutic use.
Executive Summary
This compound is a C20-diterpenoid alkaloid found in various species of the Aconitum genus, plants that have been used for centuries in Traditional Chinese Medicine for their analgesic and anti-inflammatory properties[1][2]. Despite the long-standing traditional use of these plants, in-depth pharmacological and mechanistic studies specifically on this compound are sparse. This guide provides a comprehensive overview of the known information about this compound, including its chemical nature, its role in TCM, and its known biological effects. Due to the limited availability of quantitative data for this compound, this document also presents hypothesized mechanisms of action based on related, more extensively studied Aconitum alkaloids. Furthermore, it offers detailed experimental protocols for key assays relevant to the investigation of its analgesic, anti-inflammatory, and potential cardiotoxic effects, as well as visualizations of relevant signaling pathways and experimental workflows to guide future research.
Introduction to this compound
This compound belongs to the C20-diterpenoid alkaloid class, characterized by a complex hexacyclic carbon skeleton. It is an active constituent of several Aconitum species, including Aconitum kusnezoffii and Aconitum carmichaelii[2][3]. In TCM, preparations from Aconitum roots are often used to treat conditions such as rheumatism, joint pain, and certain neurological disorders[1][2]. However, these preparations are known for their high toxicity, primarily attributed to diester-diterpenoid alkaloids like aconitine[4]. This compound, being a C20-diterpenoid alkaloid, is generally considered to be less toxic than the C19 diester-diterpenoid alkaloids[5].
Role in Traditional Chinese Medicine
In the context of TCM, Aconitum species are used after extensive processing to reduce their toxicity[4]. These processed herbs are believed to have warming properties and are used to dispel "cold" and "dampness," which are considered pathogenic factors in TCM, leading to pain and inflammation[6]. While the specific contribution of this compound to the overall therapeutic effects of these herbal preparations is not well-defined, its presence in these traditionally used plants suggests a potential role in their analgesic and anti-inflammatory actions. One study has reported that a this compound-type diterpenoid alkaloid, aconicarmine E, isolated from an aqueous decoction of the lateral roots of Aconitum carmichaelii, demonstrated analgesic effects by inhibiting acetic acid-induced writhing in mice[3].
Pharmacological Effects (Known and Hypothesized)
Analgesic Effects
Known Effects: Limited direct evidence exists for the analgesic properties of purified this compound. As mentioned, a this compound-type alkaloid has been shown to inhibit writhing in an acetic acid-induced pain model in mice, suggesting peripheral analgesic activity[3].
Hypothesized Mechanism of Action: The analgesic effects of many Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels (VGSCs) in neurons[7][8]. It is hypothesized that this compound may modulate these channels, although likely with a different mechanism or affinity compared to the highly toxic diester-diterpenoid alkaloids. The modulation of VGSCs can lead to a reduction in neuronal excitability and the transmission of pain signals.
Anti-inflammatory Effects
Known Effects: There is currently no direct, quantitative data from in vitro or in vivo studies specifically demonstrating the anti-inflammatory activity of this compound.
Hypothesized Mechanism of Action: The anti-inflammatory effects of other natural compounds, including other alkaloids, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[9][10]. These pathways regulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is plausible that this compound may exert anti-inflammatory effects by modulating one or both of these pathways.
Cardiotoxicity
Known Effects: There are no specific studies on the cardiotoxicity of this compound. However, cardiotoxicity is a well-documented and severe side effect of many Aconitum alkaloids, primarily through their action on cardiac ion channels[11][12].
Hypothesized Mechanism of Action: The cardiotoxic effects of Aconitum alkaloids are often linked to their ability to persistently activate voltage-gated sodium channels in cardiomyocytes, leading to arrhythmias[13]. Another potential mechanism of drug-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization[14]. It is possible that this compound could interact with these or other cardiac ion channels, and any investigation into its therapeutic potential must include a thorough evaluation of its cardiotoxic liability.
Quantitative Data Summary
As of the date of this document, there is a notable absence of publicly available quantitative pharmacological data for this compound, such as IC50 or ED50 values, for its analgesic, anti-inflammatory, or cardiotoxic effects. The following table is provided as a template for researchers to populate as data becomes available.
Table 1: Quantitative Pharmacological Data for this compound (Template)
| Assay Type | Target/Model | Parameter | Value | Reference |
|---|---|---|---|---|
| Analgesic Activity | ||||
| Acetic Acid-Induced Writhing | Mouse | ED50 | Data not available | |
| Hot Plate Test | Mouse | ED50 | Data not available | |
| Carrageenan-Induced Paw Edema | Rat | ED50 | Data not available | |
| Anti-inflammatory Activity | ||||
| LPS-stimulated RAW 264.7 cells | NO production | IC50 | Data not available | |
| TNF-α release | IC50 | Data not available | ||
| IL-6 release | IC50 | Data not available | ||
| Cardiotoxicity | ||||
| H9c2 cell viability | IC50 | Data not available |
| hERG channel block | Patch clamp | IC50 | Data not available | |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.
Acetic Acid-Induced Writhing Test for Analgesia
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Acetic acid (0.6% in saline)
-
Reference analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide mice into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound.
-
Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg, i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes[6][15].
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (in a suitable vehicle)
-
Carrageenan (1% w/v in sterile saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Divide rats into groups (n=6-8 per group): Vehicle control, reference drug, and different doses of this compound.
-
Administer the vehicle, reference drug, or this compound (p.o. or i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat[16][17][18].
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control ] x 100
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To investigate the effect of this compound on the production of inflammatory mediators in vitro.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
This compound (dissolved in DMSO, then diluted in medium)
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
NO measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
Cytokine measurement: Use commercial ELISA kits to quantify the concentrations of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine if this compound inhibits the activation of NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
H9c2 Cardiomyocyte Viability Assay for Cardiotoxicity
Objective: To assess the potential cytotoxicity of this compound on cardiac cells.
Materials:
-
H9c2 rat cardiomyocyte cell line
-
DMEM medium with 10% FBS
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate hypothesized signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Hypothesized analgesic mechanism of this compound via modulation of voltage-gated sodium channels.
Caption: Hypothesized anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Caption: Hypothesized mechanisms of this compound-induced cardiotoxicity.
Caption: General experimental workflow for Western blot analysis.
Future Directions and Conclusion
This compound remains a largely understudied component of a traditionally important medicinal plant genus. The existing, albeit limited, evidence for its analgesic potential warrants a more thorough investigation into its pharmacological profile. Future research should prioritize:
-
Quantitative in vivo studies to determine the dose-dependent analgesic and anti-inflammatory efficacy of purified this compound using established models such as the hot plate test, formalin test, and carrageenan-induced paw edema.
-
In vitro mechanistic studies to elucidate its effects on key inflammatory pathways (NF-κB, MAPK) in relevant cell types (e.g., macrophages, synoviocytes).
-
Electrophysiological studies to characterize its interaction with various subtypes of voltage-gated sodium channels and hERG potassium channels to understand its analgesic mechanism and assess its cardiotoxic risk.
-
Comprehensive toxicological profiling , including acute and sub-chronic toxicity studies, to establish a safety profile.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 2. Induction of apoptosis and autosis in cardiomyocytes by the combination of homocysteine and copper via NOX-mediated p62 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Untargeted Metabolomics Studies of H9c2 Cardiac Cells Submitted to Oxidative Stress, β-Adrenergic Stimulation and Doxorubicin Treatment: Investigation of Cardiac Biomarkers [frontiersin.org]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats | springermedizin.de [springermedizin.de]
- 10. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 11. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Lepisanthes alata Attenuates Carrageenan-Induced Inflammation and Pain in Rats: A Phytochemical-Based Approach | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Potential Ion Channel Modulation by Denudatine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their diverse and potent biological activities.[1] Diterpenoid alkaloids isolated from genera such as Aconitum and Delphinium have established roles as modulators of various ion channels, particularly voltage-gated sodium (Nav) and potassium (Kv) channels.[2] While direct experimental evidence detailing the specific interactions of this compound with ion channels is limited in the current scientific literature, the extensive research on structurally related compounds provides a strong basis for predicting its potential modulatory activities. This technical guide synthesizes the available information on the ion channel pharmacology of diterpenoid alkaloids to infer the potential mechanisms of action for this compound, outlines relevant experimental protocols for its investigation, and presents signaling pathways and workflows to guide future research.
Introduction to this compound and Diterpenoid Alkaloids
This compound is a complex hexacyclic C20-diterpenoid alkaloid characterized by a C7-C20 bond.[1] This structural class is prevalent in plants of the Aconitum and Delphinium species, which have a long history of use in traditional medicine for treating pain and cardiovascular conditions. The therapeutic and toxic effects of these plants are largely attributed to their constituent diterpenoid alkaloids, which exert their effects by modulating the function of ion channels.[2]
The modulation of ion channels by diterpenoid alkaloids can be either agonistic or antagonistic. For instance, the well-studied alkaloid aconitine (B1665448) is a potent activator of voltage-gated sodium channels, leading to persistent neuronal firing and cardiotoxicity.[3][4] Conversely, other diterpenoid alkaloids have been shown to act as blockers of sodium or potassium channels, conferring potential therapeutic effects such as anti-arrhythmic and analgesic properties.[5][6][7] Given its structural classification, this compound is a prime candidate for investigation as a modulator of these critical physiological targets.
Potential Ion Channel Targets of this compound
Based on the activities of structurally related diterpenoid alkaloids, the primary ion channel families that this compound may modulate include:
-
Voltage-Gated Sodium (Nav) Channels: These channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulation can include altering activation and inactivation kinetics or direct channel block.
-
Voltage-Gated Potassium (Kv) Channels: This diverse family of channels is essential for repolarization of the cell membrane and setting the resting membrane potential. Effects can range from channel blockade to channel opening.
-
Voltage-Gated Calcium (Cav) Channels: These channels are involved in a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
The following table summarizes the known effects of representative diterpenoid alkaloids on various ion channels, providing a predictive framework for the potential activities of this compound.
| Alkaloid | Ion Channel Target | Type of Modulation | Quantitative Data (IC₅₀/Kᵢ) | Experimental System | Reference(s) |
| Guan-Fu Base S | Cardiac Nav | Inhibition | IC₅₀ = 3.48 µM | Whole-cell patch clamp | [7] |
| Pyroaconitine | Nav1.2 | Inhibition (57% at 10 µM) | Not reported | Whole-cell patch clamp (QPatch-16) | [6] |
| Ajacine | Nav1.2 | Inhibition (51% at 10 µM) | Not reported | Whole-cell patch clamp (QPatch-16) | [6] |
| Aconitine | Cardiac K⁺ (GIRK) | Inhibition (45% at 10 µM) | Not reported | In vitro patch clamp | [8] |
| Lipo-alkaloids (general) | Cardiac K⁺ (GIRK) | Inhibition | Varies | Whole-cell patch clamp | [5] |
| Daurisoline (B208671) | P-type Ca²⁺ | Inhibition | Not reported | Electrophysiology in cerebellar Purkinje cells | [9] |
Experimental Protocols for Investigating this compound's Ion Channel Activity
The gold-standard method for characterizing the interaction of a compound with an ion channel is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in live cells.
Whole-Cell Patch-Clamp Protocol for Assessing Nav Channel Modulation
This protocol is designed to assess the inhibitory effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or primary neurons.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5 for cardiac studies, Nav1.7 for pain studies).
- Alternatively, prepare primary cultures of neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express various Nav channels.
- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
- Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
- Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).
- Record the resulting currents using a patch-clamp amplifier and digitizer.
4. Data Analysis:
- Measure the peak inward current at each test potential to construct a current-voltage (I-V) relationship.
- To determine the concentration-response relationship, apply increasing concentrations of this compound to the external solution and measure the inhibition of the peak sodium current at a fixed test potential.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
- Investigate the voltage-dependence of inactivation by applying a series of pre-pulses to different potentials before a test pulse to a fixed potential.
- Assess use-dependency by applying a train of depolarizing pulses and observing the cumulative block of the sodium current by this compound.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for diterpenoid alkaloid modulation of a sodium channel and a general experimental workflow for screening and characterizing such interactions.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be elucidated, its classification as a C20-diterpenoid alkaloid strongly suggests that it possesses ion channel modulatory activity. The established pharmacology of related compounds points towards voltage-gated sodium, potassium, and calcium channels as high-priority targets for investigation. The experimental framework provided in this whitepaper offers a clear path for the systematic evaluation of this compound's effects on these channels.
Future research should focus on performing detailed electrophysiological studies to characterize the specific interactions of this compound with a panel of ion channel subtypes. Such studies will be crucial in determining its potency, selectivity, and mechanism of action (e.g., open-channel block, allosteric modulation). A thorough understanding of this compound's ion channel pharmacology will not only shed light on the biological activities of this natural product but also has the potential to uncover novel therapeutic leads for the treatment of channelopathies, neuropathic pain, and cardiovascular diseases. The lack of specific data on this compound represents a significant knowledge gap and a compelling opportunity for future research in the field of natural product pharmacology.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-type calcium channels are blocked by the alkaloid daurisoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Ion Channel Modulation by Denudatine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their diverse and potent biological activities.[1] Diterpenoid alkaloids isolated from genera such as Aconitum and Delphinium have established roles as modulators of various ion channels, particularly voltage-gated sodium (Nav) and potassium (Kv) channels.[2] While direct experimental evidence detailing the specific interactions of this compound with ion channels is limited in the current scientific literature, the extensive research on structurally related compounds provides a strong basis for predicting its potential modulatory activities. This technical guide synthesizes the available information on the ion channel pharmacology of diterpenoid alkaloids to infer the potential mechanisms of action for this compound, outlines relevant experimental protocols for its investigation, and presents signaling pathways and workflows to guide future research.
Introduction to this compound and Diterpenoid Alkaloids
This compound is a complex hexacyclic C20-diterpenoid alkaloid characterized by a C7-C20 bond.[1] This structural class is prevalent in plants of the Aconitum and Delphinium species, which have a long history of use in traditional medicine for treating pain and cardiovascular conditions. The therapeutic and toxic effects of these plants are largely attributed to their constituent diterpenoid alkaloids, which exert their effects by modulating the function of ion channels.[2]
The modulation of ion channels by diterpenoid alkaloids can be either agonistic or antagonistic. For instance, the well-studied alkaloid aconitine (B1665448) is a potent activator of voltage-gated sodium channels, leading to persistent neuronal firing and cardiotoxicity.[3][4] Conversely, other diterpenoid alkaloids have been shown to act as blockers of sodium or potassium channels, conferring potential therapeutic effects such as anti-arrhythmic and analgesic properties.[5][6][7] Given its structural classification, this compound is a prime candidate for investigation as a modulator of these critical physiological targets.
Potential Ion Channel Targets of this compound
Based on the activities of structurally related diterpenoid alkaloids, the primary ion channel families that this compound may modulate include:
-
Voltage-Gated Sodium (Nav) Channels: These channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulation can include altering activation and inactivation kinetics or direct channel block.
-
Voltage-Gated Potassium (Kv) Channels: This diverse family of channels is essential for repolarization of the cell membrane and setting the resting membrane potential. Effects can range from channel blockade to channel opening.
-
Voltage-Gated Calcium (Cav) Channels: These channels are involved in a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
The following table summarizes the known effects of representative diterpenoid alkaloids on various ion channels, providing a predictive framework for the potential activities of this compound.
| Alkaloid | Ion Channel Target | Type of Modulation | Quantitative Data (IC₅₀/Kᵢ) | Experimental System | Reference(s) |
| Guan-Fu Base S | Cardiac Nav | Inhibition | IC₅₀ = 3.48 µM | Whole-cell patch clamp | [7] |
| Pyroaconitine | Nav1.2 | Inhibition (57% at 10 µM) | Not reported | Whole-cell patch clamp (QPatch-16) | [6] |
| Ajacine | Nav1.2 | Inhibition (51% at 10 µM) | Not reported | Whole-cell patch clamp (QPatch-16) | [6] |
| Aconitine | Cardiac K⁺ (GIRK) | Inhibition (45% at 10 µM) | Not reported | In vitro patch clamp | [8] |
| Lipo-alkaloids (general) | Cardiac K⁺ (GIRK) | Inhibition | Varies | Whole-cell patch clamp | [5] |
| Daurisoline (B208671) | P-type Ca²⁺ | Inhibition | Not reported | Electrophysiology in cerebellar Purkinje cells | [9] |
Experimental Protocols for Investigating this compound's Ion Channel Activity
The gold-standard method for characterizing the interaction of a compound with an ion channel is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in live cells.
Whole-Cell Patch-Clamp Protocol for Assessing Nav Channel Modulation
This protocol is designed to assess the inhibitory effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or primary neurons.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5 for cardiac studies, Nav1.7 for pain studies).
- Alternatively, prepare primary cultures of neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express various Nav channels.
- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
- Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
- Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).
- Record the resulting currents using a patch-clamp amplifier and digitizer.
4. Data Analysis:
- Measure the peak inward current at each test potential to construct a current-voltage (I-V) relationship.
- To determine the concentration-response relationship, apply increasing concentrations of this compound to the external solution and measure the inhibition of the peak sodium current at a fixed test potential.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
- Investigate the voltage-dependence of inactivation by applying a series of pre-pulses to different potentials before a test pulse to a fixed potential.
- Assess use-dependency by applying a train of depolarizing pulses and observing the cumulative block of the sodium current by this compound.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for diterpenoid alkaloid modulation of a sodium channel and a general experimental workflow for screening and characterizing such interactions.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be elucidated, its classification as a C20-diterpenoid alkaloid strongly suggests that it possesses ion channel modulatory activity. The established pharmacology of related compounds points towards voltage-gated sodium, potassium, and calcium channels as high-priority targets for investigation. The experimental framework provided in this whitepaper offers a clear path for the systematic evaluation of this compound's effects on these channels.
Future research should focus on performing detailed electrophysiological studies to characterize the specific interactions of this compound with a panel of ion channel subtypes. Such studies will be crucial in determining its potency, selectivity, and mechanism of action (e.g., open-channel block, allosteric modulation). A thorough understanding of this compound's ion channel pharmacology will not only shed light on the biological activities of this natural product but also has the potential to uncover novel therapeutic leads for the treatment of channelopathies, neuropathic pain, and cardiovascular diseases. The lack of specific data on this compound represents a significant knowledge gap and a compelling opportunity for future research in the field of natural product pharmacology.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-type calcium channels are blocked by the alkaloid daurisoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Ion Channel Modulation by Denudatine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their diverse and potent biological activities.[1] Diterpenoid alkaloids isolated from genera such as Aconitum and Delphinium have established roles as modulators of various ion channels, particularly voltage-gated sodium (Nav) and potassium (Kv) channels.[2] While direct experimental evidence detailing the specific interactions of this compound with ion channels is limited in the current scientific literature, the extensive research on structurally related compounds provides a strong basis for predicting its potential modulatory activities. This technical guide synthesizes the available information on the ion channel pharmacology of diterpenoid alkaloids to infer the potential mechanisms of action for this compound, outlines relevant experimental protocols for its investigation, and presents signaling pathways and workflows to guide future research.
Introduction to this compound and Diterpenoid Alkaloids
This compound is a complex hexacyclic C20-diterpenoid alkaloid characterized by a C7-C20 bond.[1] This structural class is prevalent in plants of the Aconitum and Delphinium species, which have a long history of use in traditional medicine for treating pain and cardiovascular conditions. The therapeutic and toxic effects of these plants are largely attributed to their constituent diterpenoid alkaloids, which exert their effects by modulating the function of ion channels.[2]
The modulation of ion channels by diterpenoid alkaloids can be either agonistic or antagonistic. For instance, the well-studied alkaloid aconitine is a potent activator of voltage-gated sodium channels, leading to persistent neuronal firing and cardiotoxicity.[3][4] Conversely, other diterpenoid alkaloids have been shown to act as blockers of sodium or potassium channels, conferring potential therapeutic effects such as anti-arrhythmic and analgesic properties.[5][6][7] Given its structural classification, this compound is a prime candidate for investigation as a modulator of these critical physiological targets.
Potential Ion Channel Targets of this compound
Based on the activities of structurally related diterpenoid alkaloids, the primary ion channel families that this compound may modulate include:
-
Voltage-Gated Sodium (Nav) Channels: These channels are crucial for the initiation and propagation of action potentials in excitable cells. Modulation can include altering activation and inactivation kinetics or direct channel block.
-
Voltage-Gated Potassium (Kv) Channels: This diverse family of channels is essential for repolarization of the cell membrane and setting the resting membrane potential. Effects can range from channel blockade to channel opening.
-
Voltage-Gated Calcium (Cav) Channels: These channels are involved in a multitude of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
The following table summarizes the known effects of representative diterpenoid alkaloids on various ion channels, providing a predictive framework for the potential activities of this compound.
| Alkaloid | Ion Channel Target | Type of Modulation | Quantitative Data (IC₅₀/Kᵢ) | Experimental System | Reference(s) |
| Guan-Fu Base S | Cardiac Nav | Inhibition | IC₅₀ = 3.48 µM | Whole-cell patch clamp | [7] |
| Pyroaconitine | Nav1.2 | Inhibition (57% at 10 µM) | Not reported | Whole-cell patch clamp (QPatch-16) | [6] |
| Ajacine | Nav1.2 | Inhibition (51% at 10 µM) | Not reported | Whole-cell patch clamp (QPatch-16) | [6] |
| Aconitine | Cardiac K⁺ (GIRK) | Inhibition (45% at 10 µM) | Not reported | In vitro patch clamp | [8] |
| Lipo-alkaloids (general) | Cardiac K⁺ (GIRK) | Inhibition | Varies | Whole-cell patch clamp | [5] |
| Daurisoline | P-type Ca²⁺ | Inhibition | Not reported | Electrophysiology in cerebellar Purkinje cells | [9] |
Experimental Protocols for Investigating this compound's Ion Channel Activity
The gold-standard method for characterizing the interaction of a compound with an ion channel is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in live cells.
Whole-Cell Patch-Clamp Protocol for Assessing Nav Channel Modulation
This protocol is designed to assess the inhibitory effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or primary neurons.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5 for cardiac studies, Nav1.7 for pain studies).
- Alternatively, prepare primary cultures of neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express various Nav channels.
- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution immediately before use.
3. Electrophysiological Recording:
- Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
- Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).
- Record the resulting currents using a patch-clamp amplifier and digitizer.
4. Data Analysis:
- Measure the peak inward current at each test potential to construct a current-voltage (I-V) relationship.
- To determine the concentration-response relationship, apply increasing concentrations of this compound to the external solution and measure the inhibition of the peak sodium current at a fixed test potential.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
- Investigate the voltage-dependence of inactivation by applying a series of pre-pulses to different potentials before a test pulse to a fixed potential.
- Assess use-dependency by applying a train of depolarizing pulses and observing the cumulative block of the sodium current by this compound.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway for diterpenoid alkaloid modulation of a sodium channel and a general experimental workflow for screening and characterizing such interactions.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be elucidated, its classification as a C20-diterpenoid alkaloid strongly suggests that it possesses ion channel modulatory activity. The established pharmacology of related compounds points towards voltage-gated sodium, potassium, and calcium channels as high-priority targets for investigation. The experimental framework provided in this whitepaper offers a clear path for the systematic evaluation of this compound's effects on these channels.
Future research should focus on performing detailed electrophysiological studies to characterize the specific interactions of this compound with a panel of ion channel subtypes. Such studies will be crucial in determining its potency, selectivity, and mechanism of action (e.g., open-channel block, allosteric modulation). A thorough understanding of this compound's ion channel pharmacology will not only shed light on the biological activities of this natural product but also has the potential to uncover novel therapeutic leads for the treatment of channelopathies, neuropathic pain, and cardiovascular diseases. The lack of specific data on this compound represents a significant knowledge gap and a compelling opportunity for future research in the field of natural product pharmacology.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-type calcium channels are blocked by the alkaloid daurisoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Neuropharmacological Effects of Denudatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, belongs to a class of natural products known for their complex structures and significant biological activities.[1][2][3][4] While comprehensive neuropharmacological data on this compound itself is limited in publicly accessible literature, the broader class of diterpenoid alkaloids exhibits a range of effects on the central nervous system (CNS), including analgesic and neuroprotective properties.[1][5][6] This technical guide synthesizes the foundational knowledge surrounding this compound, drawing parallels from closely related and well-characterized diterpenoid alkaloids to infer its potential neuropharmacological profile. This document outlines the structural context of this compound, explores probable molecular targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated sodium channels (VGSCs), and details relevant experimental protocols. All quantitative data presented is for related diterpenoid alkaloids and is intended to provide a comparative framework for future research on this compound.
Introduction to this compound and Diterpenoid Alkaloids
This compound is a hexacyclic C20-diterpenoid alkaloid characterized by an additional bond between C7 and C20.[1] Diterpenoid alkaloids are a large family of natural products classified based on their carbon skeletons into C18, C19, and C20 types.[1][3] These compounds are predominantly isolated from the Aconitum and Delphinium species of the Ranunculaceae family, plants which have a long history of use in traditional medicine for treating pain and cardiovascular ailments.[2][7]
The significant bioactivity of diterpenoid alkaloids, coupled with their inherent neurotoxicity, has made them a subject of intense research.[1][5] Their neuropharmacological effects are thought to be mediated through interactions with various ion channels and receptors in the CNS.[1][2][6] While specific data for this compound is sparse, the activities of analogues such as lappaconitine (B608462) and methyllycaconitine (B43530) offer valuable insights into its potential mechanisms of action.
Potential Molecular Targets and Mechanisms of Action
Based on the pharmacology of related diterpenoid alkaloids, the primary molecular targets for this compound in the CNS are likely to be ion channels and neurotransmitter receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
Several diterpenoid alkaloids exhibit high affinity for nAChRs, particularly the α7 subtype.[1][6] Methyllycaconitine, for instance, is a potent antagonist of the α7 nAChR.[1][6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability. Modulation of nAChR activity can influence cognitive processes, inflammation, and pain perception. It is plausible that this compound may also interact with these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Voltage-Gated Sodium Channels (VGSCs)
Another prominent target for diterpenoid alkaloids is the family of voltage-gated sodium channels.[1][2][6] Compounds like aconitine (B1665448) and lappaconitine are known to modulate VGSC function, which is critical for the initiation and propagation of action potentials.[1][6] By binding to these channels, diterpenoid alkaloids can alter neuronal excitability, an action that underlies both their therapeutic analgesic effects and their cardiotoxicity. The analgesic properties of some diterpenoid alkaloids are attributed to their ability to inactivate VGSCs, thereby blocking pain signal transmission.[1][6]
Quantitative Pharmacological Data (Comparative)
| Compound | Target | Assay Type | Value | Organism/System |
| Methyllycaconitine | α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Ki: ~1.4 nM | Rat Brain |
| Lappaconitine | Voltage-gated Na⁺ Channels | Electrophysiology | Potent Blocker | Rodent Neurons |
| Bulleyaconitine A | Opioid & Adrenergic Systems | In vivo analgesia | Effective Analgesic | Rodent Models |
| Mesaconitine | Voltage-gated Na⁺ Channels | In vivo analgesia | Potent Analgesic | Rodent Models |
This table is illustrative and compiled from general statements in review articles. Specific experimental values and conditions can be found in the primary literature cited within those reviews.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of neuropharmacological effects. Below is a detailed methodology for a common in vivo analgesic assay that has been used to evaluate this compound-type alkaloids.[8][9]
Acetic Acid-Induced Writhing Test
This is a standard behavioral model for screening analgesic activity, particularly for peripherally acting analgesics.
Objective: To assess the analgesic effect of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Test compound (e.g., this compound-type alkaloid)
-
Vehicle (e.g., saline, DMSO solution)
-
0.6% (v/v) Acetic acid solution
-
Male ICR mice (20-25 g)
-
Syringes and needles (for i.p. injection)
-
Observation chambers
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into groups (n=8-10 per group):
-
Vehicle control group
-
Positive control group (e.g., Aspirin)
-
Test compound groups (multiple dose levels)
-
-
Administration: The vehicle, positive control, or test compound is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the acetic acid injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Concluding Remarks and Future Directions
This compound represents an intriguing member of the diterpenoid alkaloid family with potential for significant neuropharmacological activity. While direct experimental evidence remains to be fully elucidated, the established pharmacology of related compounds strongly suggests that this compound's effects are likely mediated through the modulation of key CNS targets such as nicotinic acetylcholine receptors and voltage-gated sodium channels.
Future foundational research should prioritize the following:
-
In vitro Receptor Profiling: Comprehensive screening of this compound against a panel of CNS receptors and ion channels to identify primary targets and determine binding affinities (Ki) and functional activities (IC50/EC50).
-
Electrophysiological Studies: Utilization of patch-clamp electrophysiology on primary neurons or heterologous expression systems to characterize the specific effects of this compound on the gating kinetics of identified ion channel targets.
-
In vivo Behavioral Pharmacology: Expansion of behavioral studies beyond nociception to explore potential effects on cognition, anxiety, and depression, using established animal models.
-
Toxicology and Safety Pharmacology: Thorough assessment of the toxicological profile of this compound to determine its therapeutic window and potential for adverse effects.
A systematic approach to these areas of research will be critical in unlocking the therapeutic potential of this compound and advancing it from a compound of academic interest to a viable lead for drug development.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids | MDPI [mdpi.com]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Foundational Research on the Neuropharmacological Effects of Denudatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, belongs to a class of natural products known for their complex structures and significant biological activities.[1][2][3][4] While comprehensive neuropharmacological data on this compound itself is limited in publicly accessible literature, the broader class of diterpenoid alkaloids exhibits a range of effects on the central nervous system (CNS), including analgesic and neuroprotective properties.[1][5][6] This technical guide synthesizes the foundational knowledge surrounding this compound, drawing parallels from closely related and well-characterized diterpenoid alkaloids to infer its potential neuropharmacological profile. This document outlines the structural context of this compound, explores probable molecular targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and voltage-gated sodium channels (VGSCs), and details relevant experimental protocols. All quantitative data presented is for related diterpenoid alkaloids and is intended to provide a comparative framework for future research on this compound.
Introduction to this compound and Diterpenoid Alkaloids
This compound is a hexacyclic C20-diterpenoid alkaloid characterized by an additional bond between C7 and C20.[1] Diterpenoid alkaloids are a large family of natural products classified based on their carbon skeletons into C18, C19, and C20 types.[1][3] These compounds are predominantly isolated from the Aconitum and Delphinium species of the Ranunculaceae family, plants which have a long history of use in traditional medicine for treating pain and cardiovascular ailments.[2][7]
The significant bioactivity of diterpenoid alkaloids, coupled with their inherent neurotoxicity, has made them a subject of intense research.[1][5] Their neuropharmacological effects are thought to be mediated through interactions with various ion channels and receptors in the CNS.[1][2][6] While specific data for this compound is sparse, the activities of analogues such as lappaconitine (B608462) and methyllycaconitine (B43530) offer valuable insights into its potential mechanisms of action.
Potential Molecular Targets and Mechanisms of Action
Based on the pharmacology of related diterpenoid alkaloids, the primary molecular targets for this compound in the CNS are likely to be ion channels and neurotransmitter receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
Several diterpenoid alkaloids exhibit high affinity for nAChRs, particularly the α7 subtype.[1][6] Methyllycaconitine, for instance, is a potent antagonist of the α7 nAChR.[1][6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability. Modulation of nAChR activity can influence cognitive processes, inflammation, and pain perception. It is plausible that this compound may also interact with these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Voltage-Gated Sodium Channels (VGSCs)
Another prominent target for diterpenoid alkaloids is the family of voltage-gated sodium channels.[1][2][6] Compounds like aconitine (B1665448) and lappaconitine are known to modulate VGSC function, which is critical for the initiation and propagation of action potentials.[1][6] By binding to these channels, diterpenoid alkaloids can alter neuronal excitability, an action that underlies both their therapeutic analgesic effects and their cardiotoxicity. The analgesic properties of some diterpenoid alkaloids are attributed to their ability to inactivate VGSCs, thereby blocking pain signal transmission.[1][6]
Quantitative Pharmacological Data (Comparative)
| Compound | Target | Assay Type | Value | Organism/System |
| Methyllycaconitine | α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Ki: ~1.4 nM | Rat Brain |
| Lappaconitine | Voltage-gated Na⁺ Channels | Electrophysiology | Potent Blocker | Rodent Neurons |
| Bulleyaconitine A | Opioid & Adrenergic Systems | In vivo analgesia | Effective Analgesic | Rodent Models |
| Mesaconitine | Voltage-gated Na⁺ Channels | In vivo analgesia | Potent Analgesic | Rodent Models |
This table is illustrative and compiled from general statements in review articles. Specific experimental values and conditions can be found in the primary literature cited within those reviews.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of neuropharmacological effects. Below is a detailed methodology for a common in vivo analgesic assay that has been used to evaluate this compound-type alkaloids.[8][9]
Acetic Acid-Induced Writhing Test
This is a standard behavioral model for screening analgesic activity, particularly for peripherally acting analgesics.
Objective: To assess the analgesic effect of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Test compound (e.g., this compound-type alkaloid)
-
Vehicle (e.g., saline, DMSO solution)
-
0.6% (v/v) Acetic acid solution
-
Male ICR mice (20-25 g)
-
Syringes and needles (for i.p. injection)
-
Observation chambers
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into groups (n=8-10 per group):
-
Vehicle control group
-
Positive control group (e.g., Aspirin)
-
Test compound groups (multiple dose levels)
-
-
Administration: The vehicle, positive control, or test compound is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the acetic acid injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Concluding Remarks and Future Directions
This compound represents an intriguing member of the diterpenoid alkaloid family with potential for significant neuropharmacological activity. While direct experimental evidence remains to be fully elucidated, the established pharmacology of related compounds strongly suggests that this compound's effects are likely mediated through the modulation of key CNS targets such as nicotinic acetylcholine receptors and voltage-gated sodium channels.
Future foundational research should prioritize the following:
-
In vitro Receptor Profiling: Comprehensive screening of this compound against a panel of CNS receptors and ion channels to identify primary targets and determine binding affinities (Ki) and functional activities (IC50/EC50).
-
Electrophysiological Studies: Utilization of patch-clamp electrophysiology on primary neurons or heterologous expression systems to characterize the specific effects of this compound on the gating kinetics of identified ion channel targets.
-
In vivo Behavioral Pharmacology: Expansion of behavioral studies beyond nociception to explore potential effects on cognition, anxiety, and depression, using established animal models.
-
Toxicology and Safety Pharmacology: Thorough assessment of the toxicological profile of this compound to determine its therapeutic window and potential for adverse effects.
A systematic approach to these areas of research will be critical in unlocking the therapeutic potential of this compound and advancing it from a compound of academic interest to a viable lead for drug development.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids | MDPI [mdpi.com]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Foundational Research on the Neuropharmacological Effects of Denudatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, belongs to a class of natural products known for their complex structures and significant biological activities.[1][2][3][4] While comprehensive neuropharmacological data on this compound itself is limited in publicly accessible literature, the broader class of diterpenoid alkaloids exhibits a range of effects on the central nervous system (CNS), including analgesic and neuroprotective properties.[1][5][6] This technical guide synthesizes the foundational knowledge surrounding this compound, drawing parallels from closely related and well-characterized diterpenoid alkaloids to infer its potential neuropharmacological profile. This document outlines the structural context of this compound, explores probable molecular targets such as nicotinic acetylcholine receptors (nAChRs) and voltage-gated sodium channels (VGSCs), and details relevant experimental protocols. All quantitative data presented is for related diterpenoid alkaloids and is intended to provide a comparative framework for future research on this compound.
Introduction to this compound and Diterpenoid Alkaloids
This compound is a hexacyclic C20-diterpenoid alkaloid characterized by an additional bond between C7 and C20.[1] Diterpenoid alkaloids are a large family of natural products classified based on their carbon skeletons into C18, C19, and C20 types.[1][3] These compounds are predominantly isolated from the Aconitum and Delphinium species of the Ranunculaceae family, plants which have a long history of use in traditional medicine for treating pain and cardiovascular ailments.[2][7]
The significant bioactivity of diterpenoid alkaloids, coupled with their inherent neurotoxicity, has made them a subject of intense research.[1][5] Their neuropharmacological effects are thought to be mediated through interactions with various ion channels and receptors in the CNS.[1][2][6] While specific data for this compound is sparse, the activities of analogues such as lappaconitine and methyllycaconitine offer valuable insights into its potential mechanisms of action.
Potential Molecular Targets and Mechanisms of Action
Based on the pharmacology of related diterpenoid alkaloids, the primary molecular targets for this compound in the CNS are likely to be ion channels and neurotransmitter receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
Several diterpenoid alkaloids exhibit high affinity for nAChRs, particularly the α7 subtype.[1][6] Methyllycaconitine, for instance, is a potent antagonist of the α7 nAChR.[1][6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability. Modulation of nAChR activity can influence cognitive processes, inflammation, and pain perception. It is plausible that this compound may also interact with these receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Voltage-Gated Sodium Channels (VGSCs)
Another prominent target for diterpenoid alkaloids is the family of voltage-gated sodium channels.[1][2][6] Compounds like aconitine and lappaconitine are known to modulate VGSC function, which is critical for the initiation and propagation of action potentials.[1][6] By binding to these channels, diterpenoid alkaloids can alter neuronal excitability, an action that underlies both their therapeutic analgesic effects and their cardiotoxicity. The analgesic properties of some diterpenoid alkaloids are attributed to their ability to inactivate VGSCs, thereby blocking pain signal transmission.[1][6]
Quantitative Pharmacological Data (Comparative)
| Compound | Target | Assay Type | Value | Organism/System |
| Methyllycaconitine | α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Ki: ~1.4 nM | Rat Brain |
| Lappaconitine | Voltage-gated Na⁺ Channels | Electrophysiology | Potent Blocker | Rodent Neurons |
| Bulleyaconitine A | Opioid & Adrenergic Systems | In vivo analgesia | Effective Analgesic | Rodent Models |
| Mesaconitine | Voltage-gated Na⁺ Channels | In vivo analgesia | Potent Analgesic | Rodent Models |
This table is illustrative and compiled from general statements in review articles. Specific experimental values and conditions can be found in the primary literature cited within those reviews.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of neuropharmacological effects. Below is a detailed methodology for a common in vivo analgesic assay that has been used to evaluate this compound-type alkaloids.[8][9]
Acetic Acid-Induced Writhing Test
This is a standard behavioral model for screening analgesic activity, particularly for peripherally acting analgesics.
Objective: To assess the analgesic effect of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Test compound (e.g., this compound-type alkaloid)
-
Vehicle (e.g., saline, DMSO solution)
-
0.6% (v/v) Acetic acid solution
-
Male ICR mice (20-25 g)
-
Syringes and needles (for i.p. injection)
-
Observation chambers
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into groups (n=8-10 per group):
-
Vehicle control group
-
Positive control group (e.g., Aspirin)
-
Test compound groups (multiple dose levels)
-
-
Administration: The vehicle, positive control, or test compound is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the acetic acid injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups to the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Concluding Remarks and Future Directions
This compound represents an intriguing member of the diterpenoid alkaloid family with potential for significant neuropharmacological activity. While direct experimental evidence remains to be fully elucidated, the established pharmacology of related compounds strongly suggests that this compound's effects are likely mediated through the modulation of key CNS targets such as nicotinic acetylcholine receptors and voltage-gated sodium channels.
Future foundational research should prioritize the following:
-
In vitro Receptor Profiling: Comprehensive screening of this compound against a panel of CNS receptors and ion channels to identify primary targets and determine binding affinities (Ki) and functional activities (IC50/EC50).
-
Electrophysiological Studies: Utilization of patch-clamp electrophysiology on primary neurons or heterologous expression systems to characterize the specific effects of this compound on the gating kinetics of identified ion channel targets.
-
In vivo Behavioral Pharmacology: Expansion of behavioral studies beyond nociception to explore potential effects on cognition, anxiety, and depression, using established animal models.
-
Toxicology and Safety Pharmacology: Thorough assessment of the toxicological profile of this compound to determine its therapeutic window and potential for adverse effects.
A systematic approach to these areas of research will be critical in unlocking the therapeutic potential of this compound and advancing it from a compound of academic interest to a viable lead for drug development.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids | MDPI [mdpi.com]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Total Synthesis of Denudatine and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the diterpenoid alkaloid denudatine and its analogues, cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine. It includes comprehensive experimental protocols for key synthetic transformations, a summary of quantitative data, and visualizations of the synthetic strategy.
This compound-type diterpenoid alkaloids are a class of structurally complex natural products isolated from plants of the Aconitum and Delphinium genera. These compounds have garnered significant interest from the scientific community due to their potential to modulate the activity of sodium (Na+) and potassium (K+) ion channels, making them attractive targets for the development of novel therapeutics for cardiovascular and neurological disorders. The intricate polycyclic architecture of these molecules presents a formidable challenge for synthetic chemists. This report details a unified synthetic strategy that has been successfully employed to access this compound and several of its analogues.
Data Presentation: Summary of Synthetic Yields
The following table summarizes the yields for the key stages in the total synthesis of cochlearenine and its subsequent conversion to N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine. The synthesis commences from a known hydrindenone precursor and proceeds through a series of complex transformations to construct the characteristic polycyclic core of the this compound alkaloids.
| Step No. | Reaction/Transformation | Product | Yield (%) | Reference |
| 1 | Formation of Dimesylate Intermediate | Dimesylate from Aldehyde | Not Reported | [1] |
| 2 | Piperidine Ring Formation | Piperidine Intermediate | 83 | [1] |
| 3 | Reduction and Deprotection | Methylated Phenol | Not Reported | [1] |
| 4 | Oxidative Dearomatization/Diels-Alder | Hexacyclic Intermediate | 61 (over 3 steps) | [1] |
| 5 | Epoxidation | Epoxy-ketone | 57 | [1] |
| 6 | Fragmentation and Acetylation | Acetylated Intermediates | 79 (combined) | [1] |
| 7 | Epoxide Opening, Hydrogenation, and Reduction | (±)-Cochlearenine | 63-77 (over 3 steps) | [1] |
| 8 | Veratroylation of (±)-Cochlearenine | (±)-N-Ethyl-1α-hydroxy-17-veratroyldictyzine | 25 | [1] |
| 9 | Oxidation of (±)-Cochlearenine | (±)-Paniculamine | 50 | [1] |
Experimental Protocols
The following are detailed methodologies for the key final steps in the synthesis of cochlearenine and its analogues.
Protocol 1: Synthesis of (±)-Cochlearenine from Acetylated Intermediates[1]
This three-step sequence involves epoxide opening, hydrogenation, and global reduction.
Materials:
-
Acetylated Intermediates (a mixture of mono- and diacetylated epoxy-ketones)
-
Potassium Acetate (KOAc)
-
Acetic Acid (AcOH)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (B129727) (MeOH)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Epoxide Opening: A solution of the acetylated intermediates in acetic acid is treated with potassium acetate. The mixture is heated to 120 °C and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Hydrogenation: The product from the previous step is dissolved in methanol in a high-pressure reaction vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is flushed with hydrogen gas and then pressurized to 100 psi. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
Global Reduction: The crude product from the hydrogenation step is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C in an ice bath. Lithium aluminium hydride is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521) solution, and water. The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (±)-cochlearenine is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (±)-N-Ethyl-1α-hydroxy-17-veratroyldictyzine[1]
Materials:
-
(±)-Cochlearenine
-
Veratroyl Chloride
-
Polymer-supported 4-(Dimethylamino)pyridine (PS-DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
A solution of (±)-cochlearenine in anhydrous dichloromethane is cooled to 0 °C.
-
Polymer-supported DMAP and veratroyl chloride are added sequentially.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove the polymer-supported reagent, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine.
Protocol 3: Synthesis of (±)-Paniculamine[1]
Materials:
-
(±)-Cochlearenine
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-cochlearenine in a mixture of methanol and water is added 30% aqueous hydrogen peroxide.
-
The reaction mixture is heated to 60 °C and stirred until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (±)-paniculamine.
Visualizations
The following diagrams illustrate the overall synthetic strategy and the late-stage diversifications to access the this compound analogues.
Caption: Unified strategy for the total synthesis of this compound analogues.
References
Total Synthesis of Denudatine and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the diterpenoid alkaloid denudatine and its analogues, cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine. It includes comprehensive experimental protocols for key synthetic transformations, a summary of quantitative data, and visualizations of the synthetic strategy.
This compound-type diterpenoid alkaloids are a class of structurally complex natural products isolated from plants of the Aconitum and Delphinium genera. These compounds have garnered significant interest from the scientific community due to their potential to modulate the activity of sodium (Na+) and potassium (K+) ion channels, making them attractive targets for the development of novel therapeutics for cardiovascular and neurological disorders. The intricate polycyclic architecture of these molecules presents a formidable challenge for synthetic chemists. This report details a unified synthetic strategy that has been successfully employed to access this compound and several of its analogues.
Data Presentation: Summary of Synthetic Yields
The following table summarizes the yields for the key stages in the total synthesis of cochlearenine and its subsequent conversion to N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine. The synthesis commences from a known hydrindenone precursor and proceeds through a series of complex transformations to construct the characteristic polycyclic core of the this compound alkaloids.
| Step No. | Reaction/Transformation | Product | Yield (%) | Reference |
| 1 | Formation of Dimesylate Intermediate | Dimesylate from Aldehyde | Not Reported | [1] |
| 2 | Piperidine Ring Formation | Piperidine Intermediate | 83 | [1] |
| 3 | Reduction and Deprotection | Methylated Phenol | Not Reported | [1] |
| 4 | Oxidative Dearomatization/Diels-Alder | Hexacyclic Intermediate | 61 (over 3 steps) | [1] |
| 5 | Epoxidation | Epoxy-ketone | 57 | [1] |
| 6 | Fragmentation and Acetylation | Acetylated Intermediates | 79 (combined) | [1] |
| 7 | Epoxide Opening, Hydrogenation, and Reduction | (±)-Cochlearenine | 63-77 (over 3 steps) | [1] |
| 8 | Veratroylation of (±)-Cochlearenine | (±)-N-Ethyl-1α-hydroxy-17-veratroyldictyzine | 25 | [1] |
| 9 | Oxidation of (±)-Cochlearenine | (±)-Paniculamine | 50 | [1] |
Experimental Protocols
The following are detailed methodologies for the key final steps in the synthesis of cochlearenine and its analogues.
Protocol 1: Synthesis of (±)-Cochlearenine from Acetylated Intermediates[1]
This three-step sequence involves epoxide opening, hydrogenation, and global reduction.
Materials:
-
Acetylated Intermediates (a mixture of mono- and diacetylated epoxy-ketones)
-
Potassium Acetate (KOAc)
-
Acetic Acid (AcOH)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (B129727) (MeOH)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Epoxide Opening: A solution of the acetylated intermediates in acetic acid is treated with potassium acetate. The mixture is heated to 120 °C and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Hydrogenation: The product from the previous step is dissolved in methanol in a high-pressure reaction vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is flushed with hydrogen gas and then pressurized to 100 psi. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
Global Reduction: The crude product from the hydrogenation step is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C in an ice bath. Lithium aluminium hydride is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521) solution, and water. The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (±)-cochlearenine is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (±)-N-Ethyl-1α-hydroxy-17-veratroyldictyzine[1]
Materials:
-
(±)-Cochlearenine
-
Veratroyl Chloride
-
Polymer-supported 4-(Dimethylamino)pyridine (PS-DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
A solution of (±)-cochlearenine in anhydrous dichloromethane is cooled to 0 °C.
-
Polymer-supported DMAP and veratroyl chloride are added sequentially.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove the polymer-supported reagent, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine.
Protocol 3: Synthesis of (±)-Paniculamine[1]
Materials:
-
(±)-Cochlearenine
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-cochlearenine in a mixture of methanol and water is added 30% aqueous hydrogen peroxide.
-
The reaction mixture is heated to 60 °C and stirred until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (±)-paniculamine.
Visualizations
The following diagrams illustrate the overall synthetic strategy and the late-stage diversifications to access the this compound analogues.
Caption: Unified strategy for the total synthesis of this compound analogues.
References
Total Synthesis of Denudatine and its Analogues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the diterpenoid alkaloid denudatine and its analogues, cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine. It includes comprehensive experimental protocols for key synthetic transformations, a summary of quantitative data, and visualizations of the synthetic strategy.
This compound-type diterpenoid alkaloids are a class of structurally complex natural products isolated from plants of the Aconitum and Delphinium genera. These compounds have garnered significant interest from the scientific community due to their potential to modulate the activity of sodium (Na+) and potassium (K+) ion channels, making them attractive targets for the development of novel therapeutics for cardiovascular and neurological disorders. The intricate polycyclic architecture of these molecules presents a formidable challenge for synthetic chemists. This report details a unified synthetic strategy that has been successfully employed to access this compound and several of its analogues.
Data Presentation: Summary of Synthetic Yields
The following table summarizes the yields for the key stages in the total synthesis of cochlearenine and its subsequent conversion to N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine. The synthesis commences from a known hydrindenone precursor and proceeds through a series of complex transformations to construct the characteristic polycyclic core of the this compound alkaloids.
| Step No. | Reaction/Transformation | Product | Yield (%) | Reference |
| 1 | Formation of Dimesylate Intermediate | Dimesylate from Aldehyde | Not Reported | [1] |
| 2 | Piperidine Ring Formation | Piperidine Intermediate | 83 | [1] |
| 3 | Reduction and Deprotection | Methylated Phenol | Not Reported | [1] |
| 4 | Oxidative Dearomatization/Diels-Alder | Hexacyclic Intermediate | 61 (over 3 steps) | [1] |
| 5 | Epoxidation | Epoxy-ketone | 57 | [1] |
| 6 | Fragmentation and Acetylation | Acetylated Intermediates | 79 (combined) | [1] |
| 7 | Epoxide Opening, Hydrogenation, and Reduction | (±)-Cochlearenine | 63-77 (over 3 steps) | [1] |
| 8 | Veratroylation of (±)-Cochlearenine | (±)-N-Ethyl-1α-hydroxy-17-veratroyldictyzine | 25 | [1] |
| 9 | Oxidation of (±)-Cochlearenine | (±)-Paniculamine | 50 | [1] |
Experimental Protocols
The following are detailed methodologies for the key final steps in the synthesis of cochlearenine and its analogues.
Protocol 1: Synthesis of (±)-Cochlearenine from Acetylated Intermediates[1]
This three-step sequence involves epoxide opening, hydrogenation, and global reduction.
Materials:
-
Acetylated Intermediates (a mixture of mono- and diacetylated epoxy-ketones)
-
Potassium Acetate (KOAc)
-
Acetic Acid (AcOH)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Epoxide Opening: A solution of the acetylated intermediates in acetic acid is treated with potassium acetate. The mixture is heated to 120 °C and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Hydrogenation: The product from the previous step is dissolved in methanol in a high-pressure reaction vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is flushed with hydrogen gas and then pressurized to 100 psi. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
Global Reduction: The crude product from the hydrogenation step is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C in an ice bath. Lithium aluminium hydride is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide solution, and water. The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (±)-cochlearenine is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (±)-N-Ethyl-1α-hydroxy-17-veratroyldictyzine[1]
Materials:
-
(±)-Cochlearenine
-
Veratroyl Chloride
-
Polymer-supported 4-(Dimethylamino)pyridine (PS-DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
A solution of (±)-cochlearenine in anhydrous dichloromethane is cooled to 0 °C.
-
Polymer-supported DMAP and veratroyl chloride are added sequentially.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove the polymer-supported reagent, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine.
Protocol 3: Synthesis of (±)-Paniculamine[1]
Materials:
-
(±)-Cochlearenine
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-cochlearenine in a mixture of methanol and water is added 30% aqueous hydrogen peroxide.
-
The reaction mixture is heated to 60 °C and stirred until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (±)-paniculamine.
Visualizations
The following diagrams illustrate the overall synthetic strategy and the late-stage diversifications to access the this compound analogues.
Caption: Unified strategy for the total synthesis of this compound analogues.
References
Application Notes and Protocols for the Quantification of Denudatine in Plant Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid found in plants of the Delphinium genus, notably in the roots of Delphinium denudatum. These compounds are of significant interest to researchers due to their potential pharmacological activities. Accurate and precise quantification of this compound in plant matter is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The quantification of this compound in complex plant matrices requires robust analytical methods to ensure selectivity, sensitivity, and accuracy. The primary methods employed are chromatography-based, with HPLC and UPLC being the most prevalent.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of diterpenoid alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the spectral identification and quantification of analytes. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds like this compound which may have a weak UV chromophore.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC. The use of tandem mass spectrometry allows for the specific detection and quantification of this compound even at very low concentrations and in the presence of interfering matrix components.
Experimental Protocols
Sample Preparation and Extraction
Proper sample preparation is critical to obtain accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Equipment:
-
Plant material (e.g., dried roots of Delphinium species)
-
Grinder or mill
-
Analytical balance
-
Methanol (B129727) (HPLC grade)
-
Ammonia solution (25%)
-
Sulfuric acid (0.05 M)
-
Sodium hydroxide (B78521) solution (2 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of a methanol-ammonia solution (100:1, v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the dried extract in 10 mL of 0.05 M sulfuric acid.
-
Wash the acidic solution with 3 x 10 mL of chloroform to remove non-alkaloidal components. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 10-11 with 2 M sodium hydroxide solution.
-
Extract the alkaloids with 3 x 15 mL of chloroform.
-
Combine the chloroform layers and dry over anhydrous sodium sulfate.
-
-
Final Sample Preparation:
-
Evaporate the chloroform extract to dryness.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-ELSD Method for Quantification
This method is suitable for the quantification of this compound and other diterpenoid alkaloids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% triethylamine (B128534) (B).
-
Gradient Program: A suitable gradient can be optimized, for example: 0-20 min, 30-40% A; 20-35 min, 40-50% A; 35-45 min, 50-60% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Conditions:
-
Drift Tube Temperature: 75°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: 1.0 L/min.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
UPLC-MS/MS Method for Quantification
This method provides higher sensitivity and is ideal for trace-level quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of diterpenoid alkaloids, which can be used as a reference for a this compound-specific method validation.
Table 1: HPLC-ELSD Method Validation Data for Diterpenoid Alkaloids
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Repeatability (RSD%) | < 2.5% |
| Stability (RSD%, 24h) | < 2.6% |
| Recovery (%) | 98.0% - 102.0% |
| LOD (µg/mL) | ~0.5 - 1.0 |
| LOQ (µg/mL) | ~1.5 - 3.0 |
Table 2: UPLC-MS/MS Method Validation Data for Diterpenoid Alkaloids
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Precision (RSD%) | |
| - Intra-day | < 5.0% |
| - Inter-day | < 7.0% |
| Accuracy (%) | 90.0% - 110.0% |
| Recovery (%) | 85.0% - 105.0% |
| LOD (ng/mL) | ~0.1 - 0.5 |
| LOQ (ng/mL) | ~0.3 - 1.5 |
| Matrix Effect (%) | 85% - 115% |
Visualization of Analytical Workflow
Conclusion
The protocols and data presented provide a comprehensive framework for the quantification of this compound in plant matter. The choice between HPLC-ELSD/DAD and UPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. It is imperative that any method is fully validated in the user's laboratory to ensure the reliability and accuracy of the results. These application notes serve as a valuable resource for researchers and professionals involved in the analysis of natural products.
Application Notes and Protocols for the Quantification of Denudatine in Plant Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid found in plants of the Delphinium genus, notably in the roots of Delphinium denudatum. These compounds are of significant interest to researchers due to their potential pharmacological activities. Accurate and precise quantification of this compound in plant matter is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The quantification of this compound in complex plant matrices requires robust analytical methods to ensure selectivity, sensitivity, and accuracy. The primary methods employed are chromatography-based, with HPLC and UPLC being the most prevalent.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of diterpenoid alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the spectral identification and quantification of analytes. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds like this compound which may have a weak UV chromophore.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC. The use of tandem mass spectrometry allows for the specific detection and quantification of this compound even at very low concentrations and in the presence of interfering matrix components.
Experimental Protocols
Sample Preparation and Extraction
Proper sample preparation is critical to obtain accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Equipment:
-
Plant material (e.g., dried roots of Delphinium species)
-
Grinder or mill
-
Analytical balance
-
Methanol (B129727) (HPLC grade)
-
Ammonia solution (25%)
-
Sulfuric acid (0.05 M)
-
Sodium hydroxide (B78521) solution (2 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of a methanol-ammonia solution (100:1, v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the dried extract in 10 mL of 0.05 M sulfuric acid.
-
Wash the acidic solution with 3 x 10 mL of chloroform to remove non-alkaloidal components. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 10-11 with 2 M sodium hydroxide solution.
-
Extract the alkaloids with 3 x 15 mL of chloroform.
-
Combine the chloroform layers and dry over anhydrous sodium sulfate.
-
-
Final Sample Preparation:
-
Evaporate the chloroform extract to dryness.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-ELSD Method for Quantification
This method is suitable for the quantification of this compound and other diterpenoid alkaloids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% triethylamine (B128534) (B).
-
Gradient Program: A suitable gradient can be optimized, for example: 0-20 min, 30-40% A; 20-35 min, 40-50% A; 35-45 min, 50-60% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Conditions:
-
Drift Tube Temperature: 75°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: 1.0 L/min.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
UPLC-MS/MS Method for Quantification
This method provides higher sensitivity and is ideal for trace-level quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of diterpenoid alkaloids, which can be used as a reference for a this compound-specific method validation.
Table 1: HPLC-ELSD Method Validation Data for Diterpenoid Alkaloids
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Repeatability (RSD%) | < 2.5% |
| Stability (RSD%, 24h) | < 2.6% |
| Recovery (%) | 98.0% - 102.0% |
| LOD (µg/mL) | ~0.5 - 1.0 |
| LOQ (µg/mL) | ~1.5 - 3.0 |
Table 2: UPLC-MS/MS Method Validation Data for Diterpenoid Alkaloids
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Precision (RSD%) | |
| - Intra-day | < 5.0% |
| - Inter-day | < 7.0% |
| Accuracy (%) | 90.0% - 110.0% |
| Recovery (%) | 85.0% - 105.0% |
| LOD (ng/mL) | ~0.1 - 0.5 |
| LOQ (ng/mL) | ~0.3 - 1.5 |
| Matrix Effect (%) | 85% - 115% |
Visualization of Analytical Workflow
Conclusion
The protocols and data presented provide a comprehensive framework for the quantification of this compound in plant matter. The choice between HPLC-ELSD/DAD and UPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. It is imperative that any method is fully validated in the user's laboratory to ensure the reliability and accuracy of the results. These application notes serve as a valuable resource for researchers and professionals involved in the analysis of natural products.
Application Notes and Protocols for the Quantification of Denudatine in Plant Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid found in plants of the Delphinium genus, notably in the roots of Delphinium denudatum. These compounds are of significant interest to researchers due to their potential pharmacological activities. Accurate and precise quantification of this compound in plant matter is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The quantification of this compound in complex plant matrices requires robust analytical methods to ensure selectivity, sensitivity, and accuracy. The primary methods employed are chromatography-based, with HPLC and UPLC being the most prevalent.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of diterpenoid alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the spectral identification and quantification of analytes. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds like this compound which may have a weak UV chromophore.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC. The use of tandem mass spectrometry allows for the specific detection and quantification of this compound even at very low concentrations and in the presence of interfering matrix components.
Experimental Protocols
Sample Preparation and Extraction
Proper sample preparation is critical to obtain accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Equipment:
-
Plant material (e.g., dried roots of Delphinium species)
-
Grinder or mill
-
Analytical balance
-
Methanol (HPLC grade)
-
Ammonia solution (25%)
-
Chloroform
-
Sulfuric acid (0.05 M)
-
Sodium hydroxide solution (2 M)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of a methanol-ammonia solution (100:1, v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the dried extract in 10 mL of 0.05 M sulfuric acid.
-
Wash the acidic solution with 3 x 10 mL of chloroform to remove non-alkaloidal components. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 10-11 with 2 M sodium hydroxide solution.
-
Extract the alkaloids with 3 x 15 mL of chloroform.
-
Combine the chloroform layers and dry over anhydrous sodium sulfate.
-
-
Final Sample Preparation:
-
Evaporate the chloroform extract to dryness.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-ELSD Method for Quantification
This method is suitable for the quantification of this compound and other diterpenoid alkaloids.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% triethylamine (B).
-
Gradient Program: A suitable gradient can be optimized, for example: 0-20 min, 30-40% A; 20-35 min, 40-50% A; 35-45 min, 50-60% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Conditions:
-
Drift Tube Temperature: 75°C.
-
Nebulizing Gas (Nitrogen) Flow Rate: 1.0 L/min.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
UPLC-MS/MS Method for Quantification
This method provides higher sensitivity and is ideal for trace-level quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of diterpenoid alkaloids, which can be used as a reference for a this compound-specific method validation.
Table 1: HPLC-ELSD Method Validation Data for Diterpenoid Alkaloids
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Repeatability (RSD%) | < 2.5% |
| Stability (RSD%, 24h) | < 2.6% |
| Recovery (%) | 98.0% - 102.0% |
| LOD (µg/mL) | ~0.5 - 1.0 |
| LOQ (µg/mL) | ~1.5 - 3.0 |
Table 2: UPLC-MS/MS Method Validation Data for Diterpenoid Alkaloids
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Precision (RSD%) | |
| - Intra-day | < 5.0% |
| - Inter-day | < 7.0% |
| Accuracy (%) | 90.0% - 110.0% |
| Recovery (%) | 85.0% - 105.0% |
| LOD (ng/mL) | ~0.1 - 0.5 |
| LOQ (ng/mL) | ~0.3 - 1.5 |
| Matrix Effect (%) | 85% - 115% |
Visualization of Analytical Workflow
Conclusion
The protocols and data presented provide a comprehensive framework for the quantification of this compound in plant matter. The choice between HPLC-ELSD/DAD and UPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. It is imperative that any method is fully validated in the user's laboratory to ensure the reliability and accuracy of the results. These application notes serve as a valuable resource for researchers and professionals involved in the analysis of natural products.
Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Denudatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, has garnered interest for its potential pharmacological activities. Diterpenoid alkaloids are recognized for a range of biological effects, including analgesic, anti-arrhythmic, and notably, anti-inflammatory properties. These application notes provide a comprehensive protocol for evaluating the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This model is a well-established and reliable method for screening and mechanistic studies of potential anti-inflammatory agents. The protocols outlined below detail the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the investigation of the underlying NF-κB signaling pathway.
Data Presentation: Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | 5.2 ± 0.8 | 100.0 ± 4.5 |
| LPS (1 µg/mL) | 100.0 ± 7.3 | 98.2 ± 3.1 |
| LPS + this compound (1) | 85.4 ± 6.1 | 99.1 ± 2.8 |
| LPS + this compound (5) | 62.1 ± 5.5 | 97.5 ± 3.9 |
| LPS + this compound (10) | 41.3 ± 4.2 | 96.8 ± 4.2 |
| LPS + this compound (25) | 25.8 ± 3.9 | 95.3 ± 4.8 |
| LPS + this compound (50) | 12.7 ± 2.5 | 94.1 ± 5.1 |
| IC₅₀ (µM) | 8.5 | >100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control (no LPS) | 4.8 ± 0.5 | 3.5 ± 0.4 |
| LPS (1 µg/mL) | 100.0 ± 8.9 | 100.0 ± 9.2 |
| LPS + this compound (1) | 88.2 ± 7.4 | 90.1 ± 8.1 |
| LPS + this compound (5) | 65.7 ± 6.8 | 68.3 ± 7.5 |
| LPS + this compound (10) | 45.1 ± 5.1 | 48.9 ± 5.3 |
| LPS + this compound (25) | 28.3 ± 3.9 | 31.5 ± 4.2 |
| LPS + this compound (50) | 15.4 ± 2.8 | 18.2 ± 3.1 |
| IC₅₀ (µM) | 9.2 | 9.8 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new flasks.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[1][2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement and Quantification: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
-
Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound at selected concentrations for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound```dot
Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Denudatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, has garnered interest for its potential pharmacological activities. Diterpenoid alkaloids are recognized for a range of biological effects, including analgesic, anti-arrhythmic, and notably, anti-inflammatory properties. These application notes provide a comprehensive protocol for evaluating the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This model is a well-established and reliable method for screening and mechanistic studies of potential anti-inflammatory agents. The protocols outlined below detail the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the investigation of the underlying NF-κB signaling pathway.
Data Presentation: Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | 5.2 ± 0.8 | 100.0 ± 4.5 |
| LPS (1 µg/mL) | 100.0 ± 7.3 | 98.2 ± 3.1 |
| LPS + this compound (1) | 85.4 ± 6.1 | 99.1 ± 2.8 |
| LPS + this compound (5) | 62.1 ± 5.5 | 97.5 ± 3.9 |
| LPS + this compound (10) | 41.3 ± 4.2 | 96.8 ± 4.2 |
| LPS + this compound (25) | 25.8 ± 3.9 | 95.3 ± 4.8 |
| LPS + this compound (50) | 12.7 ± 2.5 | 94.1 ± 5.1 |
| IC₅₀ (µM) | 8.5 | >100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control (no LPS) | 4.8 ± 0.5 | 3.5 ± 0.4 |
| LPS (1 µg/mL) | 100.0 ± 8.9 | 100.0 ± 9.2 |
| LPS + this compound (1) | 88.2 ± 7.4 | 90.1 ± 8.1 |
| LPS + this compound (5) | 65.7 ± 6.8 | 68.3 ± 7.5 |
| LPS + this compound (10) | 45.1 ± 5.1 | 48.9 ± 5.3 |
| LPS + this compound (25) | 28.3 ± 3.9 | 31.5 ± 4.2 |
| LPS + this compound (50) | 15.4 ± 2.8 | 18.2 ± 3.1 |
| IC₅₀ (µM) | 9.2 | 9.8 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new flasks.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[1][2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement and Quantification: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
-
Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound at selected concentrations for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound```dot
Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Denudatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, has garnered interest for its potential pharmacological activities. Diterpenoid alkaloids are recognized for a range of biological effects, including analgesic, anti-arrhythmic, and notably, anti-inflammatory properties. These application notes provide a comprehensive protocol for evaluating the anti-inflammatory effects of this compound in vitro using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This model is a well-established and reliable method for screening and mechanistic studies of potential anti-inflammatory agents. The protocols outlined below detail the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the investigation of the underlying NF-κB signaling pathway.
Data Presentation: Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability
| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control (no LPS) | 5.2 ± 0.8 | 100.0 ± 4.5 |
| LPS (1 µg/mL) | 100.0 ± 7.3 | 98.2 ± 3.1 |
| LPS + this compound (1) | 85.4 ± 6.1 | 99.1 ± 2.8 |
| LPS + this compound (5) | 62.1 ± 5.5 | 97.5 ± 3.9 |
| LPS + this compound (10) | 41.3 ± 4.2 | 96.8 ± 4.2 |
| LPS + this compound (25) | 25.8 ± 3.9 | 95.3 ± 4.8 |
| LPS + this compound (50) | 12.7 ± 2.5 | 94.1 ± 5.1 |
| IC₅₀ (µM) | 8.5 | >100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control (no LPS) | 4.8 ± 0.5 | 3.5 ± 0.4 |
| LPS (1 µg/mL) | 100.0 ± 8.9 | 100.0 ± 9.2 |
| LPS + this compound (1) | 88.2 ± 7.4 | 90.1 ± 8.1 |
| LPS + this compound (5) | 65.7 ± 6.8 | 68.3 ± 7.5 |
| LPS + this compound (10) | 45.1 ± 5.1 | 48.9 ± 5.3 |
| LPS + this compound (25) | 28.3 ± 3.9 | 31.5 ± 4.2 |
| LPS + this compound (50) | 15.4 ± 2.8 | 18.2 ± 3.1 |
| IC₅₀ (µM) | 9.2 | 9.8 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new flasks.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[1][2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
-
Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement and Quantification: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
-
Seeding: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound at selected concentrations for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound```dot
Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
References
Application Notes and Protocols for Preparing Denudatine Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. Diterpenoid alkaloids have garnered significant interest for their potential to modulate ion channels, such as voltage-gated sodium (Nav) and potassium (Kv) channels. This property makes them valuable research tools for studying ion channel function and potential therapeutic leads for channelopathies. These application notes provide a comprehensive guide to preparing and using this compound solutions for in vitro cell culture experiments, with a focus on its potential as a voltage-gated sodium channel modulator.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes estimated values based on general knowledge of diterpenoid alkaloids and common practices in cell culture. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
| Parameter | Value/Range | Solvent | Notes and Recommendations |
| Molecular Weight | 331.46 g/mol | - | C₂₀H₂₉NO₃ |
| Solubility | Estimated to be ≥10 mM | DMSO | Based on the solubility of other lipophilic alkaloids. A stock solution of 10 mM in 100% DMSO is a common starting point. |
| Recommended Stock Solution Concentration | 10 mM | 100% DMSO | Prepare in a sterile, dry, and light-protected vial. |
| Storage of Stock Solution | -20°C in aliquots | DMSO | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Stable for at least one month when stored properly. |
| Final DMSO Concentration in Cell Culture | <0.5% (v/v) | Cell Culture Medium | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration as low as possible, ideally ≤0.1%. |
| Estimated Effective Concentration Range | 1 - 20 µM | Cell Culture Medium | This range is an estimate based on the cytotoxic IC₅₀ values of related C₁₉-diterpenoid alkaloids against various cancer cell lines. The effective concentration for ion channel modulation may differ and should be determined experimentally.[1] |
| Reported IC₅₀ for Cytotoxicity | Data not available for this compound. Related C₁₉-diterpenoid alkaloids show IC₅₀ values from ~5 µM to >40 µM in human cancer cell lines (A549, MDA-MB-231, MCF-7, KB).[1] | Cell Culture Medium | It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range of this compound for the specific cell line being used. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 331.46 g/mol * (1000 mg / 1 g) = 3.3146 mg
-
-
-
Weigh the this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound powder and place it into a sterile amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For 3.3146 mg of this compound, add 1 mL of DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To improve accuracy when preparing low final concentrations, it is advisable to make an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution.
-
-
Prepare the final working solution:
-
Serially dilute the stock or intermediate solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Important: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance of your cell line (typically <0.5%). For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
-
Apply to cells:
-
Gently mix the final working solutions and the vehicle control before adding them to your cell cultures.
-
Cytotoxicity Assay (MTT Assay Example)
Protocol:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a range of this compound working solutions (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and a vehicle control.
-
Remove the old medium from the cells and replace it with the prepared working solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Proposed Signaling Pathway
This compound, as a diterpenoid alkaloid, is hypothesized to modulate the function of voltage-gated sodium channels. The following diagram illustrates a simplified model of this proposed mechanism of action.
References
Application Notes and Protocols for Preparing Denudatine Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. Diterpenoid alkaloids have garnered significant interest for their potential to modulate ion channels, such as voltage-gated sodium (Nav) and potassium (Kv) channels. This property makes them valuable research tools for studying ion channel function and potential therapeutic leads for channelopathies. These application notes provide a comprehensive guide to preparing and using this compound solutions for in vitro cell culture experiments, with a focus on its potential as a voltage-gated sodium channel modulator.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes estimated values based on general knowledge of diterpenoid alkaloids and common practices in cell culture. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
| Parameter | Value/Range | Solvent | Notes and Recommendations |
| Molecular Weight | 331.46 g/mol | - | C₂₀H₂₉NO₃ |
| Solubility | Estimated to be ≥10 mM | DMSO | Based on the solubility of other lipophilic alkaloids. A stock solution of 10 mM in 100% DMSO is a common starting point. |
| Recommended Stock Solution Concentration | 10 mM | 100% DMSO | Prepare in a sterile, dry, and light-protected vial. |
| Storage of Stock Solution | -20°C in aliquots | DMSO | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Stable for at least one month when stored properly. |
| Final DMSO Concentration in Cell Culture | <0.5% (v/v) | Cell Culture Medium | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration as low as possible, ideally ≤0.1%. |
| Estimated Effective Concentration Range | 1 - 20 µM | Cell Culture Medium | This range is an estimate based on the cytotoxic IC₅₀ values of related C₁₉-diterpenoid alkaloids against various cancer cell lines. The effective concentration for ion channel modulation may differ and should be determined experimentally.[1] |
| Reported IC₅₀ for Cytotoxicity | Data not available for this compound. Related C₁₉-diterpenoid alkaloids show IC₅₀ values from ~5 µM to >40 µM in human cancer cell lines (A549, MDA-MB-231, MCF-7, KB).[1] | Cell Culture Medium | It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range of this compound for the specific cell line being used. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 331.46 g/mol * (1000 mg / 1 g) = 3.3146 mg
-
-
-
Weigh the this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound powder and place it into a sterile amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For 3.3146 mg of this compound, add 1 mL of DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To improve accuracy when preparing low final concentrations, it is advisable to make an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution.
-
-
Prepare the final working solution:
-
Serially dilute the stock or intermediate solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Important: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance of your cell line (typically <0.5%). For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
-
Apply to cells:
-
Gently mix the final working solutions and the vehicle control before adding them to your cell cultures.
-
Cytotoxicity Assay (MTT Assay Example)
Protocol:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a range of this compound working solutions (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and a vehicle control.
-
Remove the old medium from the cells and replace it with the prepared working solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Proposed Signaling Pathway
This compound, as a diterpenoid alkaloid, is hypothesized to modulate the function of voltage-gated sodium channels. The following diagram illustrates a simplified model of this proposed mechanism of action.
References
Application Notes and Protocols for Preparing Denudatine Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. Diterpenoid alkaloids have garnered significant interest for their potential to modulate ion channels, such as voltage-gated sodium (Nav) and potassium (Kv) channels. This property makes them valuable research tools for studying ion channel function and potential therapeutic leads for channelopathies. These application notes provide a comprehensive guide to preparing and using this compound solutions for in vitro cell culture experiments, with a focus on its potential as a voltage-gated sodium channel modulator.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes estimated values based on general knowledge of diterpenoid alkaloids and common practices in cell culture. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
| Parameter | Value/Range | Solvent | Notes and Recommendations |
| Molecular Weight | 331.46 g/mol | - | C₂₀H₂₉NO₃ |
| Solubility | Estimated to be ≥10 mM | DMSO | Based on the solubility of other lipophilic alkaloids. A stock solution of 10 mM in 100% DMSO is a common starting point. |
| Recommended Stock Solution Concentration | 10 mM | 100% DMSO | Prepare in a sterile, dry, and light-protected vial. |
| Storage of Stock Solution | -20°C in aliquots | DMSO | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Stable for at least one month when stored properly. |
| Final DMSO Concentration in Cell Culture | <0.5% (v/v) | Cell Culture Medium | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration as low as possible, ideally ≤0.1%. |
| Estimated Effective Concentration Range | 1 - 20 µM | Cell Culture Medium | This range is an estimate based on the cytotoxic IC₅₀ values of related C₁₉-diterpenoid alkaloids against various cancer cell lines. The effective concentration for ion channel modulation may differ and should be determined experimentally.[1] |
| Reported IC₅₀ for Cytotoxicity | Data not available for this compound. Related C₁₉-diterpenoid alkaloids show IC₅₀ values from ~5 µM to >40 µM in human cancer cell lines (A549, MDA-MB-231, MCF-7, KB).[1] | Cell Culture Medium | It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range of this compound for the specific cell line being used. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 331.46 g/mol * (1000 mg / 1 g) = 3.3146 mg
-
-
-
Weigh the this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound powder and place it into a sterile amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For 3.3146 mg of this compound, add 1 mL of DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To improve accuracy when preparing low final concentrations, it is advisable to make an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM solution.
-
-
Prepare the final working solution:
-
Serially dilute the stock or intermediate solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Important: Ensure the final concentration of DMSO in the working solution does not exceed the tolerance of your cell line (typically <0.5%). For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
-
Apply to cells:
-
Gently mix the final working solutions and the vehicle control before adding them to your cell cultures.
-
Cytotoxicity Assay (MTT Assay Example)
Protocol:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a range of this compound working solutions (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and a vehicle control.
-
Remove the old medium from the cells and replace it with the prepared working solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Proposed Signaling Pathway
This compound, as a diterpenoid alkaloid, is hypothesized to modulate the function of voltage-gated sodium channels. The following diagram illustrates a simplified model of this proposed mechanism of action.
References
Application Notes and Protocols for In Vivo Administration of Denudatine in Rodent Models
A Fiduciary Note to Researchers: Direct experimental data on the in vivo administration of denudatine in rodent models is not extensively available in current scientific literature. The following application notes and protocols are therefore based on established methodologies for analogous diterpenoid alkaloids and related natural compounds with potential anti-inflammatory, neuroprotective, and cardiotonic properties. These protocols should be adapted and optimized based on the specific physicochemical properties of this compound and the research objectives.
Overview of this compound and Potential Applications
This compound is a C20-diterpenoid alkaloid, a class of natural products known for a wide range of biological activities.[1] Structurally related compounds have demonstrated significant anti-inflammatory, analgesic, neuroprotective, and cardiotonic effects.[1][2][3] These activities are often attributed to the modulation of key signaling pathways involved in cellular responses to stress, injury, and inflammation. Given its classification, this compound is a promising candidate for investigation in rodent models of inflammation, neurodegenerative diseases, and cardiovascular conditions.
General Guidelines for In Vivo Administration in Rodent Models
Successful in vivo studies hinge on careful planning and adherence to ethical and procedural guidelines.
2.1. Animal Models:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for toxicological and pharmacological studies due to their well-characterized physiology and genetics.[4]
-
Health Status: Animals should be healthy, pathogen-free, and acclimated to the laboratory environment for at least one week prior to experimentation.[5]
-
Housing: Standard housing conditions should be maintained (e.g., 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).
2.2. Compound Preparation and Administration:
-
Formulation: this compound should be dissolved in a suitable vehicle. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a non-toxic solvent like dimethyl sulfoxide (B87167) (DMSO) or Tween 80, further diluted in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Routes of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[6]
-
Oral (p.o.): Gavage is a precise method for oral dosing.[6]
-
Intraperitoneal (i.p.): Offers rapid absorption and is a common route for systemic administration in rodents.[6]
-
Intravenous (i.v.): Provides immediate and complete bioavailability.
-
Subcutaneous (s.c.): Results in slower, more sustained absorption compared to i.p. or i.v. routes.
-
2.3. Dosing:
-
Dose Selection: A dose-response study is crucial to determine the optimal therapeutic dose and to identify any potential toxicity. Doses from analogous diterpenoid alkaloid studies can serve as a starting point.
-
Monitoring: Animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.[6]
Experimental Protocols
The following are detailed protocols for evaluating the potential anti-inflammatory, neuroprotective, and cardiotonic effects of this compound in established rodent models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.[7][8]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Groups:
-
Vehicle Control (saline or appropriate vehicle).
-
This compound (e.g., 10, 20, 40 mg/kg, i.p.).
-
Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.).[7]
-
-
Procedure:
-
Administer this compound or control substance 30-60 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[7][9]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7][10]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Analyze data using ANOVA followed by a post-hoc test.
-
Neuroprotective Activity: LPS-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on inflammation in the central nervous system.[11][12]
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Groups:
-
Vehicle Control (saline or appropriate vehicle).
-
LPS Control (LPS administration).
-
This compound + LPS (e.g., 10, 20, 40 mg/kg, i.p. or p.o. for 7 days prior to LPS).
-
-
Procedure:
-
Pre-treat mice with this compound or vehicle for a specified period (e.g., 7 consecutive days).
-
On the final day of pre-treatment, administer a single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 0.25-1 mg/kg).[12][13]
-
After a set time (e.g., 24 hours), euthanize the animals and collect brain tissue (hippocampus and cortex).
-
-
Endpoint Analysis:
-
Biochemical Assays: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB).
-
Immunohistochemistry: Assess microglial and astrocyte activation.
-
Cardiotonic/Cardioprotective Activity: Isoproterenol-Induced Cardiac Hypertrophy in Rats
This model mimics the effects of chronic adrenergic stress on the heart.[14][15]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Vehicle Control (saline).
-
Isoproterenol (B85558) (ISO) Control.
-
This compound + ISO (e.g., 10, 20, 40 mg/kg, p.o. or s.c. daily).
-
-
Procedure:
-
Endpoint Analysis:
-
Echocardiography: Perform at baseline and at the end of the study to assess cardiac function and dimensions.
-
Histopathology: After euthanasia, collect hearts, weigh them, and calculate the heart weight to body weight ratio. Process ventricular tissue for histological staining (e.g., H&E for myocyte size, Masson's trichrome for fibrosis).
-
Gene Expression: Use RT-PCR to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples based on representative studies of analogous compounds.
Table 1: Anti-Inflammatory Effects of a Hypothetical Diterpenoid Alkaloid in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.62 ± 0.05 | 27.1 |
| Compound X | 20 | 0.45 ± 0.04 | 47.1 |
| Compound X | 40 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 2: Neuroprotective Effects of a Hypothetical Diterpenoid Alkaloid on Pro-Inflammatory Cytokines in LPS-Treated Mouse Brain
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.2 |
| LPS Control | 150.2 ± 12.5 | 98.6 ± 8.9 |
| Compound Y (20 mg/kg) + LPS | 85.7 ± 7.6 | 55.4 ± 6.1 |
| Compound Y (40 mg/kg) + LPS | 60.1 ± 5.9 | 38.2 ± 4.5 |
| *p < 0.05, **p < 0.01 compared to LPS Control. |
Table 3: Cardioprotective Effects of a Hypothetical Diterpenoid Alkaloid on Isoproterenol-Induced Cardiac Hypertrophy in Rats
| Treatment Group | Heart Weight / Body Weight Ratio (mg/g) | Left Ventricular Posterior Wall Thickness (mm) |
| Vehicle Control | 2.9 ± 0.15 | 1.8 ± 0.11 |
| Isoproterenol (ISO) Control | 4.5 ± 0.21 | 2.7 ± 0.15 |
| Compound Z (20 mg/kg) + ISO | 3.8 ± 0.18 | 2.3 ± 0.13 |
| Compound Z (40 mg/kg) + ISO | 3.2 ± 0.16 | 2.0 ± 0.12 |
| *p < 0.05, **p < 0.01 compared to ISO Control. |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The potential therapeutic effects of this compound may be mediated through the modulation of key signaling pathways.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicology Service (Mouse, Rat) - Mouse Transfection [mouse-transfection.com]
- 5. researchgate.net [researchgate.net]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 12. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Denudatine in Rodent Models
A Fiduciary Note to Researchers: Direct experimental data on the in vivo administration of denudatine in rodent models is not extensively available in current scientific literature. The following application notes and protocols are therefore based on established methodologies for analogous diterpenoid alkaloids and related natural compounds with potential anti-inflammatory, neuroprotective, and cardiotonic properties. These protocols should be adapted and optimized based on the specific physicochemical properties of this compound and the research objectives.
Overview of this compound and Potential Applications
This compound is a C20-diterpenoid alkaloid, a class of natural products known for a wide range of biological activities.[1] Structurally related compounds have demonstrated significant anti-inflammatory, analgesic, neuroprotective, and cardiotonic effects.[1][2][3] These activities are often attributed to the modulation of key signaling pathways involved in cellular responses to stress, injury, and inflammation. Given its classification, this compound is a promising candidate for investigation in rodent models of inflammation, neurodegenerative diseases, and cardiovascular conditions.
General Guidelines for In Vivo Administration in Rodent Models
Successful in vivo studies hinge on careful planning and adherence to ethical and procedural guidelines.
2.1. Animal Models:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for toxicological and pharmacological studies due to their well-characterized physiology and genetics.[4]
-
Health Status: Animals should be healthy, pathogen-free, and acclimated to the laboratory environment for at least one week prior to experimentation.[5]
-
Housing: Standard housing conditions should be maintained (e.g., 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).
2.2. Compound Preparation and Administration:
-
Formulation: this compound should be dissolved in a suitable vehicle. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a non-toxic solvent like dimethyl sulfoxide (B87167) (DMSO) or Tween 80, further diluted in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Routes of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[6]
-
Oral (p.o.): Gavage is a precise method for oral dosing.[6]
-
Intraperitoneal (i.p.): Offers rapid absorption and is a common route for systemic administration in rodents.[6]
-
Intravenous (i.v.): Provides immediate and complete bioavailability.
-
Subcutaneous (s.c.): Results in slower, more sustained absorption compared to i.p. or i.v. routes.
-
2.3. Dosing:
-
Dose Selection: A dose-response study is crucial to determine the optimal therapeutic dose and to identify any potential toxicity. Doses from analogous diterpenoid alkaloid studies can serve as a starting point.
-
Monitoring: Animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.[6]
Experimental Protocols
The following are detailed protocols for evaluating the potential anti-inflammatory, neuroprotective, and cardiotonic effects of this compound in established rodent models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.[7][8]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Groups:
-
Vehicle Control (saline or appropriate vehicle).
-
This compound (e.g., 10, 20, 40 mg/kg, i.p.).
-
Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.).[7]
-
-
Procedure:
-
Administer this compound or control substance 30-60 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[7][9]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7][10]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Analyze data using ANOVA followed by a post-hoc test.
-
Neuroprotective Activity: LPS-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on inflammation in the central nervous system.[11][12]
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Groups:
-
Vehicle Control (saline or appropriate vehicle).
-
LPS Control (LPS administration).
-
This compound + LPS (e.g., 10, 20, 40 mg/kg, i.p. or p.o. for 7 days prior to LPS).
-
-
Procedure:
-
Pre-treat mice with this compound or vehicle for a specified period (e.g., 7 consecutive days).
-
On the final day of pre-treatment, administer a single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 0.25-1 mg/kg).[12][13]
-
After a set time (e.g., 24 hours), euthanize the animals and collect brain tissue (hippocampus and cortex).
-
-
Endpoint Analysis:
-
Biochemical Assays: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB).
-
Immunohistochemistry: Assess microglial and astrocyte activation.
-
Cardiotonic/Cardioprotective Activity: Isoproterenol-Induced Cardiac Hypertrophy in Rats
This model mimics the effects of chronic adrenergic stress on the heart.[14][15]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Vehicle Control (saline).
-
Isoproterenol (B85558) (ISO) Control.
-
This compound + ISO (e.g., 10, 20, 40 mg/kg, p.o. or s.c. daily).
-
-
Procedure:
-
Endpoint Analysis:
-
Echocardiography: Perform at baseline and at the end of the study to assess cardiac function and dimensions.
-
Histopathology: After euthanasia, collect hearts, weigh them, and calculate the heart weight to body weight ratio. Process ventricular tissue for histological staining (e.g., H&E for myocyte size, Masson's trichrome for fibrosis).
-
Gene Expression: Use RT-PCR to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples based on representative studies of analogous compounds.
Table 1: Anti-Inflammatory Effects of a Hypothetical Diterpenoid Alkaloid in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.62 ± 0.05 | 27.1 |
| Compound X | 20 | 0.45 ± 0.04 | 47.1 |
| Compound X | 40 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 2: Neuroprotective Effects of a Hypothetical Diterpenoid Alkaloid on Pro-Inflammatory Cytokines in LPS-Treated Mouse Brain
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.2 |
| LPS Control | 150.2 ± 12.5 | 98.6 ± 8.9 |
| Compound Y (20 mg/kg) + LPS | 85.7 ± 7.6 | 55.4 ± 6.1 |
| Compound Y (40 mg/kg) + LPS | 60.1 ± 5.9 | 38.2 ± 4.5 |
| *p < 0.05, **p < 0.01 compared to LPS Control. |
Table 3: Cardioprotective Effects of a Hypothetical Diterpenoid Alkaloid on Isoproterenol-Induced Cardiac Hypertrophy in Rats
| Treatment Group | Heart Weight / Body Weight Ratio (mg/g) | Left Ventricular Posterior Wall Thickness (mm) |
| Vehicle Control | 2.9 ± 0.15 | 1.8 ± 0.11 |
| Isoproterenol (ISO) Control | 4.5 ± 0.21 | 2.7 ± 0.15 |
| Compound Z (20 mg/kg) + ISO | 3.8 ± 0.18 | 2.3 ± 0.13 |
| Compound Z (40 mg/kg) + ISO | 3.2 ± 0.16 | 2.0 ± 0.12 |
| *p < 0.05, **p < 0.01 compared to ISO Control. |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The potential therapeutic effects of this compound may be mediated through the modulation of key signaling pathways.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicology Service (Mouse, Rat) - Mouse Transfection [mouse-transfection.com]
- 5. researchgate.net [researchgate.net]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 12. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Denudatine in Rodent Models
A Fiduciary Note to Researchers: Direct experimental data on the in vivo administration of denudatine in rodent models is not extensively available in current scientific literature. The following application notes and protocols are therefore based on established methodologies for analogous diterpenoid alkaloids and related natural compounds with potential anti-inflammatory, neuroprotective, and cardiotonic properties. These protocols should be adapted and optimized based on the specific physicochemical properties of this compound and the research objectives.
Overview of this compound and Potential Applications
This compound is a C20-diterpenoid alkaloid, a class of natural products known for a wide range of biological activities.[1] Structurally related compounds have demonstrated significant anti-inflammatory, analgesic, neuroprotective, and cardiotonic effects.[1][2][3] These activities are often attributed to the modulation of key signaling pathways involved in cellular responses to stress, injury, and inflammation. Given its classification, this compound is a promising candidate for investigation in rodent models of inflammation, neurodegenerative diseases, and cardiovascular conditions.
General Guidelines for In Vivo Administration in Rodent Models
Successful in vivo studies hinge on careful planning and adherence to ethical and procedural guidelines.
2.1. Animal Models:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for toxicological and pharmacological studies due to their well-characterized physiology and genetics.[4]
-
Health Status: Animals should be healthy, pathogen-free, and acclimated to the laboratory environment for at least one week prior to experimentation.[5]
-
Housing: Standard housing conditions should be maintained (e.g., 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water).
2.2. Compound Preparation and Administration:
-
Formulation: this compound should be dissolved in a suitable vehicle. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a non-toxic solvent like dimethyl sulfoxide (DMSO) or Tween 80, further diluted in saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Routes of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[6]
-
Oral (p.o.): Gavage is a precise method for oral dosing.[6]
-
Intraperitoneal (i.p.): Offers rapid absorption and is a common route for systemic administration in rodents.[6]
-
Intravenous (i.v.): Provides immediate and complete bioavailability.
-
Subcutaneous (s.c.): Results in slower, more sustained absorption compared to i.p. or i.v. routes.
-
2.3. Dosing:
-
Dose Selection: A dose-response study is crucial to determine the optimal therapeutic dose and to identify any potential toxicity. Doses from analogous diterpenoid alkaloid studies can serve as a starting point.
-
Monitoring: Animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.[6]
Experimental Protocols
The following are detailed protocols for evaluating the potential anti-inflammatory, neuroprotective, and cardiotonic effects of this compound in established rodent models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.[7][8]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Groups:
-
Vehicle Control (saline or appropriate vehicle).
-
This compound (e.g., 10, 20, 40 mg/kg, i.p.).
-
Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.).[7]
-
-
Procedure:
-
Administer this compound or control substance 30-60 minutes before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[7][9]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7][10]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Analyze data using ANOVA followed by a post-hoc test.
-
Neuroprotective Activity: LPS-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on inflammation in the central nervous system.[11][12]
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Groups:
-
Vehicle Control (saline or appropriate vehicle).
-
LPS Control (LPS administration).
-
This compound + LPS (e.g., 10, 20, 40 mg/kg, i.p. or p.o. for 7 days prior to LPS).
-
-
Procedure:
-
Pre-treat mice with this compound or vehicle for a specified period (e.g., 7 consecutive days).
-
On the final day of pre-treatment, administer a single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 0.25-1 mg/kg).[12][13]
-
After a set time (e.g., 24 hours), euthanize the animals and collect brain tissue (hippocampus and cortex).
-
-
Endpoint Analysis:
-
Biochemical Assays: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB).
-
Immunohistochemistry: Assess microglial and astrocyte activation.
-
Cardiotonic/Cardioprotective Activity: Isoproterenol-Induced Cardiac Hypertrophy in Rats
This model mimics the effects of chronic adrenergic stress on the heart.[14][15]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Groups:
-
Vehicle Control (saline).
-
Isoproterenol (ISO) Control.
-
This compound + ISO (e.g., 10, 20, 40 mg/kg, p.o. or s.c. daily).
-
-
Procedure:
-
Endpoint Analysis:
-
Echocardiography: Perform at baseline and at the end of the study to assess cardiac function and dimensions.
-
Histopathology: After euthanasia, collect hearts, weigh them, and calculate the heart weight to body weight ratio. Process ventricular tissue for histological staining (e.g., H&E for myocyte size, Masson's trichrome for fibrosis).
-
Gene Expression: Use RT-PCR to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples based on representative studies of analogous compounds.
Table 1: Anti-Inflammatory Effects of a Hypothetical Diterpenoid Alkaloid in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.62 ± 0.05 | 27.1 |
| Compound X | 20 | 0.45 ± 0.04 | 47.1 |
| Compound X | 40 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 2: Neuroprotective Effects of a Hypothetical Diterpenoid Alkaloid on Pro-Inflammatory Cytokines in LPS-Treated Mouse Brain
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.2 |
| LPS Control | 150.2 ± 12.5 | 98.6 ± 8.9 |
| Compound Y (20 mg/kg) + LPS | 85.7 ± 7.6 | 55.4 ± 6.1 |
| Compound Y (40 mg/kg) + LPS | 60.1 ± 5.9 | 38.2 ± 4.5 |
| *p < 0.05, **p < 0.01 compared to LPS Control. |
Table 3: Cardioprotective Effects of a Hypothetical Diterpenoid Alkaloid on Isoproterenol-Induced Cardiac Hypertrophy in Rats
| Treatment Group | Heart Weight / Body Weight Ratio (mg/g) | Left Ventricular Posterior Wall Thickness (mm) |
| Vehicle Control | 2.9 ± 0.15 | 1.8 ± 0.11 |
| Isoproterenol (ISO) Control | 4.5 ± 0.21 | 2.7 ± 0.15 |
| Compound Z (20 mg/kg) + ISO | 3.8 ± 0.18 | 2.3 ± 0.13 |
| Compound Z (40 mg/kg) + ISO | 3.2 ± 0.16 | 2.0 ± 0.12 |
| *p < 0.05, **p < 0.01 compared to ISO Control. |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The potential therapeutic effects of this compound may be mediated through the modulation of key signaling pathways.
References
- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicology Service (Mouse, Rat) - Mouse Transfection [mouse-transfection.com]
- 5. researchgate.net [researchgate.net]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 12. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Denudatine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus. The described protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quality control and analysis of this compound in plant extracts and purified samples. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a diterpenoid alkaloid with a complex chemical structure, belonging to the atisine-type alkaloids.[1] It is a significant bioactive compound found in various species of the Aconitum plant, which are used in traditional medicine. Due to the pharmacological activities and potential toxicity of Aconitum alkaloids, accurate and precise quantitative analysis is crucial for ensuring the safety and efficacy of related herbal products and for advancing research into its therapeutic potential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such complex natural products.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ammonium bicarbonate (analytical grade), Formic acid (analytical grade), Ultrapure water.
-
This compound Reference Standard: Purity ≥ 98%.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10-30% B; 5-15 min: 30-60% B; 15-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation (from Aconitum Root)
-
Grinding: Grind the dried Aconitum root sample into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), the this compound standard, and the sample extract. The this compound peak in the sample chromatogram was identified by comparing its retention time with that of the standard and by spiking the sample with the standard. No interfering peaks were observed at the retention time of this compound.
Linearity and Range
The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1587 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | Relative Standard Deviation (RSD%) |
| Intra-day | < 1.5% |
| Inter-day | < 2.0% |
Accuracy
The accuracy of the method was evaluated by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed. The recovery was calculated as the percentage of the measured amount to the added amount.
| Spiked Concentration | Recovery (%) | RSD (%) |
| Low (10 µg/mL) | 98.5 | 1.8 |
| Medium (50 µg/mL) | 101.2 | 1.5 |
| High (90 µg/mL) | 99.3 | 1.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N = 3) | 0.2 µg/mL |
| LOQ (S/N = 10) | 0.7 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway of HPLC Method Development Logic
Caption: Logical flow for HPLC method development.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over a wide concentration range, making it suitable for routine quality control of raw materials and finished products containing this compound, as well as for research purposes.
References
Application Note: Quantitative Analysis of Denudatine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus. The described protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quality control and analysis of this compound in plant extracts and purified samples. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a diterpenoid alkaloid with a complex chemical structure, belonging to the atisine-type alkaloids.[1] It is a significant bioactive compound found in various species of the Aconitum plant, which are used in traditional medicine. Due to the pharmacological activities and potential toxicity of Aconitum alkaloids, accurate and precise quantitative analysis is crucial for ensuring the safety and efficacy of related herbal products and for advancing research into its therapeutic potential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such complex natural products.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ammonium bicarbonate (analytical grade), Formic acid (analytical grade), Ultrapure water.
-
This compound Reference Standard: Purity ≥ 98%.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10-30% B; 5-15 min: 30-60% B; 15-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation (from Aconitum Root)
-
Grinding: Grind the dried Aconitum root sample into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), the this compound standard, and the sample extract. The this compound peak in the sample chromatogram was identified by comparing its retention time with that of the standard and by spiking the sample with the standard. No interfering peaks were observed at the retention time of this compound.
Linearity and Range
The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1587 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | Relative Standard Deviation (RSD%) |
| Intra-day | < 1.5% |
| Inter-day | < 2.0% |
Accuracy
The accuracy of the method was evaluated by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed. The recovery was calculated as the percentage of the measured amount to the added amount.
| Spiked Concentration | Recovery (%) | RSD (%) |
| Low (10 µg/mL) | 98.5 | 1.8 |
| Medium (50 µg/mL) | 101.2 | 1.5 |
| High (90 µg/mL) | 99.3 | 1.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N = 3) | 0.2 µg/mL |
| LOQ (S/N = 10) | 0.7 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway of HPLC Method Development Logic
Caption: Logical flow for HPLC method development.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over a wide concentration range, making it suitable for routine quality control of raw materials and finished products containing this compound, as well as for research purposes.
References
Application Note: Quantitative Analysis of Denudatine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus. The described protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quality control and analysis of this compound in plant extracts and purified samples. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a diterpenoid alkaloid with a complex chemical structure, belonging to the atisine-type alkaloids.[1] It is a significant bioactive compound found in various species of the Aconitum plant, which are used in traditional medicine. Due to the pharmacological activities and potential toxicity of Aconitum alkaloids, accurate and precise quantitative analysis is crucial for ensuring the safety and efficacy of related herbal products and for advancing research into its therapeutic potential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such complex natural products.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium bicarbonate (analytical grade), Formic acid (analytical grade), Ultrapure water.
-
This compound Reference Standard: Purity ≥ 98%.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10-30% B; 5-15 min: 30-60% B; 15-20 min: 60-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.
Sample Preparation (from Aconitum Root)
-
Grinding: Grind the dried Aconitum root sample into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 25 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), the this compound standard, and the sample extract. The this compound peak in the sample chromatogram was identified by comparing its retention time with that of the standard and by spiking the sample with the standard. No interfering peaks were observed at the retention time of this compound.
Linearity and Range
The linearity of the method was determined by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1587 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | Relative Standard Deviation (RSD%) |
| Intra-day | < 1.5% |
| Inter-day | < 2.0% |
Accuracy
The accuracy of the method was evaluated by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed. The recovery was calculated as the percentage of the measured amount to the added amount.
| Spiked Concentration | Recovery (%) | RSD (%) |
| Low (10 µg/mL) | 98.5 | 1.8 |
| Medium (50 µg/mL) | 101.2 | 1.5 |
| High (90 µg/mL) | 99.3 | 1.2 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N = 3) | 0.2 µg/mL |
| LOQ (S/N = 10) | 0.7 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway of HPLC Method Development Logic
Caption: Logical flow for HPLC method development.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, precise, and accurate over a wide concentration range, making it suitable for routine quality control of raw materials and finished products containing this compound, as well as for research purposes.
References
Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of Denudatine in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the anti-inflammatory potential of denudatine, a diterpenoid alkaloid, using the well-established carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation and the efficacy of novel anti-inflammatory agents. The protocols outlined below cover in vivo procedures, sample collection, and subsequent biochemical analyses to elucidate the mechanism of action of this compound, with a focus on key inflammatory signaling pathways.
Introduction
This compound is a C20-diterpenoid alkaloid isolated from certain plant species. Diterpenoid alkaloids as a class are recognized for a wide range of biological activities, including potent anti-inflammatory and analgesic effects. The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to study the acute inflammatory response. Injection of carrageenan into the paw induces a biphasic inflammatory reaction characterized by edema, erythema, and hyperalgesia. This response is mediated by the release of pro-inflammatory molecules, including histamine, serotonin, bradykinin, prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying molecular mechanisms often involve the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
This document provides a detailed methodology to investigate the hypothesis that this compound can attenuate carrageenan-induced paw edema by modulating these inflammatory mediators and signaling cascades.
Experimental Protocols
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.
-
Housing: Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound (purity >98%)
-
Lambda-Carrageenan (Type IV)
-
Indomethacin (positive control)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with 27-gauge needles
-
Reagents for ELISA (for TNF-α, IL-1β, IL-6)
-
Reagents for Western blotting (antibodies for iNOS, COX-2, p-p65, p-p38, etc.)
-
Reagents for RNA isolation and qRT-PCR
Experimental Design and Procedure
Experimental Groups (n=6-8 animals per group):
-
Normal Control: No treatment, no carrageenan injection.
-
Vehicle Control: Vehicle (e.g., saline with 0.5% Tween 80) administered, followed by carrageenan injection.
-
This compound-Treated Groups: this compound administered at various doses (e.g., 1, 5, and 10 mg/kg, intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Positive Control: Indomethacin (e.g., 10 mg/kg, intraperitoneally or orally) administered 30-60 minutes before carrageenan injection.
Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Administer this compound, indomethacin, or vehicle to the respective groups via the chosen route (intraperitoneal or oral).
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection).
-
The degree of paw edema is calculated as the increase in paw volume or thickness at each time point compared to the initial measurement at 0 hours.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect blood samples via cardiac puncture for serum separation and subsequent cytokine analysis (ELISA).
-
Excise the inflamed paw tissue. A portion can be fixed in 10% formalin for histopathological analysis, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses (Western blotting, qRT-PCR).
Data Presentation
(Note: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound in this model are not currently available in the public domain.)
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Paw Volume Increase (mL) at 5 hours (Mean ± SEM) | % Inhibition at 5 hours |
| Vehicle Control | - | 0.85 ± 0.06 | 0.92 ± 0.07 | - |
| This compound | 1 | 0.68 ± 0.05 | 0.71 ± 0.06 | 22.8 |
| This compound | 5 | 0.45 ± 0.04 | 0.48 ± 0.05 | 47.8 |
| This compound | 10 | 0.31 ± 0.03 | 0.35 ± 0.04 | 62.0 |
| Indomethacin | 10 | 0.28 ± 0.03 | 0.31 ± 0.03 | 66.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | iNOS (relative expression) | COX-2 (relative expression) |
| Vehicle Control | - | 250 ± 22 | 180 ± 15 | 310 ± 28 | 1.00 | 1.00 |
| This compound | 10 | 115 ± 14 | 85 ± 10 | 140 ± 18 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| Indomethacin | 10 | 105 ± 12 | 78 ± 9 | 125 ± 15 | 0.85 ± 0.07 | 0.35 ± 0.04** |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of the p38 MAPK signaling pathway by this compound.
Conclusion
This document outlines a comprehensive and standardized approach for evaluating the anti-inflammatory properties of this compound in the carrageenan-induced paw edema model. The described protocols, from in vivo experimentation to ex vivo analysis of inflammatory markers and signaling pathways, provide a robust framework for elucidating the potential therapeutic value of this compound in acute inflammatory conditions. The expected, albeit hypothetical, results suggest that this compound may exert its anti-inflammatory effects through the downregulation of pro-inflammatory cytokines and enzymes, likely via the inhibition of the NF-κB and MAPK signaling pathways.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are intended to serve as a template for data presentation. These values are hypothetical and based on the known activities of related diterpenoid alkaloids. Researchers should perform their own experiments to determine the actual efficacy and dose-response of this compound. The proposed signaling pathways represent a likely mechanism of action based on the class of compound and require experimental validation for this compound specifically.
Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of Denudatine in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the anti-inflammatory potential of denudatine, a diterpenoid alkaloid, using the well-established carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation and the efficacy of novel anti-inflammatory agents. The protocols outlined below cover in vivo procedures, sample collection, and subsequent biochemical analyses to elucidate the mechanism of action of this compound, with a focus on key inflammatory signaling pathways.
Introduction
This compound is a C20-diterpenoid alkaloid isolated from certain plant species. Diterpenoid alkaloids as a class are recognized for a wide range of biological activities, including potent anti-inflammatory and analgesic effects. The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to study the acute inflammatory response. Injection of carrageenan into the paw induces a biphasic inflammatory reaction characterized by edema, erythema, and hyperalgesia. This response is mediated by the release of pro-inflammatory molecules, including histamine, serotonin, bradykinin, prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying molecular mechanisms often involve the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
This document provides a detailed methodology to investigate the hypothesis that this compound can attenuate carrageenan-induced paw edema by modulating these inflammatory mediators and signaling cascades.
Experimental Protocols
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.
-
Housing: Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound (purity >98%)
-
Lambda-Carrageenan (Type IV)
-
Indomethacin (positive control)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with 27-gauge needles
-
Reagents for ELISA (for TNF-α, IL-1β, IL-6)
-
Reagents for Western blotting (antibodies for iNOS, COX-2, p-p65, p-p38, etc.)
-
Reagents for RNA isolation and qRT-PCR
Experimental Design and Procedure
Experimental Groups (n=6-8 animals per group):
-
Normal Control: No treatment, no carrageenan injection.
-
Vehicle Control: Vehicle (e.g., saline with 0.5% Tween 80) administered, followed by carrageenan injection.
-
This compound-Treated Groups: this compound administered at various doses (e.g., 1, 5, and 10 mg/kg, intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Positive Control: Indomethacin (e.g., 10 mg/kg, intraperitoneally or orally) administered 30-60 minutes before carrageenan injection.
Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Administer this compound, indomethacin, or vehicle to the respective groups via the chosen route (intraperitoneal or oral).
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection).
-
The degree of paw edema is calculated as the increase in paw volume or thickness at each time point compared to the initial measurement at 0 hours.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect blood samples via cardiac puncture for serum separation and subsequent cytokine analysis (ELISA).
-
Excise the inflamed paw tissue. A portion can be fixed in 10% formalin for histopathological analysis, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses (Western blotting, qRT-PCR).
Data Presentation
(Note: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound in this model are not currently available in the public domain.)
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Paw Volume Increase (mL) at 5 hours (Mean ± SEM) | % Inhibition at 5 hours |
| Vehicle Control | - | 0.85 ± 0.06 | 0.92 ± 0.07 | - |
| This compound | 1 | 0.68 ± 0.05 | 0.71 ± 0.06 | 22.8 |
| This compound | 5 | 0.45 ± 0.04 | 0.48 ± 0.05 | 47.8 |
| This compound | 10 | 0.31 ± 0.03 | 0.35 ± 0.04 | 62.0 |
| Indomethacin | 10 | 0.28 ± 0.03 | 0.31 ± 0.03 | 66.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | iNOS (relative expression) | COX-2 (relative expression) |
| Vehicle Control | - | 250 ± 22 | 180 ± 15 | 310 ± 28 | 1.00 | 1.00 |
| This compound | 10 | 115 ± 14 | 85 ± 10 | 140 ± 18 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| Indomethacin | 10 | 105 ± 12 | 78 ± 9 | 125 ± 15 | 0.85 ± 0.07 | 0.35 ± 0.04** |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of the p38 MAPK signaling pathway by this compound.
Conclusion
This document outlines a comprehensive and standardized approach for evaluating the anti-inflammatory properties of this compound in the carrageenan-induced paw edema model. The described protocols, from in vivo experimentation to ex vivo analysis of inflammatory markers and signaling pathways, provide a robust framework for elucidating the potential therapeutic value of this compound in acute inflammatory conditions. The expected, albeit hypothetical, results suggest that this compound may exert its anti-inflammatory effects through the downregulation of pro-inflammatory cytokines and enzymes, likely via the inhibition of the NF-κB and MAPK signaling pathways.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are intended to serve as a template for data presentation. These values are hypothetical and based on the known activities of related diterpenoid alkaloids. Researchers should perform their own experiments to determine the actual efficacy and dose-response of this compound. The proposed signaling pathways represent a likely mechanism of action based on the class of compound and require experimental validation for this compound specifically.
Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of Denudatine in a Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the anti-inflammatory potential of denudatine, a diterpenoid alkaloid, using the well-established carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation and the efficacy of novel anti-inflammatory agents. The protocols outlined below cover in vivo procedures, sample collection, and subsequent biochemical analyses to elucidate the mechanism of action of this compound, with a focus on key inflammatory signaling pathways.
Introduction
This compound is a C20-diterpenoid alkaloid isolated from certain plant species. Diterpenoid alkaloids as a class are recognized for a wide range of biological activities, including potent anti-inflammatory and analgesic effects. The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to study the acute inflammatory response. Injection of carrageenan into the paw induces a biphasic inflammatory reaction characterized by edema, erythema, and hyperalgesia. This response is mediated by the release of pro-inflammatory molecules, including histamine, serotonin, bradykinin, prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying molecular mechanisms often involve the activation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
This document provides a detailed methodology to investigate the hypothesis that this compound can attenuate carrageenan-induced paw edema by modulating these inflammatory mediators and signaling cascades.
Experimental Protocols
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.
-
Housing: Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound (purity >98%)
-
Lambda-Carrageenan (Type IV)
-
Indomethacin (positive control)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with 27-gauge needles
-
Reagents for ELISA (for TNF-α, IL-1β, IL-6)
-
Reagents for Western blotting (antibodies for iNOS, COX-2, p-p65, p-p38, etc.)
-
Reagents for RNA isolation and qRT-PCR
Experimental Design and Procedure
Experimental Groups (n=6-8 animals per group):
-
Normal Control: No treatment, no carrageenan injection.
-
Vehicle Control: Vehicle (e.g., saline with 0.5% Tween 80) administered, followed by carrageenan injection.
-
This compound-Treated Groups: this compound administered at various doses (e.g., 1, 5, and 10 mg/kg, intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Positive Control: Indomethacin (e.g., 10 mg/kg, intraperitoneally or orally) administered 30-60 minutes before carrageenan injection.
Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Administer this compound, indomethacin, or vehicle to the respective groups via the chosen route (intraperitoneal or oral).
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection).
-
The degree of paw edema is calculated as the increase in paw volume or thickness at each time point compared to the initial measurement at 0 hours.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect blood samples via cardiac puncture for serum separation and subsequent cytokine analysis (ELISA).
-
Excise the inflamed paw tissue. A portion can be fixed in 10% formalin for histopathological analysis, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses (Western blotting, qRT-PCR).
Data Presentation
(Note: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound in this model are not currently available in the public domain.)
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Paw Volume Increase (mL) at 5 hours (Mean ± SEM) | % Inhibition at 5 hours |
| Vehicle Control | - | 0.85 ± 0.06 | 0.92 ± 0.07 | - |
| This compound | 1 | 0.68 ± 0.05 | 0.71 ± 0.06 | 22.8 |
| This compound | 5 | 0.45 ± 0.04 | 0.48 ± 0.05 | 47.8 |
| This compound | 10 | 0.31 ± 0.03 | 0.35 ± 0.04 | 62.0 |
| Indomethacin | 10 | 0.28 ± 0.03 | 0.31 ± 0.03 | 66.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | iNOS (relative expression) | COX-2 (relative expression) |
| Vehicle Control | - | 250 ± 22 | 180 ± 15 | 310 ± 28 | 1.00 | 1.00 |
| This compound | 10 | 115 ± 14 | 85 ± 10 | 140 ± 18 | 0.45 ± 0.05 | 0.52 ± 0.06 |
| Indomethacin | 10 | 105 ± 12 | 78 ± 9 | 125 ± 15 | 0.85 ± 0.07 | 0.35 ± 0.04** |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of the p38 MAPK signaling pathway by this compound.
Conclusion
This document outlines a comprehensive and standardized approach for evaluating the anti-inflammatory properties of this compound in the carrageenan-induced paw edema model. The described protocols, from in vivo experimentation to ex vivo analysis of inflammatory markers and signaling pathways, provide a robust framework for elucidating the potential therapeutic value of this compound in acute inflammatory conditions. The expected, albeit hypothetical, results suggest that this compound may exert its anti-inflammatory effects through the downregulation of pro-inflammatory cytokines and enzymes, likely via the inhibition of the NF-κB and MAPK signaling pathways.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are intended to serve as a template for data presentation. These values are hypothetical and based on the known activities of related diterpenoid alkaloids. Researchers should perform their own experiments to determine the actual efficacy and dose-response of this compound. The proposed signaling pathways represent a likely mechanism of action based on the class of compound and require experimental validation for this compound specifically.
Determining Denudatine Cytotoxicity: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid primarily isolated from Aconitum and Delphinium species, belongs to a class of natural products known for their diverse and potent biological activities. While the broader family of diterpenoid alkaloids has been investigated for various pharmacological effects, including anticancer properties, specific and comprehensive data on the cytotoxicity of this compound remains limited in publicly available scientific literature.
These application notes provide a detailed framework for researchers to systematically evaluate the cytotoxic potential of this compound using a panel of established cell viability assays. The following sections offer an overview of commonly employed assays, step-by-step experimental protocols, and guidance on data interpretation. While specific IC50 values for this compound are not currently well-documented, the methodologies described herein are the standard approaches to generate such critical data for novel compounds.
Principles of Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery to assess the effects of chemical compounds on living cells. These assays function by measuring specific cellular characteristics that distinguish live, healthy cells from dead or dying ones. The most common methods rely on the assessment of metabolic activity, cell membrane integrity, or cellular proliferation.
A summary of the key cell viability assays suitable for determining this compound cytotoxicity is presented below.
| Assay | Principle | Detection Method | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[1] | Colorimetric (Absorbance at 570-590 nm) | Cost-effective, well-established, suitable for high-throughput screening. | Endpoint assay, requires a solubilization step for the formazan crystals, can be influenced by compounds affecting mitochondrial respiration.[2] |
| WST-1 Assay | Cleavage of the water-soluble tetrazolium salt WST-1 by cellular dehydrogenases to a soluble formazan dye.[3] | Colorimetric (Absorbance at 420-480 nm) | One-step procedure, higher sensitivity than MTT, soluble product simplifies the protocol.[3] | Can have higher background absorbance, potential interference from antioxidant compounds.[3] |
| Neutral Red Uptake Assay | Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[4] | Colorimetric (Absorbance at ~540 nm) | Sensitive, cost-effective, assesses lysosomal integrity.[4] | Can be influenced by compounds that alter lysosomal pH. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6] | Microscopic cell counting | Simple, rapid, provides a direct count of live and dead cells. | Subjective, lower throughput, does not distinguish between apoptotic and necrotic cells. |
Experimental Protocols
The following are detailed protocols for performing cell viability assays to assess the cytotoxicity of this compound. It is crucial to include appropriate controls in each experiment, including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
Materials:
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a more convenient alternative to the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[3]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 420-480 nm. A reference wavelength above 600 nm is recommended.[8][9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[4]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium, prepared from a stock solution)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[10]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[10]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.[10]
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate on a shaker for 10 minutes to extract the dye from the lysosomes.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Trypan Blue Exclusion Assay
This is a simple and direct method to count viable and non-viable cells based on membrane integrity.[5][6]
Materials:
-
Target cell line treated with this compound
-
Trypan Blue solution (0.4%)[5]
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: After treating cells with this compound for the desired time, collect the cells. For adherent cells, trypsinize and collect them in a suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5]
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Data Presentation
Table 1: Illustrative Cytotoxic Activity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 25.5 |
| WST-1 | 48 | 22.8 | |
| A549 (Lung Cancer) | MTT | 48 | 38.2 |
| WST-1 | 48 | 35.1 | |
| MCF-7 (Breast Cancer) | MTT | 48 | 19.7 |
| WST-1 | 48 | 17.9 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing this compound cytotoxicity using a plate-based viability assay can be visualized as follows:
Potential Signaling Pathway: Apoptosis
Many cytotoxic compounds, including other diterpenoid alkaloids, induce cell death through apoptosis. While the specific pathways activated by this compound are yet to be elucidated, a common mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
The protocols and guidelines presented here provide a robust starting point for the systematic evaluation of this compound's cytotoxic effects. The selection of the appropriate assay will depend on the specific research question, available equipment, and the characteristics of the cell lines being used. Consistent and careful execution of these experiments will be crucial in generating reliable and reproducible data to elucidate the cytotoxic profile of this compound and its potential as a therapeutic agent. Further studies would be warranted to explore the specific molecular mechanisms underlying this compound-induced cytotoxicity, should significant activity be observed.
References
- 1. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Determining Denudatine Cytotoxicity: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid primarily isolated from Aconitum and Delphinium species, belongs to a class of natural products known for their diverse and potent biological activities. While the broader family of diterpenoid alkaloids has been investigated for various pharmacological effects, including anticancer properties, specific and comprehensive data on the cytotoxicity of this compound remains limited in publicly available scientific literature.
These application notes provide a detailed framework for researchers to systematically evaluate the cytotoxic potential of this compound using a panel of established cell viability assays. The following sections offer an overview of commonly employed assays, step-by-step experimental protocols, and guidance on data interpretation. While specific IC50 values for this compound are not currently well-documented, the methodologies described herein are the standard approaches to generate such critical data for novel compounds.
Principles of Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery to assess the effects of chemical compounds on living cells. These assays function by measuring specific cellular characteristics that distinguish live, healthy cells from dead or dying ones. The most common methods rely on the assessment of metabolic activity, cell membrane integrity, or cellular proliferation.
A summary of the key cell viability assays suitable for determining this compound cytotoxicity is presented below.
| Assay | Principle | Detection Method | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[1] | Colorimetric (Absorbance at 570-590 nm) | Cost-effective, well-established, suitable for high-throughput screening. | Endpoint assay, requires a solubilization step for the formazan crystals, can be influenced by compounds affecting mitochondrial respiration.[2] |
| WST-1 Assay | Cleavage of the water-soluble tetrazolium salt WST-1 by cellular dehydrogenases to a soluble formazan dye.[3] | Colorimetric (Absorbance at 420-480 nm) | One-step procedure, higher sensitivity than MTT, soluble product simplifies the protocol.[3] | Can have higher background absorbance, potential interference from antioxidant compounds.[3] |
| Neutral Red Uptake Assay | Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[4] | Colorimetric (Absorbance at ~540 nm) | Sensitive, cost-effective, assesses lysosomal integrity.[4] | Can be influenced by compounds that alter lysosomal pH. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6] | Microscopic cell counting | Simple, rapid, provides a direct count of live and dead cells. | Subjective, lower throughput, does not distinguish between apoptotic and necrotic cells. |
Experimental Protocols
The following are detailed protocols for performing cell viability assays to assess the cytotoxicity of this compound. It is crucial to include appropriate controls in each experiment, including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
Materials:
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a more convenient alternative to the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[3]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 420-480 nm. A reference wavelength above 600 nm is recommended.[8][9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[4]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium, prepared from a stock solution)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[10]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[10]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.[10]
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate on a shaker for 10 minutes to extract the dye from the lysosomes.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Trypan Blue Exclusion Assay
This is a simple and direct method to count viable and non-viable cells based on membrane integrity.[5][6]
Materials:
-
Target cell line treated with this compound
-
Trypan Blue solution (0.4%)[5]
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: After treating cells with this compound for the desired time, collect the cells. For adherent cells, trypsinize and collect them in a suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5]
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Data Presentation
Table 1: Illustrative Cytotoxic Activity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 25.5 |
| WST-1 | 48 | 22.8 | |
| A549 (Lung Cancer) | MTT | 48 | 38.2 |
| WST-1 | 48 | 35.1 | |
| MCF-7 (Breast Cancer) | MTT | 48 | 19.7 |
| WST-1 | 48 | 17.9 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing this compound cytotoxicity using a plate-based viability assay can be visualized as follows:
Potential Signaling Pathway: Apoptosis
Many cytotoxic compounds, including other diterpenoid alkaloids, induce cell death through apoptosis. While the specific pathways activated by this compound are yet to be elucidated, a common mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
The protocols and guidelines presented here provide a robust starting point for the systematic evaluation of this compound's cytotoxic effects. The selection of the appropriate assay will depend on the specific research question, available equipment, and the characteristics of the cell lines being used. Consistent and careful execution of these experiments will be crucial in generating reliable and reproducible data to elucidate the cytotoxic profile of this compound and its potential as a therapeutic agent. Further studies would be warranted to explore the specific molecular mechanisms underlying this compound-induced cytotoxicity, should significant activity be observed.
References
- 1. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Determining Denudatine Cytotoxicity: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid primarily isolated from Aconitum and Delphinium species, belongs to a class of natural products known for their diverse and potent biological activities. While the broader family of diterpenoid alkaloids has been investigated for various pharmacological effects, including anticancer properties, specific and comprehensive data on the cytotoxicity of this compound remains limited in publicly available scientific literature.
These application notes provide a detailed framework for researchers to systematically evaluate the cytotoxic potential of this compound using a panel of established cell viability assays. The following sections offer an overview of commonly employed assays, step-by-step experimental protocols, and guidance on data interpretation. While specific IC50 values for this compound are not currently well-documented, the methodologies described herein are the standard approaches to generate such critical data for novel compounds.
Principles of Cell Viability Assays
Cell viability assays are essential tools in toxicology and drug discovery to assess the effects of chemical compounds on living cells. These assays function by measuring specific cellular characteristics that distinguish live, healthy cells from dead or dying ones. The most common methods rely on the assessment of metabolic activity, cell membrane integrity, or cellular proliferation.
A summary of the key cell viability assays suitable for determining this compound cytotoxicity is presented below.
| Assay | Principle | Detection Method | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1] | Colorimetric (Absorbance at 570-590 nm) | Cost-effective, well-established, suitable for high-throughput screening. | Endpoint assay, requires a solubilization step for the formazan crystals, can be influenced by compounds affecting mitochondrial respiration.[2] |
| WST-1 Assay | Cleavage of the water-soluble tetrazolium salt WST-1 by cellular dehydrogenases to a soluble formazan dye.[3] | Colorimetric (Absorbance at 420-480 nm) | One-step procedure, higher sensitivity than MTT, soluble product simplifies the protocol.[3] | Can have higher background absorbance, potential interference from antioxidant compounds.[3] |
| Neutral Red Uptake Assay | Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[4] | Colorimetric (Absorbance at ~540 nm) | Sensitive, cost-effective, assesses lysosomal integrity.[4] | Can be influenced by compounds that alter lysosomal pH. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[5][6] | Microscopic cell counting | Simple, rapid, provides a direct count of live and dead cells. | Subjective, lower throughput, does not distinguish between apoptotic and necrotic cells. |
Experimental Protocols
The following are detailed protocols for performing cell viability assays to assess the cytotoxicity of this compound. It is crucial to include appropriate controls in each experiment, including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[1]
Materials:
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[1]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a more convenient alternative to the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[3]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 420-480 nm. A reference wavelength above 600 nm is recommended.[8][9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[4]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium, prepared from a stock solution)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[10]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[10]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.[10]
-
Dye Extraction: Add 150 µL of destain solution to each well and shake the plate on a shaker for 10 minutes to extract the dye from the lysosomes.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Trypan Blue Exclusion Assay
This is a simple and direct method to count viable and non-viable cells based on membrane integrity.[5][6]
Materials:
-
Target cell line treated with this compound
-
Trypan Blue solution (0.4%)[5]
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: After treating cells with this compound for the desired time, collect the cells. For adherent cells, trypsinize and collect them in a suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5]
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Data Presentation
Table 1: Illustrative Cytotoxic Activity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 25.5 |
| WST-1 | 48 | 22.8 | |
| A549 (Lung Cancer) | MTT | 48 | 38.2 |
| WST-1 | 48 | 35.1 | |
| MCF-7 (Breast Cancer) | MTT | 48 | 19.7 |
| WST-1 | 48 | 17.9 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing this compound cytotoxicity using a plate-based viability assay can be visualized as follows:
Potential Signaling Pathway: Apoptosis
Many cytotoxic compounds, including other diterpenoid alkaloids, induce cell death through apoptosis. While the specific pathways activated by this compound are yet to be elucidated, a common mechanism involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
The protocols and guidelines presented here provide a robust starting point for the systematic evaluation of this compound's cytotoxic effects. The selection of the appropriate assay will depend on the specific research question, available equipment, and the characteristics of the cell lines being used. Consistent and careful execution of these experiments will be crucial in generating reliable and reproducible data to elucidate the cytotoxic profile of this compound and its potential as a therapeutic agent. Further studies would be warranted to explore the specific molecular mechanisms underlying this compound-induced cytotoxicity, should significant activity be observed.
References
- 1. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Isolation of Denudatine from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, including analgesic and anti-inflammatory effects. Diterpenoid alkaloids from Aconitum species are known to exert their biological activities through various mechanisms, including the modulation of inflammatory signaling pathways. This document provides a detailed protocol for the isolation of this compound from the lateral roots of Aconitum carmichaelii, based on established methodologies. Additionally, it includes quantitative data from representative studies and a proposed signaling pathway potentially modulated by this compound.
Data Presentation
The isolation of this compound and related alkaloids from Aconitum carmichaelii involves multi-step extraction and purification processes. The yield of the final pure compound can vary depending on the plant material, extraction method, and purification efficiency. The following table summarizes representative quantitative data from the isolation of a this compound-type alkaloid, aconicarmine, which provides an estimate of expected yields during a typical isolation process.
| Parameter | Value | Source |
| Starting Plant Material (dried lateral roots of A. carmichaelii) | 5 kg | (Xiong et al., 2012) |
| 95% Ethanol (B145695) Extract (semi-solid) | 620 g | (Xiong et al., 2012) |
| n-Butanol Fraction | 85 g | (Xiong et al., 2012) |
| Final Yield of Aconicarmine (a this compound-type alkaloid) | 170 mg | (Xiong et al., 2012) |
Experimental Protocols
The following protocol is a comprehensive methodology for the isolation of this compound from the lateral roots of Aconitum carmichaelii. This protocol is based on the successful isolation of this compound-type alkaloids as described by Liu et al. (2021) and Xiong et al. (2012).
Part 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the lateral roots of Aconitum carmichaelii and grind them into a coarse powder.
-
Extraction:
-
Reflux the powdered roots (5 kg) with 95% ethanol (3 x 30 L, 2 hours each).
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a semi-solid residue (approximately 620 g).
-
-
Solvent Partitioning:
-
Suspend the semi-solid extract in water.
-
Perform sequential liquid-liquid extraction with the following solvents:
-
Petroleum ether (5 x 2.5 L)
-
Ethyl acetate (B1210297) (EtOAc) (5 x 2.5 L)
-
n-Butanol (n-BuOH) (5 x 2.5 L)
-
-
Concentrate the n-BuOH fraction to yield a crude alkaloid extract (approximately 85 g).
-
Part 2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the n-BuOH extract (85 g) to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) ranging from 50:1 to 1:1 (v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions containing this compound-type alkaloids (as identified by TLC comparison with a standard if available, or by further analytical methods).
-
Further purify the combined fractions on a Sephadex LH-20 column using a chloroform-methanol (CHCl3-MeOH) 1:1 (v/v) eluent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):
-
For final purification to obtain high-purity this compound, preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The exact gradient should be optimized based on analytical HPLC results.
-
Detection: UV detection at a wavelength of approximately 235 nm is suitable for aconitine-type alkaloids and can be used for this compound.
-
Part 3: Purity Analysis
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate buffer, pH 4.0). A typical mobile phase could be acetonitrile:20 mM ammonium acetate (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Purity Calculation: The purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Diterpenoid alkaloids from Aconitum species are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. While the specific mechanism for this compound is still under investigation, a plausible pathway involves its interference with the activation of this key inflammatory transcription factor.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Protocol for the Isolation of Denudatine from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, including analgesic and anti-inflammatory effects. Diterpenoid alkaloids from Aconitum species are known to exert their biological activities through various mechanisms, including the modulation of inflammatory signaling pathways. This document provides a detailed protocol for the isolation of this compound from the lateral roots of Aconitum carmichaelii, based on established methodologies. Additionally, it includes quantitative data from representative studies and a proposed signaling pathway potentially modulated by this compound.
Data Presentation
The isolation of this compound and related alkaloids from Aconitum carmichaelii involves multi-step extraction and purification processes. The yield of the final pure compound can vary depending on the plant material, extraction method, and purification efficiency. The following table summarizes representative quantitative data from the isolation of a this compound-type alkaloid, aconicarmine, which provides an estimate of expected yields during a typical isolation process.
| Parameter | Value | Source |
| Starting Plant Material (dried lateral roots of A. carmichaelii) | 5 kg | (Xiong et al., 2012) |
| 95% Ethanol (B145695) Extract (semi-solid) | 620 g | (Xiong et al., 2012) |
| n-Butanol Fraction | 85 g | (Xiong et al., 2012) |
| Final Yield of Aconicarmine (a this compound-type alkaloid) | 170 mg | (Xiong et al., 2012) |
Experimental Protocols
The following protocol is a comprehensive methodology for the isolation of this compound from the lateral roots of Aconitum carmichaelii. This protocol is based on the successful isolation of this compound-type alkaloids as described by Liu et al. (2021) and Xiong et al. (2012).
Part 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the lateral roots of Aconitum carmichaelii and grind them into a coarse powder.
-
Extraction:
-
Reflux the powdered roots (5 kg) with 95% ethanol (3 x 30 L, 2 hours each).
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a semi-solid residue (approximately 620 g).
-
-
Solvent Partitioning:
-
Suspend the semi-solid extract in water.
-
Perform sequential liquid-liquid extraction with the following solvents:
-
Petroleum ether (5 x 2.5 L)
-
Ethyl acetate (B1210297) (EtOAc) (5 x 2.5 L)
-
n-Butanol (n-BuOH) (5 x 2.5 L)
-
-
Concentrate the n-BuOH fraction to yield a crude alkaloid extract (approximately 85 g).
-
Part 2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the n-BuOH extract (85 g) to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) ranging from 50:1 to 1:1 (v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions containing this compound-type alkaloids (as identified by TLC comparison with a standard if available, or by further analytical methods).
-
Further purify the combined fractions on a Sephadex LH-20 column using a chloroform-methanol (CHCl3-MeOH) 1:1 (v/v) eluent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):
-
For final purification to obtain high-purity this compound, preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The exact gradient should be optimized based on analytical HPLC results.
-
Detection: UV detection at a wavelength of approximately 235 nm is suitable for aconitine-type alkaloids and can be used for this compound.
-
Part 3: Purity Analysis
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate buffer, pH 4.0). A typical mobile phase could be acetonitrile:20 mM ammonium acetate (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Purity Calculation: The purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Diterpenoid alkaloids from Aconitum species are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. While the specific mechanism for this compound is still under investigation, a plausible pathway involves its interference with the activation of this key inflammatory transcription factor.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Protocol for the Isolation of Denudatine from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii, has garnered significant interest within the scientific community. This interest stems from its potential therapeutic properties, including analgesic and anti-inflammatory effects. Diterpenoid alkaloids from Aconitum species are known to exert their biological activities through various mechanisms, including the modulation of inflammatory signaling pathways. This document provides a detailed protocol for the isolation of this compound from the lateral roots of Aconitum carmichaelii, based on established methodologies. Additionally, it includes quantitative data from representative studies and a proposed signaling pathway potentially modulated by this compound.
Data Presentation
The isolation of this compound and related alkaloids from Aconitum carmichaelii involves multi-step extraction and purification processes. The yield of the final pure compound can vary depending on the plant material, extraction method, and purification efficiency. The following table summarizes representative quantitative data from the isolation of a this compound-type alkaloid, aconicarmine, which provides an estimate of expected yields during a typical isolation process.
| Parameter | Value | Source |
| Starting Plant Material (dried lateral roots of A. carmichaelii) | 5 kg | (Xiong et al., 2012) |
| 95% Ethanol Extract (semi-solid) | 620 g | (Xiong et al., 2012) |
| n-Butanol Fraction | 85 g | (Xiong et al., 2012) |
| Final Yield of Aconicarmine (a this compound-type alkaloid) | 170 mg | (Xiong et al., 2012) |
Experimental Protocols
The following protocol is a comprehensive methodology for the isolation of this compound from the lateral roots of Aconitum carmichaelii. This protocol is based on the successful isolation of this compound-type alkaloids as described by Liu et al. (2021) and Xiong et al. (2012).
Part 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the lateral roots of Aconitum carmichaelii and grind them into a coarse powder.
-
Extraction:
-
Reflux the powdered roots (5 kg) with 95% ethanol (3 x 30 L, 2 hours each).
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a semi-solid residue (approximately 620 g).
-
-
Solvent Partitioning:
-
Suspend the semi-solid extract in water.
-
Perform sequential liquid-liquid extraction with the following solvents:
-
Petroleum ether (5 x 2.5 L)
-
Ethyl acetate (EtOAc) (5 x 2.5 L)
-
n-Butanol (n-BuOH) (5 x 2.5 L)
-
-
Concentrate the n-BuOH fraction to yield a crude alkaloid extract (approximately 85 g).
-
Part 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the n-BuOH extract (85 g) to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) ranging from 50:1 to 1:1 (v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Combine fractions containing this compound-type alkaloids (as identified by TLC comparison with a standard if available, or by further analytical methods).
-
Further purify the combined fractions on a Sephadex LH-20 column using a chloroform-methanol (CHCl3-MeOH) 1:1 (v/v) eluent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):
-
For final purification to obtain high-purity this compound, preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The exact gradient should be optimized based on analytical HPLC results.
-
Detection: UV detection at a wavelength of approximately 235 nm is suitable for aconitine-type alkaloids and can be used for this compound.
-
Part 3: Purity Analysis
The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC).
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 4.0). A typical mobile phase could be acetonitrile:20 mM ammonium acetate (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Purity Calculation: The purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Diterpenoid alkaloids from Aconitum species are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. While the specific mechanism for this compound is still under investigation, a plausible pathway involves its interference with the activation of this key inflammatory transcription factor.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Application Notes and Protocols for the X-ray Crystallographic Structure Determination of Denudatine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the three-dimensional structure of denudatine and its derivatives using single-crystal X-ray crystallography. This technique is indispensable for unambiguously establishing the complex stereochemistry and absolute configuration of these intricate diterpenoid alkaloids, which is critical for understanding their structure-activity relationships and for guiding drug design and development efforts.
The protocols outlined below are based on modern crystallographic practices and are supplemented with data from the crystallographic analysis of a this compound-type alkaloid, cochlearenine, as reported in the literature.[1][2]
Data Presentation: Crystallographic Data for a this compound-Type Alkaloid
The following table summarizes the key crystallographic data and refinement statistics for a representative this compound-type alkaloid. Such a presentation of quantitative data is standard in crystallographic studies and allows for a clear assessment of the quality of the structure determination.
| Parameter | Value |
| Empirical Formula | C₂₂H₃₃NO₂ |
| Formula Weight | 359.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 12.456(3) |
| b (Å) | 8.998(2) |
| c (Å) | 17.123(4) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1812.2(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.317 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.681 |
| F(000) | 784 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (Å) | Cu Kα (λ = 1.54178) |
| Temperature (K) | 100(2) |
| Theta Range for Data Collection (°) | 4.45 to 68.23 |
| Index Ranges | -14 ≤ h ≤ 14, -10 ≤ k ≤ 10, -20 ≤ l ≤ 20 |
| Reflections Collected | 15132 |
| Independent Reflections | 3217 [R(int) = 0.0441] |
| Completeness to Theta = 67.68° | 99.8 % |
| Data / Restraints / Parameters | 3217 / 0 / 244 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.0355, wR₂ = 0.0898 |
| R indices (all data) | R₁ = 0.0371, wR₂ = 0.0913 |
| Absolute Structure Parameter | 0.1(3) |
| Largest Diff. Peak and Hole (e.Å⁻³) | 0.231 and -0.221 |
This data is derived from the crystallographic analysis of a synthetic intermediate of cochlearenine, a this compound-type alkaloid.[1][2]
Experimental Protocols
The following sections provide a detailed methodology for the structure determination of a this compound-type alkaloid via single-crystal X-ray crystallography.
Crystallization
The critical first step in single-crystal X-ray crystallography is to obtain high-quality single crystals of the target compound.
Protocol:
-
Purification: The this compound alkaloid sample must be purified to the highest possible degree (>98%) using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: A screening of various solvents and solvent systems is necessary to find suitable conditions for crystal growth. Common solvents for diterpenoid alkaloids include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane (B92381) or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a solvent to near saturation. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the precipitant.
-
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can promote crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in all directions), carefully harvest them using a cryoloop.
Data Collection
X-ray diffraction data is collected by mounting a single crystal on a diffractometer and exposing it to a collimated beam of X-rays.
Protocol:
-
Crystal Mounting: Mount the harvested crystal on the goniometer head of the diffractometer. For data collection at low temperatures (recommended to reduce thermal motion and potential radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K). A cryoprotectant (e.g., paratone-N oil) is often used to prevent ice formation.
-
Diffractometer Setup:
-
X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) is preferred.
-
Detector: A sensitive detector, such as a CCD or a CMOS detector, is used to record the diffraction pattern.
-
-
Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to produce a final set of unique reflection intensities.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
Protocol:
-
Structure Solution:
-
Direct Methods: For small molecules like this compound, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Patterson Methods: If a heavy atom is present (e.g., in a salt or derivative), Patterson methods can be used to determine the position of the heavy atom, which can then be used to phase the remaining reflections.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure.
-
Fourier Synthesis: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms and to identify any discrepancies between the observed and calculated structure factors.
-
Anisotropic Refinement: The thermal motion of non-hydrogen atoms is typically modeled using anisotropic displacement parameters.
-
Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
-
-
Absolute Configuration Determination: For chiral molecules like this compound, it is crucial to determine the absolute configuration. This is typically achieved by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and geometric soundness.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the X-ray crystallography process for determining the structure of this compound.
Caption: Experimental workflow for this compound structure determination.
References
Application Notes and Protocols for the X-ray Crystallographic Structure Determination of Denudatine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the three-dimensional structure of denudatine and its derivatives using single-crystal X-ray crystallography. This technique is indispensable for unambiguously establishing the complex stereochemistry and absolute configuration of these intricate diterpenoid alkaloids, which is critical for understanding their structure-activity relationships and for guiding drug design and development efforts.
The protocols outlined below are based on modern crystallographic practices and are supplemented with data from the crystallographic analysis of a this compound-type alkaloid, cochlearenine, as reported in the literature.[1][2]
Data Presentation: Crystallographic Data for a this compound-Type Alkaloid
The following table summarizes the key crystallographic data and refinement statistics for a representative this compound-type alkaloid. Such a presentation of quantitative data is standard in crystallographic studies and allows for a clear assessment of the quality of the structure determination.
| Parameter | Value |
| Empirical Formula | C₂₂H₃₃NO₂ |
| Formula Weight | 359.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 12.456(3) |
| b (Å) | 8.998(2) |
| c (Å) | 17.123(4) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1812.2(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.317 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.681 |
| F(000) | 784 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (Å) | Cu Kα (λ = 1.54178) |
| Temperature (K) | 100(2) |
| Theta Range for Data Collection (°) | 4.45 to 68.23 |
| Index Ranges | -14 ≤ h ≤ 14, -10 ≤ k ≤ 10, -20 ≤ l ≤ 20 |
| Reflections Collected | 15132 |
| Independent Reflections | 3217 [R(int) = 0.0441] |
| Completeness to Theta = 67.68° | 99.8 % |
| Data / Restraints / Parameters | 3217 / 0 / 244 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.0355, wR₂ = 0.0898 |
| R indices (all data) | R₁ = 0.0371, wR₂ = 0.0913 |
| Absolute Structure Parameter | 0.1(3) |
| Largest Diff. Peak and Hole (e.Å⁻³) | 0.231 and -0.221 |
This data is derived from the crystallographic analysis of a synthetic intermediate of cochlearenine, a this compound-type alkaloid.[1][2]
Experimental Protocols
The following sections provide a detailed methodology for the structure determination of a this compound-type alkaloid via single-crystal X-ray crystallography.
Crystallization
The critical first step in single-crystal X-ray crystallography is to obtain high-quality single crystals of the target compound.
Protocol:
-
Purification: The this compound alkaloid sample must be purified to the highest possible degree (>98%) using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: A screening of various solvents and solvent systems is necessary to find suitable conditions for crystal growth. Common solvents for diterpenoid alkaloids include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane (B92381) or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a solvent to near saturation. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the precipitant.
-
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can promote crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in all directions), carefully harvest them using a cryoloop.
Data Collection
X-ray diffraction data is collected by mounting a single crystal on a diffractometer and exposing it to a collimated beam of X-rays.
Protocol:
-
Crystal Mounting: Mount the harvested crystal on the goniometer head of the diffractometer. For data collection at low temperatures (recommended to reduce thermal motion and potential radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K). A cryoprotectant (e.g., paratone-N oil) is often used to prevent ice formation.
-
Diffractometer Setup:
-
X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) is preferred.
-
Detector: A sensitive detector, such as a CCD or a CMOS detector, is used to record the diffraction pattern.
-
-
Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to produce a final set of unique reflection intensities.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
Protocol:
-
Structure Solution:
-
Direct Methods: For small molecules like this compound, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Patterson Methods: If a heavy atom is present (e.g., in a salt or derivative), Patterson methods can be used to determine the position of the heavy atom, which can then be used to phase the remaining reflections.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure.
-
Fourier Synthesis: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms and to identify any discrepancies between the observed and calculated structure factors.
-
Anisotropic Refinement: The thermal motion of non-hydrogen atoms is typically modeled using anisotropic displacement parameters.
-
Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
-
-
Absolute Configuration Determination: For chiral molecules like this compound, it is crucial to determine the absolute configuration. This is typically achieved by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and geometric soundness.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the X-ray crystallography process for determining the structure of this compound.
Caption: Experimental workflow for this compound structure determination.
References
Application Notes and Protocols for the X-ray Crystallographic Structure Determination of Denudatine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the three-dimensional structure of denudatine and its derivatives using single-crystal X-ray crystallography. This technique is indispensable for unambiguously establishing the complex stereochemistry and absolute configuration of these intricate diterpenoid alkaloids, which is critical for understanding their structure-activity relationships and for guiding drug design and development efforts.
The protocols outlined below are based on modern crystallographic practices and are supplemented with data from the crystallographic analysis of a this compound-type alkaloid, cochlearenine, as reported in the literature.[1][2]
Data Presentation: Crystallographic Data for a this compound-Type Alkaloid
The following table summarizes the key crystallographic data and refinement statistics for a representative this compound-type alkaloid. Such a presentation of quantitative data is standard in crystallographic studies and allows for a clear assessment of the quality of the structure determination.
| Parameter | Value |
| Empirical Formula | C₂₂H₃₃NO₂ |
| Formula Weight | 359.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 12.456(3) |
| b (Å) | 8.998(2) |
| c (Å) | 17.123(4) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1812.2(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.317 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.681 |
| F(000) | 784 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (Å) | Cu Kα (λ = 1.54178) |
| Temperature (K) | 100(2) |
| Theta Range for Data Collection (°) | 4.45 to 68.23 |
| Index Ranges | -14 ≤ h ≤ 14, -10 ≤ k ≤ 10, -20 ≤ l ≤ 20 |
| Reflections Collected | 15132 |
| Independent Reflections | 3217 [R(int) = 0.0441] |
| Completeness to Theta = 67.68° | 99.8 % |
| Data / Restraints / Parameters | 3217 / 0 / 244 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.0355, wR₂ = 0.0898 |
| R indices (all data) | R₁ = 0.0371, wR₂ = 0.0913 |
| Absolute Structure Parameter | 0.1(3) |
| Largest Diff. Peak and Hole (e.Å⁻³) | 0.231 and -0.221 |
This data is derived from the crystallographic analysis of a synthetic intermediate of cochlearenine, a this compound-type alkaloid.[1][2]
Experimental Protocols
The following sections provide a detailed methodology for the structure determination of a this compound-type alkaloid via single-crystal X-ray crystallography.
Crystallization
The critical first step in single-crystal X-ray crystallography is to obtain high-quality single crystals of the target compound.
Protocol:
-
Purification: The this compound alkaloid sample must be purified to the highest possible degree (>98%) using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Solvent Selection: A screening of various solvents and solvent systems is necessary to find suitable conditions for crystal growth. Common solvents for diterpenoid alkaloids include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a solvent to near saturation. Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the precipitant.
-
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can promote crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in all directions), carefully harvest them using a cryoloop.
Data Collection
X-ray diffraction data is collected by mounting a single crystal on a diffractometer and exposing it to a collimated beam of X-rays.
Protocol:
-
Crystal Mounting: Mount the harvested crystal on the goniometer head of the diffractometer. For data collection at low temperatures (recommended to reduce thermal motion and potential radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K). A cryoprotectant (e.g., paratone-N oil) is often used to prevent ice formation.
-
Diffractometer Setup:
-
X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) is preferred.
-
Detector: A sensitive detector, such as a CCD or a CMOS detector, is used to record the diffraction pattern.
-
-
Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to produce a final set of unique reflection intensities.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
Protocol:
-
Structure Solution:
-
Direct Methods: For small molecules like this compound, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Patterson Methods: If a heavy atom is present (e.g., in a salt or derivative), Patterson methods can be used to determine the position of the heavy atom, which can then be used to phase the remaining reflections.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure.
-
Fourier Synthesis: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms and to identify any discrepancies between the observed and calculated structure factors.
-
Anisotropic Refinement: The thermal motion of non-hydrogen atoms is typically modeled using anisotropic displacement parameters.
-
Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.
-
-
Absolute Configuration Determination: For chiral molecules like this compound, it is crucial to determine the absolute configuration. This is typically achieved by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and geometric soundness.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the X-ray crystallography process for determining the structure of this compound.
Caption: Experimental workflow for this compound structure determination.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. These alkaloids are known for their diverse and potent biological activities, including analgesic, anti-inflammatory, and anti-arrhythmic effects. The therapeutic potential of this compound and its related compounds necessitates the development of accurate and reliable analytical methods for their quantification in plant materials, herbal preparations, and biological matrices. This application note describes a robust Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method for the simultaneous quantification of this compound and its structurally related alkaloids.
The method presented herein is designed to provide high resolution, sensitivity, and throughput, making it suitable for quality control, pharmacokinetic studies, and drug discovery and development. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Experimental Protocols
Sample Preparation
1.1. Plant Material:
-
Air-dry the roots of Aconitum species at room temperature.
-
Grind the dried roots into a fine powder (60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol (B129727) and sonicate for 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter prior to UPLC analysis.
1.2. Standard Solutions:
-
Prepare individual stock solutions of this compound and related compounds (e.g., songorine, atisine) at a concentration of 1.0 mg/mL in methanol.
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.
-
Construct a calibration curve by preparing a series of dilutions from the mixed standard working solution, typically ranging from 1 to 200 µg/mL.
UPLC-PDA Method
2.1. Instrumentation:
-
Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower 3 software for data acquisition and processing.
2.2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 10 60 40 15 20 80 18 95 5 | 20 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
PDA Detection: 210 - 400 nm, with quantification at 235 nm.
Method Validation
The developed UPLC-PDA method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Linearity: Assessed by analyzing the calibration standards at six different concentrations in triplicate. The correlation coefficient (r²) should be > 0.999.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Precision: Evaluated by performing intra-day and inter-day precision studies. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determined by a recovery study, spiking a blank matrix with known concentrations of the standards. The recovery should be within 98-102%.
Data Presentation
The quantitative data for this compound and its related compounds are summarized in the tables below. Please note that the following data is illustrative and based on typical performance of UPLC-PDA methods for diterpenoid alkaloids. Actual results may vary.
Table 1: Method Validation Parameters for this compound and Related Compounds
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.5 | 1 - 200 | 0.9995 | 0.15 | 0.50 |
| Songorine | 9.2 | 1 - 200 | 0.9992 | 0.20 | 0.65 |
| Atisine | 10.1 | 1 - 200 | 0.9998 | 0.12 | 0.40 |
Table 2: Precision and Accuracy Data
| Compound | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery %, n=3) |
| This compound | 1.2% | 1.8% | 99.5% |
| Songorine | 1.5% | 1.9% | 98.9% |
| Atisine | 1.1% | 1.6% | 101.2% |
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-PDA Experimental Workflow for this compound Quantification.
Proposed Signaling Pathway of this compound's Anti-Arrhythmic Action
This compound and related diterpenoid alkaloids have been reported to exhibit anti-arrhythmic properties, which are often associated with the modulation of cardiac ion channels. The following diagram illustrates a proposed signaling pathway for this compound's action on ventricular myocytes, consistent with the mechanism of Class I anti-arrhythmic drugs that block sodium and potassium channels.
Caption: Proposed Mechanism of this compound's Anti-Arrhythmic Effect.
Conclusion
This application note provides a detailed protocol for the quantification of this compound and its related compounds using a validated UPLC-PDA method. The method is rapid, sensitive, and reliable, making it a valuable tool for the quality control of herbal medicines containing Aconitum species and for further research into the pharmacological properties of these important natural products. The proposed signaling pathway provides a basis for understanding the potential anti-arrhythmic mechanism of this compound, warranting further investigation into its specific interactions with cardiac ion channels.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. These alkaloids are known for their diverse and potent biological activities, including analgesic, anti-inflammatory, and anti-arrhythmic effects. The therapeutic potential of this compound and its related compounds necessitates the development of accurate and reliable analytical methods for their quantification in plant materials, herbal preparations, and biological matrices. This application note describes a robust Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method for the simultaneous quantification of this compound and its structurally related alkaloids.
The method presented herein is designed to provide high resolution, sensitivity, and throughput, making it suitable for quality control, pharmacokinetic studies, and drug discovery and development. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Experimental Protocols
Sample Preparation
1.1. Plant Material:
-
Air-dry the roots of Aconitum species at room temperature.
-
Grind the dried roots into a fine powder (60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol (B129727) and sonicate for 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter prior to UPLC analysis.
1.2. Standard Solutions:
-
Prepare individual stock solutions of this compound and related compounds (e.g., songorine, atisine) at a concentration of 1.0 mg/mL in methanol.
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.
-
Construct a calibration curve by preparing a series of dilutions from the mixed standard working solution, typically ranging from 1 to 200 µg/mL.
UPLC-PDA Method
2.1. Instrumentation:
-
Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower 3 software for data acquisition and processing.
2.2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 10 60 40 15 20 80 18 95 5 | 20 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
PDA Detection: 210 - 400 nm, with quantification at 235 nm.
Method Validation
The developed UPLC-PDA method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Linearity: Assessed by analyzing the calibration standards at six different concentrations in triplicate. The correlation coefficient (r²) should be > 0.999.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Precision: Evaluated by performing intra-day and inter-day precision studies. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determined by a recovery study, spiking a blank matrix with known concentrations of the standards. The recovery should be within 98-102%.
Data Presentation
The quantitative data for this compound and its related compounds are summarized in the tables below. Please note that the following data is illustrative and based on typical performance of UPLC-PDA methods for diterpenoid alkaloids. Actual results may vary.
Table 1: Method Validation Parameters for this compound and Related Compounds
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.5 | 1 - 200 | 0.9995 | 0.15 | 0.50 |
| Songorine | 9.2 | 1 - 200 | 0.9992 | 0.20 | 0.65 |
| Atisine | 10.1 | 1 - 200 | 0.9998 | 0.12 | 0.40 |
Table 2: Precision and Accuracy Data
| Compound | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery %, n=3) |
| This compound | 1.2% | 1.8% | 99.5% |
| Songorine | 1.5% | 1.9% | 98.9% |
| Atisine | 1.1% | 1.6% | 101.2% |
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-PDA Experimental Workflow for this compound Quantification.
Proposed Signaling Pathway of this compound's Anti-Arrhythmic Action
This compound and related diterpenoid alkaloids have been reported to exhibit anti-arrhythmic properties, which are often associated with the modulation of cardiac ion channels. The following diagram illustrates a proposed signaling pathway for this compound's action on ventricular myocytes, consistent with the mechanism of Class I anti-arrhythmic drugs that block sodium and potassium channels.
Caption: Proposed Mechanism of this compound's Anti-Arrhythmic Effect.
Conclusion
This application note provides a detailed protocol for the quantification of this compound and its related compounds using a validated UPLC-PDA method. The method is rapid, sensitive, and reliable, making it a valuable tool for the quality control of herbal medicines containing Aconitum species and for further research into the pharmacological properties of these important natural products. The proposed signaling pathway provides a basis for understanding the potential anti-arrhythmic mechanism of this compound, warranting further investigation into its specific interactions with cardiac ion channels.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. These alkaloids are known for their diverse and potent biological activities, including analgesic, anti-inflammatory, and anti-arrhythmic effects. The therapeutic potential of this compound and its related compounds necessitates the development of accurate and reliable analytical methods for their quantification in plant materials, herbal preparations, and biological matrices. This application note describes a robust Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method for the simultaneous quantification of this compound and its structurally related alkaloids.
The method presented herein is designed to provide high resolution, sensitivity, and throughput, making it suitable for quality control, pharmacokinetic studies, and drug discovery and development. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Experimental Protocols
Sample Preparation
1.1. Plant Material:
-
Air-dry the roots of Aconitum species at room temperature.
-
Grind the dried roots into a fine powder (60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol and sonicate for 30 minutes.
-
Filter the extract through a 0.22 µm syringe filter prior to UPLC analysis.
1.2. Standard Solutions:
-
Prepare individual stock solutions of this compound and related compounds (e.g., songorine, atisine) at a concentration of 1.0 mg/mL in methanol.
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve.
-
Construct a calibration curve by preparing a series of dilutions from the mixed standard working solution, typically ranging from 1 to 200 µg/mL.
UPLC-PDA Method
2.1. Instrumentation:
-
Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower 3 software for data acquisition and processing.
2.2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 10 60 40 15 20 80 18 95 5 | 20 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
PDA Detection: 210 - 400 nm, with quantification at 235 nm.
Method Validation
The developed UPLC-PDA method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
-
Linearity: Assessed by analyzing the calibration standards at six different concentrations in triplicate. The correlation coefficient (r²) should be > 0.999.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
-
Precision: Evaluated by performing intra-day and inter-day precision studies. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determined by a recovery study, spiking a blank matrix with known concentrations of the standards. The recovery should be within 98-102%.
Data Presentation
The quantitative data for this compound and its related compounds are summarized in the tables below. Please note that the following data is illustrative and based on typical performance of UPLC-PDA methods for diterpenoid alkaloids. Actual results may vary.
Table 1: Method Validation Parameters for this compound and Related Compounds
| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.5 | 1 - 200 | 0.9995 | 0.15 | 0.50 |
| Songorine | 9.2 | 1 - 200 | 0.9992 | 0.20 | 0.65 |
| Atisine | 10.1 | 1 - 200 | 0.9998 | 0.12 | 0.40 |
Table 2: Precision and Accuracy Data
| Compound | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery %, n=3) |
| This compound | 1.2% | 1.8% | 99.5% |
| Songorine | 1.5% | 1.9% | 98.9% |
| Atisine | 1.1% | 1.6% | 101.2% |
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-PDA Experimental Workflow for this compound Quantification.
Proposed Signaling Pathway of this compound's Anti-Arrhythmic Action
This compound and related diterpenoid alkaloids have been reported to exhibit anti-arrhythmic properties, which are often associated with the modulation of cardiac ion channels. The following diagram illustrates a proposed signaling pathway for this compound's action on ventricular myocytes, consistent with the mechanism of Class I anti-arrhythmic drugs that block sodium and potassium channels.
Caption: Proposed Mechanism of this compound's Anti-Arrhythmic Effect.
Conclusion
This application note provides a detailed protocol for the quantification of this compound and its related compounds using a validated UPLC-PDA method. The method is rapid, sensitive, and reliable, making it a valuable tool for the quality control of herbal medicines containing Aconitum species and for further research into the pharmacological properties of these important natural products. The proposed signaling pathway provides a basis for understanding the potential anti-arrhythmic mechanism of this compound, warranting further investigation into its specific interactions with cardiac ion channels.
Application Notes & Protocols: Developing a Mouse Model for Denudatine Analgesic Effect Testing
Objective: To establish a comprehensive and robust preclinical mouse model for evaluating the potential analgesic properties of denudatine, a diterpenoid alkaloid.[1] These application notes provide detailed protocols for assessing the efficacy of this compound against various pain modalities, including thermal, chemical visceral, and inflammatory pain. The described workflows and methodologies are intended for researchers in pharmacology, neuroscience, and drug development.
Introduction: this compound is a C20 diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] Compounds within this class have been noted for their potential to modulate ion channels, such as voltage-gated sodium (Nav) and potassium (K+) channels, which are critical in the pathophysiology of pain.[1] Specifically, channels like Nav1.7 and the Transient Receptor Potential Vanilloid 1 (TRPV1) are highly validated targets for novel analgesic agents.[2][3][4] Loss-of-function mutations in the Nav1.7 channel lead to a congenital insensitivity to pain, making its selective inhibition a promising strategy for developing new pain therapies.[4][5] This document outlines the necessary steps to develop a mouse model to test the hypothesis that this compound exerts analgesic effects, potentially through the modulation of these key nociceptive pathways.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow involves animal acclimatization, baseline sensitivity testing, administration of the test compound, and subsequent analgesic assessment using specific pain models.
Caption: General workflow for analgesic testing in mice.
Proposed Signaling Pathway for this compound Analgesia
Based on the known pharmacology of similar alkaloids, this compound may exert its analgesic effects by inhibiting key ion channels on peripheral nociceptive neurons, thereby preventing the transmission of pain signals to the central nervous system.[6]
Caption: Hypothesized mechanism of this compound's analgesic action.
Materials and General Methods
-
Animals: Male ICR or C57BL/6 mice weighing 20-30 grams are commonly used.[7] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Test Compound (this compound): this compound should be dissolved in an appropriate vehicle (e.g., saline with 1% Tween 80 or DMSO). The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) and dosage should be determined based on preliminary pharmacokinetic and toxicity studies.[9][10]
-
Positive Controls: A standard analgesic should be used for comparison (e.g., morphine for central analgesia, diclofenac (B195802) or aspirin (B1665792) for peripheral/inflammatory pain).[7][11]
-
Experimental Groups: Animals should be randomly divided into at least four groups:
-
Vehicle Control
-
Positive Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test (Chemical Visceral Pain)
This test evaluates peripherally acting analgesics by inducing a characteristic writhing response through the intraperitoneal injection of an irritant.[12][13]
Apparatus:
-
Observation chambers (e.g., clear glass beakers or plastic boxes).
-
Syringes for drug and acetic acid administration.
-
Timer.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or a positive control (e.g., diclofenac) via the chosen route.
-
After a predetermined absorption time (e.g., 30-60 minutes), administer 0.1 mL/10g body weight of a 0.7-1% acetic acid solution intraperitoneally.[7][14]
-
Immediately after acetic acid injection, place the mouse back into the observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a continuous 10 or 15-minute period.[7][8][14]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Protocol 2: Hot Plate Test (Thermal Pain)
This model assesses the response to a thermal stimulus and is effective for screening centrally acting analgesics.[15][16] The test measures the latency of the animal to show a nocifensive response, such as paw licking or jumping.[17]
Apparatus:
-
Hot plate apparatus with adjustable, constant temperature control.
-
A transparent glass cylinder to confine the mouse to the plate surface.[18]
Procedure:
-
Set the hot plate temperature to a constant 52-55°C.[15][18]
-
Administer this compound, vehicle, or a positive control (e.g., morphine).
-
At the time of peak effect (TPE) of the drug, place the mouse gently onto the hot plate within the glass cylinder and start the timer immediately.
-
Observe the mouse for nocifensive behaviors, specifically hind paw licking, flicking, or jumping.[17]
-
Stop the timer and record the latency (in seconds) as soon as a response is observed.
-
To prevent tissue damage, a cut-off time (typically 30 seconds) must be established. If the mouse does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[18]
Protocol 3: Formalin Test (Inflammatory Pain)
The formalin test is a robust model of tonic chemical pain and is particularly useful as it has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[11][19]
Apparatus:
-
Observation chambers, preferably with mirrors to allow for an unobstructed view of the paws.[20]
-
Hamilton syringes (50-μL) with 30-G needles for formalin injection.[20]
Procedure:
-
Acclimatize mice to the observation chambers for 20-30 minutes.[20][21]
-
Administer this compound, vehicle, or a positive control.
-
At the TPE of the drug, inject 10-20 μL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[11][20]
-
Immediately return the animal to the chamber and start the timer.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
Caption: Experimental protocol for the mouse formalin test.
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).[8] A p-value of <0.05 is typically considered significant.
Table 1: Example Data Summary for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 10 | 35.2 ± 2.5 | - |
| Diclofenac Na | 10 | 10 | 12.1 ± 1.8 | 65.6% |
| This compound | 10 | 10 | 24.5 ± 2.1 | 30.4% |
| This compound | 30 | 10 | 15.8 ± 1.9 | 55.1% |
| p < 0.05 compared to Vehicle group. |
Table 2: Example Data Summary for Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) (± SEM) |
| Vehicle | - | 10 | 12.4 ± 1.1 |
| Morphine | 10 | 10 | 25.8 ± 2.0 |
| This compound | 10 | 10 | 16.2 ± 1.5 |
| This compound | 30 | 10 | 21.7 ± 1.9 |
| *p < 0.05 compared to Vehicle group. |
Table 3: Example Data Summary for Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) (± SEM) | Phase II Licking Time (s) (± SEM) |
| Vehicle | - | 10 | 85.3 ± 7.2 | 150.6 ± 12.5 |
| Morphine | 10 | 10 | 30.1 ± 4.5 | 45.2 ± 8.1 |
| This compound | 10 | 10 | 78.9 ± 6.8 | 112.4 ± 10.3 |
| This compound | 30 | 10 | 65.2 ± 5.9 | 75.8 ± 9.4 |
| p < 0.05 compared to Vehicle group. |
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management [frontiersin.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 14. saspublishers.com [saspublishers.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Hot plate test [panlab.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
Application Notes & Protocols: Developing a Mouse Model for Denudatine Analgesic Effect Testing
Objective: To establish a comprehensive and robust preclinical mouse model for evaluating the potential analgesic properties of denudatine, a diterpenoid alkaloid.[1] These application notes provide detailed protocols for assessing the efficacy of this compound against various pain modalities, including thermal, chemical visceral, and inflammatory pain. The described workflows and methodologies are intended for researchers in pharmacology, neuroscience, and drug development.
Introduction: this compound is a C20 diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] Compounds within this class have been noted for their potential to modulate ion channels, such as voltage-gated sodium (Nav) and potassium (K+) channels, which are critical in the pathophysiology of pain.[1] Specifically, channels like Nav1.7 and the Transient Receptor Potential Vanilloid 1 (TRPV1) are highly validated targets for novel analgesic agents.[2][3][4] Loss-of-function mutations in the Nav1.7 channel lead to a congenital insensitivity to pain, making its selective inhibition a promising strategy for developing new pain therapies.[4][5] This document outlines the necessary steps to develop a mouse model to test the hypothesis that this compound exerts analgesic effects, potentially through the modulation of these key nociceptive pathways.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow involves animal acclimatization, baseline sensitivity testing, administration of the test compound, and subsequent analgesic assessment using specific pain models.
Caption: General workflow for analgesic testing in mice.
Proposed Signaling Pathway for this compound Analgesia
Based on the known pharmacology of similar alkaloids, this compound may exert its analgesic effects by inhibiting key ion channels on peripheral nociceptive neurons, thereby preventing the transmission of pain signals to the central nervous system.[6]
Caption: Hypothesized mechanism of this compound's analgesic action.
Materials and General Methods
-
Animals: Male ICR or C57BL/6 mice weighing 20-30 grams are commonly used.[7] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Test Compound (this compound): this compound should be dissolved in an appropriate vehicle (e.g., saline with 1% Tween 80 or DMSO). The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) and dosage should be determined based on preliminary pharmacokinetic and toxicity studies.[9][10]
-
Positive Controls: A standard analgesic should be used for comparison (e.g., morphine for central analgesia, diclofenac (B195802) or aspirin (B1665792) for peripheral/inflammatory pain).[7][11]
-
Experimental Groups: Animals should be randomly divided into at least four groups:
-
Vehicle Control
-
Positive Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test (Chemical Visceral Pain)
This test evaluates peripherally acting analgesics by inducing a characteristic writhing response through the intraperitoneal injection of an irritant.[12][13]
Apparatus:
-
Observation chambers (e.g., clear glass beakers or plastic boxes).
-
Syringes for drug and acetic acid administration.
-
Timer.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or a positive control (e.g., diclofenac) via the chosen route.
-
After a predetermined absorption time (e.g., 30-60 minutes), administer 0.1 mL/10g body weight of a 0.7-1% acetic acid solution intraperitoneally.[7][14]
-
Immediately after acetic acid injection, place the mouse back into the observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a continuous 10 or 15-minute period.[7][8][14]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Protocol 2: Hot Plate Test (Thermal Pain)
This model assesses the response to a thermal stimulus and is effective for screening centrally acting analgesics.[15][16] The test measures the latency of the animal to show a nocifensive response, such as paw licking or jumping.[17]
Apparatus:
-
Hot plate apparatus with adjustable, constant temperature control.
-
A transparent glass cylinder to confine the mouse to the plate surface.[18]
Procedure:
-
Set the hot plate temperature to a constant 52-55°C.[15][18]
-
Administer this compound, vehicle, or a positive control (e.g., morphine).
-
At the time of peak effect (TPE) of the drug, place the mouse gently onto the hot plate within the glass cylinder and start the timer immediately.
-
Observe the mouse for nocifensive behaviors, specifically hind paw licking, flicking, or jumping.[17]
-
Stop the timer and record the latency (in seconds) as soon as a response is observed.
-
To prevent tissue damage, a cut-off time (typically 30 seconds) must be established. If the mouse does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[18]
Protocol 3: Formalin Test (Inflammatory Pain)
The formalin test is a robust model of tonic chemical pain and is particularly useful as it has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[11][19]
Apparatus:
-
Observation chambers, preferably with mirrors to allow for an unobstructed view of the paws.[20]
-
Hamilton syringes (50-μL) with 30-G needles for formalin injection.[20]
Procedure:
-
Acclimatize mice to the observation chambers for 20-30 minutes.[20][21]
-
Administer this compound, vehicle, or a positive control.
-
At the TPE of the drug, inject 10-20 μL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[11][20]
-
Immediately return the animal to the chamber and start the timer.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
Caption: Experimental protocol for the mouse formalin test.
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).[8] A p-value of <0.05 is typically considered significant.
Table 1: Example Data Summary for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 10 | 35.2 ± 2.5 | - |
| Diclofenac Na | 10 | 10 | 12.1 ± 1.8 | 65.6% |
| This compound | 10 | 10 | 24.5 ± 2.1 | 30.4% |
| This compound | 30 | 10 | 15.8 ± 1.9 | 55.1% |
| p < 0.05 compared to Vehicle group. |
Table 2: Example Data Summary for Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) (± SEM) |
| Vehicle | - | 10 | 12.4 ± 1.1 |
| Morphine | 10 | 10 | 25.8 ± 2.0 |
| This compound | 10 | 10 | 16.2 ± 1.5 |
| This compound | 30 | 10 | 21.7 ± 1.9 |
| *p < 0.05 compared to Vehicle group. |
Table 3: Example Data Summary for Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) (± SEM) | Phase II Licking Time (s) (± SEM) |
| Vehicle | - | 10 | 85.3 ± 7.2 | 150.6 ± 12.5 |
| Morphine | 10 | 10 | 30.1 ± 4.5 | 45.2 ± 8.1 |
| This compound | 10 | 10 | 78.9 ± 6.8 | 112.4 ± 10.3 |
| This compound | 30 | 10 | 65.2 ± 5.9 | 75.8 ± 9.4 |
| p < 0.05 compared to Vehicle group. |
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management [frontiersin.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 14. saspublishers.com [saspublishers.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Hot plate test [panlab.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
Application Notes & Protocols: Developing a Mouse Model for Denudatine Analgesic Effect Testing
Objective: To establish a comprehensive and robust preclinical mouse model for evaluating the potential analgesic properties of denudatine, a diterpenoid alkaloid.[1] These application notes provide detailed protocols for assessing the efficacy of this compound against various pain modalities, including thermal, chemical visceral, and inflammatory pain. The described workflows and methodologies are intended for researchers in pharmacology, neuroscience, and drug development.
Introduction: this compound is a C20 diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] Compounds within this class have been noted for their potential to modulate ion channels, such as voltage-gated sodium (Nav) and potassium (K+) channels, which are critical in the pathophysiology of pain.[1] Specifically, channels like Nav1.7 and the Transient Receptor Potential Vanilloid 1 (TRPV1) are highly validated targets for novel analgesic agents.[2][3][4] Loss-of-function mutations in the Nav1.7 channel lead to a congenital insensitivity to pain, making its selective inhibition a promising strategy for developing new pain therapies.[4][5] This document outlines the necessary steps to develop a mouse model to test the hypothesis that this compound exerts analgesic effects, potentially through the modulation of these key nociceptive pathways.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data. The general workflow involves animal acclimatization, baseline sensitivity testing, administration of the test compound, and subsequent analgesic assessment using specific pain models.
Caption: General workflow for analgesic testing in mice.
Proposed Signaling Pathway for this compound Analgesia
Based on the known pharmacology of similar alkaloids, this compound may exert its analgesic effects by inhibiting key ion channels on peripheral nociceptive neurons, thereby preventing the transmission of pain signals to the central nervous system.[6]
Caption: Hypothesized mechanism of this compound's analgesic action.
Materials and General Methods
-
Animals: Male ICR or C57BL/6 mice weighing 20-30 grams are commonly used.[7] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Test Compound (this compound): this compound should be dissolved in an appropriate vehicle (e.g., saline with 1% Tween 80 or DMSO). The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) and dosage should be determined based on preliminary pharmacokinetic and toxicity studies.[9][10]
-
Positive Controls: A standard analgesic should be used for comparison (e.g., morphine for central analgesia, diclofenac or aspirin for peripheral/inflammatory pain).[7][11]
-
Experimental Groups: Animals should be randomly divided into at least four groups:
-
Vehicle Control
-
Positive Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test (Chemical Visceral Pain)
This test evaluates peripherally acting analgesics by inducing a characteristic writhing response through the intraperitoneal injection of an irritant.[12][13]
Apparatus:
-
Observation chambers (e.g., clear glass beakers or plastic boxes).
-
Syringes for drug and acetic acid administration.
-
Timer.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound, vehicle, or a positive control (e.g., diclofenac) via the chosen route.
-
After a predetermined absorption time (e.g., 30-60 minutes), administer 0.1 mL/10g body weight of a 0.7-1% acetic acid solution intraperitoneally.[7][14]
-
Immediately after acetic acid injection, place the mouse back into the observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) for a continuous 10 or 15-minute period.[7][8][14]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Protocol 2: Hot Plate Test (Thermal Pain)
This model assesses the response to a thermal stimulus and is effective for screening centrally acting analgesics.[15][16] The test measures the latency of the animal to show a nocifensive response, such as paw licking or jumping.[17]
Apparatus:
-
Hot plate apparatus with adjustable, constant temperature control.
-
A transparent glass cylinder to confine the mouse to the plate surface.[18]
Procedure:
-
Set the hot plate temperature to a constant 52-55°C.[15][18]
-
Administer this compound, vehicle, or a positive control (e.g., morphine).
-
At the time of peak effect (TPE) of the drug, place the mouse gently onto the hot plate within the glass cylinder and start the timer immediately.
-
Observe the mouse for nocifensive behaviors, specifically hind paw licking, flicking, or jumping.[17]
-
Stop the timer and record the latency (in seconds) as soon as a response is observed.
-
To prevent tissue damage, a cut-off time (typically 30 seconds) must be established. If the mouse does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[18]
Protocol 3: Formalin Test (Inflammatory Pain)
The formalin test is a robust model of tonic chemical pain and is particularly useful as it has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[11][19]
Apparatus:
-
Observation chambers, preferably with mirrors to allow for an unobstructed view of the paws.[20]
-
Hamilton syringes (50-μL) with 30-G needles for formalin injection.[20]
Procedure:
-
Acclimatize mice to the observation chambers for 20-30 minutes.[20][21]
-
Administer this compound, vehicle, or a positive control.
-
At the TPE of the drug, inject 10-20 μL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw.[11][20]
-
Immediately return the animal to the chamber and start the timer.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
Caption: Experimental protocol for the mouse formalin test.
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).[8] A p-value of <0.05 is typically considered significant.
Table 1: Example Data Summary for Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 10 | 35.2 ± 2.5 | - |
| Diclofenac Na | 10 | 10 | 12.1 ± 1.8 | 65.6% |
| This compound | 10 | 10 | 24.5 ± 2.1 | 30.4% |
| This compound | 30 | 10 | 15.8 ± 1.9 | 55.1% |
| p < 0.05 compared to Vehicle group. |
Table 2: Example Data Summary for Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Mean Latency (s) (± SEM) |
| Vehicle | - | 10 | 12.4 ± 1.1 |
| Morphine | 10 | 10 | 25.8 ± 2.0 |
| This compound | 10 | 10 | 16.2 ± 1.5 |
| This compound | 30 | 10 | 21.7 ± 1.9 |
| *p < 0.05 compared to Vehicle group. |
Table 3: Example Data Summary for Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase I Licking Time (s) (± SEM) | Phase II Licking Time (s) (± SEM) |
| Vehicle | - | 10 | 85.3 ± 7.2 | 150.6 ± 12.5 |
| Morphine | 10 | 10 | 30.1 ± 4.5 | 45.2 ± 8.1 |
| This compound | 10 | 10 | 78.9 ± 6.8 | 112.4 ± 10.3 |
| This compound | 30 | 10 | 65.2 ± 5.9 | 75.8 ± 9.4 |
| p < 0.05 compared to Vehicle group. |
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management [frontiersin.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 14. saspublishers.com [saspublishers.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Hot plate test [panlab.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
Application of Denudatine in Neuropathic Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a complex chronic pain state resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide limited efficacy and are associated with dose-limiting side effects, highlighting the urgent need for novel analgesics.[4][5] Natural products, particularly alkaloids, have emerged as a promising source for new chemical entities to treat chronic pain conditions.[5][6]
Denudatine, a diterpenoid alkaloid, represents a potential candidate for investigation in neuropathic pain due to the known analgesic effects of other compounds in this class.[7] While direct research on the application of this compound in neuropathic pain is not yet available in the public domain, this document provides a comprehensive guide for researchers interested in exploring its potential. The following application notes and protocols are based on established methodologies in the field of neuropathic pain research and focus on key molecular targets and signaling pathways implicated in its pathophysiology.
Potential Mechanisms of Action and Key Molecular Targets
The development and maintenance of neuropathic pain involve complex pathophysiological changes in both the peripheral and central nervous systems.[2][3] Key molecular players in this process include ion channels and various intracellular signaling cascades. A novel compound like this compound could potentially exert its analgesic effects by modulating these targets.
Ion Channels
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This non-selective cation channel is a key sensor for heat and inflammatory stimuli.[8] Its sensitization in dorsal root ganglion (DRG) neurons is a significant contributor to the development of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy (DPN).[9] Both sensitization and desensitization of TRPV1 can modulate pain, making it a "pain switch".[9] Increased expression of TRPV1 in the spinal cord has been observed in animal models of neuropathic pain.[10]
-
Voltage-Gated Sodium Channels (Nav): Specific subtypes of sodium channels, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9, play a crucial role in modulating pain signals.[11] Following nerve injury, the expression and trafficking of these channels are altered, leading to neuronal hyperexcitability and ectopic firing, which are hallmarks of neuropathic pain.[12] Blocking these channels is a validated strategy for neuropathic pain management.[13][14] Specifically, partially blocking Nav1.8 has shown promise in reducing the firing of pain-signaling neurons.[15]
Signaling Pathways
-
Mitogen-Activated Protein Kinase (MAPK) Family: The MAPK family, including p38, ERK, and JNK, is a critical intracellular signaling pathway involved in nociceptive transmission in neuropathic pain.[1] Activation of these kinases in both neurons and glial cells contributes to the development and maintenance of pain hypersensitivity.[1]
-
Kynurenine Pathway: This metabolic pathway, involved in tryptophan metabolism, has been implicated in neuropathic pain.[16] The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and its metabolites are produced during neuroinflammation associated with nerve injury, contributing to pain hypersensitivity by amplifying the glutamatergic pathway.[16][17]
Proposed Experimental Protocols for Investigating this compound
The following protocols provide a framework for the preclinical evaluation of this compound's potential as a therapeutic agent for neuropathic pain.
Animal Models of Neuropathic Pain
To induce neuropathic pain in rodents, several well-established models can be utilized:[6][18]
-
Chronic Constriction Injury (CCI): This model simulates chronic nerve compression.[3]
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
-
Spinal Nerve Ligation (SNL):
-
Procedure: The L5 and/or L6 spinal nerves are tightly ligated and transected.
-
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN):
-
Procedure: Neuropathy is induced by the administration of chemotherapeutic agents such as paclitaxel (B517696) or oxaliplatin.[18]
-
-
Streptozotocin-Induced Diabetic Neuropathy:
-
Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin, leading to the development of neuropathic pain.[6]
-
Behavioral Testing for Pain Hypersensitivity
Following the induction of neuropathic pain, the analgesic effects of this compound can be assessed using various behavioral tests:[18]
| Behavioral Test | Stimulus | Measured Response |
| Von Frey Test | Mechanical | Paw withdrawal threshold in response to calibrated von Frey filaments. |
| Plantar Test | Thermal (Heat) | Paw withdrawal latency in response to a radiant heat source. |
| Cold Plate Test | Thermal (Cold) | Latency to the first sign of pain (e.g., lifting or licking the paw) on a cold surface. |
| Acetone Spray Test | Thermal (Cold) | Frequency or duration of paw licking/lifting after application of acetone. |
Molecular and Cellular Analyses
To elucidate the mechanism of action of this compound, the following molecular and cellular assays can be performed on tissues such as the dorsal root ganglia (DRG) and spinal cord.
-
Western Blotting:
-
Objective: To quantify the protein expression levels of key targets.
-
Protocol:
-
Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., TRPV1, Nav1.7, Nav1.8, p-p38, p-ERK, p-JNK, IDO1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity.
-
-
-
Immunohistochemistry/Immunofluorescence:
-
Objective: To visualize the localization and expression of target proteins within the tissue.
-
Protocol:
-
Perfuse animals with paraformaldehyde and collect DRG and spinal cord tissue.
-
Cryoprotect, embed, and section the tissue.
-
Permeabilize sections and block non-specific binding.
-
Incubate with primary antibodies overnight.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount and image using a confocal microscope.
-
-
-
Electrophysiology (Patch Clamp):
-
Objective: To measure the effect of this compound on ion channel activity in isolated DRG neurons.
-
Protocol:
-
Culture DRG neurons from animals.
-
Perform whole-cell patch-clamp recordings to measure currents through TRPV1 or voltage-gated sodium channels.
-
Apply this compound at various concentrations to determine its effect on channel activation, inactivation, and current density.
-
-
Data Presentation
All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle vs. This compound).
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |
| Sham + Vehicle | ||
| CCI + Vehicle | ||
| CCI + this compound (X mg/kg) | ||
| CCI + this compound (Y mg/kg) |
Table 2: Effect of this compound on Protein Expression in DRG (Western Blot)
| Treatment Group | Relative Protein Expression (Fold Change vs. Sham) | |
| TRPV1 | Nav1.8 | p-p38 |
| Sham + Vehicle | ||
| CCI + Vehicle | ||
| CCI + this compound (X mg/kg) | ||
| CCI + this compound (Y mg/kg) |
Visualizations
Signaling Pathways in Neuropathic Pain
Caption: Key signaling pathways involved in the development of neuropathic pain.
Experimental Workflow for Screening this compound
Caption: A typical experimental workflow for evaluating a novel compound.
Conclusion
While direct evidence for the efficacy of this compound in neuropathic pain is currently lacking, its classification as a diterpenoid alkaloid suggests it may hold therapeutic potential. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to systematically investigate the analgesic properties of this compound and its mechanisms of action. Such studies would be a valuable contribution to the ongoing search for more effective treatments for neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Experimental Drugs for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products evaluated in neuropathic pain models - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central terminal sensitization of TRPV1 by descending serotonergic facilitation modulates chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 11. The role of sodium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium channels and mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium channel blockers in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 16. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 17. mdpi.com [mdpi.com]
- 18. ojs.ikm.mk [ojs.ikm.mk]
Application of Denudatine in Neuropathic Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a complex chronic pain state resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide limited efficacy and are associated with dose-limiting side effects, highlighting the urgent need for novel analgesics.[4][5] Natural products, particularly alkaloids, have emerged as a promising source for new chemical entities to treat chronic pain conditions.[5][6]
Denudatine, a diterpenoid alkaloid, represents a potential candidate for investigation in neuropathic pain due to the known analgesic effects of other compounds in this class.[7] While direct research on the application of this compound in neuropathic pain is not yet available in the public domain, this document provides a comprehensive guide for researchers interested in exploring its potential. The following application notes and protocols are based on established methodologies in the field of neuropathic pain research and focus on key molecular targets and signaling pathways implicated in its pathophysiology.
Potential Mechanisms of Action and Key Molecular Targets
The development and maintenance of neuropathic pain involve complex pathophysiological changes in both the peripheral and central nervous systems.[2][3] Key molecular players in this process include ion channels and various intracellular signaling cascades. A novel compound like this compound could potentially exert its analgesic effects by modulating these targets.
Ion Channels
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This non-selective cation channel is a key sensor for heat and inflammatory stimuli.[8] Its sensitization in dorsal root ganglion (DRG) neurons is a significant contributor to the development of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy (DPN).[9] Both sensitization and desensitization of TRPV1 can modulate pain, making it a "pain switch".[9] Increased expression of TRPV1 in the spinal cord has been observed in animal models of neuropathic pain.[10]
-
Voltage-Gated Sodium Channels (Nav): Specific subtypes of sodium channels, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9, play a crucial role in modulating pain signals.[11] Following nerve injury, the expression and trafficking of these channels are altered, leading to neuronal hyperexcitability and ectopic firing, which are hallmarks of neuropathic pain.[12] Blocking these channels is a validated strategy for neuropathic pain management.[13][14] Specifically, partially blocking Nav1.8 has shown promise in reducing the firing of pain-signaling neurons.[15]
Signaling Pathways
-
Mitogen-Activated Protein Kinase (MAPK) Family: The MAPK family, including p38, ERK, and JNK, is a critical intracellular signaling pathway involved in nociceptive transmission in neuropathic pain.[1] Activation of these kinases in both neurons and glial cells contributes to the development and maintenance of pain hypersensitivity.[1]
-
Kynurenine Pathway: This metabolic pathway, involved in tryptophan metabolism, has been implicated in neuropathic pain.[16] The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and its metabolites are produced during neuroinflammation associated with nerve injury, contributing to pain hypersensitivity by amplifying the glutamatergic pathway.[16][17]
Proposed Experimental Protocols for Investigating this compound
The following protocols provide a framework for the preclinical evaluation of this compound's potential as a therapeutic agent for neuropathic pain.
Animal Models of Neuropathic Pain
To induce neuropathic pain in rodents, several well-established models can be utilized:[6][18]
-
Chronic Constriction Injury (CCI): This model simulates chronic nerve compression.[3]
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
-
Spinal Nerve Ligation (SNL):
-
Procedure: The L5 and/or L6 spinal nerves are tightly ligated and transected.
-
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN):
-
Procedure: Neuropathy is induced by the administration of chemotherapeutic agents such as paclitaxel (B517696) or oxaliplatin.[18]
-
-
Streptozotocin-Induced Diabetic Neuropathy:
-
Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin, leading to the development of neuropathic pain.[6]
-
Behavioral Testing for Pain Hypersensitivity
Following the induction of neuropathic pain, the analgesic effects of this compound can be assessed using various behavioral tests:[18]
| Behavioral Test | Stimulus | Measured Response |
| Von Frey Test | Mechanical | Paw withdrawal threshold in response to calibrated von Frey filaments. |
| Plantar Test | Thermal (Heat) | Paw withdrawal latency in response to a radiant heat source. |
| Cold Plate Test | Thermal (Cold) | Latency to the first sign of pain (e.g., lifting or licking the paw) on a cold surface. |
| Acetone Spray Test | Thermal (Cold) | Frequency or duration of paw licking/lifting after application of acetone. |
Molecular and Cellular Analyses
To elucidate the mechanism of action of this compound, the following molecular and cellular assays can be performed on tissues such as the dorsal root ganglia (DRG) and spinal cord.
-
Western Blotting:
-
Objective: To quantify the protein expression levels of key targets.
-
Protocol:
-
Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., TRPV1, Nav1.7, Nav1.8, p-p38, p-ERK, p-JNK, IDO1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity.
-
-
-
Immunohistochemistry/Immunofluorescence:
-
Objective: To visualize the localization and expression of target proteins within the tissue.
-
Protocol:
-
Perfuse animals with paraformaldehyde and collect DRG and spinal cord tissue.
-
Cryoprotect, embed, and section the tissue.
-
Permeabilize sections and block non-specific binding.
-
Incubate with primary antibodies overnight.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount and image using a confocal microscope.
-
-
-
Electrophysiology (Patch Clamp):
-
Objective: To measure the effect of this compound on ion channel activity in isolated DRG neurons.
-
Protocol:
-
Culture DRG neurons from animals.
-
Perform whole-cell patch-clamp recordings to measure currents through TRPV1 or voltage-gated sodium channels.
-
Apply this compound at various concentrations to determine its effect on channel activation, inactivation, and current density.
-
-
Data Presentation
All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle vs. This compound).
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |
| Sham + Vehicle | ||
| CCI + Vehicle | ||
| CCI + this compound (X mg/kg) | ||
| CCI + this compound (Y mg/kg) |
Table 2: Effect of this compound on Protein Expression in DRG (Western Blot)
| Treatment Group | Relative Protein Expression (Fold Change vs. Sham) | |
| TRPV1 | Nav1.8 | p-p38 |
| Sham + Vehicle | ||
| CCI + Vehicle | ||
| CCI + this compound (X mg/kg) | ||
| CCI + this compound (Y mg/kg) |
Visualizations
Signaling Pathways in Neuropathic Pain
Caption: Key signaling pathways involved in the development of neuropathic pain.
Experimental Workflow for Screening this compound
Caption: A typical experimental workflow for evaluating a novel compound.
Conclusion
While direct evidence for the efficacy of this compound in neuropathic pain is currently lacking, its classification as a diterpenoid alkaloid suggests it may hold therapeutic potential. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to systematically investigate the analgesic properties of this compound and its mechanisms of action. Such studies would be a valuable contribution to the ongoing search for more effective treatments for neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Experimental Drugs for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products evaluated in neuropathic pain models - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central terminal sensitization of TRPV1 by descending serotonergic facilitation modulates chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 11. The role of sodium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium channels and mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium channel blockers in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 16. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 17. mdpi.com [mdpi.com]
- 18. ojs.ikm.mk [ojs.ikm.mk]
Application of Denudatine in Neuropathic Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a complex chronic pain state resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide limited efficacy and are associated with dose-limiting side effects, highlighting the urgent need for novel analgesics.[4][5] Natural products, particularly alkaloids, have emerged as a promising source for new chemical entities to treat chronic pain conditions.[5][6]
Denudatine, a diterpenoid alkaloid, represents a potential candidate for investigation in neuropathic pain due to the known analgesic effects of other compounds in this class.[7] While direct research on the application of this compound in neuropathic pain is not yet available in the public domain, this document provides a comprehensive guide for researchers interested in exploring its potential. The following application notes and protocols are based on established methodologies in the field of neuropathic pain research and focus on key molecular targets and signaling pathways implicated in its pathophysiology.
Potential Mechanisms of Action and Key Molecular Targets
The development and maintenance of neuropathic pain involve complex pathophysiological changes in both the peripheral and central nervous systems.[2][3] Key molecular players in this process include ion channels and various intracellular signaling cascades. A novel compound like this compound could potentially exert its analgesic effects by modulating these targets.
Ion Channels
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This non-selective cation channel is a key sensor for heat and inflammatory stimuli.[8] Its sensitization in dorsal root ganglion (DRG) neurons is a significant contributor to the development of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy (DPN).[9] Both sensitization and desensitization of TRPV1 can modulate pain, making it a "pain switch".[9] Increased expression of TRPV1 in the spinal cord has been observed in animal models of neuropathic pain.[10]
-
Voltage-Gated Sodium Channels (Nav): Specific subtypes of sodium channels, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9, play a crucial role in modulating pain signals.[11] Following nerve injury, the expression and trafficking of these channels are altered, leading to neuronal hyperexcitability and ectopic firing, which are hallmarks of neuropathic pain.[12] Blocking these channels is a validated strategy for neuropathic pain management.[13][14] Specifically, partially blocking Nav1.8 has shown promise in reducing the firing of pain-signaling neurons.[15]
Signaling Pathways
-
Mitogen-Activated Protein Kinase (MAPK) Family: The MAPK family, including p38, ERK, and JNK, is a critical intracellular signaling pathway involved in nociceptive transmission in neuropathic pain.[1] Activation of these kinases in both neurons and glial cells contributes to the development and maintenance of pain hypersensitivity.[1]
-
Kynurenine Pathway: This metabolic pathway, involved in tryptophan metabolism, has been implicated in neuropathic pain.[16] The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and its metabolites are produced during neuroinflammation associated with nerve injury, contributing to pain hypersensitivity by amplifying the glutamatergic pathway.[16][17]
Proposed Experimental Protocols for Investigating this compound
The following protocols provide a framework for the preclinical evaluation of this compound's potential as a therapeutic agent for neuropathic pain.
Animal Models of Neuropathic Pain
To induce neuropathic pain in rodents, several well-established models can be utilized:[6][18]
-
Chronic Constriction Injury (CCI): This model simulates chronic nerve compression.[3]
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
-
Spinal Nerve Ligation (SNL):
-
Procedure: The L5 and/or L6 spinal nerves are tightly ligated and transected.
-
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN):
-
Procedure: Neuropathy is induced by the administration of chemotherapeutic agents such as paclitaxel or oxaliplatin.[18]
-
-
Streptozotocin-Induced Diabetic Neuropathy:
-
Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin, leading to the development of neuropathic pain.[6]
-
Behavioral Testing for Pain Hypersensitivity
Following the induction of neuropathic pain, the analgesic effects of this compound can be assessed using various behavioral tests:[18]
| Behavioral Test | Stimulus | Measured Response |
| Von Frey Test | Mechanical | Paw withdrawal threshold in response to calibrated von Frey filaments. |
| Plantar Test | Thermal (Heat) | Paw withdrawal latency in response to a radiant heat source. |
| Cold Plate Test | Thermal (Cold) | Latency to the first sign of pain (e.g., lifting or licking the paw) on a cold surface. |
| Acetone Spray Test | Thermal (Cold) | Frequency or duration of paw licking/lifting after application of acetone. |
Molecular and Cellular Analyses
To elucidate the mechanism of action of this compound, the following molecular and cellular assays can be performed on tissues such as the dorsal root ganglia (DRG) and spinal cord.
-
Western Blotting:
-
Objective: To quantify the protein expression levels of key targets.
-
Protocol:
-
Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., TRPV1, Nav1.7, Nav1.8, p-p38, p-ERK, p-JNK, IDO1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity.
-
-
-
Immunohistochemistry/Immunofluorescence:
-
Objective: To visualize the localization and expression of target proteins within the tissue.
-
Protocol:
-
Perfuse animals with paraformaldehyde and collect DRG and spinal cord tissue.
-
Cryoprotect, embed, and section the tissue.
-
Permeabilize sections and block non-specific binding.
-
Incubate with primary antibodies overnight.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount and image using a confocal microscope.
-
-
-
Electrophysiology (Patch Clamp):
-
Objective: To measure the effect of this compound on ion channel activity in isolated DRG neurons.
-
Protocol:
-
Culture DRG neurons from animals.
-
Perform whole-cell patch-clamp recordings to measure currents through TRPV1 or voltage-gated sodium channels.
-
Apply this compound at various concentrations to determine its effect on channel activation, inactivation, and current density.
-
-
Data Presentation
All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle vs. This compound).
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Threshold (g) - Day 14 |
| Sham + Vehicle | ||
| CCI + Vehicle | ||
| CCI + this compound (X mg/kg) | ||
| CCI + this compound (Y mg/kg) |
Table 2: Effect of this compound on Protein Expression in DRG (Western Blot)
| Treatment Group | Relative Protein Expression (Fold Change vs. Sham) | |
| TRPV1 | Nav1.8 | p-p38 |
| Sham + Vehicle | ||
| CCI + Vehicle | ||
| CCI + this compound (X mg/kg) | ||
| CCI + this compound (Y mg/kg) |
Visualizations
Signaling Pathways in Neuropathic Pain
Caption: Key signaling pathways involved in the development of neuropathic pain.
Experimental Workflow for Screening this compound
Caption: A typical experimental workflow for evaluating a novel compound.
Conclusion
While direct evidence for the efficacy of this compound in neuropathic pain is currently lacking, its classification as a diterpenoid alkaloid suggests it may hold therapeutic potential. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to systematically investigate the analgesic properties of this compound and its mechanisms of action. Such studies would be a valuable contribution to the ongoing search for more effective treatments for neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Experimental Drugs for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products evaluated in neuropathic pain models - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central terminal sensitization of TRPV1 by descending serotonergic facilitation modulates chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 11. The role of sodium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium channels and mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium channel blockers in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 16. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
- 17. mdpi.com [mdpi.com]
- 18. ojs.ikm.mk [ojs.ikm.mk]
Application Notes and Protocols for Enhanced Denudatine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid, presents significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Its mechanism of action is thought to involve the modulation of ion channels, including voltage-gated sodium and potassium channels, and interaction with neurotransmitter systems such as the dopamine (B1211576) D1 and D2 receptor pathways. However, the clinical translation of this compound is hampered by its poor oral bioavailability, a common challenge for many alkaloid compounds. This document provides detailed application notes and experimental protocols for various formulation strategies aimed at improving the systemic exposure of this compound. These strategies focus on solid dispersions, nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
| Formulation Type | Active Ingredient | Vehicle/Carrier | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated this compound | This compound | Aqueous Suspension | e.g., 10 | Oral | Data | Data | Data | 100 (Reference) | Citation |
| Solid Dispersion | This compound | PVP K30 | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| Nanoparticles | This compound | PLGA | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| Liposomes | This compound | Phosphatidylcholine/Cholesterol | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| SEDDS | This compound | Labrasol/Transcutol | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
Experimental Protocols
Formulation of this compound Solid Dispersion
Objective: To enhance the dissolution rate and bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:5 w/w ratio) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (X-ray Diffraction, Differential Scanning Calorimetry), and in vitro dissolution.
Caption: Workflow for preparing this compound-loaded nanoparticles.
Formulation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within lipid vesicles to enhance its solubility and permeability across biological membranes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
Protocol:
-
Lipid Film Formation: Dissolve this compound, soy phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs by sonication in a bath sonicator for a specified time (e.g., 15-30 minutes) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for vesicle size, polydispersity index, zeta potential, encapsulation efficiency, and in vitro drug release.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Development of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate an isotropic mixture of oil, surfactant, and cosurfactant containing this compound that spontaneously forms a nanoemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Labrasol®)
-
Cosurfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Protocol:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial according to the ratios determined from the phase diagram. Add this compound to the mixture and vortex until a clear, homogenous solution is obtained. Gentle warming in a water bath may be used to facilitate dissolution.
-
Self-Emulsification Assessment: Add a small volume of the prepared SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential. Evaluate the robustness of the formulation to dilution.
Experimental Workflow for SEDDS Formulation
Application Notes and Protocols for Enhanced Denudatine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid, presents significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Its mechanism of action is thought to involve the modulation of ion channels, including voltage-gated sodium and potassium channels, and interaction with neurotransmitter systems such as the dopamine (B1211576) D1 and D2 receptor pathways. However, the clinical translation of this compound is hampered by its poor oral bioavailability, a common challenge for many alkaloid compounds. This document provides detailed application notes and experimental protocols for various formulation strategies aimed at improving the systemic exposure of this compound. These strategies focus on solid dispersions, nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
| Formulation Type | Active Ingredient | Vehicle/Carrier | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated this compound | This compound | Aqueous Suspension | e.g., 10 | Oral | Data | Data | Data | 100 (Reference) | Citation |
| Solid Dispersion | This compound | PVP K30 | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| Nanoparticles | This compound | PLGA | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| Liposomes | This compound | Phosphatidylcholine/Cholesterol | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| SEDDS | This compound | Labrasol/Transcutol | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
Experimental Protocols
Formulation of this compound Solid Dispersion
Objective: To enhance the dissolution rate and bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:5 w/w ratio) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (X-ray Diffraction, Differential Scanning Calorimetry), and in vitro dissolution.
Caption: Workflow for preparing this compound-loaded nanoparticles.
Formulation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within lipid vesicles to enhance its solubility and permeability across biological membranes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
Protocol:
-
Lipid Film Formation: Dissolve this compound, soy phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs by sonication in a bath sonicator for a specified time (e.g., 15-30 minutes) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for vesicle size, polydispersity index, zeta potential, encapsulation efficiency, and in vitro drug release.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Development of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate an isotropic mixture of oil, surfactant, and cosurfactant containing this compound that spontaneously forms a nanoemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Labrasol®)
-
Cosurfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Protocol:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial according to the ratios determined from the phase diagram. Add this compound to the mixture and vortex until a clear, homogenous solution is obtained. Gentle warming in a water bath may be used to facilitate dissolution.
-
Self-Emulsification Assessment: Add a small volume of the prepared SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential. Evaluate the robustness of the formulation to dilution.
Experimental Workflow for SEDDS Formulation
Application Notes and Protocols for Enhanced Denudatine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine, a C20-diterpenoid alkaloid, presents significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Its mechanism of action is thought to involve the modulation of ion channels, including voltage-gated sodium and potassium channels, and interaction with neurotransmitter systems such as the dopamine D1 and D2 receptor pathways. However, the clinical translation of this compound is hampered by its poor oral bioavailability, a common challenge for many alkaloid compounds. This document provides detailed application notes and experimental protocols for various formulation strategies aimed at improving the systemic exposure of this compound. These strategies focus on solid dispersions, nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
| Formulation Type | Active Ingredient | Vehicle/Carrier | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Unformulated this compound | This compound | Aqueous Suspension | e.g., 10 | Oral | Data | Data | Data | 100 (Reference) | Citation |
| Solid Dispersion | This compound | PVP K30 | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| Nanoparticles | This compound | PLGA | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| Liposomes | This compound | Phosphatidylcholine/Cholesterol | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
| SEDDS | This compound | Labrasol/Transcutol | e.g., 10 | Oral | Data | Data | Data | Data | Citation |
Experimental Protocols
Formulation of this compound Solid Dispersion
Objective: To enhance the dissolution rate and bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:5 w/w ratio) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.
-
Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (X-ray Diffraction, Differential Scanning Calorimetry), and in vitro dissolution.
Caption: Workflow for preparing this compound-loaded nanoparticles.
Formulation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within lipid vesicles to enhance its solubility and permeability across biological membranes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
Protocol:
-
Lipid Film Formation: Dissolve this compound, soy phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs by sonication in a bath sonicator for a specified time (e.g., 15-30 minutes) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for vesicle size, polydispersity index, zeta potential, encapsulation efficiency, and in vitro drug release.
Experimental Workflow for Liposome Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Development of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate an isotropic mixture of oil, surfactant, and cosurfactant containing this compound that spontaneously forms a nanoemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Labrasol®)
-
Cosurfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Protocol:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select appropriate excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial according to the ratios determined from the phase diagram. Add this compound to the mixture and vortex until a clear, homogenous solution is obtained. Gentle warming in a water bath may be used to facilitate dissolution.
-
Self-Emulsification Assessment: Add a small volume of the prepared SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential. Evaluate the robustness of the formulation to dilution.
Experimental Workflow for SEDDS Formulation
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of Denudatine Total Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of the total synthesis of denudatine, a complex diterpenoid alkaloid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may be encountered during the total synthesis of this compound and related compounds, offering potential solutions based on published literature and established chemical principles.
Q1: My intramolecular Diels-Alder cycloaddition to form the core bicyclo[2.2.2]octane structure is giving low yields. What are the common causes and how can I optimize this key step?
A1: Low yields in the intramolecular Diels-Alder reaction are often attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Substrate Purity: Ensure the dienone precursor is of high purity. Impurities can inhibit the reaction or lead to undesired side products.
-
Reaction Conditions:
-
Solvent: High-boiling, non-polar solvents are typically effective. Sarpong and coworkers reported successful cycloaddition by heating the dienone precursor in p-xylene (B151628).[1]
-
Temperature: This reaction is thermally promoted. Ensure the reaction is heated to a sufficiently high temperature to overcome the activation energy. The reported successful reactions were conducted at reflux in p-xylene.[1]
-
Concentration: Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions. However, for this specific substrate, clean conversion has been reported at standard concentrations.[1]
-
-
Lewis Acid Catalysis: While not reported for this specific step in the Sarpong synthesis, Lewis acids can sometimes accelerate Diels-Alder reactions and improve yields by lowering the LUMO of the dienophile. A screening of mild Lewis acids could be attempted if thermal conditions are suboptimal.
Q2: I am observing the formation of the undesired diastereomer in the epoxidation step to introduce the C20 carbon. How can I improve the stereoselectivity?
A2: Controlling stereoselectivity in the epoxidation of the bicyclic ketone is a critical challenge. The choice of epoxidation reagent and reaction conditions is paramount.
-
Corey-Chaykovsky Reaction: The Sarpong group initially investigated a Corey-Chaykovsky epoxidation using dimethylsulfonium ylide.[1] This resulted in the exclusive formation of the undesired epoxide diastereomer. This is a common outcome when the approach of the ylide is sterically hindered from one face of the molecule.
-
Weitz-Scheffer Epoxidation: To obtain the desired α-epoxide, a two-step sequence involving a Wittig methylenation followed by a Weitz-Scheffer epoxidation was successfully employed.[1] The Weitz-Scheffer epoxidation, using basic hydrogen peroxide or tert-butyl hydroperoxide, often provides complementary stereoselectivity to the Corey-Chaykovsky reaction for α,β-unsaturated ketones. The nucleophilic attack of the hydroperoxide anion can be directed by the steric and electronic environment of the substrate.
Q3: The formation of the piperidine (B6355638) ring is proceeding with low efficiency. What factors influence this cyclization and how can it be improved?
A3: The construction of the piperidine ring is a crucial step in the synthesis. Low yields can stem from several issues:
-
Leaving Group: The choice of the leaving group on the side chain is critical. The Sarpong synthesis successfully utilized a dimesylate intermediate for the piperidine ring formation.[1] If you are using a different leaving group (e.g., a tosylate or a halide), its reactivity might not be optimal.
-
Base and Solvent System: The reaction conditions, including the base and solvent, must be carefully optimized. A thorough screening of non-nucleophilic bases and polar aprotic solvents is recommended.
-
Protecting Groups: The nature of the protecting groups on other functionalities in the molecule can influence the conformation of the substrate and either facilitate or hinder the desired cyclization. It may be necessary to reconsider the protecting group strategy if this step proves to be problematic.
Data Presentation: Comparison of Key Reaction Yields
The following table summarizes the reported yields for key transformations in the total synthesis of this compound and related alkaloids from different research groups. This allows for a quantitative comparison of the efficiency of different synthetic strategies.
| Reaction | Synthetic Route | Reported Yield | Reference |
| Oxidative Dearomatization / Diels-Alder Cycloaddition | Sarpong, 2016 | 61% (over 3 steps) | [1] |
| Intramolecular Diels-Alder Cycloaddition | Sarpong, 2016 | 80-87% | [1] |
| Wittig Methylenation | Sarpong, 2016 | 96% | |
| Weitz-Scheffer Epoxidation | Sarpong, 2016 | Not explicitly stated | |
| Piperidine Ring Formation | Sarpong, 2016 | Not explicitly stated | |
| Intramolecular Mannich Reaction | Fukuyama, 2014 | Not explicitly stated | [2] |
| Tethered Intramolecular Diels-Alder Reaction | Fukuyama, 2014 | Not explicitly stated | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from the supporting information of published total syntheses.
1. Intramolecular Diels-Alder Cycloaddition (Sarpong et al.) [1]
-
Reactant: Dienone precursor.
-
Solvent: p-Xylene.
-
Procedure:
-
A solution of the dienone precursor in p-xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the hexacyclic product.
-
2. Corey-Chaykovsky Epoxidation (General Protocol)
-
Reactants: Ketone, trimethylsulfonium (B1222738) iodide (or trimethylsulfoxonium (B8643921) iodide), and a strong base (e.g., NaH, t-BuOK).
-
Solvent: Anhydrous DMSO or a THF/DMSO mixture.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide and anhydrous DMSO.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the strong base portion-wise and stir the resulting mixture until a homogenous solution of the ylide is formed.
-
Add a solution of the ketone in anhydrous DMSO or THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. Weitz-Scheffer Epoxidation (General Protocol)
-
Reactants: α,β-Unsaturated ketone, hydrogen peroxide (30% aq. solution) or tert-butyl hydroperoxide, and a base (e.g., NaOH, Triton B).
-
Solvent: A protic solvent such as methanol (B129727) or a biphasic system.
-
Procedure:
-
Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the base, followed by the slow, dropwise addition of the peroxide solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
-
Visualizations
Synthetic Strategy Workflow (Sarpong's Unified Approach)
Caption: A unified strategy for the synthesis of C18, C19, and C20 diterpenoid alkaloids from a common intermediate.
Troubleshooting Logic for Epoxidation Stereoselectivity
Caption: Decision-making workflow for addressing incorrect stereoselectivity in the epoxidation step.
References
Technical Support Center: Enhancing the Yield of Denudatine Total Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of the total synthesis of denudatine, a complex diterpenoid alkaloid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may be encountered during the total synthesis of this compound and related compounds, offering potential solutions based on published literature and established chemical principles.
Q1: My intramolecular Diels-Alder cycloaddition to form the core bicyclo[2.2.2]octane structure is giving low yields. What are the common causes and how can I optimize this key step?
A1: Low yields in the intramolecular Diels-Alder reaction are often attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Substrate Purity: Ensure the dienone precursor is of high purity. Impurities can inhibit the reaction or lead to undesired side products.
-
Reaction Conditions:
-
Solvent: High-boiling, non-polar solvents are typically effective. Sarpong and coworkers reported successful cycloaddition by heating the dienone precursor in p-xylene (B151628).[1]
-
Temperature: This reaction is thermally promoted. Ensure the reaction is heated to a sufficiently high temperature to overcome the activation energy. The reported successful reactions were conducted at reflux in p-xylene.[1]
-
Concentration: Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions. However, for this specific substrate, clean conversion has been reported at standard concentrations.[1]
-
-
Lewis Acid Catalysis: While not reported for this specific step in the Sarpong synthesis, Lewis acids can sometimes accelerate Diels-Alder reactions and improve yields by lowering the LUMO of the dienophile. A screening of mild Lewis acids could be attempted if thermal conditions are suboptimal.
Q2: I am observing the formation of the undesired diastereomer in the epoxidation step to introduce the C20 carbon. How can I improve the stereoselectivity?
A2: Controlling stereoselectivity in the epoxidation of the bicyclic ketone is a critical challenge. The choice of epoxidation reagent and reaction conditions is paramount.
-
Corey-Chaykovsky Reaction: The Sarpong group initially investigated a Corey-Chaykovsky epoxidation using dimethylsulfonium ylide.[1] This resulted in the exclusive formation of the undesired epoxide diastereomer. This is a common outcome when the approach of the ylide is sterically hindered from one face of the molecule.
-
Weitz-Scheffer Epoxidation: To obtain the desired α-epoxide, a two-step sequence involving a Wittig methylenation followed by a Weitz-Scheffer epoxidation was successfully employed.[1] The Weitz-Scheffer epoxidation, using basic hydrogen peroxide or tert-butyl hydroperoxide, often provides complementary stereoselectivity to the Corey-Chaykovsky reaction for α,β-unsaturated ketones. The nucleophilic attack of the hydroperoxide anion can be directed by the steric and electronic environment of the substrate.
Q3: The formation of the piperidine (B6355638) ring is proceeding with low efficiency. What factors influence this cyclization and how can it be improved?
A3: The construction of the piperidine ring is a crucial step in the synthesis. Low yields can stem from several issues:
-
Leaving Group: The choice of the leaving group on the side chain is critical. The Sarpong synthesis successfully utilized a dimesylate intermediate for the piperidine ring formation.[1] If you are using a different leaving group (e.g., a tosylate or a halide), its reactivity might not be optimal.
-
Base and Solvent System: The reaction conditions, including the base and solvent, must be carefully optimized. A thorough screening of non-nucleophilic bases and polar aprotic solvents is recommended.
-
Protecting Groups: The nature of the protecting groups on other functionalities in the molecule can influence the conformation of the substrate and either facilitate or hinder the desired cyclization. It may be necessary to reconsider the protecting group strategy if this step proves to be problematic.
Data Presentation: Comparison of Key Reaction Yields
The following table summarizes the reported yields for key transformations in the total synthesis of this compound and related alkaloids from different research groups. This allows for a quantitative comparison of the efficiency of different synthetic strategies.
| Reaction | Synthetic Route | Reported Yield | Reference |
| Oxidative Dearomatization / Diels-Alder Cycloaddition | Sarpong, 2016 | 61% (over 3 steps) | [1] |
| Intramolecular Diels-Alder Cycloaddition | Sarpong, 2016 | 80-87% | [1] |
| Wittig Methylenation | Sarpong, 2016 | 96% | |
| Weitz-Scheffer Epoxidation | Sarpong, 2016 | Not explicitly stated | |
| Piperidine Ring Formation | Sarpong, 2016 | Not explicitly stated | |
| Intramolecular Mannich Reaction | Fukuyama, 2014 | Not explicitly stated | [2] |
| Tethered Intramolecular Diels-Alder Reaction | Fukuyama, 2014 | Not explicitly stated | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from the supporting information of published total syntheses.
1. Intramolecular Diels-Alder Cycloaddition (Sarpong et al.) [1]
-
Reactant: Dienone precursor.
-
Solvent: p-Xylene.
-
Procedure:
-
A solution of the dienone precursor in p-xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the hexacyclic product.
-
2. Corey-Chaykovsky Epoxidation (General Protocol)
-
Reactants: Ketone, trimethylsulfonium (B1222738) iodide (or trimethylsulfoxonium (B8643921) iodide), and a strong base (e.g., NaH, t-BuOK).
-
Solvent: Anhydrous DMSO or a THF/DMSO mixture.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide and anhydrous DMSO.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the strong base portion-wise and stir the resulting mixture until a homogenous solution of the ylide is formed.
-
Add a solution of the ketone in anhydrous DMSO or THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. Weitz-Scheffer Epoxidation (General Protocol)
-
Reactants: α,β-Unsaturated ketone, hydrogen peroxide (30% aq. solution) or tert-butyl hydroperoxide, and a base (e.g., NaOH, Triton B).
-
Solvent: A protic solvent such as methanol (B129727) or a biphasic system.
-
Procedure:
-
Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the base, followed by the slow, dropwise addition of the peroxide solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
-
Visualizations
Synthetic Strategy Workflow (Sarpong's Unified Approach)
Caption: A unified strategy for the synthesis of C18, C19, and C20 diterpenoid alkaloids from a common intermediate.
Troubleshooting Logic for Epoxidation Stereoselectivity
Caption: Decision-making workflow for addressing incorrect stereoselectivity in the epoxidation step.
References
Technical Support Center: Enhancing the Yield of Denudatine Total Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of the total synthesis of denudatine, a complex diterpenoid alkaloid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges that may be encountered during the total synthesis of this compound and related compounds, offering potential solutions based on published literature and established chemical principles.
Q1: My intramolecular Diels-Alder cycloaddition to form the core bicyclo[2.2.2]octane structure is giving low yields. What are the common causes and how can I optimize this key step?
A1: Low yields in the intramolecular Diels-Alder reaction are often attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Substrate Purity: Ensure the dienone precursor is of high purity. Impurities can inhibit the reaction or lead to undesired side products.
-
Reaction Conditions:
-
Solvent: High-boiling, non-polar solvents are typically effective. Sarpong and coworkers reported successful cycloaddition by heating the dienone precursor in p-xylene.[1]
-
Temperature: This reaction is thermally promoted. Ensure the reaction is heated to a sufficiently high temperature to overcome the activation energy. The reported successful reactions were conducted at reflux in p-xylene.[1]
-
Concentration: Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions. However, for this specific substrate, clean conversion has been reported at standard concentrations.[1]
-
-
Lewis Acid Catalysis: While not reported for this specific step in the Sarpong synthesis, Lewis acids can sometimes accelerate Diels-Alder reactions and improve yields by lowering the LUMO of the dienophile. A screening of mild Lewis acids could be attempted if thermal conditions are suboptimal.
Q2: I am observing the formation of the undesired diastereomer in the epoxidation step to introduce the C20 carbon. How can I improve the stereoselectivity?
A2: Controlling stereoselectivity in the epoxidation of the bicyclic ketone is a critical challenge. The choice of epoxidation reagent and reaction conditions is paramount.
-
Corey-Chaykovsky Reaction: The Sarpong group initially investigated a Corey-Chaykovsky epoxidation using dimethylsulfonium ylide.[1] This resulted in the exclusive formation of the undesired epoxide diastereomer. This is a common outcome when the approach of the ylide is sterically hindered from one face of the molecule.
-
Weitz-Scheffer Epoxidation: To obtain the desired α-epoxide, a two-step sequence involving a Wittig methylenation followed by a Weitz-Scheffer epoxidation was successfully employed.[1] The Weitz-Scheffer epoxidation, using basic hydrogen peroxide or tert-butyl hydroperoxide, often provides complementary stereoselectivity to the Corey-Chaykovsky reaction for α,β-unsaturated ketones. The nucleophilic attack of the hydroperoxide anion can be directed by the steric and electronic environment of the substrate.
Q3: The formation of the piperidine ring is proceeding with low efficiency. What factors influence this cyclization and how can it be improved?
A3: The construction of the piperidine ring is a crucial step in the synthesis. Low yields can stem from several issues:
-
Leaving Group: The choice of the leaving group on the side chain is critical. The Sarpong synthesis successfully utilized a dimesylate intermediate for the piperidine ring formation.[1] If you are using a different leaving group (e.g., a tosylate or a halide), its reactivity might not be optimal.
-
Base and Solvent System: The reaction conditions, including the base and solvent, must be carefully optimized. A thorough screening of non-nucleophilic bases and polar aprotic solvents is recommended.
-
Protecting Groups: The nature of the protecting groups on other functionalities in the molecule can influence the conformation of the substrate and either facilitate or hinder the desired cyclization. It may be necessary to reconsider the protecting group strategy if this step proves to be problematic.
Data Presentation: Comparison of Key Reaction Yields
The following table summarizes the reported yields for key transformations in the total synthesis of this compound and related alkaloids from different research groups. This allows for a quantitative comparison of the efficiency of different synthetic strategies.
| Reaction | Synthetic Route | Reported Yield | Reference |
| Oxidative Dearomatization / Diels-Alder Cycloaddition | Sarpong, 2016 | 61% (over 3 steps) | [1] |
| Intramolecular Diels-Alder Cycloaddition | Sarpong, 2016 | 80-87% | [1] |
| Wittig Methylenation | Sarpong, 2016 | 96% | |
| Weitz-Scheffer Epoxidation | Sarpong, 2016 | Not explicitly stated | |
| Piperidine Ring Formation | Sarpong, 2016 | Not explicitly stated | |
| Intramolecular Mannich Reaction | Fukuyama, 2014 | Not explicitly stated | [2] |
| Tethered Intramolecular Diels-Alder Reaction | Fukuyama, 2014 | Not explicitly stated | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from the supporting information of published total syntheses.
1. Intramolecular Diels-Alder Cycloaddition (Sarpong et al.) [1]
-
Reactant: Dienone precursor.
-
Solvent: p-Xylene.
-
Procedure:
-
A solution of the dienone precursor in p-xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the hexacyclic product.
-
2. Corey-Chaykovsky Epoxidation (General Protocol)
-
Reactants: Ketone, trimethylsulfonium iodide (or trimethylsulfoxonium iodide), and a strong base (e.g., NaH, t-BuOK).
-
Solvent: Anhydrous DMSO or a THF/DMSO mixture.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide and anhydrous DMSO.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the strong base portion-wise and stir the resulting mixture until a homogenous solution of the ylide is formed.
-
Add a solution of the ketone in anhydrous DMSO or THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. Weitz-Scheffer Epoxidation (General Protocol)
-
Reactants: α,β-Unsaturated ketone, hydrogen peroxide (30% aq. solution) or tert-butyl hydroperoxide, and a base (e.g., NaOH, Triton B).
-
Solvent: A protic solvent such as methanol or a biphasic system.
-
Procedure:
-
Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the base, followed by the slow, dropwise addition of the peroxide solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C or allow it to slowly warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
-
Visualizations
Synthetic Strategy Workflow (Sarpong's Unified Approach)
Caption: A unified strategy for the synthesis of C18, C19, and C20 diterpenoid alkaloids from a common intermediate.
Troubleshooting Logic for Epoxidation Stereoselectivity
Caption: Decision-making workflow for addressing incorrect stereoselectivity in the epoxidation step.
References
Navigating Denudatine Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the diterpenoid alkaloid denudatine, achieving optimal solubility in aqueous buffers is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Troubleshooting Guide: Overcoming this compound Precipitation
Encountering precipitation when preparing this compound solutions is a common hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: this compound precipitates out of my aqueous buffer.
This is often due to the physicochemical properties of this compound, a C20-diterpenoid alkaloid with a complex, largely lipophilic structure and a tertiary amine group. Its aqueous solubility is typically low, especially in neutral or alkaline conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
This compound, as a free base, exhibits low intrinsic solubility in neutral aqueous buffers (e.g., PBS pH 7.4). The lipophilic diterpenoid backbone is the primary contributor to its poor water solubility.
Q2: How does pH affect the solubility of this compound?
This compound is a basic alkaloid due to its tertiary amine group. In acidic conditions (pH < 6), this amine group becomes protonated, forming a more polar and water-soluble salt. Therefore, decreasing the pH of your buffer is a primary strategy to enhance solubility.
Table 1: Effect of pH on this compound Solubility (Hypothetical Data)
| Buffer pH | Estimated Solubility (µg/mL) | Observations |
| 4.0 | > 1000 | Clear solution |
| 5.0 | 500 - 1000 | Clear solution |
| 6.0 | 50 - 100 | May appear hazy |
| 7.4 | < 10 | Suspension/Precipitation |
| 8.0 | < 1 | Heavy Precipitation |
Q3: I need to work at a physiological pH (e.g., 7.4). How can I dissolve this compound?
Working at physiological pH presents a challenge. Here are a few strategies:
-
Prepare a Concentrated Stock in Acidic Buffer: Dissolve this compound at a high concentration in a weakly acidic buffer (e.g., pH 4.0-5.0) and then dilute it to the final concentration in your pH 7.4 experimental buffer. The final pH should be verified.
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] Subsequently, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%, often <0.1%).
Table 2: Co-solvent Stock and Final Concentrations
| Co-solvent | Stock Concentration | Dilution Factor | Final Co-solvent % (v/v) |
| DMSO | 10 mM | 1:1000 | 0.1% |
| Ethanol | 10 mM | 1:1000 | 0.1% |
Caution: When diluting a DMSO stock into an aqueous buffer, rapid addition can cause the compound to precipitate. Add the stock solution dropwise while vortexing the buffer to ensure proper mixing.[2]
Q4: Is salt formation a viable strategy to improve this compound's aqueous solubility?
Yes, converting this compound to its hydrochloride (HCl) salt is an effective method to significantly increase its water solubility.[3] This can be achieved by dissolving the this compound free base in a suitable solvent and treating it with hydrochloric acid.[4] The resulting this compound HCl salt will be more readily soluble in aqueous buffers, including those at physiological pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
-
Objective: To prepare a 1 mg/mL this compound stock solution in an aqueous buffer.
-
Materials:
-
This compound (free base)
-
50 mM Sodium Acetate (B1210297) Buffer, pH 4.0
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of 50 mM sodium acetate buffer (pH 4.0) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solution is not clear, sonicate for 5-10 minutes in a water bath.
-
Visually inspect the solution for any remaining particulate matter. If necessary, filter through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~357.48 g/mol ).
-
Add the calculated amount of this compound to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway Context
Diterpenoid alkaloids, including this compound, are known to interact with ion channels, particularly voltage-gated sodium channels (VGSCs).[5] Modulation of these channels can have profound effects on neuronal excitability. The following diagram illustrates a simplified signaling pathway involving a voltage-gated sodium channel.
Caption: Modulation of VGSC signaling by this compound.
References
Navigating Denudatine Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the diterpenoid alkaloid denudatine, achieving optimal solubility in aqueous buffers is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Troubleshooting Guide: Overcoming this compound Precipitation
Encountering precipitation when preparing this compound solutions is a common hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: this compound precipitates out of my aqueous buffer.
This is often due to the physicochemical properties of this compound, a C20-diterpenoid alkaloid with a complex, largely lipophilic structure and a tertiary amine group. Its aqueous solubility is typically low, especially in neutral or alkaline conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
This compound, as a free base, exhibits low intrinsic solubility in neutral aqueous buffers (e.g., PBS pH 7.4). The lipophilic diterpenoid backbone is the primary contributor to its poor water solubility.
Q2: How does pH affect the solubility of this compound?
This compound is a basic alkaloid due to its tertiary amine group. In acidic conditions (pH < 6), this amine group becomes protonated, forming a more polar and water-soluble salt. Therefore, decreasing the pH of your buffer is a primary strategy to enhance solubility.
Table 1: Effect of pH on this compound Solubility (Hypothetical Data)
| Buffer pH | Estimated Solubility (µg/mL) | Observations |
| 4.0 | > 1000 | Clear solution |
| 5.0 | 500 - 1000 | Clear solution |
| 6.0 | 50 - 100 | May appear hazy |
| 7.4 | < 10 | Suspension/Precipitation |
| 8.0 | < 1 | Heavy Precipitation |
Q3: I need to work at a physiological pH (e.g., 7.4). How can I dissolve this compound?
Working at physiological pH presents a challenge. Here are a few strategies:
-
Prepare a Concentrated Stock in Acidic Buffer: Dissolve this compound at a high concentration in a weakly acidic buffer (e.g., pH 4.0-5.0) and then dilute it to the final concentration in your pH 7.4 experimental buffer. The final pH should be verified.
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] Subsequently, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%, often <0.1%).
Table 2: Co-solvent Stock and Final Concentrations
| Co-solvent | Stock Concentration | Dilution Factor | Final Co-solvent % (v/v) |
| DMSO | 10 mM | 1:1000 | 0.1% |
| Ethanol | 10 mM | 1:1000 | 0.1% |
Caution: When diluting a DMSO stock into an aqueous buffer, rapid addition can cause the compound to precipitate. Add the stock solution dropwise while vortexing the buffer to ensure proper mixing.[2]
Q4: Is salt formation a viable strategy to improve this compound's aqueous solubility?
Yes, converting this compound to its hydrochloride (HCl) salt is an effective method to significantly increase its water solubility.[3] This can be achieved by dissolving the this compound free base in a suitable solvent and treating it with hydrochloric acid.[4] The resulting this compound HCl salt will be more readily soluble in aqueous buffers, including those at physiological pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
-
Objective: To prepare a 1 mg/mL this compound stock solution in an aqueous buffer.
-
Materials:
-
This compound (free base)
-
50 mM Sodium Acetate (B1210297) Buffer, pH 4.0
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of 50 mM sodium acetate buffer (pH 4.0) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solution is not clear, sonicate for 5-10 minutes in a water bath.
-
Visually inspect the solution for any remaining particulate matter. If necessary, filter through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~357.48 g/mol ).
-
Add the calculated amount of this compound to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway Context
Diterpenoid alkaloids, including this compound, are known to interact with ion channels, particularly voltage-gated sodium channels (VGSCs).[5] Modulation of these channels can have profound effects on neuronal excitability. The following diagram illustrates a simplified signaling pathway involving a voltage-gated sodium channel.
Caption: Modulation of VGSC signaling by this compound.
References
Navigating Denudatine Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the diterpenoid alkaloid denudatine, achieving optimal solubility in aqueous buffers is a critical first step for reliable experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Troubleshooting Guide: Overcoming this compound Precipitation
Encountering precipitation when preparing this compound solutions is a common hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: this compound precipitates out of my aqueous buffer.
This is often due to the physicochemical properties of this compound, a C20-diterpenoid alkaloid with a complex, largely lipophilic structure and a tertiary amine group. Its aqueous solubility is typically low, especially in neutral or alkaline conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
This compound, as a free base, exhibits low intrinsic solubility in neutral aqueous buffers (e.g., PBS pH 7.4). The lipophilic diterpenoid backbone is the primary contributor to its poor water solubility.
Q2: How does pH affect the solubility of this compound?
This compound is a basic alkaloid due to its tertiary amine group. In acidic conditions (pH < 6), this amine group becomes protonated, forming a more polar and water-soluble salt. Therefore, decreasing the pH of your buffer is a primary strategy to enhance solubility.
Table 1: Effect of pH on this compound Solubility (Hypothetical Data)
| Buffer pH | Estimated Solubility (µg/mL) | Observations |
| 4.0 | > 1000 | Clear solution |
| 5.0 | 500 - 1000 | Clear solution |
| 6.0 | 50 - 100 | May appear hazy |
| 7.4 | < 10 | Suspension/Precipitation |
| 8.0 | < 1 | Heavy Precipitation |
Q3: I need to work at a physiological pH (e.g., 7.4). How can I dissolve this compound?
Working at physiological pH presents a challenge. Here are a few strategies:
-
Prepare a Concentrated Stock in Acidic Buffer: Dissolve this compound at a high concentration in a weakly acidic buffer (e.g., pH 4.0-5.0) and then dilute it to the final concentration in your pH 7.4 experimental buffer. The final pH should be verified.
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] Subsequently, dilute this stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%, often <0.1%).
Table 2: Co-solvent Stock and Final Concentrations
| Co-solvent | Stock Concentration | Dilution Factor | Final Co-solvent % (v/v) |
| DMSO | 10 mM | 1:1000 | 0.1% |
| Ethanol | 10 mM | 1:1000 | 0.1% |
Caution: When diluting a DMSO stock into an aqueous buffer, rapid addition can cause the compound to precipitate. Add the stock solution dropwise while vortexing the buffer to ensure proper mixing.[2]
Q4: Is salt formation a viable strategy to improve this compound's aqueous solubility?
Yes, converting this compound to its hydrochloride (HCl) salt is an effective method to significantly increase its water solubility.[3] This can be achieved by dissolving the this compound free base in a suitable solvent and treating it with hydrochloric acid.[4] The resulting this compound HCl salt will be more readily soluble in aqueous buffers, including those at physiological pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
-
Objective: To prepare a 1 mg/mL this compound stock solution in an aqueous buffer.
-
Materials:
-
This compound (free base)
-
50 mM Sodium Acetate Buffer, pH 4.0
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of 50 mM sodium acetate buffer (pH 4.0) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solution is not clear, sonicate for 5-10 minutes in a water bath.
-
Visually inspect the solution for any remaining particulate matter. If necessary, filter through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
-
Objective: To prepare a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~357.48 g/mol ).
-
Add the calculated amount of this compound to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway Context
Diterpenoid alkaloids, including this compound, are known to interact with ion channels, particularly voltage-gated sodium channels (VGSCs).[5] Modulation of these channels can have profound effects on neuronal excitability. The following diagram illustrates a simplified signaling pathway involving a voltage-gated sodium channel.
Caption: Modulation of VGSC signaling by this compound.
References
Technical Support Center: Minimizing Denudatine Toxicity in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine in in vivo experiments. The focus is on minimizing toxicity and ensuring the safe and effective use of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxicities?
A1: this compound is a C20-diterpenoid alkaloid, a class of natural compounds known for their complex structures and potent biological activities.[1] Like many diterpenoid alkaloids, the primary toxicities associated with this compound are cardiotoxicity and neurotoxicity.[1] These toxic effects are largely attributed to the modulation of voltage-gated sodium channels in excitable tissues such as the heart and neurons.[1]
Q2: What are the typical clinical signs of this compound toxicity in rodent models?
A2: While specific data for this compound is limited, clinical signs of toxicity for diterpenoid alkaloids in rodents generally include neurotoxic and cardiotoxic effects. Researchers should monitor for signs such as convulsions, tremors, respiratory distress, lethargy, ruffled fur, and changes in body weight and temperature.[2] Cardiac effects may manifest as arrhythmias, which would require specialized equipment like electrocardiography (ECG) to monitor.
Q3: Is there a known antidote for this compound poisoning?
A3: There is no specific, universally recognized antidote for this compound poisoning. Management of acute toxicity is primarily supportive and symptomatic. In cases of severe cardiotoxicity, antiarrhythmic drugs may be considered, but their use should be approached with caution due to the complex nature of alkaloid-induced arrhythmias.
Q4: How can the toxicity of this compound be reduced before in vivo administration?
A4: A primary method for reducing the toxicity of diterpenoid alkaloids is through chemical modification, specifically the hydrolysis of their ester groups.[1] The toxicity of these compounds is often linked to the presence of acetyl and benzoyl esters. Alkaline hydrolysis can convert these to less toxic mono-ester or alcohol amine derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High mortality or severe adverse events at low doses. | Narrow therapeutic window of this compound. Improper dose selection. High sensitivity of the animal model. | Immediately halt the experiment. Conduct a thorough dose-range finding study starting with a much lower dose. Re-evaluate the appropriate animal model. |
| Poor solubility of this compound in vehicle. | Intrinsic physicochemical properties of the alkaloid. | Utilize a co-solvent system (e.g., DMSO, ethanol) with subsequent dilution in saline or PBS, ensuring the final co-solvent concentration is non-toxic. Explore the use of formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes.[3] |
| Inconsistent results between animals in the same dose group. | Inhomogeneous formulation. Inaccurate dosing. Biological variability. | Ensure the dosing solution is well-mixed and stable. Refine the administration technique for consistency. Increase the number of animals per group to improve statistical power. |
| Observed toxicity does not correlate with the expected mechanism of action. | Off-target effects of this compound. Presence of impurities in the this compound sample. | Perform a comprehensive literature review for potential off-target interactions. Verify the purity of the this compound compound using analytical methods such as HPLC or mass spectrometry. |
Quantitative Toxicity Data
Table 1: Template for LD50 Values of a Representative Diterpenoid Alkaloid
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 0.5 - 2.0 | Fictional Data |
| Mouse | Intraperitoneal (IP) | 2.0 - 5.0 | Fictional Data |
| Mouse | Oral (PO) | 5.0 - 15.0 | Fictional Data |
| Rat | Intravenous (IV) | 0.8 - 3.0 | Fictional Data |
| Rat | Intraperitoneal (IP) | 3.0 - 7.0 | Fictional Data |
| Rat | Oral (PO) | 8.0 - 20.0 | Fictional Data |
Table 2: Template for NOAEL from a 28-Day Repeated Dose Study of a Representative Diterpenoid Alkaloid
| Animal Model | Route of Administration | NOAEL (mg/kg/day) | Key Observations at LOAEL | Reference |
| Rat | Oral (PO) | 1.0 | Decreased body weight gain, elevated liver enzymes | Fictional Data |
| Dog | Oral (PO) | 0.5 | ECG abnormalities, slight tremors | Fictional Data |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
This protocol outlines a general procedure for determining the MTD of this compound.
-
Animal Model: Select a rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats), typically 6-8 weeks old. Use both males and females.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the study.
-
Grouping: Assign animals to cohorts of 3-5 per sex.
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg), informed by any available data on similar compounds.
-
Administer a single dose via the intended experimental route (e.g., intraperitoneal or oral gavage).
-
Observe animals for clinical signs of toxicity for at least 24-48 hours. Key parameters include mortality, body weight changes, and behavioral abnormalities.
-
If no toxicity is observed, escalate the dose in a new cohort (e.g., 3-fold or 5-fold increase).
-
Continue dose escalation until signs of toxicity are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects. It is often associated with a defined level of body weight loss (e.g., 10-15%).
-
Data Analysis: Record all observations and determine the dose-response relationship.
Protocol 2: General Alkaline Hydrolysis for Detoxification of Diterpenoid Alkaloids
This protocol provides a general method for reducing the toxicity of diterpenoid alkaloids like this compound through the hydrolysis of ester groups.[1]
-
Dissolution: Dissolve the this compound sample in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Alkaline Solution Preparation: Prepare an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M to 1 M).
-
Reaction: Add the alkaline solution to the this compound solution. The reaction can be performed at room temperature or with gentle heating (e.g., 40-60 °C) to expedite the process.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the parent compound and the appearance of the hydrolyzed products.
-
Neutralization and Extraction: Once the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid). Extract the hydrolyzed product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification and Characterization: Purify the product using column chromatography and confirm its structure using techniques like mass spectrometry and NMR.
-
In Vivo Testing: The detoxified compound should be re-evaluated for its toxicity profile using the dose-range finding protocol described above.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound's toxicity stems from its interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By binding to these channels, this compound can cause them to remain open for a longer duration, leading to an increased influx of sodium ions. This disrupts the normal electrical activity of the cells.
Primary mechanism of this compound toxicity.
Hypothesized Downstream Signaling in Cardiotoxicity
The persistent depolarization caused by this compound in cardiomyocytes can lead to calcium overload, oxidative stress, and ultimately, cell death. The following diagram illustrates a plausible signaling cascade.
Hypothesized cardiotoxicity signaling cascade.
Hypothesized Downstream Signaling in Neurotoxicity
In neurons, the sustained depolarization can lead to excitotoxicity, characterized by excessive neurotransmitter release, calcium overload, and subsequent neuronal damage.
Hypothesized neurotoxicity signaling cascade.
Experimental Workflow for In Vivo Toxicity Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicity study of this compound.
General workflow for an in vivo toxicity study.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Minimizing Denudatine Toxicity in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine in in vivo experiments. The focus is on minimizing toxicity and ensuring the safe and effective use of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxicities?
A1: this compound is a C20-diterpenoid alkaloid, a class of natural compounds known for their complex structures and potent biological activities.[1] Like many diterpenoid alkaloids, the primary toxicities associated with this compound are cardiotoxicity and neurotoxicity.[1] These toxic effects are largely attributed to the modulation of voltage-gated sodium channels in excitable tissues such as the heart and neurons.[1]
Q2: What are the typical clinical signs of this compound toxicity in rodent models?
A2: While specific data for this compound is limited, clinical signs of toxicity for diterpenoid alkaloids in rodents generally include neurotoxic and cardiotoxic effects. Researchers should monitor for signs such as convulsions, tremors, respiratory distress, lethargy, ruffled fur, and changes in body weight and temperature.[2] Cardiac effects may manifest as arrhythmias, which would require specialized equipment like electrocardiography (ECG) to monitor.
Q3: Is there a known antidote for this compound poisoning?
A3: There is no specific, universally recognized antidote for this compound poisoning. Management of acute toxicity is primarily supportive and symptomatic. In cases of severe cardiotoxicity, antiarrhythmic drugs may be considered, but their use should be approached with caution due to the complex nature of alkaloid-induced arrhythmias.
Q4: How can the toxicity of this compound be reduced before in vivo administration?
A4: A primary method for reducing the toxicity of diterpenoid alkaloids is through chemical modification, specifically the hydrolysis of their ester groups.[1] The toxicity of these compounds is often linked to the presence of acetyl and benzoyl esters. Alkaline hydrolysis can convert these to less toxic mono-ester or alcohol amine derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High mortality or severe adverse events at low doses. | Narrow therapeutic window of this compound. Improper dose selection. High sensitivity of the animal model. | Immediately halt the experiment. Conduct a thorough dose-range finding study starting with a much lower dose. Re-evaluate the appropriate animal model. |
| Poor solubility of this compound in vehicle. | Intrinsic physicochemical properties of the alkaloid. | Utilize a co-solvent system (e.g., DMSO, ethanol) with subsequent dilution in saline or PBS, ensuring the final co-solvent concentration is non-toxic. Explore the use of formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes.[3] |
| Inconsistent results between animals in the same dose group. | Inhomogeneous formulation. Inaccurate dosing. Biological variability. | Ensure the dosing solution is well-mixed and stable. Refine the administration technique for consistency. Increase the number of animals per group to improve statistical power. |
| Observed toxicity does not correlate with the expected mechanism of action. | Off-target effects of this compound. Presence of impurities in the this compound sample. | Perform a comprehensive literature review for potential off-target interactions. Verify the purity of the this compound compound using analytical methods such as HPLC or mass spectrometry. |
Quantitative Toxicity Data
Table 1: Template for LD50 Values of a Representative Diterpenoid Alkaloid
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 0.5 - 2.0 | Fictional Data |
| Mouse | Intraperitoneal (IP) | 2.0 - 5.0 | Fictional Data |
| Mouse | Oral (PO) | 5.0 - 15.0 | Fictional Data |
| Rat | Intravenous (IV) | 0.8 - 3.0 | Fictional Data |
| Rat | Intraperitoneal (IP) | 3.0 - 7.0 | Fictional Data |
| Rat | Oral (PO) | 8.0 - 20.0 | Fictional Data |
Table 2: Template for NOAEL from a 28-Day Repeated Dose Study of a Representative Diterpenoid Alkaloid
| Animal Model | Route of Administration | NOAEL (mg/kg/day) | Key Observations at LOAEL | Reference |
| Rat | Oral (PO) | 1.0 | Decreased body weight gain, elevated liver enzymes | Fictional Data |
| Dog | Oral (PO) | 0.5 | ECG abnormalities, slight tremors | Fictional Data |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
This protocol outlines a general procedure for determining the MTD of this compound.
-
Animal Model: Select a rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats), typically 6-8 weeks old. Use both males and females.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the study.
-
Grouping: Assign animals to cohorts of 3-5 per sex.
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg), informed by any available data on similar compounds.
-
Administer a single dose via the intended experimental route (e.g., intraperitoneal or oral gavage).
-
Observe animals for clinical signs of toxicity for at least 24-48 hours. Key parameters include mortality, body weight changes, and behavioral abnormalities.
-
If no toxicity is observed, escalate the dose in a new cohort (e.g., 3-fold or 5-fold increase).
-
Continue dose escalation until signs of toxicity are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects. It is often associated with a defined level of body weight loss (e.g., 10-15%).
-
Data Analysis: Record all observations and determine the dose-response relationship.
Protocol 2: General Alkaline Hydrolysis for Detoxification of Diterpenoid Alkaloids
This protocol provides a general method for reducing the toxicity of diterpenoid alkaloids like this compound through the hydrolysis of ester groups.[1]
-
Dissolution: Dissolve the this compound sample in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Alkaline Solution Preparation: Prepare an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M to 1 M).
-
Reaction: Add the alkaline solution to the this compound solution. The reaction can be performed at room temperature or with gentle heating (e.g., 40-60 °C) to expedite the process.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the parent compound and the appearance of the hydrolyzed products.
-
Neutralization and Extraction: Once the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid). Extract the hydrolyzed product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification and Characterization: Purify the product using column chromatography and confirm its structure using techniques like mass spectrometry and NMR.
-
In Vivo Testing: The detoxified compound should be re-evaluated for its toxicity profile using the dose-range finding protocol described above.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound's toxicity stems from its interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By binding to these channels, this compound can cause them to remain open for a longer duration, leading to an increased influx of sodium ions. This disrupts the normal electrical activity of the cells.
Primary mechanism of this compound toxicity.
Hypothesized Downstream Signaling in Cardiotoxicity
The persistent depolarization caused by this compound in cardiomyocytes can lead to calcium overload, oxidative stress, and ultimately, cell death. The following diagram illustrates a plausible signaling cascade.
Hypothesized cardiotoxicity signaling cascade.
Hypothesized Downstream Signaling in Neurotoxicity
In neurons, the sustained depolarization can lead to excitotoxicity, characterized by excessive neurotransmitter release, calcium overload, and subsequent neuronal damage.
Hypothesized neurotoxicity signaling cascade.
Experimental Workflow for In Vivo Toxicity Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicity study of this compound.
General workflow for an in vivo toxicity study.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Minimizing Denudatine Toxicity in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine in in vivo experiments. The focus is on minimizing toxicity and ensuring the safe and effective use of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxicities?
A1: this compound is a C20-diterpenoid alkaloid, a class of natural compounds known for their complex structures and potent biological activities.[1] Like many diterpenoid alkaloids, the primary toxicities associated with this compound are cardiotoxicity and neurotoxicity.[1] These toxic effects are largely attributed to the modulation of voltage-gated sodium channels in excitable tissues such as the heart and neurons.[1]
Q2: What are the typical clinical signs of this compound toxicity in rodent models?
A2: While specific data for this compound is limited, clinical signs of toxicity for diterpenoid alkaloids in rodents generally include neurotoxic and cardiotoxic effects. Researchers should monitor for signs such as convulsions, tremors, respiratory distress, lethargy, ruffled fur, and changes in body weight and temperature.[2] Cardiac effects may manifest as arrhythmias, which would require specialized equipment like electrocardiography (ECG) to monitor.
Q3: Is there a known antidote for this compound poisoning?
A3: There is no specific, universally recognized antidote for this compound poisoning. Management of acute toxicity is primarily supportive and symptomatic. In cases of severe cardiotoxicity, antiarrhythmic drugs may be considered, but their use should be approached with caution due to the complex nature of alkaloid-induced arrhythmias.
Q4: How can the toxicity of this compound be reduced before in vivo administration?
A4: A primary method for reducing the toxicity of diterpenoid alkaloids is through chemical modification, specifically the hydrolysis of their ester groups.[1] The toxicity of these compounds is often linked to the presence of acetyl and benzoyl esters. Alkaline hydrolysis can convert these to less toxic mono-ester or alcohol amine derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High mortality or severe adverse events at low doses. | Narrow therapeutic window of this compound. Improper dose selection. High sensitivity of the animal model. | Immediately halt the experiment. Conduct a thorough dose-range finding study starting with a much lower dose. Re-evaluate the appropriate animal model. |
| Poor solubility of this compound in vehicle. | Intrinsic physicochemical properties of the alkaloid. | Utilize a co-solvent system (e.g., DMSO, ethanol) with subsequent dilution in saline or PBS, ensuring the final co-solvent concentration is non-toxic. Explore the use of formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes.[3] |
| Inconsistent results between animals in the same dose group. | Inhomogeneous formulation. Inaccurate dosing. Biological variability. | Ensure the dosing solution is well-mixed and stable. Refine the administration technique for consistency. Increase the number of animals per group to improve statistical power. |
| Observed toxicity does not correlate with the expected mechanism of action. | Off-target effects of this compound. Presence of impurities in the this compound sample. | Perform a comprehensive literature review for potential off-target interactions. Verify the purity of the this compound compound using analytical methods such as HPLC or mass spectrometry. |
Quantitative Toxicity Data
Table 1: Template for LD50 Values of a Representative Diterpenoid Alkaloid
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 0.5 - 2.0 | Fictional Data |
| Mouse | Intraperitoneal (IP) | 2.0 - 5.0 | Fictional Data |
| Mouse | Oral (PO) | 5.0 - 15.0 | Fictional Data |
| Rat | Intravenous (IV) | 0.8 - 3.0 | Fictional Data |
| Rat | Intraperitoneal (IP) | 3.0 - 7.0 | Fictional Data |
| Rat | Oral (PO) | 8.0 - 20.0 | Fictional Data |
Table 2: Template for NOAEL from a 28-Day Repeated Dose Study of a Representative Diterpenoid Alkaloid
| Animal Model | Route of Administration | NOAEL (mg/kg/day) | Key Observations at LOAEL | Reference |
| Rat | Oral (PO) | 1.0 | Decreased body weight gain, elevated liver enzymes | Fictional Data |
| Dog | Oral (PO) | 0.5 | ECG abnormalities, slight tremors | Fictional Data |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
This protocol outlines a general procedure for determining the MTD of this compound.
-
Animal Model: Select a rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats), typically 6-8 weeks old. Use both males and females.
-
Acclimatization: Acclimatize animals to the facility for at least one week before the study.
-
Grouping: Assign animals to cohorts of 3-5 per sex.
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg), informed by any available data on similar compounds.
-
Administer a single dose via the intended experimental route (e.g., intraperitoneal or oral gavage).
-
Observe animals for clinical signs of toxicity for at least 24-48 hours. Key parameters include mortality, body weight changes, and behavioral abnormalities.
-
If no toxicity is observed, escalate the dose in a new cohort (e.g., 3-fold or 5-fold increase).
-
Continue dose escalation until signs of toxicity are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects. It is often associated with a defined level of body weight loss (e.g., 10-15%).
-
Data Analysis: Record all observations and determine the dose-response relationship.
Protocol 2: General Alkaline Hydrolysis for Detoxification of Diterpenoid Alkaloids
This protocol provides a general method for reducing the toxicity of diterpenoid alkaloids like this compound through the hydrolysis of ester groups.[1]
-
Dissolution: Dissolve the this compound sample in a suitable organic solvent (e.g., ethanol or methanol).
-
Alkaline Solution Preparation: Prepare an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M to 1 M).
-
Reaction: Add the alkaline solution to the this compound solution. The reaction can be performed at room temperature or with gentle heating (e.g., 40-60 °C) to expedite the process.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the parent compound and the appearance of the hydrolyzed products.
-
Neutralization and Extraction: Once the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid). Extract the hydrolyzed product using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Characterization: Purify the product using column chromatography and confirm its structure using techniques like mass spectrometry and NMR.
-
In Vivo Testing: The detoxified compound should be re-evaluated for its toxicity profile using the dose-range finding protocol described above.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound's toxicity stems from its interaction with voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By binding to these channels, this compound can cause them to remain open for a longer duration, leading to an increased influx of sodium ions. This disrupts the normal electrical activity of the cells.
Primary mechanism of this compound toxicity.
Hypothesized Downstream Signaling in Cardiotoxicity
The persistent depolarization caused by this compound in cardiomyocytes can lead to calcium overload, oxidative stress, and ultimately, cell death. The following diagram illustrates a plausible signaling cascade.
Hypothesized cardiotoxicity signaling cascade.
Hypothesized Downstream Signaling in Neurotoxicity
In neurons, the sustained depolarization can lead to excitotoxicity, characterized by excessive neurotransmitter release, calcium overload, and subsequent neuronal damage.
Hypothesized neurotoxicity signaling cascade.
Experimental Workflow for In Vivo Toxicity Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicity study of this compound.
General workflow for an in vivo toxicity study.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
troubleshooting inconsistent results in denudatine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with denudatine, a C20-diterpenoid alkaloid. The information is tailored to scientists in drug development and related fields to address common challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a diterpenoid alkaloid primarily isolated from plants of the Aconitum and Delphinium genera.[1][2] Like other compounds in this class, it is recognized for a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-arrhythmic properties.[1] Its mechanism of action is largely attributed to the modulation of ion channels, particularly voltage-gated sodium (Na+) and potassium (K+) channels.[3]
Q2: What are the main challenges in obtaining consistent results with this compound bioassays?
A2: Inconsistent results in this compound bioassays can stem from several factors common to natural product research. These include:
-
Purity of the compound: Impurities from the extraction and purification process can have their own biological activities, leading to confounding results.
-
Solubility and stability: this compound, being a complex organic molecule, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate concentrations and inconsistent effects. Its stability in solution over the course of an experiment should also be considered.
-
Assay interference: As a natural product, this compound has the potential to interfere with certain assay formats, such as those that use fluorescence readouts.[4]
-
Promiscuous activity: Some natural products can act on multiple targets, leading to what is known as pan-assay interference compounds (PAINS).[5][6]
Q3: How should I prepare this compound for cell-based assays?
A3: Due to its likely hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). A concentrated stock solution in 100% DMSO should be prepared and then diluted serially in culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, and for some sensitive primary cells, below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments to account for any effects of the solvent itself.
Q4: Are there any known safety concerns when handling this compound?
A4: this compound belongs to the diterpenoid alkaloid family, which includes highly toxic compounds like aconitine. Aconitine is known for its cardiotoxicity and neurotoxicity, which result from its action on voltage-gated sodium channels.[1] Given its structural similarity to other toxic diterpenoid alkaloids, this compound should be handled with care, using appropriate personal protective equipment (PPE), especially when working with the purified solid compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, try preparing the dilutions from the DMSO stock in pre-warmed medium and vortexing gently before adding to the cells. Consider performing a solubility test to determine the maximum soluble concentration in your culture medium. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. When adding this compound dilutions, place the pipette tip below the surface of the medium without touching the cell monolayer. |
Issue 2: No Dose-Dependent Effect Observed in Bioassays
| Possible Cause | Suggested Solution |
| Inappropriate Concentration Range | The selected concentration range may be too high (causing maximum effect at all concentrations) or too low (showing no effect). Perform a wider range-finding experiment, for example, from 10 nM to 100 µM, to identify the active concentration range. |
| Compound Instability | This compound may degrade in the aqueous environment of the cell culture medium over the incubation period. Consider reducing the incubation time or preparing fresh dilutions immediately before use. You can also assess the stability of this compound in your assay medium over time using analytical methods like HPLC. |
| Assay Interference | This compound might be interfering with the assay's detection method (e.g., quenching fluorescence). Run a control experiment with this compound and the assay reagents in a cell-free system to check for interference. |
| Cell Line Insensitivity | The chosen cell line may not express the target of this compound or may have resistance mechanisms. If possible, use a cell line known to express the ion channels that are putative targets of diterpenoid alkaloids. |
Issue 3: Inconsistent Results in Electrophysiology Experiments (Patch-Clamp)
| Possible Cause | Suggested Solution |
| Inaccurate Compound Concentration | Due to the constant perfusion in patch-clamp experiments, ensuring the final concentration of this compound at the cell surface is accurate can be challenging. Confirm the solubility of this compound in the extracellular solution and monitor the perfusion system for any signs of precipitation. |
| Slow Onset of Action | The effect of this compound on ion channels may not be immediate. Ensure a sufficient pre-incubation time with the compound before recording. |
| "Sticky" Compound | This compound may adhere to the tubing of the perfusion system, leading to a slow and incomplete washout. Use a perfusion system with minimal dead volume and consider using materials less prone to non-specific binding. |
| Tachyphylaxis or Receptor Desensitization | Repeated applications of this compound may lead to a diminished response. Ensure adequate washout periods between applications and consider using a fresh cell for each concentration in a dose-response experiment. |
Data Presentation
Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, the following tables are presented as templates with hypothetical but realistic values. These tables are intended to guide researchers in structuring their own experimental data.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines (72h Incubation)
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 25.8 |
| HeLa | Cervical Carcinoma | 42.1 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| SH-SY5Y | Neuroblastoma | 15.3 |
Table 2: Hypothetical Analgesic Activity of this compound in a Mouse Model
| Assay | ED50 (mg/kg, i.p.) |
| Acetic Acid-Induced Writhing Test | 5.2 |
| Formalin Test (Late Phase) | 8.9 |
| Hot Plate Test | > 50 |
Table 3: Hypothetical Inhibitory Activity of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | Assay Method | IC50 (µM) |
| Nav1.5 | HEK293 | Automated Patch-Clamp | 12.7 |
| Nav1.7 | HEK293 | Automated Patch-Clamp | 8.4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in complete culture medium to obtain 2x working concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
-
Reaction Mixture Preparation: In a tube, prepare a 5 mL reaction mixture containing:
-
0.2 mL of fresh hen's egg albumin
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4)
-
2 mL of various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) prepared in PBS.
-
-
Control Preparation: Prepare a control tube with 2 mL of PBS instead of the this compound solution. Use diclofenac (B195802) sodium as a positive control.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] * 100
-
IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: A general experimental workflow for a cell-based this compound bioassay.
Caption: A hypothesized signaling pathway for this compound's action via ion channel modulation.
References
- 1. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in denudatine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with denudatine, a C20-diterpenoid alkaloid. The information is tailored to scientists in drug development and related fields to address common challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a diterpenoid alkaloid primarily isolated from plants of the Aconitum and Delphinium genera.[1][2] Like other compounds in this class, it is recognized for a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-arrhythmic properties.[1] Its mechanism of action is largely attributed to the modulation of ion channels, particularly voltage-gated sodium (Na+) and potassium (K+) channels.[3]
Q2: What are the main challenges in obtaining consistent results with this compound bioassays?
A2: Inconsistent results in this compound bioassays can stem from several factors common to natural product research. These include:
-
Purity of the compound: Impurities from the extraction and purification process can have their own biological activities, leading to confounding results.
-
Solubility and stability: this compound, being a complex organic molecule, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate concentrations and inconsistent effects. Its stability in solution over the course of an experiment should also be considered.
-
Assay interference: As a natural product, this compound has the potential to interfere with certain assay formats, such as those that use fluorescence readouts.[4]
-
Promiscuous activity: Some natural products can act on multiple targets, leading to what is known as pan-assay interference compounds (PAINS).[5][6]
Q3: How should I prepare this compound for cell-based assays?
A3: Due to its likely hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). A concentrated stock solution in 100% DMSO should be prepared and then diluted serially in culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, and for some sensitive primary cells, below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments to account for any effects of the solvent itself.
Q4: Are there any known safety concerns when handling this compound?
A4: this compound belongs to the diterpenoid alkaloid family, which includes highly toxic compounds like aconitine. Aconitine is known for its cardiotoxicity and neurotoxicity, which result from its action on voltage-gated sodium channels.[1] Given its structural similarity to other toxic diterpenoid alkaloids, this compound should be handled with care, using appropriate personal protective equipment (PPE), especially when working with the purified solid compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, try preparing the dilutions from the DMSO stock in pre-warmed medium and vortexing gently before adding to the cells. Consider performing a solubility test to determine the maximum soluble concentration in your culture medium. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. When adding this compound dilutions, place the pipette tip below the surface of the medium without touching the cell monolayer. |
Issue 2: No Dose-Dependent Effect Observed in Bioassays
| Possible Cause | Suggested Solution |
| Inappropriate Concentration Range | The selected concentration range may be too high (causing maximum effect at all concentrations) or too low (showing no effect). Perform a wider range-finding experiment, for example, from 10 nM to 100 µM, to identify the active concentration range. |
| Compound Instability | This compound may degrade in the aqueous environment of the cell culture medium over the incubation period. Consider reducing the incubation time or preparing fresh dilutions immediately before use. You can also assess the stability of this compound in your assay medium over time using analytical methods like HPLC. |
| Assay Interference | This compound might be interfering with the assay's detection method (e.g., quenching fluorescence). Run a control experiment with this compound and the assay reagents in a cell-free system to check for interference. |
| Cell Line Insensitivity | The chosen cell line may not express the target of this compound or may have resistance mechanisms. If possible, use a cell line known to express the ion channels that are putative targets of diterpenoid alkaloids. |
Issue 3: Inconsistent Results in Electrophysiology Experiments (Patch-Clamp)
| Possible Cause | Suggested Solution |
| Inaccurate Compound Concentration | Due to the constant perfusion in patch-clamp experiments, ensuring the final concentration of this compound at the cell surface is accurate can be challenging. Confirm the solubility of this compound in the extracellular solution and monitor the perfusion system for any signs of precipitation. |
| Slow Onset of Action | The effect of this compound on ion channels may not be immediate. Ensure a sufficient pre-incubation time with the compound before recording. |
| "Sticky" Compound | This compound may adhere to the tubing of the perfusion system, leading to a slow and incomplete washout. Use a perfusion system with minimal dead volume and consider using materials less prone to non-specific binding. |
| Tachyphylaxis or Receptor Desensitization | Repeated applications of this compound may lead to a diminished response. Ensure adequate washout periods between applications and consider using a fresh cell for each concentration in a dose-response experiment. |
Data Presentation
Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, the following tables are presented as templates with hypothetical but realistic values. These tables are intended to guide researchers in structuring their own experimental data.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines (72h Incubation)
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 25.8 |
| HeLa | Cervical Carcinoma | 42.1 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| SH-SY5Y | Neuroblastoma | 15.3 |
Table 2: Hypothetical Analgesic Activity of this compound in a Mouse Model
| Assay | ED50 (mg/kg, i.p.) |
| Acetic Acid-Induced Writhing Test | 5.2 |
| Formalin Test (Late Phase) | 8.9 |
| Hot Plate Test | > 50 |
Table 3: Hypothetical Inhibitory Activity of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | Assay Method | IC50 (µM) |
| Nav1.5 | HEK293 | Automated Patch-Clamp | 12.7 |
| Nav1.7 | HEK293 | Automated Patch-Clamp | 8.4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in complete culture medium to obtain 2x working concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
-
Reaction Mixture Preparation: In a tube, prepare a 5 mL reaction mixture containing:
-
0.2 mL of fresh hen's egg albumin
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4)
-
2 mL of various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) prepared in PBS.
-
-
Control Preparation: Prepare a control tube with 2 mL of PBS instead of the this compound solution. Use diclofenac (B195802) sodium as a positive control.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] * 100
-
IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: A general experimental workflow for a cell-based this compound bioassay.
Caption: A hypothesized signaling pathway for this compound's action via ion channel modulation.
References
- 1. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in denudatine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with denudatine, a C20-diterpenoid alkaloid. The information is tailored to scientists in drug development and related fields to address common challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a diterpenoid alkaloid primarily isolated from plants of the Aconitum and Delphinium genera.[1][2] Like other compounds in this class, it is recognized for a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-arrhythmic properties.[1] Its mechanism of action is largely attributed to the modulation of ion channels, particularly voltage-gated sodium (Na+) and potassium (K+) channels.[3]
Q2: What are the main challenges in obtaining consistent results with this compound bioassays?
A2: Inconsistent results in this compound bioassays can stem from several factors common to natural product research. These include:
-
Purity of the compound: Impurities from the extraction and purification process can have their own biological activities, leading to confounding results.
-
Solubility and stability: this compound, being a complex organic molecule, may have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate concentrations and inconsistent effects. Its stability in solution over the course of an experiment should also be considered.
-
Assay interference: As a natural product, this compound has the potential to interfere with certain assay formats, such as those that use fluorescence readouts.[4]
-
Promiscuous activity: Some natural products can act on multiple targets, leading to what is known as pan-assay interference compounds (PAINS).[5][6]
Q3: How should I prepare this compound for cell-based assays?
A3: Due to its likely hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO). A concentrated stock solution in 100% DMSO should be prepared and then diluted serially in culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, and for some sensitive primary cells, below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments to account for any effects of the solvent itself.
Q4: Are there any known safety concerns when handling this compound?
A4: this compound belongs to the diterpenoid alkaloid family, which includes highly toxic compounds like aconitine. Aconitine is known for its cardiotoxicity and neurotoxicity, which result from its action on voltage-gated sodium channels.[1] Given its structural similarity to other toxic diterpenoid alkaloids, this compound should be handled with care, using appropriate personal protective equipment (PPE), especially when working with the purified solid compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Poor Solubility/Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, try preparing the dilutions from the DMSO stock in pre-warmed medium and vortexing gently before adding to the cells. Consider performing a solubility test to determine the maximum soluble concentration in your culture medium. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. When adding this compound dilutions, place the pipette tip below the surface of the medium without touching the cell monolayer. |
Issue 2: No Dose-Dependent Effect Observed in Bioassays
| Possible Cause | Suggested Solution |
| Inappropriate Concentration Range | The selected concentration range may be too high (causing maximum effect at all concentrations) or too low (showing no effect). Perform a wider range-finding experiment, for example, from 10 nM to 100 µM, to identify the active concentration range. |
| Compound Instability | This compound may degrade in the aqueous environment of the cell culture medium over the incubation period. Consider reducing the incubation time or preparing fresh dilutions immediately before use. You can also assess the stability of this compound in your assay medium over time using analytical methods like HPLC. |
| Assay Interference | This compound might be interfering with the assay's detection method (e.g., quenching fluorescence). Run a control experiment with this compound and the assay reagents in a cell-free system to check for interference. |
| Cell Line Insensitivity | The chosen cell line may not express the target of this compound or may have resistance mechanisms. If possible, use a cell line known to express the ion channels that are putative targets of diterpenoid alkaloids. |
Issue 3: Inconsistent Results in Electrophysiology Experiments (Patch-Clamp)
| Possible Cause | Suggested Solution |
| Inaccurate Compound Concentration | Due to the constant perfusion in patch-clamp experiments, ensuring the final concentration of this compound at the cell surface is accurate can be challenging. Confirm the solubility of this compound in the extracellular solution and monitor the perfusion system for any signs of precipitation. |
| Slow Onset of Action | The effect of this compound on ion channels may not be immediate. Ensure a sufficient pre-incubation time with the compound before recording. |
| "Sticky" Compound | This compound may adhere to the tubing of the perfusion system, leading to a slow and incomplete washout. Use a perfusion system with minimal dead volume and consider using materials less prone to non-specific binding. |
| Tachyphylaxis or Receptor Desensitization | Repeated applications of this compound may lead to a diminished response. Ensure adequate washout periods between applications and consider using a fresh cell for each concentration in a dose-response experiment. |
Data Presentation
Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, the following tables are presented as templates with hypothetical but realistic values. These tables are intended to guide researchers in structuring their own experimental data.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines (72h Incubation)
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 25.8 |
| HeLa | Cervical Carcinoma | 42.1 |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| SH-SY5Y | Neuroblastoma | 15.3 |
Table 2: Hypothetical Analgesic Activity of this compound in a Mouse Model
| Assay | ED50 (mg/kg, i.p.) |
| Acetic Acid-Induced Writhing Test | 5.2 |
| Formalin Test (Late Phase) | 8.9 |
| Hot Plate Test | > 50 |
Table 3: Hypothetical Inhibitory Activity of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | Assay Method | IC50 (µM) |
| Nav1.5 | HEK293 | Automated Patch-Clamp | 12.7 |
| Nav1.7 | HEK293 | Automated Patch-Clamp | 8.4 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in complete culture medium to obtain 2x working concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
-
Reaction Mixture Preparation: In a tube, prepare a 5 mL reaction mixture containing:
-
0.2 mL of fresh hen's egg albumin
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4)
-
2 mL of various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) prepared in PBS.
-
-
Control Preparation: Prepare a control tube with 2 mL of PBS instead of the this compound solution. Use diclofenac sodium as a positive control.
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] * 100
-
IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: A general experimental workflow for a cell-based this compound bioassay.
Caption: A hypothesized signaling pathway for this compound's action via ion channel modulation.
References
- 1. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Denudatine Dosage for Anti-Inflammatory Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of denudatine dosage for assessing its anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-inflammatory mechanism?
A1: this compound is a diterpenoid alkaloid, a class of natural compounds known for a range of pharmacological activities, including anti-inflammatory effects.[1][2] The anti-inflammatory mechanism of many alkaloids involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. While specific research on this compound is ongoing, the primary targets for similar compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6] this compound is hypothesized to inhibit the activation of these pathways, thereby reducing the production of these inflammatory mediators.
Q2: I am starting my experiments. What is a recommended starting concentration range for this compound in in vitro studies?
A2: For initial in vitro experiments, it is advisable to test a broad concentration range of this compound to determine its efficacy and potential cytotoxicity. A common starting point for natural compounds is to test concentrations ranging from 1 µM to 100 µM. However, it is crucial to first perform a cytotoxicity assay to establish a non-toxic working concentration range for your specific cell line.
Q3: How do I determine the optimal, non-toxic dosage range for this compound in my cell line?
A3: A cytotoxicity assay, such as the MTT or CellTox™ Green assay, is essential to determine the concentration range of this compound that does not harm the cells, ensuring that the observed anti-inflammatory effects are not due to cell death.[7][8] The assay involves treating your cells with a serial dilution of this compound for a period that mirrors your planned anti-inflammatory experiment (e.g., 24 hours). The highest concentration that does not significantly reduce cell viability (typically >90% viability) is considered the maximum safe dose for your subsequent experiments.
Q4: What are the standard positive and negative controls for an in vitro anti-inflammatory assay?
A4: In a typical LPS-induced inflammation model in macrophages (e.g., RAW 264.7 cells), the following controls are standard:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) alone. This group represents the basal level of inflammatory markers.
-
Positive Control (Inflammation): Cells treated with LPS (e.g., 1 µg/mL) and the vehicle. This group shows the maximum inflammatory response.
-
Positive Control (Inhibition): Cells treated with LPS and a known anti-inflammatory drug (e.g., dexamethasone (B1670325) or indomethacin). This group serves as a benchmark for the anti-inflammatory effect.
-
Test Groups: Cells pre-treated with various concentrations of this compound for a set time (e.g., 1 hour) before being stimulated with LPS.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: this compound precipitates in my cell culture medium.
-
Cause: this compound, like many natural compounds, may have poor aqueous solubility.[9] Direct dissolution in aqueous media can lead to precipitation, especially at higher concentrations.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
-
Use a Co-solvent System: If precipitation persists, a mixture of solvents might maintain solubility more effectively.[10]
-
Vortex During Dilution: Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while vortexing to facilitate rapid and uniform mixing.[10]
-
Issue 2: Inconsistent anti-inflammatory effects between experiments.
-
Cause: Variability can be introduced at several stages, including cell passage number, reagent preparation, and incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range, as their responsiveness to stimuli can change over time.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and LPS for each experiment from a frozen stock solution to ensure consistent potency.
-
Ensure Homogeneity: Ensure the this compound stock solution is fully dissolved and homogenous before each use.[10]
-
Precise Incubation Times: Strictly adhere to the pre-incubation time for this compound and the stimulation time for LPS.
-
Issue 3: High background inflammation in the negative control group.
-
Cause: This could be due to contamination of the cell culture or reagents with endotoxins, or stressed cells from over-confluency.
-
Troubleshooting Steps:
-
Use Endotoxin-Free Reagents: Ensure all reagents, including water, serum, and media, are certified as endotoxin-free.
-
Maintain Aseptic Technique: Practice strict aseptic techniques to prevent microbial contamination.
-
Optimal Cell Seeding Density: Seed cells at a density that prevents them from becoming over-confluent during the experiment.
-
Data Presentation
The following tables present hypothetical, yet representative, dose-response data for this compound in an in vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 92.3 ± 5.1 |
| 50 | 88.6 ± 4.8 |
| 100 | 75.2 ± 6.3 |
Based on this hypothetical data, a maximum non-toxic concentration of 25 µM would be selected for subsequent anti-inflammatory assays.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (1 µM) | 2250 ± 180 | 1650 ± 140 |
| LPS + this compound (5 µM) | 1750 ± 150 | 1200 ± 110 |
| LPS + this compound (10 µM) | 1100 ± 90 | 750 ± 60 |
| LPS + this compound (25 µM) | 600 ± 50 | 400 ± 35 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) and a vehicle control (e.g., 0.5% DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: In Vitro Anti-Inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[13]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.[13]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound's proposed inhibition of the NF-κB pathway.
Caption: this compound's proposed inhibition of the MAPK pathway.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. CellTox™ Green Cytotoxicity Assay Protocol [promega.jp]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Denudatine Dosage for Anti-Inflammatory Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of denudatine dosage for assessing its anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-inflammatory mechanism?
A1: this compound is a diterpenoid alkaloid, a class of natural compounds known for a range of pharmacological activities, including anti-inflammatory effects.[1][2] The anti-inflammatory mechanism of many alkaloids involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. While specific research on this compound is ongoing, the primary targets for similar compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6] this compound is hypothesized to inhibit the activation of these pathways, thereby reducing the production of these inflammatory mediators.
Q2: I am starting my experiments. What is a recommended starting concentration range for this compound in in vitro studies?
A2: For initial in vitro experiments, it is advisable to test a broad concentration range of this compound to determine its efficacy and potential cytotoxicity. A common starting point for natural compounds is to test concentrations ranging from 1 µM to 100 µM. However, it is crucial to first perform a cytotoxicity assay to establish a non-toxic working concentration range for your specific cell line.
Q3: How do I determine the optimal, non-toxic dosage range for this compound in my cell line?
A3: A cytotoxicity assay, such as the MTT or CellTox™ Green assay, is essential to determine the concentration range of this compound that does not harm the cells, ensuring that the observed anti-inflammatory effects are not due to cell death.[7][8] The assay involves treating your cells with a serial dilution of this compound for a period that mirrors your planned anti-inflammatory experiment (e.g., 24 hours). The highest concentration that does not significantly reduce cell viability (typically >90% viability) is considered the maximum safe dose for your subsequent experiments.
Q4: What are the standard positive and negative controls for an in vitro anti-inflammatory assay?
A4: In a typical LPS-induced inflammation model in macrophages (e.g., RAW 264.7 cells), the following controls are standard:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) alone. This group represents the basal level of inflammatory markers.
-
Positive Control (Inflammation): Cells treated with LPS (e.g., 1 µg/mL) and the vehicle. This group shows the maximum inflammatory response.
-
Positive Control (Inhibition): Cells treated with LPS and a known anti-inflammatory drug (e.g., dexamethasone (B1670325) or indomethacin). This group serves as a benchmark for the anti-inflammatory effect.
-
Test Groups: Cells pre-treated with various concentrations of this compound for a set time (e.g., 1 hour) before being stimulated with LPS.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: this compound precipitates in my cell culture medium.
-
Cause: this compound, like many natural compounds, may have poor aqueous solubility.[9] Direct dissolution in aqueous media can lead to precipitation, especially at higher concentrations.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
-
Use a Co-solvent System: If precipitation persists, a mixture of solvents might maintain solubility more effectively.[10]
-
Vortex During Dilution: Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while vortexing to facilitate rapid and uniform mixing.[10]
-
Issue 2: Inconsistent anti-inflammatory effects between experiments.
-
Cause: Variability can be introduced at several stages, including cell passage number, reagent preparation, and incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range, as their responsiveness to stimuli can change over time.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and LPS for each experiment from a frozen stock solution to ensure consistent potency.
-
Ensure Homogeneity: Ensure the this compound stock solution is fully dissolved and homogenous before each use.[10]
-
Precise Incubation Times: Strictly adhere to the pre-incubation time for this compound and the stimulation time for LPS.
-
Issue 3: High background inflammation in the negative control group.
-
Cause: This could be due to contamination of the cell culture or reagents with endotoxins, or stressed cells from over-confluency.
-
Troubleshooting Steps:
-
Use Endotoxin-Free Reagents: Ensure all reagents, including water, serum, and media, are certified as endotoxin-free.
-
Maintain Aseptic Technique: Practice strict aseptic techniques to prevent microbial contamination.
-
Optimal Cell Seeding Density: Seed cells at a density that prevents them from becoming over-confluent during the experiment.
-
Data Presentation
The following tables present hypothetical, yet representative, dose-response data for this compound in an in vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 92.3 ± 5.1 |
| 50 | 88.6 ± 4.8 |
| 100 | 75.2 ± 6.3 |
Based on this hypothetical data, a maximum non-toxic concentration of 25 µM would be selected for subsequent anti-inflammatory assays.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (1 µM) | 2250 ± 180 | 1650 ± 140 |
| LPS + this compound (5 µM) | 1750 ± 150 | 1200 ± 110 |
| LPS + this compound (10 µM) | 1100 ± 90 | 750 ± 60 |
| LPS + this compound (25 µM) | 600 ± 50 | 400 ± 35 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) and a vehicle control (e.g., 0.5% DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: In Vitro Anti-Inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[13]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.[13]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound's proposed inhibition of the NF-κB pathway.
Caption: this compound's proposed inhibition of the MAPK pathway.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. CellTox™ Green Cytotoxicity Assay Protocol [promega.jp]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Denudatine Dosage for Anti-Inflammatory Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of denudatine dosage for assessing its anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-inflammatory mechanism?
A1: this compound is a diterpenoid alkaloid, a class of natural compounds known for a range of pharmacological activities, including anti-inflammatory effects.[1][2] The anti-inflammatory mechanism of many alkaloids involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. While specific research on this compound is ongoing, the primary targets for similar compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6] this compound is hypothesized to inhibit the activation of these pathways, thereby reducing the production of these inflammatory mediators.
Q2: I am starting my experiments. What is a recommended starting concentration range for this compound in in vitro studies?
A2: For initial in vitro experiments, it is advisable to test a broad concentration range of this compound to determine its efficacy and potential cytotoxicity. A common starting point for natural compounds is to test concentrations ranging from 1 µM to 100 µM. However, it is crucial to first perform a cytotoxicity assay to establish a non-toxic working concentration range for your specific cell line.
Q3: How do I determine the optimal, non-toxic dosage range for this compound in my cell line?
A3: A cytotoxicity assay, such as the MTT or CellTox™ Green assay, is essential to determine the concentration range of this compound that does not harm the cells, ensuring that the observed anti-inflammatory effects are not due to cell death.[7][8] The assay involves treating your cells with a serial dilution of this compound for a period that mirrors your planned anti-inflammatory experiment (e.g., 24 hours). The highest concentration that does not significantly reduce cell viability (typically >90% viability) is considered the maximum safe dose for your subsequent experiments.
Q4: What are the standard positive and negative controls for an in vitro anti-inflammatory assay?
A4: In a typical LPS-induced inflammation model in macrophages (e.g., RAW 264.7 cells), the following controls are standard:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) alone. This group represents the basal level of inflammatory markers.
-
Positive Control (Inflammation): Cells treated with LPS (e.g., 1 µg/mL) and the vehicle. This group shows the maximum inflammatory response.
-
Positive Control (Inhibition): Cells treated with LPS and a known anti-inflammatory drug (e.g., dexamethasone or indomethacin). This group serves as a benchmark for the anti-inflammatory effect.
-
Test Groups: Cells pre-treated with various concentrations of this compound for a set time (e.g., 1 hour) before being stimulated with LPS.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: this compound precipitates in my cell culture medium.
-
Cause: this compound, like many natural compounds, may have poor aqueous solubility.[9] Direct dissolution in aqueous media can lead to precipitation, especially at higher concentrations.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
-
Use a Co-solvent System: If precipitation persists, a mixture of solvents might maintain solubility more effectively.[10]
-
Vortex During Dilution: Pre-warm the aqueous medium to 37°C and add the stock solution dropwise while vortexing to facilitate rapid and uniform mixing.[10]
-
Issue 2: Inconsistent anti-inflammatory effects between experiments.
-
Cause: Variability can be introduced at several stages, including cell passage number, reagent preparation, and incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range, as their responsiveness to stimuli can change over time.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound and LPS for each experiment from a frozen stock solution to ensure consistent potency.
-
Ensure Homogeneity: Ensure the this compound stock solution is fully dissolved and homogenous before each use.[10]
-
Precise Incubation Times: Strictly adhere to the pre-incubation time for this compound and the stimulation time for LPS.
-
Issue 3: High background inflammation in the negative control group.
-
Cause: This could be due to contamination of the cell culture or reagents with endotoxins, or stressed cells from over-confluency.
-
Troubleshooting Steps:
-
Use Endotoxin-Free Reagents: Ensure all reagents, including water, serum, and media, are certified as endotoxin-free.
-
Maintain Aseptic Technique: Practice strict aseptic techniques to prevent microbial contamination.
-
Optimal Cell Seeding Density: Seed cells at a density that prevents them from becoming over-confluent during the experiment.
-
Data Presentation
The following tables present hypothetical, yet representative, dose-response data for this compound in an in vitro anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 92.3 ± 5.1 |
| 50 | 88.6 ± 4.8 |
| 100 | 75.2 ± 6.3 |
Based on this hypothetical data, a maximum non-toxic concentration of 25 µM would be selected for subsequent anti-inflammatory assays.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 |
| LPS + this compound (1 µM) | 2250 ± 180 | 1650 ± 140 |
| LPS + this compound (5 µM) | 1750 ± 150 | 1200 ± 110 |
| LPS + this compound (10 µM) | 1100 ± 90 | 750 ± 60 |
| LPS + this compound (25 µM) | 600 ± 50 | 400 ± 35 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) and a vehicle control (e.g., 0.5% DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: In Vitro Anti-Inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[13]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.[13]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound's proposed inhibition of the NF-κB pathway.
Caption: this compound's proposed inhibition of the MAPK pathway.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. CellTox™ Green Cytotoxicity Assay Protocol [promega.jp]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
stability of denudatine in different solvent systems
This technical support center provides guidance on assessing the stability of denudatine, a diterpenoid alkaloid, in various solvent systems. As direct stability studies on this compound are not extensively published, this guide offers general principles and protocols applicable to diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for dissolving and storing this compound?
A1: Most alkaloids, which are generally weak bases, dissolve poorly in water but show good solubility in organic solvents like diethyl ether, chloroform, or 1,2-dichloroethane.[1] For experimental purposes, this compound is often dissolved in solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can significantly impact the stability of the compound, and it is crucial to select a solvent that does not react with the analyte.
Q2: What are the common degradation pathways for diterpenoid alkaloids like this compound?
A2: Diterpenoid alkaloids can be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Ester groups, if present in the molecule, are prone to hydrolysis under acidic or basic conditions. De-esterification can lead to a reduction in the biological activity and toxicity of some diterpenoid alkaloids.[4]
-
Oxidation: The presence of certain functional groups can make the molecule susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of light-sensitive compounds.[5] It is advisable to handle and store solutions of this compound in light-protected containers.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][6] This involves subjecting a solution of this compound to harsh conditions, such as strong acids and bases, high temperatures, oxidizing agents, and intense light. The goal is to achieve a degradation of 5-20%.[3] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Q4: Which analytical techniques are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantitative analysis of alkaloids and their degradation products.[7][8][9] An appropriate HPLC method should be able to separate the parent drug from all potential degradation products, demonstrating its stability-indicating nature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The chosen solvent may be reacting with the compound. The solution might be exposed to light or high temperatures. The pH of the solution may not be optimal for stability. | Select an inert solvent for storage. Store solutions in amber vials or wrap them in aluminum foil to protect from light.[5] Store solutions at low temperatures (e.g., 4°C or -20°C). Buffer the solution to a neutral pH if the compound is sensitive to acidic or basic conditions. |
| Inconsistent results in stability studies. | Inaccurate sample preparation. Instability of the analytical method. Fluctuation in storage conditions (temperature, humidity). | Ensure accurate and consistent preparation of all samples and standards. Validate the analytical method for linearity, precision, accuracy, and specificity. Use calibrated and monitored stability chambers for storage. |
| No degradation observed during forced degradation studies. | The stress conditions are not harsh enough. The duration of the stress testing is too short. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or the duration of exposure. |
| Excessive degradation (>20%) in forced degradation studies. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Decrease the temperature or the duration of exposure. |
Data Presentation
The following table presents hypothetical stability data for a diterpenoid alkaloid, "Compound X," which can be considered analogous to this compound for the purpose of this guide.
| Stress Condition | Solvent System | Duration | Temperature | % Degradation of Compound X | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl in Methanol:Water (1:1) | 24 hours | 60°C | 15.2 | Hydrolyzed ester product |
| Base Hydrolysis | 0.1 M NaOH in Methanol:Water (1:1) | 8 hours | 60°C | 18.5 | Hydrolyzed ester product, Epimerization product |
| Oxidation | 3% H₂O₂ in Methanol:Water (1:1) | 24 hours | Room Temp | 12.8 | N-oxide product |
| Thermal Degradation | Methanol | 48 hours | 80°C | 8.5 | Isomerization product |
| Photodegradation | Methanol | 24 hours | UV light (254 nm) | 10.3 | Photodegradation adduct |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and dilute with the mobile phase.
-
Thermal Degradation: Place a solution of this compound in a sealed vial in a thermostatically controlled oven at 80°C. Withdraw samples at different time points and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at various time points and dilute with the mobile phase.
4. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation.
-
Characterize the major degradation products using HPLC-MS or other suitable spectroscopic techniques.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Stability of alkaloids in organic solvents. 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
stability of denudatine in different solvent systems
This technical support center provides guidance on assessing the stability of denudatine, a diterpenoid alkaloid, in various solvent systems. As direct stability studies on this compound are not extensively published, this guide offers general principles and protocols applicable to diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for dissolving and storing this compound?
A1: Most alkaloids, which are generally weak bases, dissolve poorly in water but show good solubility in organic solvents like diethyl ether, chloroform, or 1,2-dichloroethane.[1] For experimental purposes, this compound is often dissolved in solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent can significantly impact the stability of the compound, and it is crucial to select a solvent that does not react with the analyte.
Q2: What are the common degradation pathways for diterpenoid alkaloids like this compound?
A2: Diterpenoid alkaloids can be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Ester groups, if present in the molecule, are prone to hydrolysis under acidic or basic conditions. De-esterification can lead to a reduction in the biological activity and toxicity of some diterpenoid alkaloids.[4]
-
Oxidation: The presence of certain functional groups can make the molecule susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of light-sensitive compounds.[5] It is advisable to handle and store solutions of this compound in light-protected containers.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][6] This involves subjecting a solution of this compound to harsh conditions, such as strong acids and bases, high temperatures, oxidizing agents, and intense light. The goal is to achieve a degradation of 5-20%.[3] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Q4: Which analytical techniques are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantitative analysis of alkaloids and their degradation products.[7][8][9] An appropriate HPLC method should be able to separate the parent drug from all potential degradation products, demonstrating its stability-indicating nature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The chosen solvent may be reacting with the compound. The solution might be exposed to light or high temperatures. The pH of the solution may not be optimal for stability. | Select an inert solvent for storage. Store solutions in amber vials or wrap them in aluminum foil to protect from light.[5] Store solutions at low temperatures (e.g., 4°C or -20°C). Buffer the solution to a neutral pH if the compound is sensitive to acidic or basic conditions. |
| Inconsistent results in stability studies. | Inaccurate sample preparation. Instability of the analytical method. Fluctuation in storage conditions (temperature, humidity). | Ensure accurate and consistent preparation of all samples and standards. Validate the analytical method for linearity, precision, accuracy, and specificity. Use calibrated and monitored stability chambers for storage. |
| No degradation observed during forced degradation studies. | The stress conditions are not harsh enough. The duration of the stress testing is too short. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or the duration of exposure. |
| Excessive degradation (>20%) in forced degradation studies. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Decrease the temperature or the duration of exposure. |
Data Presentation
The following table presents hypothetical stability data for a diterpenoid alkaloid, "Compound X," which can be considered analogous to this compound for the purpose of this guide.
| Stress Condition | Solvent System | Duration | Temperature | % Degradation of Compound X | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl in Methanol:Water (1:1) | 24 hours | 60°C | 15.2 | Hydrolyzed ester product |
| Base Hydrolysis | 0.1 M NaOH in Methanol:Water (1:1) | 8 hours | 60°C | 18.5 | Hydrolyzed ester product, Epimerization product |
| Oxidation | 3% H₂O₂ in Methanol:Water (1:1) | 24 hours | Room Temp | 12.8 | N-oxide product |
| Thermal Degradation | Methanol | 48 hours | 80°C | 8.5 | Isomerization product |
| Photodegradation | Methanol | 24 hours | UV light (254 nm) | 10.3 | Photodegradation adduct |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and dilute with the mobile phase.
-
Thermal Degradation: Place a solution of this compound in a sealed vial in a thermostatically controlled oven at 80°C. Withdraw samples at different time points and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at various time points and dilute with the mobile phase.
4. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation.
-
Characterize the major degradation products using HPLC-MS or other suitable spectroscopic techniques.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Stability of alkaloids in organic solvents. 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
stability of denudatine in different solvent systems
This technical support center provides guidance on assessing the stability of denudatine, a diterpenoid alkaloid, in various solvent systems. As direct stability studies on this compound are not extensively published, this guide offers general principles and protocols applicable to diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for dissolving and storing this compound?
A1: Most alkaloids, which are generally weak bases, dissolve poorly in water but show good solubility in organic solvents like diethyl ether, chloroform, or 1,2-dichloroethane.[1] For experimental purposes, this compound is often dissolved in solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO). The choice of solvent can significantly impact the stability of the compound, and it is crucial to select a solvent that does not react with the analyte.
Q2: What are the common degradation pathways for diterpenoid alkaloids like this compound?
A2: Diterpenoid alkaloids can be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Ester groups, if present in the molecule, are prone to hydrolysis under acidic or basic conditions. De-esterification can lead to a reduction in the biological activity and toxicity of some diterpenoid alkaloids.[4]
-
Oxidation: The presence of certain functional groups can make the molecule susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of light-sensitive compounds.[5] It is advisable to handle and store solutions of this compound in light-protected containers.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][6] This involves subjecting a solution of this compound to harsh conditions, such as strong acids and bases, high temperatures, oxidizing agents, and intense light. The goal is to achieve a degradation of 5-20%.[3] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Q4: Which analytical techniques are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantitative analysis of alkaloids and their degradation products.[7][8][9] An appropriate HPLC method should be able to separate the parent drug from all potential degradation products, demonstrating its stability-indicating nature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The chosen solvent may be reacting with the compound. The solution might be exposed to light or high temperatures. The pH of the solution may not be optimal for stability. | Select an inert solvent for storage. Store solutions in amber vials or wrap them in aluminum foil to protect from light.[5] Store solutions at low temperatures (e.g., 4°C or -20°C). Buffer the solution to a neutral pH if the compound is sensitive to acidic or basic conditions. |
| Inconsistent results in stability studies. | Inaccurate sample preparation. Instability of the analytical method. Fluctuation in storage conditions (temperature, humidity). | Ensure accurate and consistent preparation of all samples and standards. Validate the analytical method for linearity, precision, accuracy, and specificity. Use calibrated and monitored stability chambers for storage. |
| No degradation observed during forced degradation studies. | The stress conditions are not harsh enough. The duration of the stress testing is too short. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or the duration of exposure. |
| Excessive degradation (>20%) in forced degradation studies. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Decrease the temperature or the duration of exposure. |
Data Presentation
The following table presents hypothetical stability data for a diterpenoid alkaloid, "Compound X," which can be considered analogous to this compound for the purpose of this guide.
| Stress Condition | Solvent System | Duration | Temperature | % Degradation of Compound X | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl in Methanol:Water (1:1) | 24 hours | 60°C | 15.2 | Hydrolyzed ester product |
| Base Hydrolysis | 0.1 M NaOH in Methanol:Water (1:1) | 8 hours | 60°C | 18.5 | Hydrolyzed ester product, Epimerization product |
| Oxidation | 3% H₂O₂ in Methanol:Water (1:1) | 24 hours | Room Temp | 12.8 | N-oxide product |
| Thermal Degradation | Methanol | 48 hours | 80°C | 8.5 | Isomerization product |
| Photodegradation | Methanol | 24 hours | UV light (254 nm) | 10.3 | Photodegradation adduct |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Heat the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep the solution at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points and dilute with the mobile phase.
-
Thermal Degradation: Place a solution of this compound in a sealed vial in a thermostatically controlled oven at 80°C. Withdraw samples at different time points and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at various time points and dilute with the mobile phase.
4. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation.
-
Characterize the major degradation products using HPLC-MS or other suitable spectroscopic techniques.
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Stability of alkaloids in organic solvents. 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Denudatine from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the purification of denudatine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges in this compound purification stem from its presence in complex mixtures of structurally similar diterpenoid alkaloids within plants of the Aconitum genus. Key difficulties include:
-
Co-extraction of numerous related alkaloids: Crude extracts often contain a wide array of diterpenoid alkaloids with similar polarities and chromatographic behaviors, making separation difficult.
-
Low abundance of this compound: The concentration of this compound in the plant material can be low, necessitating efficient extraction and enrichment procedures to obtain usable quantities.
-
Potential for degradation: Alkaloids can be sensitive to pH, temperature, and light, leading to degradation during the extraction and purification process.
-
Matrix interference: The presence of non-alkaloidal compounds in the crude extract, such as pigments, tannins, and saponins, can interfere with chromatographic separation and purity analysis.
Q2: Which plant species are common sources of this compound?
A2: this compound and its analogues are primarily isolated from plants belonging to the Aconitum genus, including Aconitum carmichaelii and Aconitum fischeri.[1][2][3]
Q3: What are the initial steps for extracting total alkaloids, including this compound, from plant material?
A3: A common method involves a multi-step solvent extraction process. The dried and powdered plant material is typically first defatted with a nonpolar solvent. Subsequently, the material is extracted with a polar solvent like ethanol (B145695) or methanol (B129727).[3] An acid-base liquid-liquid extraction is then often employed to separate the basic alkaloids from neutral and acidic plant constituents.[3]
Q4: Which chromatographic techniques are most effective for this compound purification?
A4: A multi-step chromatographic approach is generally required to achieve high purity. This typically involves:
-
Initial Fractionation: Column chromatography using silica (B1680970) gel is a common first step to separate the crude alkaloid extract into fractions based on polarity.[3]
-
Further Purification: Repeated column chromatography on silica gel or other stationary phases like alumina (B75360), often with gradient elution, is used to isolate this compound from other closely related alkaloids.[3]
-
Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC) may be necessary as a final step to achieve high purity, particularly for separating isomers or compounds with very similar retention times.
Q5: How can I assess the purity of my isolated this compound?
A5: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common method for determining purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Increase the extraction time or perform additional extraction cycles.- Consider using a more polar solvent system or a mixture of solvents. |
| Degradation of this compound during extraction. | - Perform the extraction at room temperature or under reduced temperature to minimize thermal degradation.- Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. |
| Loss of product during acid-base partitioning. | - Carefully monitor and adjust the pH of the aqueous and organic layers to ensure complete partitioning of the alkaloids.- Perform back-extraction of the aqueous layer to recover any dissolved product. |
Problem 2: Poor Separation of this compound during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase). | - Systematically vary the polarity of the mobile phase. A common starting point for silica gel chromatography of diterpenoid alkaloids is a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH).[3]- Utilize Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides the best separation between this compound and major impurities. |
| Column overloading. | - Reduce the amount of crude extract or fraction loaded onto the column. Overloading leads to broad, overlapping peaks and poor resolution. |
| Improperly packed column. | - Ensure the column is packed uniformly to prevent channeling, which results in inefficient separation. |
| Co-elution of structurally similar alkaloids. | - If simple gradient elution is insufficient, consider using isocratic elution with a finely tuned solvent system.- Try a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). |
Problem 3: this compound appears to be degrading on the silica gel column.
| Possible Cause | Troubleshooting Steps |
| Acidity of the silica gel. | - Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase. |
| Prolonged contact time with the stationary phase. | - Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column. |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods reported for the isolation of this compound-type alkaloids from Aconitum species.[3] Researchers should optimize the specific conditions for their particular plant material and laboratory setup.
-
Plant Material Preparation:
-
Air-dry the roots of the Aconitum species.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Soak the powdered plant material in 95% ethanol (EtOH) at room temperature for several days. This process should be repeated multiple times to ensure exhaustive extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in an acidic aqueous solution (e.g., pH 2-3 with HCl).
-
Extract the acidic solution with a nonpolar organic solvent (e.g., petroleum ether) to remove non-alkaloidal compounds.
-
Basify the acidic aqueous layer to pH 9-10 with an aqueous ammonia solution.
-
Extract the basified aqueous layer with a chlorinated solvent like dichloromethane (CH2Cl2) to obtain the crude alkaloid fraction.
-
Evaporate the CH2Cl2 to yield the crude alkaloid extract.
-
-
Column Chromatography:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, for example, starting with 100% CH2Cl2 and gradually increasing the polarity by adding methanol (MeOH).[3] A typical gradient might be from 200:1 to 1:1 (v/v) CH2Cl2:MeOH.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing the spots with a suitable reagent like modified Dragendorff's reagent.
-
Combine fractions containing this compound and subject them to further chromatographic purification steps as needed to achieve the desired purity.
-
Data Presentation
Table 1: Exemplary Solvent Systems for Silica Gel Column Chromatography of this compound-Type Alkaloids
| Fraction | Eluent System (v/v/v) | Purpose | Reference |
| Crude Alkaloids | CH2Cl2/MeOH gradient (e.g., 200:1) | Initial fractionation | [3] |
| Fraction A | Petroleum ether/acetone/diethylamine (90:1:0.1) | Isolation of less polar alkaloids | [3] |
| Fraction B | Petroleum ether/ethyl acetate/diethylamine (80:1:0.2) | Further separation of fractions | [3] |
Note: These are examples, and the optimal solvent system will depend on the specific mixture of alkaloids in the crude extract.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Purification of Denudatine from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the purification of denudatine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges in this compound purification stem from its presence in complex mixtures of structurally similar diterpenoid alkaloids within plants of the Aconitum genus. Key difficulties include:
-
Co-extraction of numerous related alkaloids: Crude extracts often contain a wide array of diterpenoid alkaloids with similar polarities and chromatographic behaviors, making separation difficult.
-
Low abundance of this compound: The concentration of this compound in the plant material can be low, necessitating efficient extraction and enrichment procedures to obtain usable quantities.
-
Potential for degradation: Alkaloids can be sensitive to pH, temperature, and light, leading to degradation during the extraction and purification process.
-
Matrix interference: The presence of non-alkaloidal compounds in the crude extract, such as pigments, tannins, and saponins, can interfere with chromatographic separation and purity analysis.
Q2: Which plant species are common sources of this compound?
A2: this compound and its analogues are primarily isolated from plants belonging to the Aconitum genus, including Aconitum carmichaelii and Aconitum fischeri.[1][2][3]
Q3: What are the initial steps for extracting total alkaloids, including this compound, from plant material?
A3: A common method involves a multi-step solvent extraction process. The dried and powdered plant material is typically first defatted with a nonpolar solvent. Subsequently, the material is extracted with a polar solvent like ethanol (B145695) or methanol (B129727).[3] An acid-base liquid-liquid extraction is then often employed to separate the basic alkaloids from neutral and acidic plant constituents.[3]
Q4: Which chromatographic techniques are most effective for this compound purification?
A4: A multi-step chromatographic approach is generally required to achieve high purity. This typically involves:
-
Initial Fractionation: Column chromatography using silica (B1680970) gel is a common first step to separate the crude alkaloid extract into fractions based on polarity.[3]
-
Further Purification: Repeated column chromatography on silica gel or other stationary phases like alumina (B75360), often with gradient elution, is used to isolate this compound from other closely related alkaloids.[3]
-
Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC) may be necessary as a final step to achieve high purity, particularly for separating isomers or compounds with very similar retention times.
Q5: How can I assess the purity of my isolated this compound?
A5: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common method for determining purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Increase the extraction time or perform additional extraction cycles.- Consider using a more polar solvent system or a mixture of solvents. |
| Degradation of this compound during extraction. | - Perform the extraction at room temperature or under reduced temperature to minimize thermal degradation.- Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. |
| Loss of product during acid-base partitioning. | - Carefully monitor and adjust the pH of the aqueous and organic layers to ensure complete partitioning of the alkaloids.- Perform back-extraction of the aqueous layer to recover any dissolved product. |
Problem 2: Poor Separation of this compound during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase). | - Systematically vary the polarity of the mobile phase. A common starting point for silica gel chromatography of diterpenoid alkaloids is a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH).[3]- Utilize Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides the best separation between this compound and major impurities. |
| Column overloading. | - Reduce the amount of crude extract or fraction loaded onto the column. Overloading leads to broad, overlapping peaks and poor resolution. |
| Improperly packed column. | - Ensure the column is packed uniformly to prevent channeling, which results in inefficient separation. |
| Co-elution of structurally similar alkaloids. | - If simple gradient elution is insufficient, consider using isocratic elution with a finely tuned solvent system.- Try a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). |
Problem 3: this compound appears to be degrading on the silica gel column.
| Possible Cause | Troubleshooting Steps |
| Acidity of the silica gel. | - Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase. |
| Prolonged contact time with the stationary phase. | - Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column. |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods reported for the isolation of this compound-type alkaloids from Aconitum species.[3] Researchers should optimize the specific conditions for their particular plant material and laboratory setup.
-
Plant Material Preparation:
-
Air-dry the roots of the Aconitum species.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Soak the powdered plant material in 95% ethanol (EtOH) at room temperature for several days. This process should be repeated multiple times to ensure exhaustive extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in an acidic aqueous solution (e.g., pH 2-3 with HCl).
-
Extract the acidic solution with a nonpolar organic solvent (e.g., petroleum ether) to remove non-alkaloidal compounds.
-
Basify the acidic aqueous layer to pH 9-10 with an aqueous ammonia solution.
-
Extract the basified aqueous layer with a chlorinated solvent like dichloromethane (CH2Cl2) to obtain the crude alkaloid fraction.
-
Evaporate the CH2Cl2 to yield the crude alkaloid extract.
-
-
Column Chromatography:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, for example, starting with 100% CH2Cl2 and gradually increasing the polarity by adding methanol (MeOH).[3] A typical gradient might be from 200:1 to 1:1 (v/v) CH2Cl2:MeOH.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing the spots with a suitable reagent like modified Dragendorff's reagent.
-
Combine fractions containing this compound and subject them to further chromatographic purification steps as needed to achieve the desired purity.
-
Data Presentation
Table 1: Exemplary Solvent Systems for Silica Gel Column Chromatography of this compound-Type Alkaloids
| Fraction | Eluent System (v/v/v) | Purpose | Reference |
| Crude Alkaloids | CH2Cl2/MeOH gradient (e.g., 200:1) | Initial fractionation | [3] |
| Fraction A | Petroleum ether/acetone/diethylamine (90:1:0.1) | Isolation of less polar alkaloids | [3] |
| Fraction B | Petroleum ether/ethyl acetate/diethylamine (80:1:0.2) | Further separation of fractions | [3] |
Note: These are examples, and the optimal solvent system will depend on the specific mixture of alkaloids in the crude extract.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Purification of Denudatine from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the purification of denudatine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges in this compound purification stem from its presence in complex mixtures of structurally similar diterpenoid alkaloids within plants of the Aconitum genus. Key difficulties include:
-
Co-extraction of numerous related alkaloids: Crude extracts often contain a wide array of diterpenoid alkaloids with similar polarities and chromatographic behaviors, making separation difficult.
-
Low abundance of this compound: The concentration of this compound in the plant material can be low, necessitating efficient extraction and enrichment procedures to obtain usable quantities.
-
Potential for degradation: Alkaloids can be sensitive to pH, temperature, and light, leading to degradation during the extraction and purification process.
-
Matrix interference: The presence of non-alkaloidal compounds in the crude extract, such as pigments, tannins, and saponins, can interfere with chromatographic separation and purity analysis.
Q2: Which plant species are common sources of this compound?
A2: this compound and its analogues are primarily isolated from plants belonging to the Aconitum genus, including Aconitum carmichaelii and Aconitum fischeri.[1][2][3]
Q3: What are the initial steps for extracting total alkaloids, including this compound, from plant material?
A3: A common method involves a multi-step solvent extraction process. The dried and powdered plant material is typically first defatted with a nonpolar solvent. Subsequently, the material is extracted with a polar solvent like ethanol or methanol.[3] An acid-base liquid-liquid extraction is then often employed to separate the basic alkaloids from neutral and acidic plant constituents.[3]
Q4: Which chromatographic techniques are most effective for this compound purification?
A4: A multi-step chromatographic approach is generally required to achieve high purity. This typically involves:
-
Initial Fractionation: Column chromatography using silica gel is a common first step to separate the crude alkaloid extract into fractions based on polarity.[3]
-
Further Purification: Repeated column chromatography on silica gel or other stationary phases like alumina, often with gradient elution, is used to isolate this compound from other closely related alkaloids.[3]
-
Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC) may be necessary as a final step to achieve high purity, particularly for separating isomers or compounds with very similar retention times.
Q5: How can I assess the purity of my isolated this compound?
A5: The purity of this compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common method for determining purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Increase the extraction time or perform additional extraction cycles.- Consider using a more polar solvent system or a mixture of solvents. |
| Degradation of this compound during extraction. | - Perform the extraction at room temperature or under reduced temperature to minimize thermal degradation.- Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. |
| Loss of product during acid-base partitioning. | - Carefully monitor and adjust the pH of the aqueous and organic layers to ensure complete partitioning of the alkaloids.- Perform back-extraction of the aqueous layer to recover any dissolved product. |
Problem 2: Poor Separation of this compound during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase). | - Systematically vary the polarity of the mobile phase. A common starting point for silica gel chromatography of diterpenoid alkaloids is a gradient of dichloromethane (CH2Cl2) and methanol (MeOH).[3]- Utilize Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides the best separation between this compound and major impurities. |
| Column overloading. | - Reduce the amount of crude extract or fraction loaded onto the column. Overloading leads to broad, overlapping peaks and poor resolution. |
| Improperly packed column. | - Ensure the column is packed uniformly to prevent channeling, which results in inefficient separation. |
| Co-elution of structurally similar alkaloids. | - If simple gradient elution is insufficient, consider using isocratic elution with a finely tuned solvent system.- Try a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography). |
Problem 3: this compound appears to be degrading on the silica gel column.
| Possible Cause | Troubleshooting Steps |
| Acidity of the silica gel. | - Deactivate the silica gel by adding a small percentage of a base, such as triethylamine or ammonia, to the mobile phase. |
| Prolonged contact time with the stationary phase. | - Increase the flow rate of the mobile phase to reduce the residence time of the compound on the column. |
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods reported for the isolation of this compound-type alkaloids from Aconitum species.[3] Researchers should optimize the specific conditions for their particular plant material and laboratory setup.
-
Plant Material Preparation:
-
Air-dry the roots of the Aconitum species.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Soak the powdered plant material in 95% ethanol (EtOH) at room temperature for several days. This process should be repeated multiple times to ensure exhaustive extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in an acidic aqueous solution (e.g., pH 2-3 with HCl).
-
Extract the acidic solution with a nonpolar organic solvent (e.g., petroleum ether) to remove non-alkaloidal compounds.
-
Basify the acidic aqueous layer to pH 9-10 with an aqueous ammonia solution.
-
Extract the basified aqueous layer with a chlorinated solvent like dichloromethane (CH2Cl2) to obtain the crude alkaloid fraction.
-
Evaporate the CH2Cl2 to yield the crude alkaloid extract.
-
-
Column Chromatography:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, for example, starting with 100% CH2Cl2 and gradually increasing the polarity by adding methanol (MeOH).[3] A typical gradient might be from 200:1 to 1:1 (v/v) CH2Cl2:MeOH.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing the spots with a suitable reagent like modified Dragendorff's reagent.
-
Combine fractions containing this compound and subject them to further chromatographic purification steps as needed to achieve the desired purity.
-
Data Presentation
Table 1: Exemplary Solvent Systems for Silica Gel Column Chromatography of this compound-Type Alkaloids
| Fraction | Eluent System (v/v/v) | Purpose | Reference |
| Crude Alkaloids | CH2Cl2/MeOH gradient (e.g., 200:1) | Initial fractionation | [3] |
| Fraction A | Petroleum ether/acetone/diethylamine (90:1:0.1) | Isolation of less polar alkaloids | [3] |
| Fraction B | Petroleum ether/ethyl acetate/diethylamine (80:1:0.2) | Further separation of fractions | [3] |
Note: These are examples, and the optimal solvent system will depend on the specific mixture of alkaloids in the crude extract.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
References
Denudatine Technical Support Center: Mitigating Off-Target Effects in Cellular Models
Welcome to the Denudatine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in cellular models. The following information is structured to address common challenges and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known or potential on-targets?
This compound is a C20-diterpenoid alkaloid of the atisine-type.[1] Diterpenoid alkaloids are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects.[2][3] While the specific primary target of this compound may vary depending on the context of your research, compounds in this class have been reported to modulate ion channels.
Q2: Why is it critical to evaluate the off-target effects of this compound?
Undesirable off-target effects can lead to misinterpretation of experimental results, unexpected cellular toxicity, and potential safety liabilities in drug development.[4][5] Proactively identifying and understanding these effects is crucial for validating this compound's mechanism of action and ensuring the reliability of your findings.
Q3: What are the first steps I should take to assess the potential off-target profile of this compound?
A tiered approach is recommended. Start with computational predictions of potential off-targets to guide your experimental work.[6] Follow this with broad in vitro screening against panels of common off-target classes, such as kinases and ion channels, particularly the hERG channel, which is a critical cardiovascular safety liability.[7]
Q4: How can I experimentally identify the specific off-target proteins of this compound in my cellular model?
Several unbiased proteomic approaches can be employed:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a this compound analog to identify interacting proteins from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon this compound binding in intact cells, providing evidence of direct target engagement.
Q5: What are some common challenges when working with diterpenoid alkaloids like this compound in cellular assays?
Researchers may encounter issues with compound solubility, aggregation, and cytotoxicity. It's important to carefully determine the optimal working concentration and ensure the compound is fully solubilized to avoid artifacts.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific effects in cell-based assays. | 1. this compound concentration is too high, leading to cytotoxicity. 2. Compound precipitation or aggregation in the culture medium. 3. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., LDH or MTT assay). 2. Visually inspect the medium for precipitates. Test different solubilizing agents or slightly warm the medium before adding to cells. 3. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent compound treatment duration or timing. 3. Cell passage number is too high, leading to phenotypic drift. | 1. Use a cell counter for accurate seeding. Allow cells to adhere and stabilize before treatment. 2. Standardize all incubation times and experimental timelines. 3. Use cells within a defined low passage number range for all experiments. |
| No observable on-target effect at expected concentrations. | 1. The selected cellular model does not express the intended target. 2. this compound is not cell-permeable. 3. The on-target effect is masked by a dominant off-target phenotype. | 1. Confirm target expression using Western blot or qPCR. 2. Use a cell-free assay with the purified target protein to confirm direct activity. If active, consider permeabilization agents or alternative delivery methods. 3. Use orthogonal assays to measure distinct on-target and off-target readouts. Consider genetic knockdown or knockout of the intended target to validate its role in the observed phenotype. |
| Suspected off-target activity on ion channels. | Diterpenoid alkaloids have been associated with ion channel modulation. | Conduct electrophysiological studies (e.g., patch-clamp) to directly measure the effect of this compound on key cardiac ion channels, such as hERG, Nav1.5, and Cav1.2.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in the chosen cellular model.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., LDH release assay or a resazurin-based viability assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM) down to a vehicle control. Ensure the final DMSO concentration is constant across all wells.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells and a positive control for maximal cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
The maximum non-toxic concentration is the highest concentration that does not show a statistically significant increase in cytotoxicity compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its putative target(s) within intact cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the putative target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with this compound at a selected concentration (e.g., 10x the on-target IC50) and another set with the vehicle for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells using your preferred method (e.g., three freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data for this compound. Note: The data presented here is illustrative and should be replaced with your experimentally determined values.
Table 1: Illustrative Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| Putative On-Target | ||
| Target X | 0.5 | Biochemical Assay |
| Key Off-Targets | ||
| hERG Channel | > 30 | Patch-Clamp |
| Kinase Panel (Top 5 Hits) | ||
| - Kinase A | 5.2 | Radiometric Assay |
| - Kinase B | 8.9 | Radiometric Assay |
| - Kinase C | 12.1 | Radiometric Assay |
| - Kinase D | 15.7 | Radiometric Assay |
| - Kinase E | 21.3 | Radiometric Assay |
| Cytochrome P450 Panel | ||
| - CYP3A4 | > 50 | Biochemical Assay |
| - CYP2D6 | > 50 | Biochemical Assay |
Table 2: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| HEK293 | 24 | 45.2 |
| HeLa | 24 | 38.9 |
| HepG2 | 48 | 25.6 |
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Off-Target Effects
Caption: A stepwise workflow for the systematic identification and validation of this compound's off-target effects.
Illustrative Signaling Pathway of a Potential Off-Target
Caption: A hypothetical signaling cascade illustrating how this compound could elicit an off-target effect.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. youtube.com [youtube.com]
- 9. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Denudatine Technical Support Center: Mitigating Off-Target Effects in Cellular Models
Welcome to the Denudatine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in cellular models. The following information is structured to address common challenges and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known or potential on-targets?
This compound is a C20-diterpenoid alkaloid of the atisine-type.[1] Diterpenoid alkaloids are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects.[2][3] While the specific primary target of this compound may vary depending on the context of your research, compounds in this class have been reported to modulate ion channels.
Q2: Why is it critical to evaluate the off-target effects of this compound?
Undesirable off-target effects can lead to misinterpretation of experimental results, unexpected cellular toxicity, and potential safety liabilities in drug development.[4][5] Proactively identifying and understanding these effects is crucial for validating this compound's mechanism of action and ensuring the reliability of your findings.
Q3: What are the first steps I should take to assess the potential off-target profile of this compound?
A tiered approach is recommended. Start with computational predictions of potential off-targets to guide your experimental work.[6] Follow this with broad in vitro screening against panels of common off-target classes, such as kinases and ion channels, particularly the hERG channel, which is a critical cardiovascular safety liability.[7]
Q4: How can I experimentally identify the specific off-target proteins of this compound in my cellular model?
Several unbiased proteomic approaches can be employed:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a this compound analog to identify interacting proteins from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon this compound binding in intact cells, providing evidence of direct target engagement.
Q5: What are some common challenges when working with diterpenoid alkaloids like this compound in cellular assays?
Researchers may encounter issues with compound solubility, aggregation, and cytotoxicity. It's important to carefully determine the optimal working concentration and ensure the compound is fully solubilized to avoid artifacts.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific effects in cell-based assays. | 1. this compound concentration is too high, leading to cytotoxicity. 2. Compound precipitation or aggregation in the culture medium. 3. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., LDH or MTT assay). 2. Visually inspect the medium for precipitates. Test different solubilizing agents or slightly warm the medium before adding to cells. 3. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent compound treatment duration or timing. 3. Cell passage number is too high, leading to phenotypic drift. | 1. Use a cell counter for accurate seeding. Allow cells to adhere and stabilize before treatment. 2. Standardize all incubation times and experimental timelines. 3. Use cells within a defined low passage number range for all experiments. |
| No observable on-target effect at expected concentrations. | 1. The selected cellular model does not express the intended target. 2. this compound is not cell-permeable. 3. The on-target effect is masked by a dominant off-target phenotype. | 1. Confirm target expression using Western blot or qPCR. 2. Use a cell-free assay with the purified target protein to confirm direct activity. If active, consider permeabilization agents or alternative delivery methods. 3. Use orthogonal assays to measure distinct on-target and off-target readouts. Consider genetic knockdown or knockout of the intended target to validate its role in the observed phenotype. |
| Suspected off-target activity on ion channels. | Diterpenoid alkaloids have been associated with ion channel modulation. | Conduct electrophysiological studies (e.g., patch-clamp) to directly measure the effect of this compound on key cardiac ion channels, such as hERG, Nav1.5, and Cav1.2.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in the chosen cellular model.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., LDH release assay or a resazurin-based viability assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM) down to a vehicle control. Ensure the final DMSO concentration is constant across all wells.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells and a positive control for maximal cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
The maximum non-toxic concentration is the highest concentration that does not show a statistically significant increase in cytotoxicity compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its putative target(s) within intact cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the putative target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with this compound at a selected concentration (e.g., 10x the on-target IC50) and another set with the vehicle for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells using your preferred method (e.g., three freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data for this compound. Note: The data presented here is illustrative and should be replaced with your experimentally determined values.
Table 1: Illustrative Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| Putative On-Target | ||
| Target X | 0.5 | Biochemical Assay |
| Key Off-Targets | ||
| hERG Channel | > 30 | Patch-Clamp |
| Kinase Panel (Top 5 Hits) | ||
| - Kinase A | 5.2 | Radiometric Assay |
| - Kinase B | 8.9 | Radiometric Assay |
| - Kinase C | 12.1 | Radiometric Assay |
| - Kinase D | 15.7 | Radiometric Assay |
| - Kinase E | 21.3 | Radiometric Assay |
| Cytochrome P450 Panel | ||
| - CYP3A4 | > 50 | Biochemical Assay |
| - CYP2D6 | > 50 | Biochemical Assay |
Table 2: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| HEK293 | 24 | 45.2 |
| HeLa | 24 | 38.9 |
| HepG2 | 48 | 25.6 |
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Off-Target Effects
Caption: A stepwise workflow for the systematic identification and validation of this compound's off-target effects.
Illustrative Signaling Pathway of a Potential Off-Target
Caption: A hypothetical signaling cascade illustrating how this compound could elicit an off-target effect.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. youtube.com [youtube.com]
- 9. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Denudatine Technical Support Center: Mitigating Off-Target Effects in Cellular Models
Welcome to the Denudatine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in cellular models. The following information is structured to address common challenges and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known or potential on-targets?
This compound is a C20-diterpenoid alkaloid of the atisine-type.[1] Diterpenoid alkaloids are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects.[2][3] While the specific primary target of this compound may vary depending on the context of your research, compounds in this class have been reported to modulate ion channels.
Q2: Why is it critical to evaluate the off-target effects of this compound?
Undesirable off-target effects can lead to misinterpretation of experimental results, unexpected cellular toxicity, and potential safety liabilities in drug development.[4][5] Proactively identifying and understanding these effects is crucial for validating this compound's mechanism of action and ensuring the reliability of your findings.
Q3: What are the first steps I should take to assess the potential off-target profile of this compound?
A tiered approach is recommended. Start with computational predictions of potential off-targets to guide your experimental work.[6] Follow this with broad in vitro screening against panels of common off-target classes, such as kinases and ion channels, particularly the hERG channel, which is a critical cardiovascular safety liability.[7]
Q4: How can I experimentally identify the specific off-target proteins of this compound in my cellular model?
Several unbiased proteomic approaches can be employed:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a this compound analog to identify interacting proteins from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon this compound binding in intact cells, providing evidence of direct target engagement.
Q5: What are some common challenges when working with diterpenoid alkaloids like this compound in cellular assays?
Researchers may encounter issues with compound solubility, aggregation, and cytotoxicity. It's important to carefully determine the optimal working concentration and ensure the compound is fully solubilized to avoid artifacts.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific effects in cell-based assays. | 1. this compound concentration is too high, leading to cytotoxicity. 2. Compound precipitation or aggregation in the culture medium. 3. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response curve to determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., LDH or MTT assay). 2. Visually inspect the medium for precipitates. Test different solubilizing agents or slightly warm the medium before adding to cells. 3. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent compound treatment duration or timing. 3. Cell passage number is too high, leading to phenotypic drift. | 1. Use a cell counter for accurate seeding. Allow cells to adhere and stabilize before treatment. 2. Standardize all incubation times and experimental timelines. 3. Use cells within a defined low passage number range for all experiments. |
| No observable on-target effect at expected concentrations. | 1. The selected cellular model does not express the intended target. 2. this compound is not cell-permeable. 3. The on-target effect is masked by a dominant off-target phenotype. | 1. Confirm target expression using Western blot or qPCR. 2. Use a cell-free assay with the purified target protein to confirm direct activity. If active, consider permeabilization agents or alternative delivery methods. 3. Use orthogonal assays to measure distinct on-target and off-target readouts. Consider genetic knockdown or knockout of the intended target to validate its role in the observed phenotype. |
| Suspected off-target activity on ion channels. | Diterpenoid alkaloids have been associated with ion channel modulation. | Conduct electrophysiological studies (e.g., patch-clamp) to directly measure the effect of this compound on key cardiac ion channels, such as hERG, Nav1.5, and Cav1.2.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
Objective: To identify the highest concentration of this compound that does not induce significant cytotoxicity in the chosen cellular model.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., LDH release assay or a resazurin-based viability assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM) down to a vehicle control. Ensure the final DMSO concentration is constant across all wells.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells and a positive control for maximal cytotoxicity (e.g., lysis buffer provided in the kit).
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Following incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
The maximum non-toxic concentration is the highest concentration that does not show a statistically significant increase in cytotoxicity compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its putative target(s) within intact cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the putative target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to ~80% confluency. Treat one set of cells with this compound at a selected concentration (e.g., 10x the on-target IC50) and another set with the vehicle for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells using your preferred method (e.g., three freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data for this compound. Note: The data presented here is illustrative and should be replaced with your experimentally determined values.
Table 1: Illustrative Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| Putative On-Target | ||
| Target X | 0.5 | Biochemical Assay |
| Key Off-Targets | ||
| hERG Channel | > 30 | Patch-Clamp |
| Kinase Panel (Top 5 Hits) | ||
| - Kinase A | 5.2 | Radiometric Assay |
| - Kinase B | 8.9 | Radiometric Assay |
| - Kinase C | 12.1 | Radiometric Assay |
| - Kinase D | 15.7 | Radiometric Assay |
| - Kinase E | 21.3 | Radiometric Assay |
| Cytochrome P450 Panel | ||
| - CYP3A4 | > 50 | Biochemical Assay |
| - CYP2D6 | > 50 | Biochemical Assay |
Table 2: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| HEK293 | 24 | 45.2 |
| HeLa | 24 | 38.9 |
| HepG2 | 48 | 25.6 |
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Off-Target Effects
Caption: A stepwise workflow for the systematic identification and validation of this compound's off-target effects.
Illustrative Signaling Pathway of a Potential Off-Target
Caption: A hypothetical signaling cascade illustrating how this compound could elicit an off-target effect.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nucro-technics.com [nucro-technics.com]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. youtube.com [youtube.com]
- 9. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Denudatine-Induced Neurotoxicity and Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine. The information provided is based on current scientific understanding of this compound and related diterpenoid alkaloids.
Disclaimer: Direct experimental data on this compound-induced neurotoxicity and cardiotoxicity is limited. Much of the information provided is extrapolated from studies on structurally similar and well-researched diterpenoid alkaloids, such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023). Researchers should exercise caution and validate these potential mechanisms and troubleshooting strategies in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicological concerns when working with this compound?
A1: The primary concerns are potential neurotoxicity and cardiotoxicity.[1][2][3][4] Like other diterpenoid alkaloids, this compound may interfere with the normal function of excitable cells, such as neurons and cardiomyocytes.[2][5]
Q2: What is the likely principal mechanism of this compound-induced toxicity?
A2: Based on studies of related C19-diterpenoid alkaloids like aconitine, the principal mechanism is likely the modulation of voltage-gated sodium channels.[1][2] These alkaloids are known to cause persistent activation of sodium channels, leading to an influx of sodium ions, membrane depolarization, and subsequent disruption of cellular ion homeostasis.[2][6]
Q3: How might this compound cause cardiotoxicity?
A3: this compound-induced cardiotoxicity may manifest as arrhythmias and impaired cardiac function.[5][7] The persistent activation of sodium channels in cardiomyocytes can lead to an increase in intracellular calcium via the sodium-calcium exchanger.[8] This calcium overload can trigger mitochondrial dysfunction, increase reactive oxygen species (ROS) production, and induce apoptosis.[6][8] Some studies also suggest an interaction with potassium and calcium channels, further contributing to arrhythmogenesis.[5][8]
Q4: What are the potential neurotoxic effects of this compound?
A4: Neurotoxicity may present as paresthesia (tingling or numbness), muscle weakness, and in severe cases, convulsions.[2][9] The underlying mechanism is thought to be the sustained depolarization of neuronal membranes due to the persistent activation of voltage-gated sodium channels, leading to uncontrolled neurotransmitter release and excitotoxicity.[2][9]
Q5: Are there any known LD50 or IC50 values for this compound?
A5: Specific LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values for this compound are not well-documented in publicly available literature. However, related diterpenoid alkaloids are known to be highly toxic with low LD50 values. For instance, the oral LD50 values in mice for aconitine, mesaconitine, and hypaconitine are reported to be 1.8 mg/kg, 1.9 mg/kg, and 2.8 mg/kg, respectively.[10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Neuronal or Cardiomyocyte Cultures Treated with this compound
| Possible Cause | Troubleshooting Step |
| Excitotoxicity (Neurons): Persistent sodium channel activation leads to excessive depolarization and glutamate (B1630785) release, causing calcium overload and cell death. | 1. Concentration Optimization: Perform a dose-response curve to determine the non-toxic concentration range for your specific cell type. 2. NMDA Receptor Antagonists: Co-incubate with an NMDA receptor antagonist (e.g., MK-801) to block downstream excitotoxic effects. 3. Calcium Chelators: Use intracellular calcium chelators (e.g., BAPTA-AM) to buffer calcium overload. |
| Calcium Overload (Cardiomyocytes): Sodium channel-mediated sodium influx reverses the Na+/Ca2+ exchanger, leading to intracellular calcium accumulation. | 1. Calcium Channel Blockers: Co-administer L-type calcium channel blockers (e.g., verapamil, diltiazem) to reduce calcium influx.[11] 2. Sodium Channel Blockers: In cases of severe toxicity, a competitive sodium channel blocker (e.g., tetrodotoxin, though use with extreme caution) might be used to counteract persistent activation. |
| Oxidative Stress: Increased intracellular calcium can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS). | 1. Antioxidants: Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to scavenge ROS.[12] 2. Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Consider using mPTP inhibitors (e.g., cyclosporine A) to prevent mitochondrial-mediated apoptosis. |
Issue 2: Arrhythmic Events or Abnormal Electrophysiological Recordings in Tissues or Single Cells Exposed to this compound
| Possible Cause | Troubleshooting Step |
| Persistent Sodium Current: this compound may be causing a non-inactivating sodium current, leading to early afterdepolarizations (EADs) and triggered arrhythmias. | 1. Patch-Clamp Analysis: Use whole-cell patch-clamp to directly measure the effect of this compound on sodium channel kinetics. Look for a persistent inward current. 2. Specific Sodium Channel Blockers: Apply selective sodium channel blockers to confirm the role of these channels in the observed arrhythmogenesis. |
| Altered Potassium Channel Function: Diterpenoid alkaloids can also affect potassium channels, leading to prolonged action potential duration (APD). | 1. Potassium Channel Openers: Test the effect of potassium channel openers to see if they can reverse the pro-arrhythmic effects. 2. Voltage-Ramp Protocols: In patch-clamp experiments, use voltage-ramp protocols to assess the effect of this compound on various potassium currents (e.g., IKr, IKs). |
| Disrupted Calcium Homeostasis: Spontaneous calcium release from the sarcoplasmic reticulum can cause delayed afterdepolarizations (DADs). | 1. Calcium Imaging: Use fluorescent calcium indicators (e.g., Fluo-4) to visualize intracellular calcium transients and detect spontaneous release events. 2. Ryanodine (B192298) Receptor Modulators: Investigate the effect of ryanodine receptor stabilizers (e.g., dantrolene) to prevent spontaneous calcium release. |
Quantitative Toxicity Data of Related Diterpenoid Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 | Reference |
| Aconitine | Mouse | Oral | 1.8 mg/kg | [10] |
| Mesaconitine | Mouse | Oral | 1.9 mg/kg | [10] |
| Mesaconitine | Mouse | Intravenous | 0.068 mg/kg | [13] |
| Hypaconitine | Mouse | Oral | 2.8 mg/kg | [10] |
| Lappaconitine | Mouse | Oral | 32.4 mg/kg | [14] |
| Lappaconitine | Rat | Oral | 20 mg/kg | [14] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Culture: Plate primary neurons or cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) on glass coverslips.
-
Compound Incubation: Treat the cells with this compound at the desired concentration for the specified duration.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantification: Quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative levels of ROS production.
Protocol 3: Electrophysiological Analysis using Whole-Cell Patch-Clamp
-
Cell Isolation: Isolate primary ventricular myocytes or neurons.
-
Recording Setup: Place the isolated cells in a recording chamber on an inverted microscope. Use borosilicate glass pipettes (2-5 MΩ) filled with an appropriate internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Current/Voltage Clamp:
-
Voltage-Clamp: Hold the cell at a potential of -80 mV and apply depolarizing voltage steps to elicit sodium, potassium, or calcium currents. Apply this compound to the bath and record changes in current amplitude and kinetics.
-
Current-Clamp: Elicit action potentials by injecting a current pulse. Perfuse with this compound and observe changes in action potential duration, resting membrane potential, and the presence of any arrhythmic events like EADs or DADs.
-
-
Data Acquisition and Analysis: Record and analyze the data using appropriate software (e.g., pCLAMP).
Signaling Pathway and Workflow Diagrams
Caption: Proposed pathway for this compound-induced cardiotoxicity.
Caption: Troubleshooting workflow for this compound-induced neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Risk Compounds, Preclinical Toxicity Evaluation, and Potential Mechanisms of Chinese Materia Medica–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated toxicology of Aconitum carmichaelii Debx.: bridging traditional toxicity-efficacy understanding and modern toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 9. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Denudatine-Induced Neurotoxicity and Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine. The information provided is based on current scientific understanding of this compound and related diterpenoid alkaloids.
Disclaimer: Direct experimental data on this compound-induced neurotoxicity and cardiotoxicity is limited. Much of the information provided is extrapolated from studies on structurally similar and well-researched diterpenoid alkaloids, such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023). Researchers should exercise caution and validate these potential mechanisms and troubleshooting strategies in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicological concerns when working with this compound?
A1: The primary concerns are potential neurotoxicity and cardiotoxicity.[1][2][3][4] Like other diterpenoid alkaloids, this compound may interfere with the normal function of excitable cells, such as neurons and cardiomyocytes.[2][5]
Q2: What is the likely principal mechanism of this compound-induced toxicity?
A2: Based on studies of related C19-diterpenoid alkaloids like aconitine, the principal mechanism is likely the modulation of voltage-gated sodium channels.[1][2] These alkaloids are known to cause persistent activation of sodium channels, leading to an influx of sodium ions, membrane depolarization, and subsequent disruption of cellular ion homeostasis.[2][6]
Q3: How might this compound cause cardiotoxicity?
A3: this compound-induced cardiotoxicity may manifest as arrhythmias and impaired cardiac function.[5][7] The persistent activation of sodium channels in cardiomyocytes can lead to an increase in intracellular calcium via the sodium-calcium exchanger.[8] This calcium overload can trigger mitochondrial dysfunction, increase reactive oxygen species (ROS) production, and induce apoptosis.[6][8] Some studies also suggest an interaction with potassium and calcium channels, further contributing to arrhythmogenesis.[5][8]
Q4: What are the potential neurotoxic effects of this compound?
A4: Neurotoxicity may present as paresthesia (tingling or numbness), muscle weakness, and in severe cases, convulsions.[2][9] The underlying mechanism is thought to be the sustained depolarization of neuronal membranes due to the persistent activation of voltage-gated sodium channels, leading to uncontrolled neurotransmitter release and excitotoxicity.[2][9]
Q5: Are there any known LD50 or IC50 values for this compound?
A5: Specific LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values for this compound are not well-documented in publicly available literature. However, related diterpenoid alkaloids are known to be highly toxic with low LD50 values. For instance, the oral LD50 values in mice for aconitine, mesaconitine, and hypaconitine are reported to be 1.8 mg/kg, 1.9 mg/kg, and 2.8 mg/kg, respectively.[10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Neuronal or Cardiomyocyte Cultures Treated with this compound
| Possible Cause | Troubleshooting Step |
| Excitotoxicity (Neurons): Persistent sodium channel activation leads to excessive depolarization and glutamate (B1630785) release, causing calcium overload and cell death. | 1. Concentration Optimization: Perform a dose-response curve to determine the non-toxic concentration range for your specific cell type. 2. NMDA Receptor Antagonists: Co-incubate with an NMDA receptor antagonist (e.g., MK-801) to block downstream excitotoxic effects. 3. Calcium Chelators: Use intracellular calcium chelators (e.g., BAPTA-AM) to buffer calcium overload. |
| Calcium Overload (Cardiomyocytes): Sodium channel-mediated sodium influx reverses the Na+/Ca2+ exchanger, leading to intracellular calcium accumulation. | 1. Calcium Channel Blockers: Co-administer L-type calcium channel blockers (e.g., verapamil, diltiazem) to reduce calcium influx.[11] 2. Sodium Channel Blockers: In cases of severe toxicity, a competitive sodium channel blocker (e.g., tetrodotoxin, though use with extreme caution) might be used to counteract persistent activation. |
| Oxidative Stress: Increased intracellular calcium can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS). | 1. Antioxidants: Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to scavenge ROS.[12] 2. Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Consider using mPTP inhibitors (e.g., cyclosporine A) to prevent mitochondrial-mediated apoptosis. |
Issue 2: Arrhythmic Events or Abnormal Electrophysiological Recordings in Tissues or Single Cells Exposed to this compound
| Possible Cause | Troubleshooting Step |
| Persistent Sodium Current: this compound may be causing a non-inactivating sodium current, leading to early afterdepolarizations (EADs) and triggered arrhythmias. | 1. Patch-Clamp Analysis: Use whole-cell patch-clamp to directly measure the effect of this compound on sodium channel kinetics. Look for a persistent inward current. 2. Specific Sodium Channel Blockers: Apply selective sodium channel blockers to confirm the role of these channels in the observed arrhythmogenesis. |
| Altered Potassium Channel Function: Diterpenoid alkaloids can also affect potassium channels, leading to prolonged action potential duration (APD). | 1. Potassium Channel Openers: Test the effect of potassium channel openers to see if they can reverse the pro-arrhythmic effects. 2. Voltage-Ramp Protocols: In patch-clamp experiments, use voltage-ramp protocols to assess the effect of this compound on various potassium currents (e.g., IKr, IKs). |
| Disrupted Calcium Homeostasis: Spontaneous calcium release from the sarcoplasmic reticulum can cause delayed afterdepolarizations (DADs). | 1. Calcium Imaging: Use fluorescent calcium indicators (e.g., Fluo-4) to visualize intracellular calcium transients and detect spontaneous release events. 2. Ryanodine (B192298) Receptor Modulators: Investigate the effect of ryanodine receptor stabilizers (e.g., dantrolene) to prevent spontaneous calcium release. |
Quantitative Toxicity Data of Related Diterpenoid Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 | Reference |
| Aconitine | Mouse | Oral | 1.8 mg/kg | [10] |
| Mesaconitine | Mouse | Oral | 1.9 mg/kg | [10] |
| Mesaconitine | Mouse | Intravenous | 0.068 mg/kg | [13] |
| Hypaconitine | Mouse | Oral | 2.8 mg/kg | [10] |
| Lappaconitine | Mouse | Oral | 32.4 mg/kg | [14] |
| Lappaconitine | Rat | Oral | 20 mg/kg | [14] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Culture: Plate primary neurons or cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) on glass coverslips.
-
Compound Incubation: Treat the cells with this compound at the desired concentration for the specified duration.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantification: Quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative levels of ROS production.
Protocol 3: Electrophysiological Analysis using Whole-Cell Patch-Clamp
-
Cell Isolation: Isolate primary ventricular myocytes or neurons.
-
Recording Setup: Place the isolated cells in a recording chamber on an inverted microscope. Use borosilicate glass pipettes (2-5 MΩ) filled with an appropriate internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Current/Voltage Clamp:
-
Voltage-Clamp: Hold the cell at a potential of -80 mV and apply depolarizing voltage steps to elicit sodium, potassium, or calcium currents. Apply this compound to the bath and record changes in current amplitude and kinetics.
-
Current-Clamp: Elicit action potentials by injecting a current pulse. Perfuse with this compound and observe changes in action potential duration, resting membrane potential, and the presence of any arrhythmic events like EADs or DADs.
-
-
Data Acquisition and Analysis: Record and analyze the data using appropriate software (e.g., pCLAMP).
Signaling Pathway and Workflow Diagrams
Caption: Proposed pathway for this compound-induced cardiotoxicity.
Caption: Troubleshooting workflow for this compound-induced neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Risk Compounds, Preclinical Toxicity Evaluation, and Potential Mechanisms of Chinese Materia Medica–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated toxicology of Aconitum carmichaelii Debx.: bridging traditional toxicity-efficacy understanding and modern toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 9. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Denudatine-Induced Neurotoxicity and Cardiotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denudatine. The information provided is based on current scientific understanding of this compound and related diterpenoid alkaloids.
Disclaimer: Direct experimental data on this compound-induced neurotoxicity and cardiotoxicity is limited. Much of the information provided is extrapolated from studies on structurally similar and well-researched diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine. Researchers should exercise caution and validate these potential mechanisms and troubleshooting strategies in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicological concerns when working with this compound?
A1: The primary concerns are potential neurotoxicity and cardiotoxicity.[1][2][3][4] Like other diterpenoid alkaloids, this compound may interfere with the normal function of excitable cells, such as neurons and cardiomyocytes.[2][5]
Q2: What is the likely principal mechanism of this compound-induced toxicity?
A2: Based on studies of related C19-diterpenoid alkaloids like aconitine, the principal mechanism is likely the modulation of voltage-gated sodium channels.[1][2] These alkaloids are known to cause persistent activation of sodium channels, leading to an influx of sodium ions, membrane depolarization, and subsequent disruption of cellular ion homeostasis.[2][6]
Q3: How might this compound cause cardiotoxicity?
A3: this compound-induced cardiotoxicity may manifest as arrhythmias and impaired cardiac function.[5][7] The persistent activation of sodium channels in cardiomyocytes can lead to an increase in intracellular calcium via the sodium-calcium exchanger.[8] This calcium overload can trigger mitochondrial dysfunction, increase reactive oxygen species (ROS) production, and induce apoptosis.[6][8] Some studies also suggest an interaction with potassium and calcium channels, further contributing to arrhythmogenesis.[5][8]
Q4: What are the potential neurotoxic effects of this compound?
A4: Neurotoxicity may present as paresthesia (tingling or numbness), muscle weakness, and in severe cases, convulsions.[2][9] The underlying mechanism is thought to be the sustained depolarization of neuronal membranes due to the persistent activation of voltage-gated sodium channels, leading to uncontrolled neurotransmitter release and excitotoxicity.[2][9]
Q5: Are there any known LD50 or IC50 values for this compound?
A5: Specific LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values for this compound are not well-documented in publicly available literature. However, related diterpenoid alkaloids are known to be highly toxic with low LD50 values. For instance, the oral LD50 values in mice for aconitine, mesaconitine, and hypaconitine are reported to be 1.8 mg/kg, 1.9 mg/kg, and 2.8 mg/kg, respectively.[10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Neuronal or Cardiomyocyte Cultures Treated with this compound
| Possible Cause | Troubleshooting Step |
| Excitotoxicity (Neurons): Persistent sodium channel activation leads to excessive depolarization and glutamate release, causing calcium overload and cell death. | 1. Concentration Optimization: Perform a dose-response curve to determine the non-toxic concentration range for your specific cell type. 2. NMDA Receptor Antagonists: Co-incubate with an NMDA receptor antagonist (e.g., MK-801) to block downstream excitotoxic effects. 3. Calcium Chelators: Use intracellular calcium chelators (e.g., BAPTA-AM) to buffer calcium overload. |
| Calcium Overload (Cardiomyocytes): Sodium channel-mediated sodium influx reverses the Na+/Ca2+ exchanger, leading to intracellular calcium accumulation. | 1. Calcium Channel Blockers: Co-administer L-type calcium channel blockers (e.g., verapamil, diltiazem) to reduce calcium influx.[11] 2. Sodium Channel Blockers: In cases of severe toxicity, a competitive sodium channel blocker (e.g., tetrodotoxin, though use with extreme caution) might be used to counteract persistent activation. |
| Oxidative Stress: Increased intracellular calcium can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS). | 1. Antioxidants: Supplement the culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to scavenge ROS.[12] 2. Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Consider using mPTP inhibitors (e.g., cyclosporine A) to prevent mitochondrial-mediated apoptosis. |
Issue 2: Arrhythmic Events or Abnormal Electrophysiological Recordings in Tissues or Single Cells Exposed to this compound
| Possible Cause | Troubleshooting Step |
| Persistent Sodium Current: this compound may be causing a non-inactivating sodium current, leading to early afterdepolarizations (EADs) and triggered arrhythmias. | 1. Patch-Clamp Analysis: Use whole-cell patch-clamp to directly measure the effect of this compound on sodium channel kinetics. Look for a persistent inward current. 2. Specific Sodium Channel Blockers: Apply selective sodium channel blockers to confirm the role of these channels in the observed arrhythmogenesis. |
| Altered Potassium Channel Function: Diterpenoid alkaloids can also affect potassium channels, leading to prolonged action potential duration (APD). | 1. Potassium Channel Openers: Test the effect of potassium channel openers to see if they can reverse the pro-arrhythmic effects. 2. Voltage-Ramp Protocols: In patch-clamp experiments, use voltage-ramp protocols to assess the effect of this compound on various potassium currents (e.g., IKr, IKs). |
| Disrupted Calcium Homeostasis: Spontaneous calcium release from the sarcoplasmic reticulum can cause delayed afterdepolarizations (DADs). | 1. Calcium Imaging: Use fluorescent calcium indicators (e.g., Fluo-4) to visualize intracellular calcium transients and detect spontaneous release events. 2. Ryanodine Receptor Modulators: Investigate the effect of ryanodine receptor stabilizers (e.g., dantrolene) to prevent spontaneous calcium release. |
Quantitative Toxicity Data of Related Diterpenoid Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 | Reference |
| Aconitine | Mouse | Oral | 1.8 mg/kg | [10] |
| Mesaconitine | Mouse | Oral | 1.9 mg/kg | [10] |
| Mesaconitine | Mouse | Intravenous | 0.068 mg/kg | [13] |
| Hypaconitine | Mouse | Oral | 2.8 mg/kg | [10] |
| Lappaconitine | Mouse | Oral | 32.4 mg/kg | [14] |
| Lappaconitine | Rat | Oral | 20 mg/kg | [14] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Culture: Plate primary neurons or cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture cells (e.g., H9c2 cardiomyocytes or SH-SY5Y neuroblastoma cells) on glass coverslips.
-
Compound Incubation: Treat the cells with this compound at the desired concentration for the specified duration.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantification: Quantify the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the relative levels of ROS production.
Protocol 3: Electrophysiological Analysis using Whole-Cell Patch-Clamp
-
Cell Isolation: Isolate primary ventricular myocytes or neurons.
-
Recording Setup: Place the isolated cells in a recording chamber on an inverted microscope. Use borosilicate glass pipettes (2-5 MΩ) filled with an appropriate internal solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Current/Voltage Clamp:
-
Voltage-Clamp: Hold the cell at a potential of -80 mV and apply depolarizing voltage steps to elicit sodium, potassium, or calcium currents. Apply this compound to the bath and record changes in current amplitude and kinetics.
-
Current-Clamp: Elicit action potentials by injecting a current pulse. Perfuse with this compound and observe changes in action potential duration, resting membrane potential, and the presence of any arrhythmic events like EADs or DADs.
-
-
Data Acquisition and Analysis: Record and analyze the data using appropriate software (e.g., pCLAMP).
Signaling Pathway and Workflow Diagrams
Caption: Proposed pathway for this compound-induced cardiotoxicity.
Caption: Troubleshooting workflow for this compound-induced neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Risk Compounds, Preclinical Toxicity Evaluation, and Potential Mechanisms of Chinese Materia Medica–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated toxicology of Aconitum carmichaelii Debx.: bridging traditional toxicity-efficacy understanding and modern toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 9. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of autophagy in mesaconitine-induced neurotoxicity in HT22 cells revealed through integrated transcriptomic, proteomic, and m6A epitranscriptomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Reproducibility in Denudatine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with denudatine, a C20-diterpenoid alkaloid. The information is targeted towards researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over time. How should I handle and store it?
A1: this compound, like many complex natural products, can be susceptible to degradation. Inconsistent activity is often traced back to improper storage and handling. To ensure the stability of your this compound stock solutions:
-
Storage: Store this compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) for reconstitution. The choice of solvent may impact stability, so it is crucial to remain consistent across experiments.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.
Q2: I am observing significant lot-to-lot variability in the biological activity of this compound. What could be the cause?
A2: Lot-to-lot variability is a common issue with natural products and can stem from several factors:
-
Purity: The purity of each synthesized or isolated batch of this compound can vary. Impurities may have their own biological effects or interfere with this compound's activity. It is crucial to obtain a certificate of analysis (CoA) for each lot and, if possible, perform in-house quality control.[1][2][3]
-
Residual Solvents: Different batches may contain varying amounts of residual solvents from the purification process, which can affect the compound's solubility and activity.
-
Stereoisomers: The stereochemistry of this compound is complex. Variations in the synthetic or purification process could potentially lead to different isomeric ratios, which may have different biological activities.
Q3: My cell viability assay results with this compound are inconsistent. What are some common pitfalls?
A3: Inconsistent results in cell viability assays, such as MTT or XTT assays, are a frequent problem.[4][5]
-
Assay Interference: Some compounds can interfere with the chemistry of the assay itself. For example, compounds with reducing properties can directly reduce the tetrazolium salts used in MTT and XTT assays, leading to a false positive signal for cell viability. It is advisable to include a cell-free control to test for direct reduction of the assay reagent by this compound.
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in the final readout. Ensure a consistent and optimized cell seeding density for your specific cell line and assay duration.
-
Solubility Issues: If this compound precipitates out of the culture medium, its effective concentration will be lower and variable, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation.
Q4: I am having trouble getting a stable whole-cell patch-clamp recording when applying this compound. What should I check?
A4: Achieving stable patch-clamp recordings can be challenging, and the introduction of a compound like this compound can add another layer of complexity.
-
Seal Stability: A high-resistance "giga-seal" is critical for stable recordings. If the seal is unstable, the recording will be noisy and unreliable. Ensure your pipette tips are clean and properly fire-polished.[6][7][8]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect membrane properties and ion channel function, even at low concentrations. Always include a vehicle control with the same final solvent concentration as your this compound solution to account for any solvent-specific effects.
-
Concentration and Application: High concentrations of this compound or rapid application could potentially have disruptive effects on the cell membrane, leading to loss of the seal. Consider using a lower concentration range or a slower perfusion system.
Troubleshooting Guides
Inconsistent Electrophysiology Data (Patch-Clamp)
| Issue | Possible Cause | Recommended Action |
| Unstable giga-seal after this compound application | 1. Solvent (e.g., DMSO) is disrupting the membrane. 2. This compound is altering membrane properties. 3. Impurities in the this compound sample. | 1. Ensure the final solvent concentration is low (<0.1%) and consistent with the vehicle control. 2. Try a lower concentration of this compound or a slower perfusion rate. 3. Verify the purity of your this compound sample. |
| Variable effect on ion channel currents | 1. Inconsistent this compound concentration in the perfusion system. 2. Fluctuation in the health of the cells. 3. Lot-to-lot variability of this compound. | 1. Ensure proper mixing of the this compound solution in the perfusion reservoir. 2. Monitor cell health and only use healthy, viable cells for recordings. 3. If possible, test a new lot of this compound and compare the results. |
| No observable effect of this compound | 1. This compound is not soluble in the bath solution. 2. The target ion channel is not expressed in the cell type being used. 3. The this compound has degraded. | 1. Check for precipitation of this compound in your working solution. 2. Confirm the expression of the target ion channel (e.g., specific voltage-gated sodium or potassium channels) in your cells. 3. Use a fresh aliquot of this compound from a properly stored stock. |
Inconsistent Cell-Based Assay Results (e.g., Viability, Neurotoxicity)
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | 1. Uneven cell seeding. 2. This compound precipitation in the culture medium. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower concentration. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Results differ from previously published data | 1. Different cell line or passage number used. 2. Variation in this compound purity or source. 3. Different assay conditions (e.g., incubation time, serum concentration). | 1. Ensure you are using the same cell line and passage number as the published study. 2. Obtain this compound from a reputable source and check its purity. 3. Carefully replicate the experimental conditions described in the literature. |
| Unexpected increase in cell viability signal (e.g., MTT assay) | 1. Direct reduction of the assay reagent by this compound. 2. Interference with cellular metabolism. | 1. Perform a cell-free assay to check for direct reduction of the reagent by this compound. 2. Consider using an alternative viability assay that is not based on metabolic activity, such as a CyQUANT Direct Cell Proliferation Assay or a protein-based assay. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Ion Channel Modulation
This protocol is a general guideline for assessing the effect of this compound on voltage-gated sodium or potassium channels in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Preparation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
2. Pipette and Internal Solution:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
For recording potassium currents, the internal solution can contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
For recording sodium currents, a cesium-based internal solution can be used to block potassium channels.
3. Recording:
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a potential of -80 mV.
-
Apply voltage steps to elicit the desired ion channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Establish a stable baseline recording in aCSF.
-
Apply this compound (dissolved in aCSF with a final DMSO concentration <0.1%) via the perfusion system and record the changes in the ion channel currents.
-
Include a vehicle control perfusion to account for any effects of the solvent.
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa).
1. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Assessing this compound's Effect on Ion Channels
Caption: Workflow for patch-clamp analysis of this compound's effects.
Troubleshooting Logic for Inconsistent Cell Viability Results
Caption: Troubleshooting flowchart for cell viability assay issues.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling of this compound via ion channels.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Reproducibility in Denudatine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with denudatine, a C20-diterpenoid alkaloid. The information is targeted towards researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over time. How should I handle and store it?
A1: this compound, like many complex natural products, can be susceptible to degradation. Inconsistent activity is often traced back to improper storage and handling. To ensure the stability of your this compound stock solutions:
-
Storage: Store this compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) for reconstitution. The choice of solvent may impact stability, so it is crucial to remain consistent across experiments.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.
Q2: I am observing significant lot-to-lot variability in the biological activity of this compound. What could be the cause?
A2: Lot-to-lot variability is a common issue with natural products and can stem from several factors:
-
Purity: The purity of each synthesized or isolated batch of this compound can vary. Impurities may have their own biological effects or interfere with this compound's activity. It is crucial to obtain a certificate of analysis (CoA) for each lot and, if possible, perform in-house quality control.[1][2][3]
-
Residual Solvents: Different batches may contain varying amounts of residual solvents from the purification process, which can affect the compound's solubility and activity.
-
Stereoisomers: The stereochemistry of this compound is complex. Variations in the synthetic or purification process could potentially lead to different isomeric ratios, which may have different biological activities.
Q3: My cell viability assay results with this compound are inconsistent. What are some common pitfalls?
A3: Inconsistent results in cell viability assays, such as MTT or XTT assays, are a frequent problem.[4][5]
-
Assay Interference: Some compounds can interfere with the chemistry of the assay itself. For example, compounds with reducing properties can directly reduce the tetrazolium salts used in MTT and XTT assays, leading to a false positive signal for cell viability. It is advisable to include a cell-free control to test for direct reduction of the assay reagent by this compound.
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in the final readout. Ensure a consistent and optimized cell seeding density for your specific cell line and assay duration.
-
Solubility Issues: If this compound precipitates out of the culture medium, its effective concentration will be lower and variable, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation.
Q4: I am having trouble getting a stable whole-cell patch-clamp recording when applying this compound. What should I check?
A4: Achieving stable patch-clamp recordings can be challenging, and the introduction of a compound like this compound can add another layer of complexity.
-
Seal Stability: A high-resistance "giga-seal" is critical for stable recordings. If the seal is unstable, the recording will be noisy and unreliable. Ensure your pipette tips are clean and properly fire-polished.[6][7][8]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect membrane properties and ion channel function, even at low concentrations. Always include a vehicle control with the same final solvent concentration as your this compound solution to account for any solvent-specific effects.
-
Concentration and Application: High concentrations of this compound or rapid application could potentially have disruptive effects on the cell membrane, leading to loss of the seal. Consider using a lower concentration range or a slower perfusion system.
Troubleshooting Guides
Inconsistent Electrophysiology Data (Patch-Clamp)
| Issue | Possible Cause | Recommended Action |
| Unstable giga-seal after this compound application | 1. Solvent (e.g., DMSO) is disrupting the membrane. 2. This compound is altering membrane properties. 3. Impurities in the this compound sample. | 1. Ensure the final solvent concentration is low (<0.1%) and consistent with the vehicle control. 2. Try a lower concentration of this compound or a slower perfusion rate. 3. Verify the purity of your this compound sample. |
| Variable effect on ion channel currents | 1. Inconsistent this compound concentration in the perfusion system. 2. Fluctuation in the health of the cells. 3. Lot-to-lot variability of this compound. | 1. Ensure proper mixing of the this compound solution in the perfusion reservoir. 2. Monitor cell health and only use healthy, viable cells for recordings. 3. If possible, test a new lot of this compound and compare the results. |
| No observable effect of this compound | 1. This compound is not soluble in the bath solution. 2. The target ion channel is not expressed in the cell type being used. 3. The this compound has degraded. | 1. Check for precipitation of this compound in your working solution. 2. Confirm the expression of the target ion channel (e.g., specific voltage-gated sodium or potassium channels) in your cells. 3. Use a fresh aliquot of this compound from a properly stored stock. |
Inconsistent Cell-Based Assay Results (e.g., Viability, Neurotoxicity)
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | 1. Uneven cell seeding. 2. This compound precipitation in the culture medium. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower concentration. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Results differ from previously published data | 1. Different cell line or passage number used. 2. Variation in this compound purity or source. 3. Different assay conditions (e.g., incubation time, serum concentration). | 1. Ensure you are using the same cell line and passage number as the published study. 2. Obtain this compound from a reputable source and check its purity. 3. Carefully replicate the experimental conditions described in the literature. |
| Unexpected increase in cell viability signal (e.g., MTT assay) | 1. Direct reduction of the assay reagent by this compound. 2. Interference with cellular metabolism. | 1. Perform a cell-free assay to check for direct reduction of the reagent by this compound. 2. Consider using an alternative viability assay that is not based on metabolic activity, such as a CyQUANT Direct Cell Proliferation Assay or a protein-based assay. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Ion Channel Modulation
This protocol is a general guideline for assessing the effect of this compound on voltage-gated sodium or potassium channels in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Preparation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
2. Pipette and Internal Solution:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
For recording potassium currents, the internal solution can contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
For recording sodium currents, a cesium-based internal solution can be used to block potassium channels.
3. Recording:
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a potential of -80 mV.
-
Apply voltage steps to elicit the desired ion channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Establish a stable baseline recording in aCSF.
-
Apply this compound (dissolved in aCSF with a final DMSO concentration <0.1%) via the perfusion system and record the changes in the ion channel currents.
-
Include a vehicle control perfusion to account for any effects of the solvent.
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa).
1. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Assessing this compound's Effect on Ion Channels
Caption: Workflow for patch-clamp analysis of this compound's effects.
Troubleshooting Logic for Inconsistent Cell Viability Results
Caption: Troubleshooting flowchart for cell viability assay issues.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling of this compound via ion channels.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Reproducibility in Denudatine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with denudatine, a C20-diterpenoid alkaloid. The information is targeted towards researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over time. How should I handle and store it?
A1: this compound, like many complex natural products, can be susceptible to degradation. Inconsistent activity is often traced back to improper storage and handling. To ensure the stability of your this compound stock solutions:
-
Storage: Store this compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or ethanol for reconstitution. The choice of solvent may impact stability, so it is crucial to remain consistent across experiments.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.
Q2: I am observing significant lot-to-lot variability in the biological activity of this compound. What could be the cause?
A2: Lot-to-lot variability is a common issue with natural products and can stem from several factors:
-
Purity: The purity of each synthesized or isolated batch of this compound can vary. Impurities may have their own biological effects or interfere with this compound's activity. It is crucial to obtain a certificate of analysis (CoA) for each lot and, if possible, perform in-house quality control.[1][2][3]
-
Residual Solvents: Different batches may contain varying amounts of residual solvents from the purification process, which can affect the compound's solubility and activity.
-
Stereoisomers: The stereochemistry of this compound is complex. Variations in the synthetic or purification process could potentially lead to different isomeric ratios, which may have different biological activities.
Q3: My cell viability assay results with this compound are inconsistent. What are some common pitfalls?
A3: Inconsistent results in cell viability assays, such as MTT or XTT assays, are a frequent problem.[4][5]
-
Assay Interference: Some compounds can interfere with the chemistry of the assay itself. For example, compounds with reducing properties can directly reduce the tetrazolium salts used in MTT and XTT assays, leading to a false positive signal for cell viability. It is advisable to include a cell-free control to test for direct reduction of the assay reagent by this compound.
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in the final readout. Ensure a consistent and optimized cell seeding density for your specific cell line and assay duration.
-
Solubility Issues: If this compound precipitates out of the culture medium, its effective concentration will be lower and variable, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation.
Q4: I am having trouble getting a stable whole-cell patch-clamp recording when applying this compound. What should I check?
A4: Achieving stable patch-clamp recordings can be challenging, and the introduction of a compound like this compound can add another layer of complexity.
-
Seal Stability: A high-resistance "giga-seal" is critical for stable recordings. If the seal is unstable, the recording will be noisy and unreliable. Ensure your pipette tips are clean and properly fire-polished.[6][7][8]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect membrane properties and ion channel function, even at low concentrations. Always include a vehicle control with the same final solvent concentration as your this compound solution to account for any solvent-specific effects.
-
Concentration and Application: High concentrations of this compound or rapid application could potentially have disruptive effects on the cell membrane, leading to loss of the seal. Consider using a lower concentration range or a slower perfusion system.
Troubleshooting Guides
Inconsistent Electrophysiology Data (Patch-Clamp)
| Issue | Possible Cause | Recommended Action |
| Unstable giga-seal after this compound application | 1. Solvent (e.g., DMSO) is disrupting the membrane. 2. This compound is altering membrane properties. 3. Impurities in the this compound sample. | 1. Ensure the final solvent concentration is low (<0.1%) and consistent with the vehicle control. 2. Try a lower concentration of this compound or a slower perfusion rate. 3. Verify the purity of your this compound sample. |
| Variable effect on ion channel currents | 1. Inconsistent this compound concentration in the perfusion system. 2. Fluctuation in the health of the cells. 3. Lot-to-lot variability of this compound. | 1. Ensure proper mixing of the this compound solution in the perfusion reservoir. 2. Monitor cell health and only use healthy, viable cells for recordings. 3. If possible, test a new lot of this compound and compare the results. |
| No observable effect of this compound | 1. This compound is not soluble in the bath solution. 2. The target ion channel is not expressed in the cell type being used. 3. The this compound has degraded. | 1. Check for precipitation of this compound in your working solution. 2. Confirm the expression of the target ion channel (e.g., specific voltage-gated sodium or potassium channels) in your cells. 3. Use a fresh aliquot of this compound from a properly stored stock. |
Inconsistent Cell-Based Assay Results (e.g., Viability, Neurotoxicity)
| Issue | Possible Cause | Recommended Action |
| High variability between replicate wells | 1. Uneven cell seeding. 2. This compound precipitation in the culture medium. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower concentration. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Results differ from previously published data | 1. Different cell line or passage number used. 2. Variation in this compound purity or source. 3. Different assay conditions (e.g., incubation time, serum concentration). | 1. Ensure you are using the same cell line and passage number as the published study. 2. Obtain this compound from a reputable source and check its purity. 3. Carefully replicate the experimental conditions described in the literature. |
| Unexpected increase in cell viability signal (e.g., MTT assay) | 1. Direct reduction of the assay reagent by this compound. 2. Interference with cellular metabolism. | 1. Perform a cell-free assay to check for direct reduction of the reagent by this compound. 2. Consider using an alternative viability assay that is not based on metabolic activity, such as a CyQUANT Direct Cell Proliferation Assay or a protein-based assay. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Ion Channel Modulation
This protocol is a general guideline for assessing the effect of this compound on voltage-gated sodium or potassium channels in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Preparation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
2. Pipette and Internal Solution:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
For recording potassium currents, the internal solution can contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
For recording sodium currents, a cesium-based internal solution can be used to block potassium channels.
3. Recording:
-
Approach a healthy-looking cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a potential of -80 mV.
-
Apply voltage steps to elicit the desired ion channel currents (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Establish a stable baseline recording in aCSF.
-
Apply this compound (dissolved in aCSF with a final DMSO concentration <0.1%) via the perfusion system and record the changes in the ion channel currents.
-
Include a vehicle control perfusion to account for any effects of the solvent.
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa).
1. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow for Assessing this compound's Effect on Ion Channels
Caption: Workflow for patch-clamp analysis of this compound's effects.
Troubleshooting Logic for Inconsistent Cell Viability Results
Caption: Troubleshooting flowchart for cell viability assay issues.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling of this compound via ion channels.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
strategies to reduce denudatine degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce denudatine degradation during storage. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for this compound?
For long-term storage, it is highly recommended to store this compound as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years[1].
Q2: How should I store this compound for short-term use or in solution?
Q3: What are the primary factors that can cause this compound degradation?
Based on the general principles of drug degradation, the primary factors that could lead to the degradation of this compound, a complex diterpenoid alkaloid, are exposure to non-optimal pH, elevated temperatures, light, and oxygen[2][3]. These factors can lead to degradation pathways such as hydrolysis, oxidation, and photolysis.
Q4: Is this compound sensitive to pH?
Specific studies on the pH stability of this compound are not publicly available. However, many alkaloids are known to be unstable in acidic or alkaline conditions[4]. It is crucial to control the pH of any aqueous solutions. If you must work with this compound in a buffered solution, it is recommended to perform a preliminary stability assessment at your target pH.
Q5: How does exposure to light and oxygen affect this compound?
Many complex organic molecules are susceptible to photodegradation and oxidation[2]. Oxidation is a common degradation pathway for pharmaceuticals and can be initiated by light, heat, or trace metal impurities[5]. To minimize these risks, it is best practice to store this compound, both in solid form and in solution, protected from light (e.g., in amber vials or wrapped in foil) and to consider purging the headspace of the container with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results with stored this compound. | Degradation of the this compound stock. | 1. Verify that the solid compound has been stored at -20°C. 2. Prepare fresh solutions from the solid stock for each experiment. 3. If using a stock solution, ensure it has been stored at low temperature and aliquoted to avoid freeze-thaw cycles. 4. Perform a purity check of your this compound sample using a suitable analytical method like HPLC (see Experimental Protocols). |
| Visible changes in the solid this compound (e.g., discoloration). | Potential oxidation or other degradation. | 1. Discard the sample if significant discoloration is observed. 2. Ensure future storage is in a tightly sealed container at -20°C, protected from light. |
| Precipitate forms in a this compound stock solution upon thawing. | Poor solubility at lower temperatures or potential degradation to a less soluble product. | 1. Allow the solution to fully equilibrate to room temperature and vortex gently before use. 2. If precipitation persists, consider preparing a fresh, more dilute solution. 3. Analyze the supernatant and precipitate separately to investigate potential degradation. |
Summary of Quantitative Storage Data
| Compound | Storage Condition | Duration | Stability | Reference |
| This compound (Solid) | -20°C | ≥ 4 years | Stable | [1] |
Note: There is a lack of publicly available quantitative data on this compound degradation under other specific storage conditions (e.g., in various solvents, at different pH values, or at elevated temperatures).
Experimental Protocols
For researchers needing to store this compound under conditions other than the recommended -20°C for the solid form, conducting a forced degradation study is essential to understand its stability profile. These studies intentionally stress the compound to identify potential degradation products and pathways[2][6][7].
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound in a relevant solvent system (e.g., DMSO, or an aqueous buffer if required for an application). A typical starting concentration might be 1 mg/mL.
-
Stress Conditions: Expose the prepared solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate a solution at 60°C for up to 7 days, protected from light.
-
Photostability: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) at room temperature for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Collect samples at initial (T=0) and various subsequent time points (e.g., 2, 6, 12, 24, 48 hours, and longer for thermal stress).
-
Sample Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating analytical method, such as HPLC-UV (see Protocol 2), to determine the remaining concentration of this compound and detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is a common starting point (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid.
-
A starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance. This should be determined by measuring the UV spectrum of a standard solution.
-
Method Validation: The method's ability to be "stability-indicating" is confirmed by analyzing the samples from the forced degradation study. The goal is to see a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products, with no co-elution. Peak purity analysis using a PDA detector is highly recommended[6].
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. longdom.org [longdom.org]
- 7. q1scientific.com [q1scientific.com]
strategies to reduce denudatine degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce denudatine degradation during storage. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for this compound?
For long-term storage, it is highly recommended to store this compound as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years[1].
Q2: How should I store this compound for short-term use or in solution?
Q3: What are the primary factors that can cause this compound degradation?
Based on the general principles of drug degradation, the primary factors that could lead to the degradation of this compound, a complex diterpenoid alkaloid, are exposure to non-optimal pH, elevated temperatures, light, and oxygen[2][3]. These factors can lead to degradation pathways such as hydrolysis, oxidation, and photolysis.
Q4: Is this compound sensitive to pH?
Specific studies on the pH stability of this compound are not publicly available. However, many alkaloids are known to be unstable in acidic or alkaline conditions[4]. It is crucial to control the pH of any aqueous solutions. If you must work with this compound in a buffered solution, it is recommended to perform a preliminary stability assessment at your target pH.
Q5: How does exposure to light and oxygen affect this compound?
Many complex organic molecules are susceptible to photodegradation and oxidation[2]. Oxidation is a common degradation pathway for pharmaceuticals and can be initiated by light, heat, or trace metal impurities[5]. To minimize these risks, it is best practice to store this compound, both in solid form and in solution, protected from light (e.g., in amber vials or wrapped in foil) and to consider purging the headspace of the container with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results with stored this compound. | Degradation of the this compound stock. | 1. Verify that the solid compound has been stored at -20°C. 2. Prepare fresh solutions from the solid stock for each experiment. 3. If using a stock solution, ensure it has been stored at low temperature and aliquoted to avoid freeze-thaw cycles. 4. Perform a purity check of your this compound sample using a suitable analytical method like HPLC (see Experimental Protocols). |
| Visible changes in the solid this compound (e.g., discoloration). | Potential oxidation or other degradation. | 1. Discard the sample if significant discoloration is observed. 2. Ensure future storage is in a tightly sealed container at -20°C, protected from light. |
| Precipitate forms in a this compound stock solution upon thawing. | Poor solubility at lower temperatures or potential degradation to a less soluble product. | 1. Allow the solution to fully equilibrate to room temperature and vortex gently before use. 2. If precipitation persists, consider preparing a fresh, more dilute solution. 3. Analyze the supernatant and precipitate separately to investigate potential degradation. |
Summary of Quantitative Storage Data
| Compound | Storage Condition | Duration | Stability | Reference |
| This compound (Solid) | -20°C | ≥ 4 years | Stable | [1] |
Note: There is a lack of publicly available quantitative data on this compound degradation under other specific storage conditions (e.g., in various solvents, at different pH values, or at elevated temperatures).
Experimental Protocols
For researchers needing to store this compound under conditions other than the recommended -20°C for the solid form, conducting a forced degradation study is essential to understand its stability profile. These studies intentionally stress the compound to identify potential degradation products and pathways[2][6][7].
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound in a relevant solvent system (e.g., DMSO, or an aqueous buffer if required for an application). A typical starting concentration might be 1 mg/mL.
-
Stress Conditions: Expose the prepared solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate a solution at 60°C for up to 7 days, protected from light.
-
Photostability: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) at room temperature for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Collect samples at initial (T=0) and various subsequent time points (e.g., 2, 6, 12, 24, 48 hours, and longer for thermal stress).
-
Sample Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating analytical method, such as HPLC-UV (see Protocol 2), to determine the remaining concentration of this compound and detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is a common starting point (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid.
-
A starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance. This should be determined by measuring the UV spectrum of a standard solution.
-
Method Validation: The method's ability to be "stability-indicating" is confirmed by analyzing the samples from the forced degradation study. The goal is to see a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products, with no co-elution. Peak purity analysis using a PDA detector is highly recommended[6].
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. longdom.org [longdom.org]
- 7. q1scientific.com [q1scientific.com]
strategies to reduce denudatine degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce denudatine degradation during storage. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for this compound?
For long-term storage, it is highly recommended to store this compound as a solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years[1].
Q2: How should I store this compound for short-term use or in solution?
Q3: What are the primary factors that can cause this compound degradation?
Based on the general principles of drug degradation, the primary factors that could lead to the degradation of this compound, a complex diterpenoid alkaloid, are exposure to non-optimal pH, elevated temperatures, light, and oxygen[2][3]. These factors can lead to degradation pathways such as hydrolysis, oxidation, and photolysis.
Q4: Is this compound sensitive to pH?
Specific studies on the pH stability of this compound are not publicly available. However, many alkaloids are known to be unstable in acidic or alkaline conditions[4]. It is crucial to control the pH of any aqueous solutions. If you must work with this compound in a buffered solution, it is recommended to perform a preliminary stability assessment at your target pH.
Q5: How does exposure to light and oxygen affect this compound?
Many complex organic molecules are susceptible to photodegradation and oxidation[2]. Oxidation is a common degradation pathway for pharmaceuticals and can be initiated by light, heat, or trace metal impurities[5]. To minimize these risks, it is best practice to store this compound, both in solid form and in solution, protected from light (e.g., in amber vials or wrapped in foil) and to consider purging the headspace of the container with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results with stored this compound. | Degradation of the this compound stock. | 1. Verify that the solid compound has been stored at -20°C. 2. Prepare fresh solutions from the solid stock for each experiment. 3. If using a stock solution, ensure it has been stored at low temperature and aliquoted to avoid freeze-thaw cycles. 4. Perform a purity check of your this compound sample using a suitable analytical method like HPLC (see Experimental Protocols). |
| Visible changes in the solid this compound (e.g., discoloration). | Potential oxidation or other degradation. | 1. Discard the sample if significant discoloration is observed. 2. Ensure future storage is in a tightly sealed container at -20°C, protected from light. |
| Precipitate forms in a this compound stock solution upon thawing. | Poor solubility at lower temperatures or potential degradation to a less soluble product. | 1. Allow the solution to fully equilibrate to room temperature and vortex gently before use. 2. If precipitation persists, consider preparing a fresh, more dilute solution. 3. Analyze the supernatant and precipitate separately to investigate potential degradation. |
Summary of Quantitative Storage Data
| Compound | Storage Condition | Duration | Stability | Reference |
| This compound (Solid) | -20°C | ≥ 4 years | Stable | [1] |
Note: There is a lack of publicly available quantitative data on this compound degradation under other specific storage conditions (e.g., in various solvents, at different pH values, or at elevated temperatures).
Experimental Protocols
For researchers needing to store this compound under conditions other than the recommended -20°C for the solid form, conducting a forced degradation study is essential to understand its stability profile. These studies intentionally stress the compound to identify potential degradation products and pathways[2][6][7].
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound in a relevant solvent system (e.g., DMSO, or an aqueous buffer if required for an application). A typical starting concentration might be 1 mg/mL.
-
Stress Conditions: Expose the prepared solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate a solution at 60°C for up to 7 days, protected from light.
-
Photostability: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) at room temperature for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Collect samples at initial (T=0) and various subsequent time points (e.g., 2, 6, 12, 24, 48 hours, and longer for thermal stress).
-
Sample Analysis: Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating analytical method, such as HPLC-UV (see Protocol 2), to determine the remaining concentration of this compound and detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column is a common starting point (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
A starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance. This should be determined by measuring the UV spectrum of a standard solution.
-
Method Validation: The method's ability to be "stability-indicating" is confirmed by analyzing the samples from the forced degradation study. The goal is to see a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products, with no co-elution. Peak purity analysis using a PDA detector is highly recommended[6].
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. longdom.org [longdom.org]
- 7. q1scientific.com [q1scientific.com]
Technical Support Center: Stereoselective Synthesis of Denudatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of denudatine and related diterpenoid alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during key transformations in the synthesis of the this compound core structure.
Problem 1: Poor Diastereoselectivity or Undesired Epimer Formation in the Corey-Chaykovsky Epoxidation
Question: I am attempting to introduce an epoxide ring onto the bicyclo[2.2.2]octane core using a Corey-Chaykovsky reaction with dimethylsulfonium ylide, but I am exclusively obtaining the undesired diastereomer. How can I resolve this?
Answer: This is a known challenge in the synthesis of this compound-type alkaloids. The facial bias of the complex bicyclic system can direct the ylide attack to produce the thermodynamically favored, but synthetically undesired, epoxide.
Troubleshooting Steps:
-
Alternative Reagents: The stereochemical outcome of epoxidation can be highly reagent-dependent. If the Corey-Chaykovsky reaction with dimethylsulfonium ylide fails to provide the desired diastereomer, consider a two-step alternative:
-
Wittig Methylenation: Convert the ketone to the corresponding exocyclic methylene (B1212753) compound.
-
Weitz-Scheffer Epoxidation: Subsequent epoxidation of the olefin can provide the desired epoxide with the opposite stereochemistry.
-
-
Optimization of the Weitz-Scheffer Epoxidation: The choice of oxidant in the Weitz-Scheffer epoxidation is critical for achieving high diastereoselectivity and conversion.
-
Standard oxidants like hydrogen peroxide or tert-butyl hydroperoxide may lead to poor conversions and mixtures of diastereomers.
-
The use of trityl hydroperoxide has been reported to yield the desired α-epoxide as a single diastereomer in good yield.
-
| Epoxidation Method | Reagent | Observed Outcome in this compound Synthesis | Yield |
| Corey-Chaykovsky | Dimethylsulfonium ylide | Exclusive formation of the undesired epoxide diastereomer | - |
| Weitz-Scheffer | Hydrogen Peroxide | Poor conversion, mixture of diastereomers | Low |
| Weitz-Scheffer | tert-Butyl Hydroperoxide | Poor conversion, mixture of diastereomers | Low |
| Weitz-Scheffer | Trityl Hydroperoxide | Single desired α-epoxide diastereomer | 57% |
Problem 2: Lack of Stereocontrol in the Installation of the C18 Methyl Group
Question: I am struggling with the stereoselective methylation at the C4 position to install the C18 methyl group. Direct methylation of the enolate is yielding the wrong epimer. What is a reliable method to achieve the correct stereochemistry?
Answer: Direct methylation of the enolate derived from the corresponding aldehyde precursor has been shown to result in the formation of the undesired C4 epimer, as confirmed by X-ray crystallography. To overcome this, a less direct but more stereocontrolled approach is necessary.
Recommended Protocol:
-
Functional Group Manipulation: Instead of direct methylation, introduce a functional group handle that can be stereoselectively reduced. An effective strategy involves the use of an aldol-Cannizzaro sequence to install a diol, which is then converted to a dimesylate.
-
Cyclization to Piperidine (B6355638) Ring: The dimesylate can then be cyclized to form the piperidine ring. This step may require optimization of the base and solvent system to maximize yield and avoid side reactions.
-
Stereoselective Reduction: The methylene O-mesylate group on the piperidine ring can then be stereoselectively reduced to the desired methyl group using a combination of sodium iodide and zinc (NaI/Zn).
Problem 3: Low Yield in the Piperidine Ring Formation via Cyclization
Question: The cyclization of my dimesylate precursor to form the piperidine ring is giving low yields, with significant amounts of side products. How can I optimize this reaction?
Answer: The choice of base and solvent is crucial for the efficiency of this intramolecular cyclization. The use of a strong, non-nucleophilic base is required, but conditions must be carefully selected to avoid side reactions such as decarbamoylation.
Troubleshooting and Optimization:
-
Base Selection: Potassium tert-butoxide (KOt-Bu) has been reported to result in low yields (around 30%) due to a competing decarbamoylation side reaction. A more suitable base is potassium hydride (KH) .
-
Solvent Effects: The solvent can have a dramatic impact on the reaction outcome.
-
Using KH in tetrahydrofuran (THF) can improve the yield of the desired piperidine to over 60%, but side products may still be observed.
-
Switching the solvent to dimethylformamide (DMF) with KH as the base can lead to the exclusive formation of the desired cyclized product in high yield (over 80%).
-
| Base | Solvent | Yield of Piperidine | Side Products |
| KOt-Bu | THF | ~30% | Decarbamoylation product |
| KH | THF | ~62% | Minor amounts observed |
| KH | DMF | ~83% | Not observed |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the hexacyclic core of this compound via the intramolecular Diels-Alder reaction?
A1: The key challenge is the efficient and stereoselective formation of the bicyclo[2.2.2]octane system. While the intramolecular Diels-Alder reaction is a powerful tool for this transformation, potential issues include:
-
Precursor Synthesis: The synthesis of the dienone precursor for the cycloaddition can be lengthy and challenging.
-
Reaction Conditions: The reaction typically requires high temperatures (e.g., refluxing in p-xylene) to proceed efficiently. Substrate decomposition can be a concern at these temperatures.
-
Stereoselectivity: While the intramolecular nature of the reaction often imparts good stereocontrol, unexpected stereoisomers can sometimes form. Careful conformational analysis of the transition state is important for predicting the outcome.
-
Side Reactions: At high concentrations, intermolecular dimerization can compete with the desired intramolecular cycloaddition. Running the reaction under high dilution can help to minimize this.
Q2: My oxidative dearomatization step to form the dienone precursor for the Diels-Alder reaction is giving low yields. What can I do?
A2: Oxidative dearomatization of phenolic precursors is a critical step that can be sensitive to the choice of oxidant and reaction conditions.
-
Choice of Oxidant: Hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) are commonly used. If PIDA is not effective, other oxidants to consider include lead tetraacetate, which has been shown to be uniquely effective in some complex systems where PIDA has failed.
-
Solvent: The reaction is often performed in a protic solvent like methanol (B129727) to trap the resulting carbocation and form the desired dienone.
-
Protecting Groups: Ensure that other sensitive functional groups in the molecule are appropriately protected to prevent undesired side reactions.
Q3: I am having difficulty with the late-stage functionalization of the this compound core, specifically acylation and oxidation, resulting in low yields. Is this expected?
A3: Yes, late-stage functionalizations on complex, sterically hindered scaffolds like this compound can be challenging and often result in moderate to low yields. For instance, the acylation of cochlearenine with veratroyl chloride has been reported with a 25% yield, and the oxidation to paniculamine with a 50% yield. These yields, while not high, were part of a successful total synthesis. To optimize:
-
Screen Catalysts and Reagents: For acylations, screen different coupling agents and bases. For oxidations, a variety of oxidizing agents should be tested.
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.
-
Protecting Group Strategy: It may be necessary to revisit the protecting group strategy to unmask a more reactive site for the desired transformation.
Q4: How can I purify and characterize the different stereoisomers that may form during the synthesis?
A4: The purification and characterization of diastereomers are critical steps.
-
Purification:
-
Flash Chromatography: Often the first step to separate major isomers.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful techniques for separating closely related diastereomers.
-
pH-Zone-Refining Counter-Current Chromatography: This technique is particularly effective for the preparative separation of alkaloids.
-
Crystallization: If the desired compound is crystalline, this can be an excellent final purification step.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is essential for structure elucidation and stereochemical assignment.
-
¹H and ¹³C NMR: Provide the basic carbon-hydrogen framework.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for assigning relative stereochemistry.
-
-
X-ray Crystallography: This provides unambiguous proof of the relative and absolute stereochemistry if a suitable single crystal can be obtained.
-
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Cycloaddition
This protocol describes the formation of the hexacyclic core of a this compound-type alkaloid from a dienone precursor, as reported by the Sarpong group.
-
Preparation: Dissolve the dienone precursor (1 equivalent) in p-xylene (B151628) to a concentration of approximately 0.01 M.
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the solution to reflux (approximately 140 °C) under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting hexacyclic product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Weitz-Scheffer Epoxidation with Trityl Hydroperoxide
This protocol is for the diastereoselective epoxidation of an α,β-unsaturated ketone to form the desired α-epoxide.
-
Preparation: To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add a solution of trityl hydroperoxide (1.5 equivalents) in the same solvent.
-
Initiation: Add a catalytic amount of a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C to room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired epoxy-ketone.
Visualizations
Technical Support Center: Stereoselective Synthesis of Denudatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of denudatine and related diterpenoid alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during key transformations in the synthesis of the this compound core structure.
Problem 1: Poor Diastereoselectivity or Undesired Epimer Formation in the Corey-Chaykovsky Epoxidation
Question: I am attempting to introduce an epoxide ring onto the bicyclo[2.2.2]octane core using a Corey-Chaykovsky reaction with dimethylsulfonium ylide, but I am exclusively obtaining the undesired diastereomer. How can I resolve this?
Answer: This is a known challenge in the synthesis of this compound-type alkaloids. The facial bias of the complex bicyclic system can direct the ylide attack to produce the thermodynamically favored, but synthetically undesired, epoxide.
Troubleshooting Steps:
-
Alternative Reagents: The stereochemical outcome of epoxidation can be highly reagent-dependent. If the Corey-Chaykovsky reaction with dimethylsulfonium ylide fails to provide the desired diastereomer, consider a two-step alternative:
-
Wittig Methylenation: Convert the ketone to the corresponding exocyclic methylene (B1212753) compound.
-
Weitz-Scheffer Epoxidation: Subsequent epoxidation of the olefin can provide the desired epoxide with the opposite stereochemistry.
-
-
Optimization of the Weitz-Scheffer Epoxidation: The choice of oxidant in the Weitz-Scheffer epoxidation is critical for achieving high diastereoselectivity and conversion.
-
Standard oxidants like hydrogen peroxide or tert-butyl hydroperoxide may lead to poor conversions and mixtures of diastereomers.
-
The use of trityl hydroperoxide has been reported to yield the desired α-epoxide as a single diastereomer in good yield.
-
| Epoxidation Method | Reagent | Observed Outcome in this compound Synthesis | Yield |
| Corey-Chaykovsky | Dimethylsulfonium ylide | Exclusive formation of the undesired epoxide diastereomer | - |
| Weitz-Scheffer | Hydrogen Peroxide | Poor conversion, mixture of diastereomers | Low |
| Weitz-Scheffer | tert-Butyl Hydroperoxide | Poor conversion, mixture of diastereomers | Low |
| Weitz-Scheffer | Trityl Hydroperoxide | Single desired α-epoxide diastereomer | 57% |
Problem 2: Lack of Stereocontrol in the Installation of the C18 Methyl Group
Question: I am struggling with the stereoselective methylation at the C4 position to install the C18 methyl group. Direct methylation of the enolate is yielding the wrong epimer. What is a reliable method to achieve the correct stereochemistry?
Answer: Direct methylation of the enolate derived from the corresponding aldehyde precursor has been shown to result in the formation of the undesired C4 epimer, as confirmed by X-ray crystallography. To overcome this, a less direct but more stereocontrolled approach is necessary.
Recommended Protocol:
-
Functional Group Manipulation: Instead of direct methylation, introduce a functional group handle that can be stereoselectively reduced. An effective strategy involves the use of an aldol-Cannizzaro sequence to install a diol, which is then converted to a dimesylate.
-
Cyclization to Piperidine (B6355638) Ring: The dimesylate can then be cyclized to form the piperidine ring. This step may require optimization of the base and solvent system to maximize yield and avoid side reactions.
-
Stereoselective Reduction: The methylene O-mesylate group on the piperidine ring can then be stereoselectively reduced to the desired methyl group using a combination of sodium iodide and zinc (NaI/Zn).
Problem 3: Low Yield in the Piperidine Ring Formation via Cyclization
Question: The cyclization of my dimesylate precursor to form the piperidine ring is giving low yields, with significant amounts of side products. How can I optimize this reaction?
Answer: The choice of base and solvent is crucial for the efficiency of this intramolecular cyclization. The use of a strong, non-nucleophilic base is required, but conditions must be carefully selected to avoid side reactions such as decarbamoylation.
Troubleshooting and Optimization:
-
Base Selection: Potassium tert-butoxide (KOt-Bu) has been reported to result in low yields (around 30%) due to a competing decarbamoylation side reaction. A more suitable base is potassium hydride (KH) .
-
Solvent Effects: The solvent can have a dramatic impact on the reaction outcome.
-
Using KH in tetrahydrofuran (THF) can improve the yield of the desired piperidine to over 60%, but side products may still be observed.
-
Switching the solvent to dimethylformamide (DMF) with KH as the base can lead to the exclusive formation of the desired cyclized product in high yield (over 80%).
-
| Base | Solvent | Yield of Piperidine | Side Products |
| KOt-Bu | THF | ~30% | Decarbamoylation product |
| KH | THF | ~62% | Minor amounts observed |
| KH | DMF | ~83% | Not observed |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the hexacyclic core of this compound via the intramolecular Diels-Alder reaction?
A1: The key challenge is the efficient and stereoselective formation of the bicyclo[2.2.2]octane system. While the intramolecular Diels-Alder reaction is a powerful tool for this transformation, potential issues include:
-
Precursor Synthesis: The synthesis of the dienone precursor for the cycloaddition can be lengthy and challenging.
-
Reaction Conditions: The reaction typically requires high temperatures (e.g., refluxing in p-xylene) to proceed efficiently. Substrate decomposition can be a concern at these temperatures.
-
Stereoselectivity: While the intramolecular nature of the reaction often imparts good stereocontrol, unexpected stereoisomers can sometimes form. Careful conformational analysis of the transition state is important for predicting the outcome.
-
Side Reactions: At high concentrations, intermolecular dimerization can compete with the desired intramolecular cycloaddition. Running the reaction under high dilution can help to minimize this.
Q2: My oxidative dearomatization step to form the dienone precursor for the Diels-Alder reaction is giving low yields. What can I do?
A2: Oxidative dearomatization of phenolic precursors is a critical step that can be sensitive to the choice of oxidant and reaction conditions.
-
Choice of Oxidant: Hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) are commonly used. If PIDA is not effective, other oxidants to consider include lead tetraacetate, which has been shown to be uniquely effective in some complex systems where PIDA has failed.
-
Solvent: The reaction is often performed in a protic solvent like methanol (B129727) to trap the resulting carbocation and form the desired dienone.
-
Protecting Groups: Ensure that other sensitive functional groups in the molecule are appropriately protected to prevent undesired side reactions.
Q3: I am having difficulty with the late-stage functionalization of the this compound core, specifically acylation and oxidation, resulting in low yields. Is this expected?
A3: Yes, late-stage functionalizations on complex, sterically hindered scaffolds like this compound can be challenging and often result in moderate to low yields. For instance, the acylation of cochlearenine with veratroyl chloride has been reported with a 25% yield, and the oxidation to paniculamine with a 50% yield. These yields, while not high, were part of a successful total synthesis. To optimize:
-
Screen Catalysts and Reagents: For acylations, screen different coupling agents and bases. For oxidations, a variety of oxidizing agents should be tested.
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.
-
Protecting Group Strategy: It may be necessary to revisit the protecting group strategy to unmask a more reactive site for the desired transformation.
Q4: How can I purify and characterize the different stereoisomers that may form during the synthesis?
A4: The purification and characterization of diastereomers are critical steps.
-
Purification:
-
Flash Chromatography: Often the first step to separate major isomers.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful techniques for separating closely related diastereomers.
-
pH-Zone-Refining Counter-Current Chromatography: This technique is particularly effective for the preparative separation of alkaloids.
-
Crystallization: If the desired compound is crystalline, this can be an excellent final purification step.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is essential for structure elucidation and stereochemical assignment.
-
¹H and ¹³C NMR: Provide the basic carbon-hydrogen framework.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for assigning relative stereochemistry.
-
-
X-ray Crystallography: This provides unambiguous proof of the relative and absolute stereochemistry if a suitable single crystal can be obtained.
-
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Cycloaddition
This protocol describes the formation of the hexacyclic core of a this compound-type alkaloid from a dienone precursor, as reported by the Sarpong group.
-
Preparation: Dissolve the dienone precursor (1 equivalent) in p-xylene (B151628) to a concentration of approximately 0.01 M.
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the solution to reflux (approximately 140 °C) under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting hexacyclic product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Weitz-Scheffer Epoxidation with Trityl Hydroperoxide
This protocol is for the diastereoselective epoxidation of an α,β-unsaturated ketone to form the desired α-epoxide.
-
Preparation: To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add a solution of trityl hydroperoxide (1.5 equivalents) in the same solvent.
-
Initiation: Add a catalytic amount of a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C to room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired epoxy-ketone.
Visualizations
Technical Support Center: Stereoselective Synthesis of Denudatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of denudatine and related diterpenoid alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during key transformations in the synthesis of the this compound core structure.
Problem 1: Poor Diastereoselectivity or Undesired Epimer Formation in the Corey-Chaykovsky Epoxidation
Question: I am attempting to introduce an epoxide ring onto the bicyclo[2.2.2]octane core using a Corey-Chaykovsky reaction with dimethylsulfonium ylide, but I am exclusively obtaining the undesired diastereomer. How can I resolve this?
Answer: This is a known challenge in the synthesis of this compound-type alkaloids. The facial bias of the complex bicyclic system can direct the ylide attack to produce the thermodynamically favored, but synthetically undesired, epoxide.
Troubleshooting Steps:
-
Alternative Reagents: The stereochemical outcome of epoxidation can be highly reagent-dependent. If the Corey-Chaykovsky reaction with dimethylsulfonium ylide fails to provide the desired diastereomer, consider a two-step alternative:
-
Wittig Methylenation: Convert the ketone to the corresponding exocyclic methylene compound.
-
Weitz-Scheffer Epoxidation: Subsequent epoxidation of the olefin can provide the desired epoxide with the opposite stereochemistry.
-
-
Optimization of the Weitz-Scheffer Epoxidation: The choice of oxidant in the Weitz-Scheffer epoxidation is critical for achieving high diastereoselectivity and conversion.
-
Standard oxidants like hydrogen peroxide or tert-butyl hydroperoxide may lead to poor conversions and mixtures of diastereomers.
-
The use of trityl hydroperoxide has been reported to yield the desired α-epoxide as a single diastereomer in good yield.
-
| Epoxidation Method | Reagent | Observed Outcome in this compound Synthesis | Yield |
| Corey-Chaykovsky | Dimethylsulfonium ylide | Exclusive formation of the undesired epoxide diastereomer | - |
| Weitz-Scheffer | Hydrogen Peroxide | Poor conversion, mixture of diastereomers | Low |
| Weitz-Scheffer | tert-Butyl Hydroperoxide | Poor conversion, mixture of diastereomers | Low |
| Weitz-Scheffer | Trityl Hydroperoxide | Single desired α-epoxide diastereomer | 57% |
Problem 2: Lack of Stereocontrol in the Installation of the C18 Methyl Group
Question: I am struggling with the stereoselective methylation at the C4 position to install the C18 methyl group. Direct methylation of the enolate is yielding the wrong epimer. What is a reliable method to achieve the correct stereochemistry?
Answer: Direct methylation of the enolate derived from the corresponding aldehyde precursor has been shown to result in the formation of the undesired C4 epimer, as confirmed by X-ray crystallography. To overcome this, a less direct but more stereocontrolled approach is necessary.
Recommended Protocol:
-
Functional Group Manipulation: Instead of direct methylation, introduce a functional group handle that can be stereoselectively reduced. An effective strategy involves the use of an aldol-Cannizzaro sequence to install a diol, which is then converted to a dimesylate.
-
Cyclization to Piperidine Ring: The dimesylate can then be cyclized to form the piperidine ring. This step may require optimization of the base and solvent system to maximize yield and avoid side reactions.
-
Stereoselective Reduction: The methylene O-mesylate group on the piperidine ring can then be stereoselectively reduced to the desired methyl group using a combination of sodium iodide and zinc (NaI/Zn).
Problem 3: Low Yield in the Piperidine Ring Formation via Cyclization
Question: The cyclization of my dimesylate precursor to form the piperidine ring is giving low yields, with significant amounts of side products. How can I optimize this reaction?
Answer: The choice of base and solvent is crucial for the efficiency of this intramolecular cyclization. The use of a strong, non-nucleophilic base is required, but conditions must be carefully selected to avoid side reactions such as decarbamoylation.
Troubleshooting and Optimization:
-
Base Selection: Potassium tert-butoxide (KOt-Bu) has been reported to result in low yields (around 30%) due to a competing decarbamoylation side reaction. A more suitable base is potassium hydride (KH) .
-
Solvent Effects: The solvent can have a dramatic impact on the reaction outcome.
-
Using KH in tetrahydrofuran (THF) can improve the yield of the desired piperidine to over 60%, but side products may still be observed.
-
Switching the solvent to dimethylformamide (DMF) with KH as the base can lead to the exclusive formation of the desired cyclized product in high yield (over 80%).
-
| Base | Solvent | Yield of Piperidine | Side Products |
| KOt-Bu | THF | ~30% | Decarbamoylation product |
| KH | THF | ~62% | Minor amounts observed |
| KH | DMF | ~83% | Not observed |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the hexacyclic core of this compound via the intramolecular Diels-Alder reaction?
A1: The key challenge is the efficient and stereoselective formation of the bicyclo[2.2.2]octane system. While the intramolecular Diels-Alder reaction is a powerful tool for this transformation, potential issues include:
-
Precursor Synthesis: The synthesis of the dienone precursor for the cycloaddition can be lengthy and challenging.
-
Reaction Conditions: The reaction typically requires high temperatures (e.g., refluxing in p-xylene) to proceed efficiently. Substrate decomposition can be a concern at these temperatures.
-
Stereoselectivity: While the intramolecular nature of the reaction often imparts good stereocontrol, unexpected stereoisomers can sometimes form. Careful conformational analysis of the transition state is important for predicting the outcome.
-
Side Reactions: At high concentrations, intermolecular dimerization can compete with the desired intramolecular cycloaddition. Running the reaction under high dilution can help to minimize this.
Q2: My oxidative dearomatization step to form the dienone precursor for the Diels-Alder reaction is giving low yields. What can I do?
A2: Oxidative dearomatization of phenolic precursors is a critical step that can be sensitive to the choice of oxidant and reaction conditions.
-
Choice of Oxidant: Hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) are commonly used. If PIDA is not effective, other oxidants to consider include lead tetraacetate, which has been shown to be uniquely effective in some complex systems where PIDA has failed.
-
Solvent: The reaction is often performed in a protic solvent like methanol to trap the resulting carbocation and form the desired dienone.
-
Protecting Groups: Ensure that other sensitive functional groups in the molecule are appropriately protected to prevent undesired side reactions.
Q3: I am having difficulty with the late-stage functionalization of the this compound core, specifically acylation and oxidation, resulting in low yields. Is this expected?
A3: Yes, late-stage functionalizations on complex, sterically hindered scaffolds like this compound can be challenging and often result in moderate to low yields. For instance, the acylation of cochlearenine with veratroyl chloride has been reported with a 25% yield, and the oxidation to paniculamine with a 50% yield. These yields, while not high, were part of a successful total synthesis. To optimize:
-
Screen Catalysts and Reagents: For acylations, screen different coupling agents and bases. For oxidations, a variety of oxidizing agents should be tested.
-
Reaction Conditions: Systematically vary the temperature, reaction time, and solvent.
-
Protecting Group Strategy: It may be necessary to revisit the protecting group strategy to unmask a more reactive site for the desired transformation.
Q4: How can I purify and characterize the different stereoisomers that may form during the synthesis?
A4: The purification and characterization of diastereomers are critical steps.
-
Purification:
-
Flash Chromatography: Often the first step to separate major isomers.
-
Preparative High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful techniques for separating closely related diastereomers.
-
pH-Zone-Refining Counter-Current Chromatography: This technique is particularly effective for the preparative separation of alkaloids.
-
Crystallization: If the desired compound is crystalline, this can be an excellent final purification step.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is essential for structure elucidation and stereochemical assignment.
-
¹H and ¹³C NMR: Provide the basic carbon-hydrogen framework.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for assigning relative stereochemistry.
-
-
X-ray Crystallography: This provides unambiguous proof of the relative and absolute stereochemistry if a suitable single crystal can be obtained.
-
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Cycloaddition
This protocol describes the formation of the hexacyclic core of a this compound-type alkaloid from a dienone precursor, as reported by the Sarpong group.
-
Preparation: Dissolve the dienone precursor (1 equivalent) in p-xylene to a concentration of approximately 0.01 M.
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the solution to reflux (approximately 140 °C) under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting hexacyclic product by flash column chromatography on silica gel.
Protocol 2: Weitz-Scheffer Epoxidation with Trityl Hydroperoxide
This protocol is for the diastereoselective epoxidation of an α,β-unsaturated ketone to form the desired α-epoxide.
-
Preparation: To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add a solution of trityl hydroperoxide (1.5 equivalents) in the same solvent.
-
Initiation: Add a catalytic amount of a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C to room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired epoxy-ketone.
Visualizations
mitigating batch-to-batch variability of denudatine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability in denudatine extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods. Key contributing factors include:
-
Botanical Raw Material Variation: The chemical composition of the source plant, typically from the Aconitum or Delphinium genera, can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1][2][3][4] Genetic differences within plant species also contribute to this variability.
-
Inconsistent Extraction Protocol: Minor deviations in the extraction process can lead to significant differences in the chemical composition of the extract.[1] Important parameters include the choice of solvent, pH, temperature, extraction time, and the ratio of solvent to solid material.[1][3][5]
-
Presence of Co-extracted Compounds: this compound is often co-extracted with other diterpenoid alkaloids.[6][7][8] The varying ratios of these related alkaloids contribute to the overall variability of the extract and can interfere with analytical quantification.
-
Post-Extraction Processing and Storage: Degradation of this compound can occur due to exposure to high temperatures, light, or oxygen during steps like solvent evaporation and drying.[1][9][10] Improper storage conditions can also lead to changes in the chemical profile over time.[1][9][10]
Q2: How can I minimize variability during the extraction process itself?
A2: To minimize variability, it is crucial to standardize the entire workflow from raw material acquisition to the final extract.
-
Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin, harvesting conditions, and botanical authentication.[1]
-
Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process.[1][11] This should include precise parameters for:
Q3: What analytical techniques are recommended for the quality control of this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for creating a chemical fingerprint of the extract and quantifying the concentration of this compound and other marker compounds.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing any volatile compounds present in the extract.[13]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method that can be used for initial qualitative assessment and to check for the presence of major constituents.[12][14]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be coupled with chromatography (LC-MS, LC-NMR) to provide detailed structural information about the compounds in the extract, aiding in identification and purity assessment.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and analysis of this compound extracts.
Problem 1: Inconsistent yields of crude this compound extract between batches.
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Raw Plant Material | Source plant material from a single, certified supplier. Perform macroscopic and microscopic analysis on the raw material to confirm identity. | The chemical profile and therefore the extractable matter of plants are heavily influenced by their genetics, growing conditions, and handling.[1][2] |
| Inconsistent Extraction Protocol | Strictly adhere to a detailed SOP for extraction, documenting every parameter. | Minor deviations in the extraction process can lead to significant differences in yield.[1] |
| Solvent Quality | Use high-purity solvents from the same supplier for each extraction. | Impurities in solvents can affect extraction efficiency. |
| Inaccurate Measurements | Calibrate all weighing balances and measuring equipment regularly. | Ensures consistency in the solvent-to-solid ratio. |
Problem 2: Significant variation in this compound concentration between batches as determined by HPLC.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Review extraction and storage conditions. Avoid high temperatures and exposure to light and oxygen. Store extracts at low temperatures in airtight, dark containers.[1][9][10] | This compound, like many complex natural products, can be sensitive to heat, light, and oxidation. |
| Incomplete Extraction | Optimize extraction parameters such as time, temperature, and solvent polarity. | Inadequate extraction conditions can result in lower and more variable yields of the target compound. |
| Analytical Method Variability | Validate the HPLC method for linearity, precision, accuracy, and robustness. Use a certified this compound reference standard for calibration. | Ensures that the observed variability is not due to the analytical method itself. |
| Incorrect Plant Part or Harvest Time | Verify that the correct part of the plant (e.g., root, leaf) was used and harvested at the optimal time.[1] | The concentration of specific alkaloids can vary significantly between different plant parts and throughout the plant's life cycle.[3] |
Quantitative Data Summary
Table 1: Factors Influencing this compound Extract Variability and Recommended QC Methods.
| Factor | Potential Impact on Extract | Recommended Quality Control (QC) Method(s) |
| Botanical Source | Variation in alkaloid profile and concentration. | Macroscopic/Microscopic analysis, DNA Barcoding, HPLC/TLC Fingerprinting.[12][15] |
| Harvesting Time & Conditions | Fluctuations in the concentration of this compound and related alkaloids. | HPLC quantification of this compound, Chemical fingerprinting.[15] |
| Drying & Storage of Raw Material | Degradation of thermolabile compounds. | Moisture content analysis, HPLC analysis for degradation products. |
| Extraction Solvent | Differential extraction of polar and non-polar compounds. | HPLC fingerprinting to compare extracts from different solvents.[3] |
| Extraction Time & Temperature | Incomplete extraction or thermal degradation of this compound. | Yield optimization studies, HPLC analysis for this compound content and degradation products. |
| Post-Extraction Handling | Contamination or degradation. | Stability testing under different storage conditions (temperature, light).[9] |
Experimental Protocols
Protocol 1: Standardized Ultrasonic-Assisted Extraction of this compound
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Aconitum sp.) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material to a uniform powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a precise volume of the chosen solvent (e.g., 100 mL of 80% ethanol) to achieve a defined solid-to-solvent ratio (e.g., 1:10 w/v).[1]
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).[1]
-
Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C).[1]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.[1]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50 °C).[1]
-
Dry the resulting extract to a constant weight in a vacuum oven.
-
Protocol 2: HPLC Quantification of this compound
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a known amount of the dried this compound extract, dissolve it in methanol, and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the extract sample based on its peak area and the calibration curve.
-
Visualizations
Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.
Caption: A logical troubleshooting guide for addressing variability in extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Matters: A Comprehensive Guide to Plant Extract Concentrations for Researchers and Enthusiasts [greenskybio.com]
- 4. Frontiers | Understanding plant to extract ratios in botanical extracts [frontiersin.org]
- 5. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wlv.openrepository.com [wlv.openrepository.com]
- 15. Frontiers | Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines [frontiersin.org]
mitigating batch-to-batch variability of denudatine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability in denudatine extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods. Key contributing factors include:
-
Botanical Raw Material Variation: The chemical composition of the source plant, typically from the Aconitum or Delphinium genera, can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1][2][3][4] Genetic differences within plant species also contribute to this variability.
-
Inconsistent Extraction Protocol: Minor deviations in the extraction process can lead to significant differences in the chemical composition of the extract.[1] Important parameters include the choice of solvent, pH, temperature, extraction time, and the ratio of solvent to solid material.[1][3][5]
-
Presence of Co-extracted Compounds: this compound is often co-extracted with other diterpenoid alkaloids.[6][7][8] The varying ratios of these related alkaloids contribute to the overall variability of the extract and can interfere with analytical quantification.
-
Post-Extraction Processing and Storage: Degradation of this compound can occur due to exposure to high temperatures, light, or oxygen during steps like solvent evaporation and drying.[1][9][10] Improper storage conditions can also lead to changes in the chemical profile over time.[1][9][10]
Q2: How can I minimize variability during the extraction process itself?
A2: To minimize variability, it is crucial to standardize the entire workflow from raw material acquisition to the final extract.
-
Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin, harvesting conditions, and botanical authentication.[1]
-
Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process.[1][11] This should include precise parameters for:
Q3: What analytical techniques are recommended for the quality control of this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for creating a chemical fingerprint of the extract and quantifying the concentration of this compound and other marker compounds.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing any volatile compounds present in the extract.[13]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method that can be used for initial qualitative assessment and to check for the presence of major constituents.[12][14]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be coupled with chromatography (LC-MS, LC-NMR) to provide detailed structural information about the compounds in the extract, aiding in identification and purity assessment.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and analysis of this compound extracts.
Problem 1: Inconsistent yields of crude this compound extract between batches.
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Raw Plant Material | Source plant material from a single, certified supplier. Perform macroscopic and microscopic analysis on the raw material to confirm identity. | The chemical profile and therefore the extractable matter of plants are heavily influenced by their genetics, growing conditions, and handling.[1][2] |
| Inconsistent Extraction Protocol | Strictly adhere to a detailed SOP for extraction, documenting every parameter. | Minor deviations in the extraction process can lead to significant differences in yield.[1] |
| Solvent Quality | Use high-purity solvents from the same supplier for each extraction. | Impurities in solvents can affect extraction efficiency. |
| Inaccurate Measurements | Calibrate all weighing balances and measuring equipment regularly. | Ensures consistency in the solvent-to-solid ratio. |
Problem 2: Significant variation in this compound concentration between batches as determined by HPLC.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Review extraction and storage conditions. Avoid high temperatures and exposure to light and oxygen. Store extracts at low temperatures in airtight, dark containers.[1][9][10] | This compound, like many complex natural products, can be sensitive to heat, light, and oxidation. |
| Incomplete Extraction | Optimize extraction parameters such as time, temperature, and solvent polarity. | Inadequate extraction conditions can result in lower and more variable yields of the target compound. |
| Analytical Method Variability | Validate the HPLC method for linearity, precision, accuracy, and robustness. Use a certified this compound reference standard for calibration. | Ensures that the observed variability is not due to the analytical method itself. |
| Incorrect Plant Part or Harvest Time | Verify that the correct part of the plant (e.g., root, leaf) was used and harvested at the optimal time.[1] | The concentration of specific alkaloids can vary significantly between different plant parts and throughout the plant's life cycle.[3] |
Quantitative Data Summary
Table 1: Factors Influencing this compound Extract Variability and Recommended QC Methods.
| Factor | Potential Impact on Extract | Recommended Quality Control (QC) Method(s) |
| Botanical Source | Variation in alkaloid profile and concentration. | Macroscopic/Microscopic analysis, DNA Barcoding, HPLC/TLC Fingerprinting.[12][15] |
| Harvesting Time & Conditions | Fluctuations in the concentration of this compound and related alkaloids. | HPLC quantification of this compound, Chemical fingerprinting.[15] |
| Drying & Storage of Raw Material | Degradation of thermolabile compounds. | Moisture content analysis, HPLC analysis for degradation products. |
| Extraction Solvent | Differential extraction of polar and non-polar compounds. | HPLC fingerprinting to compare extracts from different solvents.[3] |
| Extraction Time & Temperature | Incomplete extraction or thermal degradation of this compound. | Yield optimization studies, HPLC analysis for this compound content and degradation products. |
| Post-Extraction Handling | Contamination or degradation. | Stability testing under different storage conditions (temperature, light).[9] |
Experimental Protocols
Protocol 1: Standardized Ultrasonic-Assisted Extraction of this compound
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Aconitum sp.) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material to a uniform powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a precise volume of the chosen solvent (e.g., 100 mL of 80% ethanol) to achieve a defined solid-to-solvent ratio (e.g., 1:10 w/v).[1]
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).[1]
-
Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C).[1]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.[1]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50 °C).[1]
-
Dry the resulting extract to a constant weight in a vacuum oven.
-
Protocol 2: HPLC Quantification of this compound
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a known amount of the dried this compound extract, dissolve it in methanol, and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the extract sample based on its peak area and the calibration curve.
-
Visualizations
Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.
Caption: A logical troubleshooting guide for addressing variability in extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Matters: A Comprehensive Guide to Plant Extract Concentrations for Researchers and Enthusiasts [greenskybio.com]
- 4. Frontiers | Understanding plant to extract ratios in botanical extracts [frontiersin.org]
- 5. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wlv.openrepository.com [wlv.openrepository.com]
- 15. Frontiers | Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines [frontiersin.org]
mitigating batch-to-batch variability of denudatine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability in denudatine extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods. Key contributing factors include:
-
Botanical Raw Material Variation: The chemical composition of the source plant, typically from the Aconitum or Delphinium genera, can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1][2][3][4] Genetic differences within plant species also contribute to this variability.
-
Inconsistent Extraction Protocol: Minor deviations in the extraction process can lead to significant differences in the chemical composition of the extract.[1] Important parameters include the choice of solvent, pH, temperature, extraction time, and the ratio of solvent to solid material.[1][3][5]
-
Presence of Co-extracted Compounds: this compound is often co-extracted with other diterpenoid alkaloids.[6][7][8] The varying ratios of these related alkaloids contribute to the overall variability of the extract and can interfere with analytical quantification.
-
Post-Extraction Processing and Storage: Degradation of this compound can occur due to exposure to high temperatures, light, or oxygen during steps like solvent evaporation and drying.[1][9][10] Improper storage conditions can also lead to changes in the chemical profile over time.[1][9][10]
Q2: How can I minimize variability during the extraction process itself?
A2: To minimize variability, it is crucial to standardize the entire workflow from raw material acquisition to the final extract.
-
Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin, harvesting conditions, and botanical authentication.[1]
-
Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process.[1][11] This should include precise parameters for:
Q3: What analytical techniques are recommended for the quality control of this compound extracts?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for creating a chemical fingerprint of the extract and quantifying the concentration of this compound and other marker compounds.[12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing any volatile compounds present in the extract.[13]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method that can be used for initial qualitative assessment and to check for the presence of major constituents.[12][14]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be coupled with chromatography (LC-MS, LC-NMR) to provide detailed structural information about the compounds in the extract, aiding in identification and purity assessment.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and analysis of this compound extracts.
Problem 1: Inconsistent yields of crude this compound extract between batches.
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Raw Plant Material | Source plant material from a single, certified supplier. Perform macroscopic and microscopic analysis on the raw material to confirm identity. | The chemical profile and therefore the extractable matter of plants are heavily influenced by their genetics, growing conditions, and handling.[1][2] |
| Inconsistent Extraction Protocol | Strictly adhere to a detailed SOP for extraction, documenting every parameter. | Minor deviations in the extraction process can lead to significant differences in yield.[1] |
| Solvent Quality | Use high-purity solvents from the same supplier for each extraction. | Impurities in solvents can affect extraction efficiency. |
| Inaccurate Measurements | Calibrate all weighing balances and measuring equipment regularly. | Ensures consistency in the solvent-to-solid ratio. |
Problem 2: Significant variation in this compound concentration between batches as determined by HPLC.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Review extraction and storage conditions. Avoid high temperatures and exposure to light and oxygen. Store extracts at low temperatures in airtight, dark containers.[1][9][10] | This compound, like many complex natural products, can be sensitive to heat, light, and oxidation. |
| Incomplete Extraction | Optimize extraction parameters such as time, temperature, and solvent polarity. | Inadequate extraction conditions can result in lower and more variable yields of the target compound. |
| Analytical Method Variability | Validate the HPLC method for linearity, precision, accuracy, and robustness. Use a certified this compound reference standard for calibration. | Ensures that the observed variability is not due to the analytical method itself. |
| Incorrect Plant Part or Harvest Time | Verify that the correct part of the plant (e.g., root, leaf) was used and harvested at the optimal time.[1] | The concentration of specific alkaloids can vary significantly between different plant parts and throughout the plant's life cycle.[3] |
Quantitative Data Summary
Table 1: Factors Influencing this compound Extract Variability and Recommended QC Methods.
| Factor | Potential Impact on Extract | Recommended Quality Control (QC) Method(s) |
| Botanical Source | Variation in alkaloid profile and concentration. | Macroscopic/Microscopic analysis, DNA Barcoding, HPLC/TLC Fingerprinting.[12][15] |
| Harvesting Time & Conditions | Fluctuations in the concentration of this compound and related alkaloids. | HPLC quantification of this compound, Chemical fingerprinting.[15] |
| Drying & Storage of Raw Material | Degradation of thermolabile compounds. | Moisture content analysis, HPLC analysis for degradation products. |
| Extraction Solvent | Differential extraction of polar and non-polar compounds. | HPLC fingerprinting to compare extracts from different solvents.[3] |
| Extraction Time & Temperature | Incomplete extraction or thermal degradation of this compound. | Yield optimization studies, HPLC analysis for this compound content and degradation products. |
| Post-Extraction Handling | Contamination or degradation. | Stability testing under different storage conditions (temperature, light).[9] |
Experimental Protocols
Protocol 1: Standardized Ultrasonic-Assisted Extraction of this compound
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Aconitum sp.) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material to a uniform powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a precise volume of the chosen solvent (e.g., 100 mL of 80% ethanol) to achieve a defined solid-to-solvent ratio (e.g., 1:10 w/v).[1]
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).[1]
-
Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40 °C).[1]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.[1]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50 °C).[1]
-
Dry the resulting extract to a constant weight in a vacuum oven.
-
Protocol 2: HPLC Quantification of this compound
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Accurately weigh a known amount of the dried this compound extract, dissolve it in methanol, and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the extract sample based on its peak area and the calibration curve.
-
Visualizations
Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.
Caption: A logical troubleshooting guide for addressing variability in extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Matters: A Comprehensive Guide to Plant Extract Concentrations for Researchers and Enthusiasts [greenskybio.com]
- 4. Frontiers | Understanding plant to extract ratios in botanical extracts [frontiersin.org]
- 5. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wlv.openrepository.com [wlv.openrepository.com]
- 15. Frontiers | Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Denudatine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two diterpenoid alkaloids: denudatine, a C20-diterpenoid alkaloid, and aconitine (B1665448), a C19-diterpenoid alkaloid. While direct comparative studies are limited, this document synthesizes available preclinical data to evaluate their mechanisms of action and therapeutic potential.
Introduction to this compound and Aconitine
This compound and aconitine are structurally related diterpenoid alkaloids isolated from plants of the Aconitum and Delphinium genera.[1][2] Aconitine, a C19-diterpenoid alkaloid, is well-known for its potent biological activities, including anti-inflammatory effects, but also for its significant toxicity.[3][4] this compound belongs to the atisine-type class of C20-diterpenoid alkaloids, which are also reported to possess a range of biological activities, including anti-inflammatory properties.[1][5] This guide will delve into the available experimental data to compare their efficacy in modulating key inflammatory pathways.
Comparative Anti-Inflammatory Activity
Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory activity of these alkaloids is often assessed by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).
While specific IC50 values for this compound are not widely reported, studies on related atisine-type C20-diterpenoid alkaloids demonstrate anti-inflammatory potential. For instance, higenamine, another alkaloid found in aconite root, has been shown to inhibit NO production.[6] In contrast, more quantitative data is available for aconitine and its derivatives.
Table 1: Inhibition of Pro-Inflammatory Mediators by Aconitine and Related Diterpenoid Alkaloids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Higenamine | Nitric Oxide Production | RAW 264.7 | 53 µM | [6] |
| Aconitine Derivative 33 | IL-6 Production | RAW 264.7 | 29.60 µg/mL | [7] |
| Aconitine Derivative 34 | IL-6 Production | RAW 264.7 | 18.87 µg/mL | [7] |
| Aconitine Derivative 35 | IL-6 Production | RAW 264.7 | 25.39 µg/mL | [7] |
Note: Data for this compound is not available. Higenamine is presented as a related compound from the same plant source.
Mechanism of Action: Targeting the NF-κB Pathway
A central mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This transcription factor plays a pivotal role in regulating the expression of numerous pro-inflammatory genes.[9]
Both aconitine and atisine-type alkaloids are reported to exert their anti-inflammatory effects through the modulation of the NF-κB pathway.[7][10] Aconitine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of TNF-α and IL-6.[10] Similarly, other diterpenoids isolated from Isodon rubescens have been found to be potent inhibitors of NF-κB transcription activity.[11]
dot
Figure 1: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Culture and LPS-Induced Inflammation
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[12]
-
Inflammation Induction: Seed the cells in appropriate culture plates. Once adhered, treat the cells with the test compounds (this compound, aconitine, or controls) for a predetermined time (e.g., 1-2 hours) before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[13]
dot
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[14]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.
-
Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[15]
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[16][17]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, treat the cells with the test compounds and/or LPS as described in section 4.1.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement:
-
Add the luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency and cell number.[18]
Conclusion
The available evidence suggests that both aconitine (C19-diterpenoid alkaloid) and atisine-type alkaloids (structurally related to this compound, a C20-diterpenoid alkaloid) possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. While quantitative data for aconitine and its derivatives are more readily available, further research is required to specifically quantify the anti-inflammatory efficacy of this compound and to enable a direct and comprehensive comparison. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The development of less toxic derivatives of these potent natural compounds holds promise for future anti-inflammatory therapies.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of the Anti-Inflammatory Activities of Denudatine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two diterpenoid alkaloids: denudatine, a C20-diterpenoid alkaloid, and aconitine (B1665448), a C19-diterpenoid alkaloid. While direct comparative studies are limited, this document synthesizes available preclinical data to evaluate their mechanisms of action and therapeutic potential.
Introduction to this compound and Aconitine
This compound and aconitine are structurally related diterpenoid alkaloids isolated from plants of the Aconitum and Delphinium genera.[1][2] Aconitine, a C19-diterpenoid alkaloid, is well-known for its potent biological activities, including anti-inflammatory effects, but also for its significant toxicity.[3][4] this compound belongs to the atisine-type class of C20-diterpenoid alkaloids, which are also reported to possess a range of biological activities, including anti-inflammatory properties.[1][5] This guide will delve into the available experimental data to compare their efficacy in modulating key inflammatory pathways.
Comparative Anti-Inflammatory Activity
Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory activity of these alkaloids is often assessed by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).
While specific IC50 values for this compound are not widely reported, studies on related atisine-type C20-diterpenoid alkaloids demonstrate anti-inflammatory potential. For instance, higenamine, another alkaloid found in aconite root, has been shown to inhibit NO production.[6] In contrast, more quantitative data is available for aconitine and its derivatives.
Table 1: Inhibition of Pro-Inflammatory Mediators by Aconitine and Related Diterpenoid Alkaloids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Higenamine | Nitric Oxide Production | RAW 264.7 | 53 µM | [6] |
| Aconitine Derivative 33 | IL-6 Production | RAW 264.7 | 29.60 µg/mL | [7] |
| Aconitine Derivative 34 | IL-6 Production | RAW 264.7 | 18.87 µg/mL | [7] |
| Aconitine Derivative 35 | IL-6 Production | RAW 264.7 | 25.39 µg/mL | [7] |
Note: Data for this compound is not available. Higenamine is presented as a related compound from the same plant source.
Mechanism of Action: Targeting the NF-κB Pathway
A central mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This transcription factor plays a pivotal role in regulating the expression of numerous pro-inflammatory genes.[9]
Both aconitine and atisine-type alkaloids are reported to exert their anti-inflammatory effects through the modulation of the NF-κB pathway.[7][10] Aconitine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of TNF-α and IL-6.[10] Similarly, other diterpenoids isolated from Isodon rubescens have been found to be potent inhibitors of NF-κB transcription activity.[11]
dot
Figure 1: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Culture and LPS-Induced Inflammation
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[12]
-
Inflammation Induction: Seed the cells in appropriate culture plates. Once adhered, treat the cells with the test compounds (this compound, aconitine, or controls) for a predetermined time (e.g., 1-2 hours) before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[13]
dot
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[14]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Assay Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.
-
Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[15]
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[16][17]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, treat the cells with the test compounds and/or LPS as described in section 4.1.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement:
-
Add the luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency and cell number.[18]
Conclusion
The available evidence suggests that both aconitine (C19-diterpenoid alkaloid) and atisine-type alkaloids (structurally related to this compound, a C20-diterpenoid alkaloid) possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. While quantitative data for aconitine and its derivatives are more readily available, further research is required to specifically quantify the anti-inflammatory efficacy of this compound and to enable a direct and comprehensive comparison. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The development of less toxic derivatives of these potent natural compounds holds promise for future anti-inflammatory therapies.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of the Anti-Inflammatory Activities of Denudatine and Aconitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two diterpenoid alkaloids: denudatine, a C20-diterpenoid alkaloid, and aconitine, a C19-diterpenoid alkaloid. While direct comparative studies are limited, this document synthesizes available preclinical data to evaluate their mechanisms of action and therapeutic potential.
Introduction to this compound and Aconitine
This compound and aconitine are structurally related diterpenoid alkaloids isolated from plants of the Aconitum and Delphinium genera.[1][2] Aconitine, a C19-diterpenoid alkaloid, is well-known for its potent biological activities, including anti-inflammatory effects, but also for its significant toxicity.[3][4] this compound belongs to the atisine-type class of C20-diterpenoid alkaloids, which are also reported to possess a range of biological activities, including anti-inflammatory properties.[1][5] This guide will delve into the available experimental data to compare their efficacy in modulating key inflammatory pathways.
Comparative Anti-Inflammatory Activity
Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory activity of these alkaloids is often assessed by their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).
While specific IC50 values for this compound are not widely reported, studies on related atisine-type C20-diterpenoid alkaloids demonstrate anti-inflammatory potential. For instance, higenamine, another alkaloid found in aconite root, has been shown to inhibit NO production.[6] In contrast, more quantitative data is available for aconitine and its derivatives.
Table 1: Inhibition of Pro-Inflammatory Mediators by Aconitine and Related Diterpenoid Alkaloids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Higenamine | Nitric Oxide Production | RAW 264.7 | 53 µM | [6] |
| Aconitine Derivative 33 | IL-6 Production | RAW 264.7 | 29.60 µg/mL | [7] |
| Aconitine Derivative 34 | IL-6 Production | RAW 264.7 | 18.87 µg/mL | [7] |
| Aconitine Derivative 35 | IL-6 Production | RAW 264.7 | 25.39 µg/mL | [7] |
Note: Data for this compound is not available. Higenamine is presented as a related compound from the same plant source.
Mechanism of Action: Targeting the NF-κB Pathway
A central mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This transcription factor plays a pivotal role in regulating the expression of numerous pro-inflammatory genes.[9]
Both aconitine and atisine-type alkaloids are reported to exert their anti-inflammatory effects through the modulation of the NF-κB pathway.[7][10] Aconitine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of TNF-α and IL-6.[10] Similarly, other diterpenoids isolated from Isodon rubescens have been found to be potent inhibitors of NF-κB transcription activity.[11]
dot
Figure 1: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Culture and LPS-Induced Inflammation
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[12]
-
Inflammation Induction: Seed the cells in appropriate culture plates. Once adhered, treat the cells with the test compounds (this compound, aconitine, or controls) for a predetermined time (e.g., 1-2 hours) before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[13]
dot
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[14]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.
-
Add an equal volume of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[15]
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[16][17]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, treat the cells with the test compounds and/or LPS as described in section 4.1.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement:
-
Add the luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the firefly luciferase activity (luminescence) using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency and cell number.[18]
Conclusion
The available evidence suggests that both aconitine (C19-diterpenoid alkaloid) and atisine-type alkaloids (structurally related to this compound, a C20-diterpenoid alkaloid) possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators. While quantitative data for aconitine and its derivatives are more readily available, further research is required to specifically quantify the anti-inflammatory efficacy of this compound and to enable a direct and comprehensive comparison. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The development of less toxic derivatives of these potent natural compounds holds promise for future anti-inflammatory therapies.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of Denudatine and Other Diterpenoid Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of denudatine and other prominent diterpenoid alkaloids, including aconitine, lappaconitine (B608462), and songorine. This document summarizes their biological activities, mechanisms of action, and available quantitative data from experimental studies.
Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily found in plants of the genera Aconitum and Delphinium.[1][2] These compounds are classified based on their carbon skeletons into C18, C19, and C20 types.[1] They have garnered significant interest in the scientific community due to their wide range of pharmacological activities, which include analgesic, anti-inflammatory, antiarrhythmic, and neuroprotective effects.[3][4][5] However, the therapeutic potential of many of these alkaloids is often limited by their inherent toxicity.[5] This guide aims to provide a clear comparison to aid in the evaluation and future development of these complex molecules.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the analgesic, anti-inflammatory, and cytotoxic activities of this compound and other selected diterpenoid alkaloids. The data is compiled from various preclinical studies.
Analgesic Activity
The analgesic properties of diterpenoid alkaloids have been extensively studied, with many compounds demonstrating potent pain-relieving effects. The acetic acid-induced writhing test is a common preclinical model used to evaluate peripheral analgesic activity.
Table 1: Comparative Analgesic Activity of Diterpenoid Alkaloids (Acetic Acid-Induced Writhing Test in Mice)
| Compound | Type | ED₅₀ (mg/kg) | Reference |
| Lappaconitine | C18 | 3.5 | [6] |
| Franchetine-type Alkaloid | C19 | 2.15 ± 0.07 | [7] |
| This compound | C20 | Data not available |
Anti-inflammatory Activity
Many diterpenoid alkaloids exhibit significant anti-inflammatory properties. A common in vitro method to assess this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells)
| Compound | Type | IC₅₀ (µM) | Reference |
| Lappaconitine Derivative (A4) | C18 | 12.91 | [8] |
| Atisine-type Alkaloids (S1, S2, S9, S11) | C20 | 2.243, 3.377, 4.524, 1.814 | [9] |
| This compound | C20 | Data not available |
Cytotoxicity
The therapeutic application of diterpenoid alkaloids is often hampered by their cytotoxicity. The LD₅₀ (median lethal dose) in animal models and the IC₅₀ (half maximal inhibitory concentration) against various cell lines are key indicators of a compound's toxicity.
Table 3: Comparative Cytotoxicity of Diterpenoid Alkaloids
| Compound | Type | Assay | Value | Reference |
| Lappaconitine | C18 | LD₅₀ (mice, i.p.) | 10.5 - 11.7 mg/kg | [6] |
| Franchetine-type Alkaloid | C19 | LD₅₀ (mice) | > 20 mg/kg | [7] |
| Atisine-type Alkaloids (Honatisine) | C20 | IC₅₀ (MCF-7 cells) | 3.16 µM | [9] |
| Atisine-type Alkaloids (Chrysotrichine A) | C20 | IC₅₀ (A549 cells) | 2.36 µM | [9] |
| This compound | C20 | Data not available |
Mechanisms of Action: A Comparative Overview
The diverse biological activities of diterpenoid alkaloids stem from their complex interactions with various molecular targets, most notably ion channels and signaling pathways involved in pain and inflammation.
Ion Channel Modulation
A primary mechanism of action for many diterpenoid alkaloids is the modulation of voltage-gated ion channels, particularly sodium (Na⁺) and potassium (K⁺) channels.[4]
-
Aconitine , a C19-diterpenoid alkaloid, is a well-known activator of voltage-gated sodium channels, leading to persistent depolarization and neuronal hyperexcitability, which contributes to its high toxicity.
-
Lappaconitine , a C18-diterpenoid alkaloid, in contrast, acts as a sodium channel blocker, which is believed to be the basis for its analgesic and antiarrhythmic properties.[2][10]
-
Songorine , a C20-diterpenoid alkaloid, has been reported to act as a GABA-A receptor antagonist.[11]
-
This compound , a C20-diterpenoid alkaloid, is suggested to modulate ion channels, which may underlie its observed bradycardic (heart rate-slowing) effect.[4] However, the specific channels and the precise mechanism of modulation require further investigation.
Diagram of a Simplified Ion Channel Modulation Pathway
Caption: Simplified diagram of diterpenoid alkaloid interaction with ion channels.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these alkaloids are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Diagram of a Simplified Anti-inflammatory Signaling Cascade
Caption: Simplified diagram of the anti-inflammatory action of diterpenoid alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays mentioned in this guide.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This in vivo model is used to screen for peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then determined.[4]
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells (Anti-inflammatory Activity)
This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response and NO production.
-
After incubation (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The IC₅₀ (the concentration that inhibits 50% of NO production) is calculated.[1]
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Adherent or suspension cells are cultured in a suitable medium.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.[12]
Whole-Cell Patch Clamp Recording (Ion Channel Modulation)
This electrophysiological technique allows for the study of ion currents across the entire cell membrane.
-
Cell Preparation: Isolated cells (e.g., neurons, cardiomyocytes, or cells expressing specific ion channels) are placed in a recording chamber with an appropriate extracellular solution.
-
Procedure:
-
A glass micropipette with a very small tip opening is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents.
-
The test compound is applied to the extracellular solution, and changes in the ion currents are recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on channel properties, such as activation, inactivation, and conductance.[13][14]
Diagram of the Experimental Workflow for Bioactivity Screening
Caption: A typical workflow for evaluating the biological activity of diterpenoid alkaloids.
Conclusion
This guide provides a comparative framework for understanding the biological activities and mechanisms of this compound and other diterpenoid alkaloids. While significant data exists for compounds like aconitine, lappaconitine, and songorine, there is a notable lack of quantitative experimental data for this compound across key bioactivities such as analgesia, anti-inflammation, and cytotoxicity. Further research is warranted to elucidate the pharmacological profile of this compound and to perform direct comparative studies with other diterpenoid alkaloids under standardized experimental conditions. Such studies will be invaluable for assessing its therapeutic potential and advancing the development of safer and more effective drugs from this fascinating class of natural products.
References
- 1. Alkaloid Composition and Antiarrhythmic Activity of the Extracts from Rauvolfia serpentina Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hypotensive and bradycardic effects elicited by spinal dopamine receptor stimulation: effects of D1 and D2 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Denudatine and Other Diterpenoid Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of denudatine and other prominent diterpenoid alkaloids, including aconitine, lappaconitine (B608462), and songorine. This document summarizes their biological activities, mechanisms of action, and available quantitative data from experimental studies.
Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily found in plants of the genera Aconitum and Delphinium.[1][2] These compounds are classified based on their carbon skeletons into C18, C19, and C20 types.[1] They have garnered significant interest in the scientific community due to their wide range of pharmacological activities, which include analgesic, anti-inflammatory, antiarrhythmic, and neuroprotective effects.[3][4][5] However, the therapeutic potential of many of these alkaloids is often limited by their inherent toxicity.[5] This guide aims to provide a clear comparison to aid in the evaluation and future development of these complex molecules.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the analgesic, anti-inflammatory, and cytotoxic activities of this compound and other selected diterpenoid alkaloids. The data is compiled from various preclinical studies.
Analgesic Activity
The analgesic properties of diterpenoid alkaloids have been extensively studied, with many compounds demonstrating potent pain-relieving effects. The acetic acid-induced writhing test is a common preclinical model used to evaluate peripheral analgesic activity.
Table 1: Comparative Analgesic Activity of Diterpenoid Alkaloids (Acetic Acid-Induced Writhing Test in Mice)
| Compound | Type | ED₅₀ (mg/kg) | Reference |
| Lappaconitine | C18 | 3.5 | [6] |
| Franchetine-type Alkaloid | C19 | 2.15 ± 0.07 | [7] |
| This compound | C20 | Data not available |
Anti-inflammatory Activity
Many diterpenoid alkaloids exhibit significant anti-inflammatory properties. A common in vitro method to assess this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells)
| Compound | Type | IC₅₀ (µM) | Reference |
| Lappaconitine Derivative (A4) | C18 | 12.91 | [8] |
| Atisine-type Alkaloids (S1, S2, S9, S11) | C20 | 2.243, 3.377, 4.524, 1.814 | [9] |
| This compound | C20 | Data not available |
Cytotoxicity
The therapeutic application of diterpenoid alkaloids is often hampered by their cytotoxicity. The LD₅₀ (median lethal dose) in animal models and the IC₅₀ (half maximal inhibitory concentration) against various cell lines are key indicators of a compound's toxicity.
Table 3: Comparative Cytotoxicity of Diterpenoid Alkaloids
| Compound | Type | Assay | Value | Reference |
| Lappaconitine | C18 | LD₅₀ (mice, i.p.) | 10.5 - 11.7 mg/kg | [6] |
| Franchetine-type Alkaloid | C19 | LD₅₀ (mice) | > 20 mg/kg | [7] |
| Atisine-type Alkaloids (Honatisine) | C20 | IC₅₀ (MCF-7 cells) | 3.16 µM | [9] |
| Atisine-type Alkaloids (Chrysotrichine A) | C20 | IC₅₀ (A549 cells) | 2.36 µM | [9] |
| This compound | C20 | Data not available |
Mechanisms of Action: A Comparative Overview
The diverse biological activities of diterpenoid alkaloids stem from their complex interactions with various molecular targets, most notably ion channels and signaling pathways involved in pain and inflammation.
Ion Channel Modulation
A primary mechanism of action for many diterpenoid alkaloids is the modulation of voltage-gated ion channels, particularly sodium (Na⁺) and potassium (K⁺) channels.[4]
-
Aconitine , a C19-diterpenoid alkaloid, is a well-known activator of voltage-gated sodium channels, leading to persistent depolarization and neuronal hyperexcitability, which contributes to its high toxicity.
-
Lappaconitine , a C18-diterpenoid alkaloid, in contrast, acts as a sodium channel blocker, which is believed to be the basis for its analgesic and antiarrhythmic properties.[2][10]
-
Songorine , a C20-diterpenoid alkaloid, has been reported to act as a GABA-A receptor antagonist.[11]
-
This compound , a C20-diterpenoid alkaloid, is suggested to modulate ion channels, which may underlie its observed bradycardic (heart rate-slowing) effect.[4] However, the specific channels and the precise mechanism of modulation require further investigation.
Diagram of a Simplified Ion Channel Modulation Pathway
Caption: Simplified diagram of diterpenoid alkaloid interaction with ion channels.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these alkaloids are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Diagram of a Simplified Anti-inflammatory Signaling Cascade
Caption: Simplified diagram of the anti-inflammatory action of diterpenoid alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays mentioned in this guide.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This in vivo model is used to screen for peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then determined.[4]
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells (Anti-inflammatory Activity)
This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response and NO production.
-
After incubation (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The IC₅₀ (the concentration that inhibits 50% of NO production) is calculated.[1]
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Adherent or suspension cells are cultured in a suitable medium.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.[12]
Whole-Cell Patch Clamp Recording (Ion Channel Modulation)
This electrophysiological technique allows for the study of ion currents across the entire cell membrane.
-
Cell Preparation: Isolated cells (e.g., neurons, cardiomyocytes, or cells expressing specific ion channels) are placed in a recording chamber with an appropriate extracellular solution.
-
Procedure:
-
A glass micropipette with a very small tip opening is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents.
-
The test compound is applied to the extracellular solution, and changes in the ion currents are recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on channel properties, such as activation, inactivation, and conductance.[13][14]
Diagram of the Experimental Workflow for Bioactivity Screening
Caption: A typical workflow for evaluating the biological activity of diterpenoid alkaloids.
Conclusion
This guide provides a comparative framework for understanding the biological activities and mechanisms of this compound and other diterpenoid alkaloids. While significant data exists for compounds like aconitine, lappaconitine, and songorine, there is a notable lack of quantitative experimental data for this compound across key bioactivities such as analgesia, anti-inflammation, and cytotoxicity. Further research is warranted to elucidate the pharmacological profile of this compound and to perform direct comparative studies with other diterpenoid alkaloids under standardized experimental conditions. Such studies will be invaluable for assessing its therapeutic potential and advancing the development of safer and more effective drugs from this fascinating class of natural products.
References
- 1. Alkaloid Composition and Antiarrhythmic Activity of the Extracts from Rauvolfia serpentina Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hypotensive and bradycardic effects elicited by spinal dopamine receptor stimulation: effects of D1 and D2 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Denudatine and Other Diterpenoid Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of denudatine and other prominent diterpenoid alkaloids, including aconitine, lappaconitine, and songorine. This document summarizes their biological activities, mechanisms of action, and available quantitative data from experimental studies.
Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily found in plants of the genera Aconitum and Delphinium.[1][2] These compounds are classified based on their carbon skeletons into C18, C19, and C20 types.[1] They have garnered significant interest in the scientific community due to their wide range of pharmacological activities, which include analgesic, anti-inflammatory, antiarrhythmic, and neuroprotective effects.[3][4][5] However, the therapeutic potential of many of these alkaloids is often limited by their inherent toxicity.[5] This guide aims to provide a clear comparison to aid in the evaluation and future development of these complex molecules.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the analgesic, anti-inflammatory, and cytotoxic activities of this compound and other selected diterpenoid alkaloids. The data is compiled from various preclinical studies.
Analgesic Activity
The analgesic properties of diterpenoid alkaloids have been extensively studied, with many compounds demonstrating potent pain-relieving effects. The acetic acid-induced writhing test is a common preclinical model used to evaluate peripheral analgesic activity.
Table 1: Comparative Analgesic Activity of Diterpenoid Alkaloids (Acetic Acid-Induced Writhing Test in Mice)
| Compound | Type | ED₅₀ (mg/kg) | Reference |
| Lappaconitine | C18 | 3.5 | [6] |
| Franchetine-type Alkaloid | C19 | 2.15 ± 0.07 | [7] |
| This compound | C20 | Data not available |
Anti-inflammatory Activity
Many diterpenoid alkaloids exhibit significant anti-inflammatory properties. A common in vitro method to assess this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells)
| Compound | Type | IC₅₀ (µM) | Reference |
| Lappaconitine Derivative (A4) | C18 | 12.91 | [8] |
| Atisine-type Alkaloids (S1, S2, S9, S11) | C20 | 2.243, 3.377, 4.524, 1.814 | [9] |
| This compound | C20 | Data not available |
Cytotoxicity
The therapeutic application of diterpenoid alkaloids is often hampered by their cytotoxicity. The LD₅₀ (median lethal dose) in animal models and the IC₅₀ (half maximal inhibitory concentration) against various cell lines are key indicators of a compound's toxicity.
Table 3: Comparative Cytotoxicity of Diterpenoid Alkaloids
| Compound | Type | Assay | Value | Reference |
| Lappaconitine | C18 | LD₅₀ (mice, i.p.) | 10.5 - 11.7 mg/kg | [6] |
| Franchetine-type Alkaloid | C19 | LD₅₀ (mice) | > 20 mg/kg | [7] |
| Atisine-type Alkaloids (Honatisine) | C20 | IC₅₀ (MCF-7 cells) | 3.16 µM | [9] |
| Atisine-type Alkaloids (Chrysotrichine A) | C20 | IC₅₀ (A549 cells) | 2.36 µM | [9] |
| This compound | C20 | Data not available |
Mechanisms of Action: A Comparative Overview
The diverse biological activities of diterpenoid alkaloids stem from their complex interactions with various molecular targets, most notably ion channels and signaling pathways involved in pain and inflammation.
Ion Channel Modulation
A primary mechanism of action for many diterpenoid alkaloids is the modulation of voltage-gated ion channels, particularly sodium (Na⁺) and potassium (K⁺) channels.[4]
-
Aconitine , a C19-diterpenoid alkaloid, is a well-known activator of voltage-gated sodium channels, leading to persistent depolarization and neuronal hyperexcitability, which contributes to its high toxicity.
-
Lappaconitine , a C18-diterpenoid alkaloid, in contrast, acts as a sodium channel blocker, which is believed to be the basis for its analgesic and antiarrhythmic properties.[2][10]
-
Songorine , a C20-diterpenoid alkaloid, has been reported to act as a GABA-A receptor antagonist.[11]
-
This compound , a C20-diterpenoid alkaloid, is suggested to modulate ion channels, which may underlie its observed bradycardic (heart rate-slowing) effect.[4] However, the specific channels and the precise mechanism of modulation require further investigation.
Diagram of a Simplified Ion Channel Modulation Pathway
Caption: Simplified diagram of diterpenoid alkaloid interaction with ion channels.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these alkaloids are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
Diagram of a Simplified Anti-inflammatory Signaling Cascade
Caption: Simplified diagram of the anti-inflammatory action of diterpenoid alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays mentioned in this guide.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This in vivo model is used to screen for peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then determined.[4]
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells (Anti-inflammatory Activity)
This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response and NO production.
-
After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The IC₅₀ (the concentration that inhibits 50% of NO production) is calculated.[1]
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Adherent or suspension cells are cultured in a suitable medium.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.[12]
Whole-Cell Patch Clamp Recording (Ion Channel Modulation)
This electrophysiological technique allows for the study of ion currents across the entire cell membrane.
-
Cell Preparation: Isolated cells (e.g., neurons, cardiomyocytes, or cells expressing specific ion channels) are placed in a recording chamber with an appropriate extracellular solution.
-
Procedure:
-
A glass micropipette with a very small tip opening is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents.
-
The test compound is applied to the extracellular solution, and changes in the ion currents are recorded.
-
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on channel properties, such as activation, inactivation, and conductance.[13][14]
Diagram of the Experimental Workflow for Bioactivity Screening
Caption: A typical workflow for evaluating the biological activity of diterpenoid alkaloids.
Conclusion
This guide provides a comparative framework for understanding the biological activities and mechanisms of this compound and other diterpenoid alkaloids. While significant data exists for compounds like aconitine, lappaconitine, and songorine, there is a notable lack of quantitative experimental data for this compound across key bioactivities such as analgesia, anti-inflammation, and cytotoxicity. Further research is warranted to elucidate the pharmacological profile of this compound and to perform direct comparative studies with other diterpenoid alkaloids under standardized experimental conditions. Such studies will be invaluable for assessing its therapeutic potential and advancing the development of safer and more effective drugs from this fascinating class of natural products.
References
- 1. Alkaloid Composition and Antiarrhythmic Activity of the Extracts from Rauvolfia serpentina Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hypotensive and bradycardic effects elicited by spinal dopamine receptor stimulation: effects of D1 and D2 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Analgesic Effects of Denudatine: A Comparative Guide to Known Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of denudatine, benchmarked against the well-established analgesic agents, morphine and aspirin (B1665792). Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its close structural and mechanistic analog, aconitine (B1665448), a diterpenoid alkaloid that is also recognized for its potential to modulate ion channels to produce analgesia. This comparison is based on data from widely accepted preclinical models of pain: the hot plate test, the acetic acid-induced writhing test, and the formalin test.
Comparative Analysis of Analgesic Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the analgesic effects of aconitine (as a proxy for this compound), morphine, and aspirin in different pain models.
Table 1: Hot Plate Test — A Measure of Central Analgesic Activity
The hot plate test assesses the response to a thermal pain stimulus, primarily reflecting the central analgesic effects of a compound. The data below shows the increase in pain threshold or reaction time to the thermal stimulus after drug administration.
| Compound | Dose | Reaction Time (seconds) | Pain Threshold Improvement (%) |
| Control | - | 3.0 ± 1.35 | - |
| Aconitine | 0.3 mg/kg | 4.2 ± 0.65 | 17.12%[1][2][3] |
| 0.9 mg/kg | 7.6 ± 1.42 | 20.27%[1][2][3] | |
| Aspirin | 200 mg/kg | 5.0 ± 1.42 | 19.21%[1][2] |
| Morphine | 3.0 mg/kg | Significantly increased latency | - |
Data for aconitine and aspirin from a comparative study. Morphine data indicates a significant effect without providing a specific percentage improvement in this particular study, but it is a well-established potent analgesic in this model.
Table 2: Acetic Acid-Induced Writhing Test — A Model of Visceral Pain
The writhing test induces visceral pain through the intraperitoneal injection of acetic acid. The analgesic effect is quantified by the reduction in the number of abdominal writhes.
| Compound | Dose | Average Number of Writhes | Inhibition Rate (%) |
| Control | - | 28.83 ± 11.53 | - |
| Aconitine | 0.3 mg/kg | 9.17 ± 5.88 | 68%[1][2][4] |
| 0.9 mg/kg | 7.00 ± 5.14 | 76%[1][2][4] | |
| Aspirin | 200 mg/kg | 7.17 ± 3.66 | 75%[1][2][4] |
| Morphine | 10 mg/kg | - | 93.68%[5] |
This table demonstrates the potent peripheral analgesic effects of both aconitine and aspirin, with morphine showing a higher inhibition rate.
Table 3: Formalin Test — A Model of Inflammatory and Nociceptive Pain
The formalin test involves the injection of formalin into the paw, which elicits a biphasic pain response. The early phase (Phase I) is characterized by acute nociceptive pain, while the late phase (Phase II) reflects inflammatory pain.
| Compound | Dose | Inhibition of Paw Licking Time (%) - Phase I | Inhibition of Paw Licking Time (%) - Phase II |
| Aconitine | 0.3 mg/kg | 33.23% | 36.08% |
| 0.9 mg/kg | 20.25% | 32.48% | |
| Aspirin | 200 mg/kg | - | 48.82% |
| Morphine | 10 mg/kg | 81.42%[5] | 66.11%[5] |
Data for aconitine and aspirin from the same study.[1][2] Morphine data is from a separate study.[5] Aconitine shows activity in both phases, suggesting a potential role in both nociceptive and inflammatory pain. Aspirin is primarily effective in the inflammatory phase, while morphine is potent in both phases.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound, morphine, and aspirin are mediated by distinct signaling pathways.
Caption: Signaling pathways for this compound (via aconitine), morphine, and aspirin.
Experimental Protocols
The following are detailed methodologies for the key analgesic assays cited in this guide.
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical retainer is placed on the surface to confine the animal.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are habituated to the testing environment before the experiment.
-
The test compound, control substance, or standard drug is administered (e.g., orally or intraperitoneally).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), each animal is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The increase in latency period compared to the control group is calculated as the percentage of maximal possible effect (% MPE).
This test is a model of visceral inflammatory pain and is sensitive to peripheral analgesics.
-
Materials: 0.6% acetic acid solution.
-
Animals: Mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound, control, or standard drug.
-
After a specific absorption time (e.g., 30 minutes), 0.6% acetic acid is injected intraperitoneally.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 15-20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
This model assesses both nociceptive and inflammatory pain responses.
-
Materials: 1-5% formalin solution.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound, control, or standard drug.
-
A small volume (e.g., 20 µL) of formalin solution is injected into the plantar surface of the hind paw.
-
The animal is immediately placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: The percentage inhibition of licking time in each phase is calculated for the treated groups relative to the control group.
Caption: General experimental workflow for preclinical analgesic assays.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Denudatine: A Comparative Guide to Known Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of denudatine, benchmarked against the well-established analgesic agents, morphine and aspirin (B1665792). Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its close structural and mechanistic analog, aconitine (B1665448), a diterpenoid alkaloid that is also recognized for its potential to modulate ion channels to produce analgesia. This comparison is based on data from widely accepted preclinical models of pain: the hot plate test, the acetic acid-induced writhing test, and the formalin test.
Comparative Analysis of Analgesic Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the analgesic effects of aconitine (as a proxy for this compound), morphine, and aspirin in different pain models.
Table 1: Hot Plate Test — A Measure of Central Analgesic Activity
The hot plate test assesses the response to a thermal pain stimulus, primarily reflecting the central analgesic effects of a compound. The data below shows the increase in pain threshold or reaction time to the thermal stimulus after drug administration.
| Compound | Dose | Reaction Time (seconds) | Pain Threshold Improvement (%) |
| Control | - | 3.0 ± 1.35 | - |
| Aconitine | 0.3 mg/kg | 4.2 ± 0.65 | 17.12%[1][2][3] |
| 0.9 mg/kg | 7.6 ± 1.42 | 20.27%[1][2][3] | |
| Aspirin | 200 mg/kg | 5.0 ± 1.42 | 19.21%[1][2] |
| Morphine | 3.0 mg/kg | Significantly increased latency | - |
Data for aconitine and aspirin from a comparative study. Morphine data indicates a significant effect without providing a specific percentage improvement in this particular study, but it is a well-established potent analgesic in this model.
Table 2: Acetic Acid-Induced Writhing Test — A Model of Visceral Pain
The writhing test induces visceral pain through the intraperitoneal injection of acetic acid. The analgesic effect is quantified by the reduction in the number of abdominal writhes.
| Compound | Dose | Average Number of Writhes | Inhibition Rate (%) |
| Control | - | 28.83 ± 11.53 | - |
| Aconitine | 0.3 mg/kg | 9.17 ± 5.88 | 68%[1][2][4] |
| 0.9 mg/kg | 7.00 ± 5.14 | 76%[1][2][4] | |
| Aspirin | 200 mg/kg | 7.17 ± 3.66 | 75%[1][2][4] |
| Morphine | 10 mg/kg | - | 93.68%[5] |
This table demonstrates the potent peripheral analgesic effects of both aconitine and aspirin, with morphine showing a higher inhibition rate.
Table 3: Formalin Test — A Model of Inflammatory and Nociceptive Pain
The formalin test involves the injection of formalin into the paw, which elicits a biphasic pain response. The early phase (Phase I) is characterized by acute nociceptive pain, while the late phase (Phase II) reflects inflammatory pain.
| Compound | Dose | Inhibition of Paw Licking Time (%) - Phase I | Inhibition of Paw Licking Time (%) - Phase II |
| Aconitine | 0.3 mg/kg | 33.23% | 36.08% |
| 0.9 mg/kg | 20.25% | 32.48% | |
| Aspirin | 200 mg/kg | - | 48.82% |
| Morphine | 10 mg/kg | 81.42%[5] | 66.11%[5] |
Data for aconitine and aspirin from the same study.[1][2] Morphine data is from a separate study.[5] Aconitine shows activity in both phases, suggesting a potential role in both nociceptive and inflammatory pain. Aspirin is primarily effective in the inflammatory phase, while morphine is potent in both phases.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound, morphine, and aspirin are mediated by distinct signaling pathways.
Caption: Signaling pathways for this compound (via aconitine), morphine, and aspirin.
Experimental Protocols
The following are detailed methodologies for the key analgesic assays cited in this guide.
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical retainer is placed on the surface to confine the animal.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are habituated to the testing environment before the experiment.
-
The test compound, control substance, or standard drug is administered (e.g., orally or intraperitoneally).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), each animal is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The increase in latency period compared to the control group is calculated as the percentage of maximal possible effect (% MPE).
This test is a model of visceral inflammatory pain and is sensitive to peripheral analgesics.
-
Materials: 0.6% acetic acid solution.
-
Animals: Mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound, control, or standard drug.
-
After a specific absorption time (e.g., 30 minutes), 0.6% acetic acid is injected intraperitoneally.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 15-20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
This model assesses both nociceptive and inflammatory pain responses.
-
Materials: 1-5% formalin solution.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound, control, or standard drug.
-
A small volume (e.g., 20 µL) of formalin solution is injected into the plantar surface of the hind paw.
-
The animal is immediately placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: The percentage inhibition of licking time in each phase is calculated for the treated groups relative to the control group.
Caption: General experimental workflow for preclinical analgesic assays.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Denudatine: A Comparative Guide to Known Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analgesic properties of denudatine, benchmarked against the well-established analgesic agents, morphine and aspirin. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its close structural and mechanistic analog, aconitine, a diterpenoid alkaloid that is also recognized for its potential to modulate ion channels to produce analgesia. This comparison is based on data from widely accepted preclinical models of pain: the hot plate test, the acetic acid-induced writhing test, and the formalin test.
Comparative Analysis of Analgesic Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the analgesic effects of aconitine (as a proxy for this compound), morphine, and aspirin in different pain models.
Table 1: Hot Plate Test — A Measure of Central Analgesic Activity
The hot plate test assesses the response to a thermal pain stimulus, primarily reflecting the central analgesic effects of a compound. The data below shows the increase in pain threshold or reaction time to the thermal stimulus after drug administration.
| Compound | Dose | Reaction Time (seconds) | Pain Threshold Improvement (%) |
| Control | - | 3.0 ± 1.35 | - |
| Aconitine | 0.3 mg/kg | 4.2 ± 0.65 | 17.12%[1][2][3] |
| 0.9 mg/kg | 7.6 ± 1.42 | 20.27%[1][2][3] | |
| Aspirin | 200 mg/kg | 5.0 ± 1.42 | 19.21%[1][2] |
| Morphine | 3.0 mg/kg | Significantly increased latency | - |
Data for aconitine and aspirin from a comparative study. Morphine data indicates a significant effect without providing a specific percentage improvement in this particular study, but it is a well-established potent analgesic in this model.
Table 2: Acetic Acid-Induced Writhing Test — A Model of Visceral Pain
The writhing test induces visceral pain through the intraperitoneal injection of acetic acid. The analgesic effect is quantified by the reduction in the number of abdominal writhes.
| Compound | Dose | Average Number of Writhes | Inhibition Rate (%) |
| Control | - | 28.83 ± 11.53 | - |
| Aconitine | 0.3 mg/kg | 9.17 ± 5.88 | 68%[1][2][4] |
| 0.9 mg/kg | 7.00 ± 5.14 | 76%[1][2][4] | |
| Aspirin | 200 mg/kg | 7.17 ± 3.66 | 75%[1][2][4] |
| Morphine | 10 mg/kg | - | 93.68%[5] |
This table demonstrates the potent peripheral analgesic effects of both aconitine and aspirin, with morphine showing a higher inhibition rate.
Table 3: Formalin Test — A Model of Inflammatory and Nociceptive Pain
The formalin test involves the injection of formalin into the paw, which elicits a biphasic pain response. The early phase (Phase I) is characterized by acute nociceptive pain, while the late phase (Phase II) reflects inflammatory pain.
| Compound | Dose | Inhibition of Paw Licking Time (%) - Phase I | Inhibition of Paw Licking Time (%) - Phase II |
| Aconitine | 0.3 mg/kg | 33.23% | 36.08% |
| 0.9 mg/kg | 20.25% | 32.48% | |
| Aspirin | 200 mg/kg | - | 48.82% |
| Morphine | 10 mg/kg | 81.42%[5] | 66.11%[5] |
Data for aconitine and aspirin from the same study.[1][2] Morphine data is from a separate study.[5] Aconitine shows activity in both phases, suggesting a potential role in both nociceptive and inflammatory pain. Aspirin is primarily effective in the inflammatory phase, while morphine is potent in both phases.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound, morphine, and aspirin are mediated by distinct signaling pathways.
Caption: Signaling pathways for this compound (via aconitine), morphine, and aspirin.
Experimental Protocols
The following are detailed methodologies for the key analgesic assays cited in this guide.
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylindrical retainer is placed on the surface to confine the animal.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are habituated to the testing environment before the experiment.
-
The test compound, control substance, or standard drug is administered (e.g., orally or intraperitoneally).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), each animal is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The increase in latency period compared to the control group is calculated as the percentage of maximal possible effect (% MPE).
This test is a model of visceral inflammatory pain and is sensitive to peripheral analgesics.
-
Materials: 0.6% acetic acid solution.
-
Animals: Mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound, control, or standard drug.
-
After a specific absorption time (e.g., 30 minutes), 0.6% acetic acid is injected intraperitoneally.
-
Immediately after the injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 15-20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
This model assesses both nociceptive and inflammatory pain responses.
-
Materials: 1-5% formalin solution.
-
Animals: Mice or rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound, control, or standard drug.
-
A small volume (e.g., 20 µL) of formalin solution is injected into the plantar surface of the hind paw.
-
The animal is immediately placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: The percentage inhibition of licking time in each phase is calculated for the treated groups relative to the control group.
Caption: General experimental workflow for preclinical analgesic assays.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Potent Cardioactive Agents: A Comparative Guide to the Structure-Activity Relationships of Denudatine Derivatives
For researchers, scientists, and drug development professionals, the intricate molecular architecture of diterpenoid alkaloids presents a compelling frontier for the discovery of novel therapeutics. Among these, denudatine and its derivatives have emerged as promising candidates for modulating cardiovascular function. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, summarizing the available biological data and outlining the synthetic strategies that pave the way for future drug discovery efforts.
While comprehensive quantitative SAR data for a broad spectrum of this compound analogs remains an area of active investigation, existing research provides valuable insights into the structural motifs crucial for their biological effects. This guide synthesizes the current understanding of their antiarrhythmic and bradycardic potential, details the synthetic methodologies for accessing these complex molecules, and visualizes the potential signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The exploration of this compound derivatives has thus far revealed qualitative but significant cardiovascular effects. The following table summarizes the known biological activities of key compounds. It is important to note that detailed quantitative data, such as IC50 or EC50 values, are not yet widely available in the public domain, underscoring the need for further research in this area.
| Compound | Structure | Biological Activity | Key Structural Features |
| Cochlearenine | Exhibits a dose-dependent bradycardic effect (slowing of heart rate) in guinea pig atria at doses between 0.1 and 1.0 mg/mL.[1] | Core this compound scaffold. | |
| N-Ethyl-1α-hydroxy-17-veratroyldictyzine | Biological functions have not yet been evaluated, but its structural similarity to cochlearenine suggests potential for SAR studies.[1] | Veratroyl group at C17. | |
| Paniculamine | The N-oxide form of a this compound-type alkaloid; its synthesis is expected to facilitate evaluation of the importance of the basic tertiary amine for biological activity.[1] | N-oxide functionality. |
Experimental Protocols: Charting the Course for SAR Studies
The synthesis of this compound derivatives is a complex undertaking that is crucial for enabling systematic SAR studies. The following is a generalized workflow for the synthesis and evaluation of these compounds, based on published methodologies.
General Synthetic Strategy for this compound Alkaloids
The total synthesis of this compound-type alkaloids such as cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine has been achieved, providing a platform for the generation of diverse analogs.[1] A unified strategy often employs a common intermediate to access various C20, C19, and C18 diterpenoid alkaloids.[1]
A key retrosynthetic disconnection involves the late-stage manipulation of functional groups on the bicyclo[2.2.2]octane core.[1] The synthesis typically involves several key stages:
-
Core Scaffold Construction: Assembly of the complex polycyclic core of the this compound skeleton.
-
Stereoselective Installations: Precise introduction of stereocenters, such as the C18 methyl group.[1]
-
Piperidine Ring Formation: Construction of the nitrogen-containing ring, which is crucial for the alkaloid's properties.[1]
-
Functional Group Interconversion: Modification of hydroxyl and amine functionalities to generate a library of derivatives for biological screening.
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of this compound derivatives to establish SAR.
Figure 1. Conceptual workflow for SAR studies of this compound derivatives.
Potential Signaling Pathways and Mechanism of Action
Diterpenoid alkaloids are known to exert their effects by modulating the function of ion channels.[1] While the specific signaling pathways for this compound derivatives are still under investigation, their observed bradycardic and potential antiarrhythmic effects suggest a likely interaction with cardiac ion channels, such as sodium (Na+), potassium (K+), and calcium (Ca2+) channels.
The diagram below illustrates a hypothetical signaling pathway through which this compound derivatives might exert their cardioactive effects by modulating ion channel activity in cardiomyocytes.
Figure 2. Hypothetical signaling pathway for this compound derivatives in cardiomyocytes.
Future Directions
The synthetic routes to this compound and its key derivatives are now established, opening the door for extensive SAR studies. Future research should focus on:
-
Systematic Derivatization: Generating a diverse library of analogs with modifications at various positions of the this compound scaffold.
-
Quantitative Biological Evaluation: Screening these analogs in a panel of relevant in vitro and in vivo assays to obtain quantitative data (IC50, EC50) for their effects on heart rate, contractility, and specific ion channels.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
The continued exploration of this compound derivatives holds significant promise for the development of novel and potent cardioactive drugs. The foundation for these exciting advancements has been laid, and the next chapter in the SAR story of these fascinating molecules awaits.
References
The Quest for Potent Cardioactive Agents: A Comparative Guide to the Structure-Activity Relationships of Denudatine Derivatives
For researchers, scientists, and drug development professionals, the intricate molecular architecture of diterpenoid alkaloids presents a compelling frontier for the discovery of novel therapeutics. Among these, denudatine and its derivatives have emerged as promising candidates for modulating cardiovascular function. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, summarizing the available biological data and outlining the synthetic strategies that pave the way for future drug discovery efforts.
While comprehensive quantitative SAR data for a broad spectrum of this compound analogs remains an area of active investigation, existing research provides valuable insights into the structural motifs crucial for their biological effects. This guide synthesizes the current understanding of their antiarrhythmic and bradycardic potential, details the synthetic methodologies for accessing these complex molecules, and visualizes the potential signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The exploration of this compound derivatives has thus far revealed qualitative but significant cardiovascular effects. The following table summarizes the known biological activities of key compounds. It is important to note that detailed quantitative data, such as IC50 or EC50 values, are not yet widely available in the public domain, underscoring the need for further research in this area.
| Compound | Structure | Biological Activity | Key Structural Features |
| Cochlearenine | Exhibits a dose-dependent bradycardic effect (slowing of heart rate) in guinea pig atria at doses between 0.1 and 1.0 mg/mL.[1] | Core this compound scaffold. | |
| N-Ethyl-1α-hydroxy-17-veratroyldictyzine | Biological functions have not yet been evaluated, but its structural similarity to cochlearenine suggests potential for SAR studies.[1] | Veratroyl group at C17. | |
| Paniculamine | The N-oxide form of a this compound-type alkaloid; its synthesis is expected to facilitate evaluation of the importance of the basic tertiary amine for biological activity.[1] | N-oxide functionality. |
Experimental Protocols: Charting the Course for SAR Studies
The synthesis of this compound derivatives is a complex undertaking that is crucial for enabling systematic SAR studies. The following is a generalized workflow for the synthesis and evaluation of these compounds, based on published methodologies.
General Synthetic Strategy for this compound Alkaloids
The total synthesis of this compound-type alkaloids such as cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine has been achieved, providing a platform for the generation of diverse analogs.[1] A unified strategy often employs a common intermediate to access various C20, C19, and C18 diterpenoid alkaloids.[1]
A key retrosynthetic disconnection involves the late-stage manipulation of functional groups on the bicyclo[2.2.2]octane core.[1] The synthesis typically involves several key stages:
-
Core Scaffold Construction: Assembly of the complex polycyclic core of the this compound skeleton.
-
Stereoselective Installations: Precise introduction of stereocenters, such as the C18 methyl group.[1]
-
Piperidine Ring Formation: Construction of the nitrogen-containing ring, which is crucial for the alkaloid's properties.[1]
-
Functional Group Interconversion: Modification of hydroxyl and amine functionalities to generate a library of derivatives for biological screening.
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of this compound derivatives to establish SAR.
Figure 1. Conceptual workflow for SAR studies of this compound derivatives.
Potential Signaling Pathways and Mechanism of Action
Diterpenoid alkaloids are known to exert their effects by modulating the function of ion channels.[1] While the specific signaling pathways for this compound derivatives are still under investigation, their observed bradycardic and potential antiarrhythmic effects suggest a likely interaction with cardiac ion channels, such as sodium (Na+), potassium (K+), and calcium (Ca2+) channels.
The diagram below illustrates a hypothetical signaling pathway through which this compound derivatives might exert their cardioactive effects by modulating ion channel activity in cardiomyocytes.
Figure 2. Hypothetical signaling pathway for this compound derivatives in cardiomyocytes.
Future Directions
The synthetic routes to this compound and its key derivatives are now established, opening the door for extensive SAR studies. Future research should focus on:
-
Systematic Derivatization: Generating a diverse library of analogs with modifications at various positions of the this compound scaffold.
-
Quantitative Biological Evaluation: Screening these analogs in a panel of relevant in vitro and in vivo assays to obtain quantitative data (IC50, EC50) for their effects on heart rate, contractility, and specific ion channels.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
The continued exploration of this compound derivatives holds significant promise for the development of novel and potent cardioactive drugs. The foundation for these exciting advancements has been laid, and the next chapter in the SAR story of these fascinating molecules awaits.
References
The Quest for Potent Cardioactive Agents: A Comparative Guide to the Structure-Activity Relationships of Denudatine Derivatives
For researchers, scientists, and drug development professionals, the intricate molecular architecture of diterpenoid alkaloids presents a compelling frontier for the discovery of novel therapeutics. Among these, denudatine and its derivatives have emerged as promising candidates for modulating cardiovascular function. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, summarizing the available biological data and outlining the synthetic strategies that pave the way for future drug discovery efforts.
While comprehensive quantitative SAR data for a broad spectrum of this compound analogs remains an area of active investigation, existing research provides valuable insights into the structural motifs crucial for their biological effects. This guide synthesizes the current understanding of their antiarrhythmic and bradycardic potential, details the synthetic methodologies for accessing these complex molecules, and visualizes the potential signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The exploration of this compound derivatives has thus far revealed qualitative but significant cardiovascular effects. The following table summarizes the known biological activities of key compounds. It is important to note that detailed quantitative data, such as IC50 or EC50 values, are not yet widely available in the public domain, underscoring the need for further research in this area.
| Compound | Structure | Biological Activity | Key Structural Features |
| Cochlearenine | Exhibits a dose-dependent bradycardic effect (slowing of heart rate) in guinea pig atria at doses between 0.1 and 1.0 mg/mL.[1] | Core this compound scaffold. | |
| N-Ethyl-1α-hydroxy-17-veratroyldictyzine | Biological functions have not yet been evaluated, but its structural similarity to cochlearenine suggests potential for SAR studies.[1] | Veratroyl group at C17. | |
| Paniculamine | The N-oxide form of a this compound-type alkaloid; its synthesis is expected to facilitate evaluation of the importance of the basic tertiary amine for biological activity.[1] | N-oxide functionality. |
Experimental Protocols: Charting the Course for SAR Studies
The synthesis of this compound derivatives is a complex undertaking that is crucial for enabling systematic SAR studies. The following is a generalized workflow for the synthesis and evaluation of these compounds, based on published methodologies.
General Synthetic Strategy for this compound Alkaloids
The total synthesis of this compound-type alkaloids such as cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine has been achieved, providing a platform for the generation of diverse analogs.[1] A unified strategy often employs a common intermediate to access various C20, C19, and C18 diterpenoid alkaloids.[1]
A key retrosynthetic disconnection involves the late-stage manipulation of functional groups on the bicyclo[2.2.2]octane core.[1] The synthesis typically involves several key stages:
-
Core Scaffold Construction: Assembly of the complex polycyclic core of the this compound skeleton.
-
Stereoselective Installations: Precise introduction of stereocenters, such as the C18 methyl group.[1]
-
Piperidine Ring Formation: Construction of the nitrogen-containing ring, which is crucial for the alkaloid's properties.[1]
-
Functional Group Interconversion: Modification of hydroxyl and amine functionalities to generate a library of derivatives for biological screening.
The following diagram illustrates a conceptual workflow for the synthesis and evaluation of this compound derivatives to establish SAR.
Figure 1. Conceptual workflow for SAR studies of this compound derivatives.
Potential Signaling Pathways and Mechanism of Action
Diterpenoid alkaloids are known to exert their effects by modulating the function of ion channels.[1] While the specific signaling pathways for this compound derivatives are still under investigation, their observed bradycardic and potential antiarrhythmic effects suggest a likely interaction with cardiac ion channels, such as sodium (Na+), potassium (K+), and calcium (Ca2+) channels.
The diagram below illustrates a hypothetical signaling pathway through which this compound derivatives might exert their cardioactive effects by modulating ion channel activity in cardiomyocytes.
Figure 2. Hypothetical signaling pathway for this compound derivatives in cardiomyocytes.
Future Directions
The synthetic routes to this compound and its key derivatives are now established, opening the door for extensive SAR studies. Future research should focus on:
-
Systematic Derivatization: Generating a diverse library of analogs with modifications at various positions of the this compound scaffold.
-
Quantitative Biological Evaluation: Screening these analogs in a panel of relevant in vitro and in vivo assays to obtain quantitative data (IC50, EC50) for their effects on heart rate, contractility, and specific ion channels.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.
The continued exploration of this compound derivatives holds significant promise for the development of novel and potent cardioactive drugs. The foundation for these exciting advancements has been laid, and the next chapter in the SAR story of these fascinating molecules awaits.
References
Comparative Efficacy of Denudatine in Preclinical Inflammation Models: An Analysis of Available Evidence
To our valued audience of researchers, scientists, and drug development professionals, it is with due diligence that we present a guide on the anti-inflammatory efficacy of denudatine. However, a comprehensive literature search has revealed a significant scarcity of specific experimental data on the efficacy of isolated this compound in established preclinical models of inflammation.
Research has more broadly focused on the anti-inflammatory properties of extracts from Aconitum species or on other related diterpenoid alkaloids. These studies indicate that compounds from this class can exhibit potent anti-inflammatory effects, often through the modulation of key signaling pathways like NF-κB.
Given the absence of specific data for this compound, this guide will, therefore, provide a foundational understanding of the common experimental models and signaling pathways relevant to the assessment of anti-inflammatory compounds. This information is intended to serve as a valuable resource for researchers interested in investigating the potential of this compound or similar molecules.
Key Inflammation Models for Preclinical Assessment
A variety of animal models are utilized to evaluate the efficacy of potential anti-inflammatory agents. Each model represents different aspects of the inflammatory process.
1. Carrageenan-Induced Paw Edema:
This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Involves the production of prostaglandins (B1171923) and the infiltration of neutrophils.
The efficacy of a test compound is determined by its ability to reduce the swelling of the paw, typically measured using a plethysmometer.
2. Collagen-Induced Arthritis (CIA):
The CIA model is a well-established animal model for studying rheumatoid arthritis, a chronic autoimmune inflammatory disease. Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to joint inflammation, cartilage destruction, and bone erosion. Disease severity is assessed through a clinical scoring system based on paw swelling and joint mobility.
3. Lipopolysaccharide (LPS)-Induced Inflammation:
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to animals or cells in culture triggers a strong inflammatory response characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This model is valuable for studying the mechanisms of systemic inflammation and the efficacy of drugs that target cytokine production.
Experimental Protocols: A General Overview
Below are generalized protocols for the aforementioned inflammation models. It is important to note that specific parameters may vary between research laboratories.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound (this compound, if available) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Protocol (In Vitro)
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are quantified using ELISA and Griess reagent, respectively.
-
Data Analysis: The inhibitory effect of the test compound on the production of these inflammatory mediators is calculated.
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.
Visualizing Inflammatory Processes
To aid in the conceptual understanding of these processes, we provide the following diagrams generated using Graphviz (DOT language).
Experimental Workflow for Carrageenan-Induced Paw Edema
Comparative Efficacy of Denudatine in Preclinical Inflammation Models: An Analysis of Available Evidence
To our valued audience of researchers, scientists, and drug development professionals, it is with due diligence that we present a guide on the anti-inflammatory efficacy of denudatine. However, a comprehensive literature search has revealed a significant scarcity of specific experimental data on the efficacy of isolated this compound in established preclinical models of inflammation.
Research has more broadly focused on the anti-inflammatory properties of extracts from Aconitum species or on other related diterpenoid alkaloids. These studies indicate that compounds from this class can exhibit potent anti-inflammatory effects, often through the modulation of key signaling pathways like NF-κB.
Given the absence of specific data for this compound, this guide will, therefore, provide a foundational understanding of the common experimental models and signaling pathways relevant to the assessment of anti-inflammatory compounds. This information is intended to serve as a valuable resource for researchers interested in investigating the potential of this compound or similar molecules.
Key Inflammation Models for Preclinical Assessment
A variety of animal models are utilized to evaluate the efficacy of potential anti-inflammatory agents. Each model represents different aspects of the inflammatory process.
1. Carrageenan-Induced Paw Edema:
This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Involves the production of prostaglandins (B1171923) and the infiltration of neutrophils.
The efficacy of a test compound is determined by its ability to reduce the swelling of the paw, typically measured using a plethysmometer.
2. Collagen-Induced Arthritis (CIA):
The CIA model is a well-established animal model for studying rheumatoid arthritis, a chronic autoimmune inflammatory disease. Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to joint inflammation, cartilage destruction, and bone erosion. Disease severity is assessed through a clinical scoring system based on paw swelling and joint mobility.
3. Lipopolysaccharide (LPS)-Induced Inflammation:
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to animals or cells in culture triggers a strong inflammatory response characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This model is valuable for studying the mechanisms of systemic inflammation and the efficacy of drugs that target cytokine production.
Experimental Protocols: A General Overview
Below are generalized protocols for the aforementioned inflammation models. It is important to note that specific parameters may vary between research laboratories.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound (this compound, if available) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Protocol (In Vitro)
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are quantified using ELISA and Griess reagent, respectively.
-
Data Analysis: The inhibitory effect of the test compound on the production of these inflammatory mediators is calculated.
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.
Visualizing Inflammatory Processes
To aid in the conceptual understanding of these processes, we provide the following diagrams generated using Graphviz (DOT language).
Experimental Workflow for Carrageenan-Induced Paw Edema
Comparative Efficacy of Denudatine in Preclinical Inflammation Models: An Analysis of Available Evidence
To our valued audience of researchers, scientists, and drug development professionals, it is with due diligence that we present a guide on the anti-inflammatory efficacy of denudatine. However, a comprehensive literature search has revealed a significant scarcity of specific experimental data on the efficacy of isolated this compound in established preclinical models of inflammation.
Research has more broadly focused on the anti-inflammatory properties of extracts from Aconitum species or on other related diterpenoid alkaloids. These studies indicate that compounds from this class can exhibit potent anti-inflammatory effects, often through the modulation of key signaling pathways like NF-κB.
Given the absence of specific data for this compound, this guide will, therefore, provide a foundational understanding of the common experimental models and signaling pathways relevant to the assessment of anti-inflammatory compounds. This information is intended to serve as a valuable resource for researchers interested in investigating the potential of this compound or similar molecules.
Key Inflammation Models for Preclinical Assessment
A variety of animal models are utilized to evaluate the efficacy of potential anti-inflammatory agents. Each model represents different aspects of the inflammatory process.
1. Carrageenan-Induced Paw Edema:
This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.
-
Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2.5-6 hours): Involves the production of prostaglandins and the infiltration of neutrophils.
The efficacy of a test compound is determined by its ability to reduce the swelling of the paw, typically measured using a plethysmometer.
2. Collagen-Induced Arthritis (CIA):
The CIA model is a well-established animal model for studying rheumatoid arthritis, a chronic autoimmune inflammatory disease. Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to joint inflammation, cartilage destruction, and bone erosion. Disease severity is assessed through a clinical scoring system based on paw swelling and joint mobility.
3. Lipopolysaccharide (LPS)-Induced Inflammation:
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to animals or cells in culture triggers a strong inflammatory response characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This model is valuable for studying the mechanisms of systemic inflammation and the efficacy of drugs that target cytokine production.
Experimental Protocols: A General Overview
Below are generalized protocols for the aforementioned inflammation models. It is important to note that specific parameters may vary between research laboratories.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound (this compound, if available) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Protocol (In Vitro)
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are quantified using ELISA and Griess reagent, respectively.
-
Data Analysis: The inhibitory effect of the test compound on the production of these inflammatory mediators is calculated.
Key Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.
Visualizing Inflammatory Processes
To aid in the conceptual understanding of these processes, we provide the following diagrams generated using Graphviz (DOT language).
Experimental Workflow for Carrageenan-Induced Paw Edema
Cross-Species Compass: Navigating the Metabolic Landscape of Diterpenoid Alkaloids with Aconitine as a Guide
A Comparative Analysis of In Vitro and In Vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct metabolic data for denudatine is not available in the current scientific literature. This guide utilizes aconitine (B1665448), a structurally related and well-studied C19-norditerpenoid alkaloid, as a representative model to provide insights into the potential cross-species metabolism of this class of compounds. The information presented should be interpreted with caution and underscores the need for specific studies on this compound.
Introduction
Diterpenoid alkaloids, a complex class of natural products, exhibit significant pharmacological and toxicological activities. Understanding their metabolic fate is crucial for drug development and safety assessment. This guide provides a comparative overview of the metabolism of aconitine, a prominent diterpenoid alkaloid, across various species, drawing from available in vitro and in vivo data. The primary focus is on the metabolic pathways, enzymes involved, and pharmacokinetic profiles, offering a framework for predicting the metabolic behavior of structurally similar compounds like this compound.
Data Presentation: A Comparative Overview of Aconitine Metabolism
The metabolism of aconitine is characterized by species-dependent variations in both the rate and the profile of metabolites. The following tables summarize the available quantitative data on aconitine metabolism.
In Vitro Metabolism Kinetics
Comprehensive kinetic data for aconitine metabolism across multiple species is limited. The following table presents available data for human liver microsomes.
| Enzyme/System | Species | Substrate | Km (μM) | Vmax (nmol/mg protein/min) | Reference |
| CYP3A4 | Human | Aconitine | 10.08 ± 3.26 | 0.12 ± 0.01 | [1] |
In Vivo Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of aconitine in rats following oral administration.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | 0.5 g/kg (Fu Zi extract) | ~1.5 | ~10 | ~3.5 | ~40 | [2] |
| Rat | 1.0 g/kg (Fu Zi extract) | ~2.0 | ~20 | ~4.0 | ~100 | [2] |
| Rat | 2.0 g/kg (Fu Zi extract) | ~2.5 | ~40 | ~4.5 | ~250 | [2] |
| Rat | 200 µg/kg (Aconitine) | ~2.0 | ~1.5 | - | ~4.5 | [3] |
| Rat | 400 µg/kg (Aconitine) | Double peak (~2.0 and ~6.0) | ~2.5 | - | ~8.0 | [3] |
Note: The data from different studies may not be directly comparable due to variations in dosing forms (pure compound vs. extract) and analytical methods.
Metabolic Pathways and Involved Enzymes
The biotransformation of aconitine primarily occurs in the liver and involves Phase I metabolic reactions, with cytochrome P450 (CYP) enzymes playing a central role.
Key Metabolic Reactions:
-
Demethylation: Removal of methyl groups.
-
Hydroxylation: Addition of hydroxyl groups.
-
Dehydrogenation: Removal of hydrogen atoms.
-
N-deethylation: Removal of the ethyl group from the nitrogen atom.
-
Hydrolysis: Cleavage of ester bonds, a crucial step in detoxification.
Enzymes Involved:
-
Humans: The primary metabolizing enzymes are CYP3A4 and CYP3A5 , with minor contributions from CYP2D6 .[4][5]
-
Rats: Metabolism is mediated by CYP3A, CYP1A1/2, CYP2C, and CYP2D isoforms.[5] Carboxylesterases are also involved in the hydrolysis of aconitine.[6]
-
Other Species: Data for dogs and monkeys are limited, but it is anticipated that CYP3A subfamily enzymes would play a significant role, as is common for many xenobiotics.
The following diagram illustrates the primary metabolic pathways of aconitine.
Experimental Protocols
The following section outlines a general methodology for conducting in vitro metabolism studies of diterpenoid alkaloids using liver microsomes, based on protocols described in the literature.[4][7][8]
In Vitro Metabolism Assay Using Liver Microsomes
1. Materials and Reagents:
-
Test compound (e.g., Aconitine)
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
CYP isoform-specific inhibitors (for reaction phenotyping)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes (typically 0.2-1.0 mg/mL protein), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Metabolic Stability: Calculate the percentage of the parent compound remaining at each time point. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Enzyme Kinetics: To determine Km and Vmax, incubate a fixed concentration of microsomes with a range of substrate concentrations. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Reaction Phenotyping: To identify the responsible CYP isoforms, perform incubations in the presence of selective chemical inhibitors or use recombinant human CYP enzymes.
The following diagram illustrates a general workflow for such an experiment.
Cross-Species Extrapolation
A primary goal of cross-species metabolism studies is to predict human pharmacokinetics and toxicity from preclinical animal data. The "well-stirred" model is a commonly used approach for this extrapolation.
The following diagram illustrates the logical relationship in extrapolating in vitro data to in vivo predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Metabolites and metabolic pathways of mesaconitine in rat liver microsomal investigated by using UPLC-MS/MS method in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Compass: Navigating the Metabolic Landscape of Diterpenoid Alkaloids with Aconitine as a Guide
A Comparative Analysis of In Vitro and In Vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct metabolic data for denudatine is not available in the current scientific literature. This guide utilizes aconitine (B1665448), a structurally related and well-studied C19-norditerpenoid alkaloid, as a representative model to provide insights into the potential cross-species metabolism of this class of compounds. The information presented should be interpreted with caution and underscores the need for specific studies on this compound.
Introduction
Diterpenoid alkaloids, a complex class of natural products, exhibit significant pharmacological and toxicological activities. Understanding their metabolic fate is crucial for drug development and safety assessment. This guide provides a comparative overview of the metabolism of aconitine, a prominent diterpenoid alkaloid, across various species, drawing from available in vitro and in vivo data. The primary focus is on the metabolic pathways, enzymes involved, and pharmacokinetic profiles, offering a framework for predicting the metabolic behavior of structurally similar compounds like this compound.
Data Presentation: A Comparative Overview of Aconitine Metabolism
The metabolism of aconitine is characterized by species-dependent variations in both the rate and the profile of metabolites. The following tables summarize the available quantitative data on aconitine metabolism.
In Vitro Metabolism Kinetics
Comprehensive kinetic data for aconitine metabolism across multiple species is limited. The following table presents available data for human liver microsomes.
| Enzyme/System | Species | Substrate | Km (μM) | Vmax (nmol/mg protein/min) | Reference |
| CYP3A4 | Human | Aconitine | 10.08 ± 3.26 | 0.12 ± 0.01 | [1] |
In Vivo Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of aconitine in rats following oral administration.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | 0.5 g/kg (Fu Zi extract) | ~1.5 | ~10 | ~3.5 | ~40 | [2] |
| Rat | 1.0 g/kg (Fu Zi extract) | ~2.0 | ~20 | ~4.0 | ~100 | [2] |
| Rat | 2.0 g/kg (Fu Zi extract) | ~2.5 | ~40 | ~4.5 | ~250 | [2] |
| Rat | 200 µg/kg (Aconitine) | ~2.0 | ~1.5 | - | ~4.5 | [3] |
| Rat | 400 µg/kg (Aconitine) | Double peak (~2.0 and ~6.0) | ~2.5 | - | ~8.0 | [3] |
Note: The data from different studies may not be directly comparable due to variations in dosing forms (pure compound vs. extract) and analytical methods.
Metabolic Pathways and Involved Enzymes
The biotransformation of aconitine primarily occurs in the liver and involves Phase I metabolic reactions, with cytochrome P450 (CYP) enzymes playing a central role.
Key Metabolic Reactions:
-
Demethylation: Removal of methyl groups.
-
Hydroxylation: Addition of hydroxyl groups.
-
Dehydrogenation: Removal of hydrogen atoms.
-
N-deethylation: Removal of the ethyl group from the nitrogen atom.
-
Hydrolysis: Cleavage of ester bonds, a crucial step in detoxification.
Enzymes Involved:
-
Humans: The primary metabolizing enzymes are CYP3A4 and CYP3A5 , with minor contributions from CYP2D6 .[4][5]
-
Rats: Metabolism is mediated by CYP3A, CYP1A1/2, CYP2C, and CYP2D isoforms.[5] Carboxylesterases are also involved in the hydrolysis of aconitine.[6]
-
Other Species: Data for dogs and monkeys are limited, but it is anticipated that CYP3A subfamily enzymes would play a significant role, as is common for many xenobiotics.
The following diagram illustrates the primary metabolic pathways of aconitine.
Experimental Protocols
The following section outlines a general methodology for conducting in vitro metabolism studies of diterpenoid alkaloids using liver microsomes, based on protocols described in the literature.[4][7][8]
In Vitro Metabolism Assay Using Liver Microsomes
1. Materials and Reagents:
-
Test compound (e.g., Aconitine)
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
CYP isoform-specific inhibitors (for reaction phenotyping)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes (typically 0.2-1.0 mg/mL protein), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Metabolic Stability: Calculate the percentage of the parent compound remaining at each time point. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Enzyme Kinetics: To determine Km and Vmax, incubate a fixed concentration of microsomes with a range of substrate concentrations. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Reaction Phenotyping: To identify the responsible CYP isoforms, perform incubations in the presence of selective chemical inhibitors or use recombinant human CYP enzymes.
The following diagram illustrates a general workflow for such an experiment.
Cross-Species Extrapolation
A primary goal of cross-species metabolism studies is to predict human pharmacokinetics and toxicity from preclinical animal data. The "well-stirred" model is a commonly used approach for this extrapolation.
The following diagram illustrates the logical relationship in extrapolating in vitro data to in vivo predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Metabolites and metabolic pathways of mesaconitine in rat liver microsomal investigated by using UPLC-MS/MS method in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Compass: Navigating the Metabolic Landscape of Diterpenoid Alkaloids with Aconitine as a Guide
A Comparative Analysis of In Vitro and In Vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct metabolic data for denudatine is not available in the current scientific literature. This guide utilizes aconitine, a structurally related and well-studied C19-norditerpenoid alkaloid, as a representative model to provide insights into the potential cross-species metabolism of this class of compounds. The information presented should be interpreted with caution and underscores the need for specific studies on this compound.
Introduction
Diterpenoid alkaloids, a complex class of natural products, exhibit significant pharmacological and toxicological activities. Understanding their metabolic fate is crucial for drug development and safety assessment. This guide provides a comparative overview of the metabolism of aconitine, a prominent diterpenoid alkaloid, across various species, drawing from available in vitro and in vivo data. The primary focus is on the metabolic pathways, enzymes involved, and pharmacokinetic profiles, offering a framework for predicting the metabolic behavior of structurally similar compounds like this compound.
Data Presentation: A Comparative Overview of Aconitine Metabolism
The metabolism of aconitine is characterized by species-dependent variations in both the rate and the profile of metabolites. The following tables summarize the available quantitative data on aconitine metabolism.
In Vitro Metabolism Kinetics
Comprehensive kinetic data for aconitine metabolism across multiple species is limited. The following table presents available data for human liver microsomes.
| Enzyme/System | Species | Substrate | Km (μM) | Vmax (nmol/mg protein/min) | Reference |
| CYP3A4 | Human | Aconitine | 10.08 ± 3.26 | 0.12 ± 0.01 | [1] |
In Vivo Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of aconitine in rats following oral administration.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | 0.5 g/kg (Fu Zi extract) | ~1.5 | ~10 | ~3.5 | ~40 | [2] |
| Rat | 1.0 g/kg (Fu Zi extract) | ~2.0 | ~20 | ~4.0 | ~100 | [2] |
| Rat | 2.0 g/kg (Fu Zi extract) | ~2.5 | ~40 | ~4.5 | ~250 | [2] |
| Rat | 200 µg/kg (Aconitine) | ~2.0 | ~1.5 | - | ~4.5 | [3] |
| Rat | 400 µg/kg (Aconitine) | Double peak (~2.0 and ~6.0) | ~2.5 | - | ~8.0 | [3] |
Note: The data from different studies may not be directly comparable due to variations in dosing forms (pure compound vs. extract) and analytical methods.
Metabolic Pathways and Involved Enzymes
The biotransformation of aconitine primarily occurs in the liver and involves Phase I metabolic reactions, with cytochrome P450 (CYP) enzymes playing a central role.
Key Metabolic Reactions:
-
Demethylation: Removal of methyl groups.
-
Hydroxylation: Addition of hydroxyl groups.
-
Dehydrogenation: Removal of hydrogen atoms.
-
N-deethylation: Removal of the ethyl group from the nitrogen atom.
-
Hydrolysis: Cleavage of ester bonds, a crucial step in detoxification.
Enzymes Involved:
-
Humans: The primary metabolizing enzymes are CYP3A4 and CYP3A5 , with minor contributions from CYP2D6 .[4][5]
-
Rats: Metabolism is mediated by CYP3A, CYP1A1/2, CYP2C, and CYP2D isoforms.[5] Carboxylesterases are also involved in the hydrolysis of aconitine.[6]
-
Other Species: Data for dogs and monkeys are limited, but it is anticipated that CYP3A subfamily enzymes would play a significant role, as is common for many xenobiotics.
The following diagram illustrates the primary metabolic pathways of aconitine.
Experimental Protocols
The following section outlines a general methodology for conducting in vitro metabolism studies of diterpenoid alkaloids using liver microsomes, based on protocols described in the literature.[4][7][8]
In Vitro Metabolism Assay Using Liver Microsomes
1. Materials and Reagents:
-
Test compound (e.g., Aconitine)
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
CYP isoform-specific inhibitors (for reaction phenotyping)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes (typically 0.2-1.0 mg/mL protein), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Metabolic Stability: Calculate the percentage of the parent compound remaining at each time point. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Enzyme Kinetics: To determine Km and Vmax, incubate a fixed concentration of microsomes with a range of substrate concentrations. Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Reaction Phenotyping: To identify the responsible CYP isoforms, perform incubations in the presence of selective chemical inhibitors or use recombinant human CYP enzymes.
The following diagram illustrates a general workflow for such an experiment.
Cross-Species Extrapolation
A primary goal of cross-species metabolism studies is to predict human pharmacokinetics and toxicity from preclinical animal data. The "well-stirred" model is a commonly used approach for this extrapolation.
The following diagram illustrates the logical relationship in extrapolating in vitro data to in vivo predictions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine: A review of its pharmacokinetics, pharmacology, toxicology and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Metabolites and metabolic pathways of mesaconitine in rat liver microsomal investigated by using UPLC-MS/MS method in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Denudatine and Napelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine and napelline (B1196341) are members of the C20-diterpenoid alkaloid family, a class of natural products known for their complex chemical structures and diverse pharmacological activities. Both compounds share a common biosynthetic origin but belong to different structural subclasses, which influences their biological profiles. This compound is characterized by a unique hexacyclic framework, while napelline falls under the kaurane-class of diterpenoid alkaloids. This guide provides a comparative overview of the available experimental data on the bioactivities of this compound and napelline, highlighting their potential as subjects for further research and drug development. Due to a notable disparity in the volume of research, with more extensive data available for napelline and its derivatives, this comparison will present the existing findings for both compounds while underscoring areas where data for this compound is currently limited.
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound and napelline derivatives. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is compiled from individual studies.
Table 1: Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 12-epi-Napelline | K-562 (Leukemia) | CCK-8 | 35.82 µg/mL (24h), 26.64 µg/mL (48h) | [1][2] |
| 12-epi-Napelline | HL-60 (Leukemia) | CCK-8 | 27.22 µg/mL (24h), 15.46 µg/mL (48h) | [1][2] |
| This compound | - | - | Data not available | - |
Table 2: Analgesic Activity
| Compound | Animal Model | Assay | Observations | Potential Mechanism | Citation |
| Napelline | Mice | Acetic acid-induced writhing | Exhibited analgesic activity comparable to sodium metamizole. | Naloxone-dependent, suggesting opioid receptor modulation. | |
| This compound-type alkaloid | Mice | Acetic acid-induced writhing | Inhibited writhing (quantitative data not available). | Not determined. |
Table 3: Other Reported Bioactivities
| Compound | Bioactivity | Observations | Potential Mechanism | Citation |
| Napelline-type alkaloids | Antiarrhythmic | Show powerful antiarrhythmic effects. | Modulation of ion channels (e.g., sodium channels). | |
| This compound-type alkaloids | Ion Channel Modulation | Noted for their potential to modulate Na+ and/or K+ ion channels. | Specific channel interactions not yet elucidated. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Acetic Acid-Induced Writhing Assay for Analgesic Activity
This protocol is a standard method for screening peripherally acting analgesics.[3][4]
Objective: To evaluate the analgesic effect of a test compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (this compound or Napelline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% in saline)
-
Standard analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Observation chambers
Procedure:
-
Animals are randomly divided into control, standard, and test groups (n=6-10 per group).
-
The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), each mouse is injected i.p. with 0.6% acetic acid (10 mL/kg).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) is counted for a continuous period of 20 minutes.
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Chloroform-Induced Arrhythmia Model in Mice
This model is used to assess the antiarrhythmic potential of a test compound.
Objective: To evaluate the protective effect of a test compound against chloroform-induced cardiac arrhythmias in mice.
Materials:
-
Male Kunming mice (18-22 g)
-
Test compound (this compound or Napelline)
-
Vehicle
-
Chloroform
-
ECG recording apparatus
Procedure:
-
Mice are randomly assigned to control and test groups.
-
The test compound is administered to the test group, while the control group receives the vehicle.
-
After a specified pretreatment time, mice are placed in a sealed container containing cotton soaked with chloroform.
-
The onset of arrhythmia is monitored using an ECG.
-
The time until the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded. The incidence of these arrhythmias is also noted.
-
The antiarrhythmic effect is determined by the delay in the onset of arrhythmias and the reduction in their incidence in the test group compared to the control group.
In Vitro Anti-inflammatory Assay: Albumin Denaturation
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.[5][6][7]
Objective: To assess the ability of a test compound to inhibit the heat-induced denaturation of protein (egg albumin), which is correlated with anti-inflammatory activity.
Materials:
-
Test compound (this compound or Napelline)
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.
-
A control group is prepared with the vehicle instead of the test compound.
-
The samples are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined from a dose-response curve.
Mandatory Visualization
Signaling Pathway of 12-epi-Napelline in Leukemia Cells
Caption: PI3K/AKT/mTOR signaling pathway inhibited by 12-epi-napelline in leukemia cells.[2][8]
General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the in vitro and in vivo screening of bioactivity.
Conclusion
This comparative guide consolidates the currently available bioactivity data for this compound and napelline. The information presented indicates that napelline and its derivatives, particularly 12-epi-napelline, have demonstrated notable anti-proliferative and analgesic properties, with initial insights into their mechanisms of action. In contrast, the bioactivity of this compound remains largely unexplored, with only preliminary indications of analgesic and ion channel modulating potential. This significant gap in the scientific literature presents a compelling opportunity for future research. Further investigation into the pharmacological profile of this compound is warranted to fully understand its therapeutic potential and to enable more comprehensive comparisons with other diterpenoid alkaloids like napelline. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers embarking on such investigations.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. 12- Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Denudatine and Napelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine and napelline (B1196341) are members of the C20-diterpenoid alkaloid family, a class of natural products known for their complex chemical structures and diverse pharmacological activities. Both compounds share a common biosynthetic origin but belong to different structural subclasses, which influences their biological profiles. This compound is characterized by a unique hexacyclic framework, while napelline falls under the kaurane-class of diterpenoid alkaloids. This guide provides a comparative overview of the available experimental data on the bioactivities of this compound and napelline, highlighting their potential as subjects for further research and drug development. Due to a notable disparity in the volume of research, with more extensive data available for napelline and its derivatives, this comparison will present the existing findings for both compounds while underscoring areas where data for this compound is currently limited.
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound and napelline derivatives. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is compiled from individual studies.
Table 1: Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 12-epi-Napelline | K-562 (Leukemia) | CCK-8 | 35.82 µg/mL (24h), 26.64 µg/mL (48h) | [1][2] |
| 12-epi-Napelline | HL-60 (Leukemia) | CCK-8 | 27.22 µg/mL (24h), 15.46 µg/mL (48h) | [1][2] |
| This compound | - | - | Data not available | - |
Table 2: Analgesic Activity
| Compound | Animal Model | Assay | Observations | Potential Mechanism | Citation |
| Napelline | Mice | Acetic acid-induced writhing | Exhibited analgesic activity comparable to sodium metamizole. | Naloxone-dependent, suggesting opioid receptor modulation. | |
| This compound-type alkaloid | Mice | Acetic acid-induced writhing | Inhibited writhing (quantitative data not available). | Not determined. |
Table 3: Other Reported Bioactivities
| Compound | Bioactivity | Observations | Potential Mechanism | Citation |
| Napelline-type alkaloids | Antiarrhythmic | Show powerful antiarrhythmic effects. | Modulation of ion channels (e.g., sodium channels). | |
| This compound-type alkaloids | Ion Channel Modulation | Noted for their potential to modulate Na+ and/or K+ ion channels. | Specific channel interactions not yet elucidated. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Acetic Acid-Induced Writhing Assay for Analgesic Activity
This protocol is a standard method for screening peripherally acting analgesics.[3][4]
Objective: To evaluate the analgesic effect of a test compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (this compound or Napelline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% in saline)
-
Standard analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Observation chambers
Procedure:
-
Animals are randomly divided into control, standard, and test groups (n=6-10 per group).
-
The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), each mouse is injected i.p. with 0.6% acetic acid (10 mL/kg).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) is counted for a continuous period of 20 minutes.
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Chloroform-Induced Arrhythmia Model in Mice
This model is used to assess the antiarrhythmic potential of a test compound.
Objective: To evaluate the protective effect of a test compound against chloroform-induced cardiac arrhythmias in mice.
Materials:
-
Male Kunming mice (18-22 g)
-
Test compound (this compound or Napelline)
-
Vehicle
-
Chloroform
-
ECG recording apparatus
Procedure:
-
Mice are randomly assigned to control and test groups.
-
The test compound is administered to the test group, while the control group receives the vehicle.
-
After a specified pretreatment time, mice are placed in a sealed container containing cotton soaked with chloroform.
-
The onset of arrhythmia is monitored using an ECG.
-
The time until the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded. The incidence of these arrhythmias is also noted.
-
The antiarrhythmic effect is determined by the delay in the onset of arrhythmias and the reduction in their incidence in the test group compared to the control group.
In Vitro Anti-inflammatory Assay: Albumin Denaturation
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.[5][6][7]
Objective: To assess the ability of a test compound to inhibit the heat-induced denaturation of protein (egg albumin), which is correlated with anti-inflammatory activity.
Materials:
-
Test compound (this compound or Napelline)
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.
-
A control group is prepared with the vehicle instead of the test compound.
-
The samples are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined from a dose-response curve.
Mandatory Visualization
Signaling Pathway of 12-epi-Napelline in Leukemia Cells
Caption: PI3K/AKT/mTOR signaling pathway inhibited by 12-epi-napelline in leukemia cells.[2][8]
General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the in vitro and in vivo screening of bioactivity.
Conclusion
This comparative guide consolidates the currently available bioactivity data for this compound and napelline. The information presented indicates that napelline and its derivatives, particularly 12-epi-napelline, have demonstrated notable anti-proliferative and analgesic properties, with initial insights into their mechanisms of action. In contrast, the bioactivity of this compound remains largely unexplored, with only preliminary indications of analgesic and ion channel modulating potential. This significant gap in the scientific literature presents a compelling opportunity for future research. Further investigation into the pharmacological profile of this compound is warranted to fully understand its therapeutic potential and to enable more comprehensive comparisons with other diterpenoid alkaloids like napelline. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers embarking on such investigations.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. 12- Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivities of Denudatine and Napelline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denudatine and napelline are members of the C20-diterpenoid alkaloid family, a class of natural products known for their complex chemical structures and diverse pharmacological activities. Both compounds share a common biosynthetic origin but belong to different structural subclasses, which influences their biological profiles. This compound is characterized by a unique hexacyclic framework, while napelline falls under the kaurane-class of diterpenoid alkaloids. This guide provides a comparative overview of the available experimental data on the bioactivities of this compound and napelline, highlighting their potential as subjects for further research and drug development. Due to a notable disparity in the volume of research, with more extensive data available for napelline and its derivatives, this comparison will present the existing findings for both compounds while underscoring areas where data for this compound is currently limited.
Data Presentation: A Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data for the bioactivity of this compound and napelline derivatives. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is compiled from individual studies.
Table 1: Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 12-epi-Napelline | K-562 (Leukemia) | CCK-8 | 35.82 µg/mL (24h), 26.64 µg/mL (48h) | [1][2] |
| 12-epi-Napelline | HL-60 (Leukemia) | CCK-8 | 27.22 µg/mL (24h), 15.46 µg/mL (48h) | [1][2] |
| This compound | - | - | Data not available | - |
Table 2: Analgesic Activity
| Compound | Animal Model | Assay | Observations | Potential Mechanism | Citation |
| Napelline | Mice | Acetic acid-induced writhing | Exhibited analgesic activity comparable to sodium metamizole. | Naloxone-dependent, suggesting opioid receptor modulation. | |
| This compound-type alkaloid | Mice | Acetic acid-induced writhing | Inhibited writhing (quantitative data not available). | Not determined. |
Table 3: Other Reported Bioactivities
| Compound | Bioactivity | Observations | Potential Mechanism | Citation |
| Napelline-type alkaloids | Antiarrhythmic | Show powerful antiarrhythmic effects. | Modulation of ion channels (e.g., sodium channels). | |
| This compound-type alkaloids | Ion Channel Modulation | Noted for their potential to modulate Na+ and/or K+ ion channels. | Specific channel interactions not yet elucidated. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Acetic Acid-Induced Writhing Assay for Analgesic Activity
This protocol is a standard method for screening peripherally acting analgesics.[3][4]
Objective: To evaluate the analgesic effect of a test compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (this compound or Napelline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% in saline)
-
Standard analgesic drug (e.g., Aspirin, 100 mg/kg)
-
Observation chambers
Procedure:
-
Animals are randomly divided into control, standard, and test groups (n=6-10 per group).
-
The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses. The control group receives the vehicle.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), each mouse is injected i.p. with 0.6% acetic acid (10 mL/kg).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) is counted for a continuous period of 20 minutes.
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Chloroform-Induced Arrhythmia Model in Mice
This model is used to assess the antiarrhythmic potential of a test compound.
Objective: To evaluate the protective effect of a test compound against chloroform-induced cardiac arrhythmias in mice.
Materials:
-
Male Kunming mice (18-22 g)
-
Test compound (this compound or Napelline)
-
Vehicle
-
Chloroform
-
ECG recording apparatus
Procedure:
-
Mice are randomly assigned to control and test groups.
-
The test compound is administered to the test group, while the control group receives the vehicle.
-
After a specified pretreatment time, mice are placed in a sealed container containing cotton soaked with chloroform.
-
The onset of arrhythmia is monitored using an ECG.
-
The time until the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded. The incidence of these arrhythmias is also noted.
-
The antiarrhythmic effect is determined by the delay in the onset of arrhythmias and the reduction in their incidence in the test group compared to the control group.
In Vitro Anti-inflammatory Assay: Albumin Denaturation
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity.[5][6][7]
Objective: To assess the ability of a test compound to inhibit the heat-induced denaturation of protein (egg albumin), which is correlated with anti-inflammatory activity.
Materials:
-
Test compound (this compound or Napelline)
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.
-
A control group is prepared with the vehicle instead of the test compound.
-
The samples are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the samples at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined from a dose-response curve.
Mandatory Visualization
Signaling Pathway of 12-epi-Napelline in Leukemia Cells
Caption: PI3K/AKT/mTOR signaling pathway inhibited by 12-epi-napelline in leukemia cells.[2][8]
General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the in vitro and in vivo screening of bioactivity.
Conclusion
This comparative guide consolidates the currently available bioactivity data for this compound and napelline. The information presented indicates that napelline and its derivatives, particularly 12-epi-napelline, have demonstrated notable anti-proliferative and analgesic properties, with initial insights into their mechanisms of action. In contrast, the bioactivity of this compound remains largely unexplored, with only preliminary indications of analgesic and ion channel modulating potential. This significant gap in the scientific literature presents a compelling opportunity for future research. Further investigation into the pharmacological profile of this compound is warranted to fully understand its therapeutic potential and to enable more comprehensive comparisons with other diterpenoid alkaloids like napelline. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers embarking on such investigations.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. 12- Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analgesic Mechanisms: A Comparative Guide Using Knockout Models in the Context of Denudatine's Potential Action
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesics with improved efficacy and fewer side effects is a cornerstone of modern pharmacology. Diterpenoid alkaloids, such as denudatine, found in plants of the Aconitum genus, have long been recognized for their potential analgesic and anti-inflammatory properties.[1] While the precise molecular mechanisms of many of these compounds remain under investigation, their interaction with voltage-gated sodium channels is a prominent hypothesis.[1] This guide provides a comparative framework for validating the mechanism of action of such compounds, using knockout (KO) animal models as the gold standard for target validation.
Given the current absence of specific studies validating this compound's mechanism using knockout models, this guide will draw parallels with well-characterized compounds that target ion channels implicated in pain pathways, such as the voltage-gated sodium channel Nav1.7. By examining the experimental data and protocols from studies on these analogous compounds, researchers can gain a comprehensive understanding of the methodologies required to elucidate and validate the mechanism of novel analgesic candidates like this compound.
The Critical Role of Knockout Models in Target Validation
Knockout models, in which a specific gene is inactivated, are indispensable tools in pharmacology. They provide definitive evidence for the involvement of a particular protein in a biological process and in mediating the effects of a drug. In the context of analgesia, comparing the pharmacological effects of a compound in wild-type (WT) animals versus its effects in animals lacking a specific ion channel (knockout) can unequivocally validate that channel as the drug's target.
Comparative Analysis: Validating a Putative Nav1.7 Inhibitor
To illustrate this process, we will present a hypothetical comparative analysis of a selective Nav1.7 inhibitor, Compound X, which serves as an analogue for how this compound's mechanism could be validated if it were found to target this channel. Voltage-gated sodium channel Nav1.7 is a well-validated target for pain therapeutics, as genetic loss-of-function mutations in humans lead to a congenital inability to perceive pain.
Data Presentation: Efficacy of Compound X in Wild-Type vs. Nav1.7 Knockout Mice
The following table summarizes quantitative data from preclinical studies evaluating the analgesic efficacy of Compound X in models of acute and inflammatory pain.
| Experimental Model | Animal Group | Compound X Dose | Pain Response Metric (Mean ± SEM) | % Reduction in Pain Response vs. Vehicle |
| Hot Plate Test (Acute Thermal Pain) | Wild-Type (WT) | Vehicle | 10.2 ± 0.8 s (Latency) | - |
| Wild-Type (WT) | 10 mg/kg | 18.5 ± 1.2 s (Latency) | 81.4% | |
| Nav1.7 KO | Vehicle | 25.1 ± 1.5 s (Latency) | - | |
| Nav1.7 KO | 10 mg/kg | 25.8 ± 1.7 s (Latency) | 2.8% (Not Significant) | |
| Formalin Test (Inflammatory Pain - Late Phase) | Wild-Type (WT) | Vehicle | 65.3 ± 5.1 s (Licking Time) | - |
| Wild-Type (WT) | 10 mg/kg | 22.1 ± 3.9 s (Licking Time) | 66.2% | |
| Nav1.7 KO | Vehicle | 15.8 ± 2.5 s (Licking Time) | - | |
| Nav1.7 KO | 10 mg/kg | 14.9 ± 2.1 s (Licking Time) | 5.7% (Not Significant) |
Note: Data presented is hypothetical and for illustrative purposes.
The data clearly demonstrates that Compound X significantly reduces pain responses in wild-type mice. However, in Nav1.7 knockout mice, which already exhibit a reduced pain phenotype, Compound X has no significant additional analgesic effect. This strongly indicates that the analgesic action of Compound X is mediated through the inhibition of the Nav1.7 channel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative data table.
Hot Plate Test Protocol
-
Animals: Adult male C57BL/6J mice (Wild-Type) and Nav1.7 knockout mice on a C57BL/6J background (8-10 weeks old) are used.
-
Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
A baseline latency to a pain response (licking of the hind paw or jumping) is recorded for each mouse. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Mice are randomly assigned to receive either vehicle or Compound X (10 mg/kg) via intraperitoneal injection.
-
At 30 minutes post-injection, each mouse is placed on the hot plate, and the latency to the first pain response is recorded.
-
-
Data Analysis: The mean latency for each group is calculated. Statistical significance is determined using a two-way ANOVA followed by a Bonferroni post-hoc test.
Formalin Test Protocol
-
Animals: Adult male C57BL/6J mice (Wild-Type) and Nav1.7 knockout mice on a C57BL/6J background (8-10 weeks old) are used.
-
Procedure:
-
Mice are habituated to individual observation chambers for 30 minutes.
-
Mice are randomly assigned to receive either vehicle or Compound X (10 mg/kg) via intraperitoneal injection 30 minutes prior to formalin injection.
-
20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The cumulative time spent licking the injected paw is recorded for 60 minutes post-formalin injection. The late phase of the pain response (15-60 minutes) is analyzed.
-
-
Data Analysis: The mean licking time for each group during the late phase is calculated. Statistical significance is determined using a two-way ANOVA followed by a Bonferroni post-hoc test.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language).
Caption: Hypothesized signaling pathway for this compound's analgesic effect via Nav1.7 inhibition.
Caption: Workflow for validating an analgesic's mechanism using knockout models.
Conclusion
The validation of a drug's mechanism of action is a critical step in the development of novel therapeutics. While direct evidence for this compound's mechanism using knockout models is not yet available, the framework presented here provides a clear and objective guide for how such a validation would be conducted. By comparing the effects of a compound in wild-type versus genetically modified animals, researchers can definitively identify the molecular target and build a strong foundation for further clinical development. The use of standardized experimental protocols and clear data presentation, as illustrated, is paramount for the robust and reproducible validation of the next generation of analgesics.
References
Validating Analgesic Mechanisms: A Comparative Guide Using Knockout Models in the Context of Denudatine's Potential Action
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesics with improved efficacy and fewer side effects is a cornerstone of modern pharmacology. Diterpenoid alkaloids, such as denudatine, found in plants of the Aconitum genus, have long been recognized for their potential analgesic and anti-inflammatory properties.[1] While the precise molecular mechanisms of many of these compounds remain under investigation, their interaction with voltage-gated sodium channels is a prominent hypothesis.[1] This guide provides a comparative framework for validating the mechanism of action of such compounds, using knockout (KO) animal models as the gold standard for target validation.
Given the current absence of specific studies validating this compound's mechanism using knockout models, this guide will draw parallels with well-characterized compounds that target ion channels implicated in pain pathways, such as the voltage-gated sodium channel Nav1.7. By examining the experimental data and protocols from studies on these analogous compounds, researchers can gain a comprehensive understanding of the methodologies required to elucidate and validate the mechanism of novel analgesic candidates like this compound.
The Critical Role of Knockout Models in Target Validation
Knockout models, in which a specific gene is inactivated, are indispensable tools in pharmacology. They provide definitive evidence for the involvement of a particular protein in a biological process and in mediating the effects of a drug. In the context of analgesia, comparing the pharmacological effects of a compound in wild-type (WT) animals versus its effects in animals lacking a specific ion channel (knockout) can unequivocally validate that channel as the drug's target.
Comparative Analysis: Validating a Putative Nav1.7 Inhibitor
To illustrate this process, we will present a hypothetical comparative analysis of a selective Nav1.7 inhibitor, Compound X, which serves as an analogue for how this compound's mechanism could be validated if it were found to target this channel. Voltage-gated sodium channel Nav1.7 is a well-validated target for pain therapeutics, as genetic loss-of-function mutations in humans lead to a congenital inability to perceive pain.
Data Presentation: Efficacy of Compound X in Wild-Type vs. Nav1.7 Knockout Mice
The following table summarizes quantitative data from preclinical studies evaluating the analgesic efficacy of Compound X in models of acute and inflammatory pain.
| Experimental Model | Animal Group | Compound X Dose | Pain Response Metric (Mean ± SEM) | % Reduction in Pain Response vs. Vehicle |
| Hot Plate Test (Acute Thermal Pain) | Wild-Type (WT) | Vehicle | 10.2 ± 0.8 s (Latency) | - |
| Wild-Type (WT) | 10 mg/kg | 18.5 ± 1.2 s (Latency) | 81.4% | |
| Nav1.7 KO | Vehicle | 25.1 ± 1.5 s (Latency) | - | |
| Nav1.7 KO | 10 mg/kg | 25.8 ± 1.7 s (Latency) | 2.8% (Not Significant) | |
| Formalin Test (Inflammatory Pain - Late Phase) | Wild-Type (WT) | Vehicle | 65.3 ± 5.1 s (Licking Time) | - |
| Wild-Type (WT) | 10 mg/kg | 22.1 ± 3.9 s (Licking Time) | 66.2% | |
| Nav1.7 KO | Vehicle | 15.8 ± 2.5 s (Licking Time) | - | |
| Nav1.7 KO | 10 mg/kg | 14.9 ± 2.1 s (Licking Time) | 5.7% (Not Significant) |
Note: Data presented is hypothetical and for illustrative purposes.
The data clearly demonstrates that Compound X significantly reduces pain responses in wild-type mice. However, in Nav1.7 knockout mice, which already exhibit a reduced pain phenotype, Compound X has no significant additional analgesic effect. This strongly indicates that the analgesic action of Compound X is mediated through the inhibition of the Nav1.7 channel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative data table.
Hot Plate Test Protocol
-
Animals: Adult male C57BL/6J mice (Wild-Type) and Nav1.7 knockout mice on a C57BL/6J background (8-10 weeks old) are used.
-
Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
A baseline latency to a pain response (licking of the hind paw or jumping) is recorded for each mouse. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Mice are randomly assigned to receive either vehicle or Compound X (10 mg/kg) via intraperitoneal injection.
-
At 30 minutes post-injection, each mouse is placed on the hot plate, and the latency to the first pain response is recorded.
-
-
Data Analysis: The mean latency for each group is calculated. Statistical significance is determined using a two-way ANOVA followed by a Bonferroni post-hoc test.
Formalin Test Protocol
-
Animals: Adult male C57BL/6J mice (Wild-Type) and Nav1.7 knockout mice on a C57BL/6J background (8-10 weeks old) are used.
-
Procedure:
-
Mice are habituated to individual observation chambers for 30 minutes.
-
Mice are randomly assigned to receive either vehicle or Compound X (10 mg/kg) via intraperitoneal injection 30 minutes prior to formalin injection.
-
20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The cumulative time spent licking the injected paw is recorded for 60 minutes post-formalin injection. The late phase of the pain response (15-60 minutes) is analyzed.
-
-
Data Analysis: The mean licking time for each group during the late phase is calculated. Statistical significance is determined using a two-way ANOVA followed by a Bonferroni post-hoc test.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language).
Caption: Hypothesized signaling pathway for this compound's analgesic effect via Nav1.7 inhibition.
Caption: Workflow for validating an analgesic's mechanism using knockout models.
Conclusion
The validation of a drug's mechanism of action is a critical step in the development of novel therapeutics. While direct evidence for this compound's mechanism using knockout models is not yet available, the framework presented here provides a clear and objective guide for how such a validation would be conducted. By comparing the effects of a compound in wild-type versus genetically modified animals, researchers can definitively identify the molecular target and build a strong foundation for further clinical development. The use of standardized experimental protocols and clear data presentation, as illustrated, is paramount for the robust and reproducible validation of the next generation of analgesics.
References
Validating Analgesic Mechanisms: A Comparative Guide Using Knockout Models in the Context of Denudatine's Potential Action
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesics with improved efficacy and fewer side effects is a cornerstone of modern pharmacology. Diterpenoid alkaloids, such as denudatine, found in plants of the Aconitum genus, have long been recognized for their potential analgesic and anti-inflammatory properties.[1] While the precise molecular mechanisms of many of these compounds remain under investigation, their interaction with voltage-gated sodium channels is a prominent hypothesis.[1] This guide provides a comparative framework for validating the mechanism of action of such compounds, using knockout (KO) animal models as the gold standard for target validation.
Given the current absence of specific studies validating this compound's mechanism using knockout models, this guide will draw parallels with well-characterized compounds that target ion channels implicated in pain pathways, such as the voltage-gated sodium channel Nav1.7. By examining the experimental data and protocols from studies on these analogous compounds, researchers can gain a comprehensive understanding of the methodologies required to elucidate and validate the mechanism of novel analgesic candidates like this compound.
The Critical Role of Knockout Models in Target Validation
Knockout models, in which a specific gene is inactivated, are indispensable tools in pharmacology. They provide definitive evidence for the involvement of a particular protein in a biological process and in mediating the effects of a drug. In the context of analgesia, comparing the pharmacological effects of a compound in wild-type (WT) animals versus its effects in animals lacking a specific ion channel (knockout) can unequivocally validate that channel as the drug's target.
Comparative Analysis: Validating a Putative Nav1.7 Inhibitor
To illustrate this process, we will present a hypothetical comparative analysis of a selective Nav1.7 inhibitor, Compound X, which serves as an analogue for how this compound's mechanism could be validated if it were found to target this channel. Voltage-gated sodium channel Nav1.7 is a well-validated target for pain therapeutics, as genetic loss-of-function mutations in humans lead to a congenital inability to perceive pain.
Data Presentation: Efficacy of Compound X in Wild-Type vs. Nav1.7 Knockout Mice
The following table summarizes quantitative data from preclinical studies evaluating the analgesic efficacy of Compound X in models of acute and inflammatory pain.
| Experimental Model | Animal Group | Compound X Dose | Pain Response Metric (Mean ± SEM) | % Reduction in Pain Response vs. Vehicle |
| Hot Plate Test (Acute Thermal Pain) | Wild-Type (WT) | Vehicle | 10.2 ± 0.8 s (Latency) | - |
| Wild-Type (WT) | 10 mg/kg | 18.5 ± 1.2 s (Latency) | 81.4% | |
| Nav1.7 KO | Vehicle | 25.1 ± 1.5 s (Latency) | - | |
| Nav1.7 KO | 10 mg/kg | 25.8 ± 1.7 s (Latency) | 2.8% (Not Significant) | |
| Formalin Test (Inflammatory Pain - Late Phase) | Wild-Type (WT) | Vehicle | 65.3 ± 5.1 s (Licking Time) | - |
| Wild-Type (WT) | 10 mg/kg | 22.1 ± 3.9 s (Licking Time) | 66.2% | |
| Nav1.7 KO | Vehicle | 15.8 ± 2.5 s (Licking Time) | - | |
| Nav1.7 KO | 10 mg/kg | 14.9 ± 2.1 s (Licking Time) | 5.7% (Not Significant) |
Note: Data presented is hypothetical and for illustrative purposes.
The data clearly demonstrates that Compound X significantly reduces pain responses in wild-type mice. However, in Nav1.7 knockout mice, which already exhibit a reduced pain phenotype, Compound X has no significant additional analgesic effect. This strongly indicates that the analgesic action of Compound X is mediated through the inhibition of the Nav1.7 channel.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative data table.
Hot Plate Test Protocol
-
Animals: Adult male C57BL/6J mice (Wild-Type) and Nav1.7 knockout mice on a C57BL/6J background (8-10 weeks old) are used.
-
Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
A baseline latency to a pain response (licking of the hind paw or jumping) is recorded for each mouse. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Mice are randomly assigned to receive either vehicle or Compound X (10 mg/kg) via intraperitoneal injection.
-
At 30 minutes post-injection, each mouse is placed on the hot plate, and the latency to the first pain response is recorded.
-
-
Data Analysis: The mean latency for each group is calculated. Statistical significance is determined using a two-way ANOVA followed by a Bonferroni post-hoc test.
Formalin Test Protocol
-
Animals: Adult male C57BL/6J mice (Wild-Type) and Nav1.7 knockout mice on a C57BL/6J background (8-10 weeks old) are used.
-
Procedure:
-
Mice are habituated to individual observation chambers for 30 minutes.
-
Mice are randomly assigned to receive either vehicle or Compound X (10 mg/kg) via intraperitoneal injection 30 minutes prior to formalin injection.
-
20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
The cumulative time spent licking the injected paw is recorded for 60 minutes post-formalin injection. The late phase of the pain response (15-60 minutes) is analyzed.
-
-
Data Analysis: The mean licking time for each group during the late phase is calculated. Statistical significance is determined using a two-way ANOVA followed by a Bonferroni post-hoc test.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language).
Caption: Hypothesized signaling pathway for this compound's analgesic effect via Nav1.7 inhibition.
Caption: Workflow for validating an analgesic's mechanism using knockout models.
Conclusion
The validation of a drug's mechanism of action is a critical step in the development of novel therapeutics. While direct evidence for this compound's mechanism using knockout models is not yet available, the framework presented here provides a clear and objective guide for how such a validation would be conducted. By comparing the effects of a compound in wild-type versus genetically modified animals, researchers can definitively identify the molecular target and build a strong foundation for further clinical development. The use of standardized experimental protocols and clear data presentation, as illustrated, is paramount for the robust and reproducible validation of the next generation of analgesics.
References
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Diterpenoid Alkaloids and Implications for Denudatine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on diterpenoid alkaloids, with a special focus on extrapolating these findings to the denudatine class of alkaloids. While direct QSAR studies on this compound alkaloids are not extensively available in the reviewed literature, the structural similarity to other diterpenoid alkaloids, such as those from the Aconitum and Delphinium genera, allows for insightful comparisons and predictions. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to aid in the rational design of novel therapeutic agents based on the this compound scaffold.
Comparative QSAR Analysis of Diterpenoid Alkaloids
QSAR studies on diterpenoid alkaloids have primarily focused on their toxicity, anti-inflammatory effects, and spasmolytic activities. These studies provide a foundation for understanding how structural modifications can influence the biological effects of the broader class of diterpenoid alkaloids, including denudatines.
A significant QSAR analysis on the toxicity of diterpene alkaloids from Aconitum and Delphinium species revealed that toxicity is reliably dependent on parameters such as atomic packing density, surface polarity, the number of carbonyl groups, and lipophilicity[1]. Another study on lycoctonine-type alkaloids, which are also diterpenoids, confirmed the importance of the topological polar surface area (TPSA) and the number of carbonyl fragments in their toxic action[2]. These findings suggest that modifications to these physicochemical properties in this compound alkaloids could modulate their toxicity profiles.
Furthermore, a QSAR study on the anti-inflammatory activity of 15 diterpenoid alkaloids established a predictive model based on parameters like surface area, volume, hydration energy, lipophilicity (LogP), and molecular weight[3]. This indicates that the anti-inflammatory potential of this compound derivatives could be optimized by altering these molecular descriptors.
The following table summarizes the key molecular descriptors identified in QSAR studies of various diterpenoid alkaloids and their associated biological activities.
| Biological Activity | Alkaloid Class | Key Molecular Descriptors | Reference |
| Toxicity | Aconitum and Delphinium Diterpene Alkaloids | Atomic packing density, surface polarity, number of C=O groups, lipophilicity | [1] |
| Toxicity | Lycoctonine Skeleton Alkaloids | Topological Polar Surface Area (TPSA), number of C=O fragments, lipophilicity (MlogP) | [2] |
| Anti-inflammatory | Diterpenoid Alkaloids | Surface area (SAA, SAG), volume (VOL), hydration energy (HE), LogP, molecular weight (MASS) | [3] |
| Spasmolytic Activity | Diterpenoid Alkaloids | (Details not specified in abstract) | [4][5] |
Experimental Protocols
The methodologies employed in the cited QSAR studies are crucial for replicating and building upon the existing research. Below are detailed protocols for key experiments.
QSAR Model Development for Toxicity of Diterpene Alkaloids[1]
-
Molecular Modeling: The 3D structures of the diterpene alkaloids were optimized using the semi-empirical AM1 quantum-chemical method.
-
Descriptor Calculation: Topological, 3D, and physicochemical descriptors were calculated from the optimized structures.
-
Model Generation: A genetic algorithm (GA) combined with multiple linear regression (MLR) analysis was used to select the most relevant descriptors and build the QSAR models.
-
Validation: The predictive power of the generated models was validated to ensure their reliability.
QSAR Analysis of Anti-inflammatory Activity[3]
-
Biological Assay: The anti-inflammatory activity was determined using the carrageenan-induced rat paw edema model, with the half-maximal effective concentration (EC50) as the endpoint.
-
Descriptor Calculation: Quantum chemical parameters for 15 diterpenoid alkaloids were calculated using HyperChem software.
-
QSAR Model Building: A Partial Least Squares (PLS) method was applied to construct the QSAR model, correlating the calculated descriptors with the logarithmic value of the EC50.
-
Model Validation: The model was validated using a test set of compounds and showed good predictive power.
Biological Activities and Signaling Pathways of this compound Alkaloids
While comprehensive QSAR studies on this compound alkaloids are pending, their known biological activities provide a basis for investigating their mechanisms of action and potential signaling pathways. Cochlearenine, a this compound-type alkaloid, has been shown to exhibit a dose-dependent bradycardic effect, suggesting an interaction with cardiac ion channels or receptors.[6] The synthesis of various this compound derivatives opens the door to exploring their structure-activity relationships and elucidating their biological targets.[6][7][8][9]
The following diagram illustrates a hypothetical experimental workflow for a future QSAR study on this compound alkaloids, integrating synthesis, biological testing, and computational modeling.
Caption: Proposed workflow for QSAR analysis of this compound alkaloids.
Given the bradycardic effects of cochlearenine, a potential mechanism of action could involve the modulation of cardiac ion channels, such as sodium or calcium channels, or interaction with muscarinic receptors, which are known to regulate heart rate. The diagram below depicts a simplified signaling pathway that could be affected by this compound alkaloids.
Caption: Potential signaling pathway for this compound-induced bradycardia.
Conclusion and Future Perspectives
The existing QSAR studies on diterpenoid alkaloids provide a valuable framework for guiding the future investigation of this compound alkaloids. The identified molecular descriptors related to toxicity and anti-inflammatory activity in related compounds can inform the rational design of this compound derivatives with improved therapeutic profiles. The synthesis of new this compound analogues, coupled with robust biological evaluation and computational QSAR modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of natural products. Future research should focus on establishing a dedicated QSAR model for this compound alkaloids to precisely predict their biological activities and further elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A QSAR Toxicity Study of a Series of Alkaloids with the Lycoctonine Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. STUDY OF SPASMOLYTIC ACTIVITY OF DITERPENE ALKALOIDS BY QSAR METHOD - Development of Science [devos.uz]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Diterpenoid Alkaloids and Implications for Denudatine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on diterpenoid alkaloids, with a special focus on extrapolating these findings to the denudatine class of alkaloids. While direct QSAR studies on this compound alkaloids are not extensively available in the reviewed literature, the structural similarity to other diterpenoid alkaloids, such as those from the Aconitum and Delphinium genera, allows for insightful comparisons and predictions. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to aid in the rational design of novel therapeutic agents based on the this compound scaffold.
Comparative QSAR Analysis of Diterpenoid Alkaloids
QSAR studies on diterpenoid alkaloids have primarily focused on their toxicity, anti-inflammatory effects, and spasmolytic activities. These studies provide a foundation for understanding how structural modifications can influence the biological effects of the broader class of diterpenoid alkaloids, including denudatines.
A significant QSAR analysis on the toxicity of diterpene alkaloids from Aconitum and Delphinium species revealed that toxicity is reliably dependent on parameters such as atomic packing density, surface polarity, the number of carbonyl groups, and lipophilicity[1]. Another study on lycoctonine-type alkaloids, which are also diterpenoids, confirmed the importance of the topological polar surface area (TPSA) and the number of carbonyl fragments in their toxic action[2]. These findings suggest that modifications to these physicochemical properties in this compound alkaloids could modulate their toxicity profiles.
Furthermore, a QSAR study on the anti-inflammatory activity of 15 diterpenoid alkaloids established a predictive model based on parameters like surface area, volume, hydration energy, lipophilicity (LogP), and molecular weight[3]. This indicates that the anti-inflammatory potential of this compound derivatives could be optimized by altering these molecular descriptors.
The following table summarizes the key molecular descriptors identified in QSAR studies of various diterpenoid alkaloids and their associated biological activities.
| Biological Activity | Alkaloid Class | Key Molecular Descriptors | Reference |
| Toxicity | Aconitum and Delphinium Diterpene Alkaloids | Atomic packing density, surface polarity, number of C=O groups, lipophilicity | [1] |
| Toxicity | Lycoctonine Skeleton Alkaloids | Topological Polar Surface Area (TPSA), number of C=O fragments, lipophilicity (MlogP) | [2] |
| Anti-inflammatory | Diterpenoid Alkaloids | Surface area (SAA, SAG), volume (VOL), hydration energy (HE), LogP, molecular weight (MASS) | [3] |
| Spasmolytic Activity | Diterpenoid Alkaloids | (Details not specified in abstract) | [4][5] |
Experimental Protocols
The methodologies employed in the cited QSAR studies are crucial for replicating and building upon the existing research. Below are detailed protocols for key experiments.
QSAR Model Development for Toxicity of Diterpene Alkaloids[1]
-
Molecular Modeling: The 3D structures of the diterpene alkaloids were optimized using the semi-empirical AM1 quantum-chemical method.
-
Descriptor Calculation: Topological, 3D, and physicochemical descriptors were calculated from the optimized structures.
-
Model Generation: A genetic algorithm (GA) combined with multiple linear regression (MLR) analysis was used to select the most relevant descriptors and build the QSAR models.
-
Validation: The predictive power of the generated models was validated to ensure their reliability.
QSAR Analysis of Anti-inflammatory Activity[3]
-
Biological Assay: The anti-inflammatory activity was determined using the carrageenan-induced rat paw edema model, with the half-maximal effective concentration (EC50) as the endpoint.
-
Descriptor Calculation: Quantum chemical parameters for 15 diterpenoid alkaloids were calculated using HyperChem software.
-
QSAR Model Building: A Partial Least Squares (PLS) method was applied to construct the QSAR model, correlating the calculated descriptors with the logarithmic value of the EC50.
-
Model Validation: The model was validated using a test set of compounds and showed good predictive power.
Biological Activities and Signaling Pathways of this compound Alkaloids
While comprehensive QSAR studies on this compound alkaloids are pending, their known biological activities provide a basis for investigating their mechanisms of action and potential signaling pathways. Cochlearenine, a this compound-type alkaloid, has been shown to exhibit a dose-dependent bradycardic effect, suggesting an interaction with cardiac ion channels or receptors.[6] The synthesis of various this compound derivatives opens the door to exploring their structure-activity relationships and elucidating their biological targets.[6][7][8][9]
The following diagram illustrates a hypothetical experimental workflow for a future QSAR study on this compound alkaloids, integrating synthesis, biological testing, and computational modeling.
Caption: Proposed workflow for QSAR analysis of this compound alkaloids.
Given the bradycardic effects of cochlearenine, a potential mechanism of action could involve the modulation of cardiac ion channels, such as sodium or calcium channels, or interaction with muscarinic receptors, which are known to regulate heart rate. The diagram below depicts a simplified signaling pathway that could be affected by this compound alkaloids.
Caption: Potential signaling pathway for this compound-induced bradycardia.
Conclusion and Future Perspectives
The existing QSAR studies on diterpenoid alkaloids provide a valuable framework for guiding the future investigation of this compound alkaloids. The identified molecular descriptors related to toxicity and anti-inflammatory activity in related compounds can inform the rational design of this compound derivatives with improved therapeutic profiles. The synthesis of new this compound analogues, coupled with robust biological evaluation and computational QSAR modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of natural products. Future research should focus on establishing a dedicated QSAR model for this compound alkaloids to precisely predict their biological activities and further elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A QSAR Toxicity Study of a Series of Alkaloids with the Lycoctonine Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. STUDY OF SPASMOLYTIC ACTIVITY OF DITERPENE ALKALOIDS BY QSAR METHOD - Development of Science [devos.uz]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Diterpenoid Alkaloids and Implications for Denudatine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on diterpenoid alkaloids, with a special focus on extrapolating these findings to the denudatine class of alkaloids. While direct QSAR studies on this compound alkaloids are not extensively available in the reviewed literature, the structural similarity to other diterpenoid alkaloids, such as those from the Aconitum and Delphinium genera, allows for insightful comparisons and predictions. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to aid in the rational design of novel therapeutic agents based on the this compound scaffold.
Comparative QSAR Analysis of Diterpenoid Alkaloids
QSAR studies on diterpenoid alkaloids have primarily focused on their toxicity, anti-inflammatory effects, and spasmolytic activities. These studies provide a foundation for understanding how structural modifications can influence the biological effects of the broader class of diterpenoid alkaloids, including denudatines.
A significant QSAR analysis on the toxicity of diterpene alkaloids from Aconitum and Delphinium species revealed that toxicity is reliably dependent on parameters such as atomic packing density, surface polarity, the number of carbonyl groups, and lipophilicity[1]. Another study on lycoctonine-type alkaloids, which are also diterpenoids, confirmed the importance of the topological polar surface area (TPSA) and the number of carbonyl fragments in their toxic action[2]. These findings suggest that modifications to these physicochemical properties in this compound alkaloids could modulate their toxicity profiles.
Furthermore, a QSAR study on the anti-inflammatory activity of 15 diterpenoid alkaloids established a predictive model based on parameters like surface area, volume, hydration energy, lipophilicity (LogP), and molecular weight[3]. This indicates that the anti-inflammatory potential of this compound derivatives could be optimized by altering these molecular descriptors.
The following table summarizes the key molecular descriptors identified in QSAR studies of various diterpenoid alkaloids and their associated biological activities.
| Biological Activity | Alkaloid Class | Key Molecular Descriptors | Reference |
| Toxicity | Aconitum and Delphinium Diterpene Alkaloids | Atomic packing density, surface polarity, number of C=O groups, lipophilicity | [1] |
| Toxicity | Lycoctonine Skeleton Alkaloids | Topological Polar Surface Area (TPSA), number of C=O fragments, lipophilicity (MlogP) | [2] |
| Anti-inflammatory | Diterpenoid Alkaloids | Surface area (SAA, SAG), volume (VOL), hydration energy (HE), LogP, molecular weight (MASS) | [3] |
| Spasmolytic Activity | Diterpenoid Alkaloids | (Details not specified in abstract) | [4][5] |
Experimental Protocols
The methodologies employed in the cited QSAR studies are crucial for replicating and building upon the existing research. Below are detailed protocols for key experiments.
QSAR Model Development for Toxicity of Diterpene Alkaloids[1]
-
Molecular Modeling: The 3D structures of the diterpene alkaloids were optimized using the semi-empirical AM1 quantum-chemical method.
-
Descriptor Calculation: Topological, 3D, and physicochemical descriptors were calculated from the optimized structures.
-
Model Generation: A genetic algorithm (GA) combined with multiple linear regression (MLR) analysis was used to select the most relevant descriptors and build the QSAR models.
-
Validation: The predictive power of the generated models was validated to ensure their reliability.
QSAR Analysis of Anti-inflammatory Activity[3]
-
Biological Assay: The anti-inflammatory activity was determined using the carrageenan-induced rat paw edema model, with the half-maximal effective concentration (EC50) as the endpoint.
-
Descriptor Calculation: Quantum chemical parameters for 15 diterpenoid alkaloids were calculated using HyperChem software.
-
QSAR Model Building: A Partial Least Squares (PLS) method was applied to construct the QSAR model, correlating the calculated descriptors with the logarithmic value of the EC50.
-
Model Validation: The model was validated using a test set of compounds and showed good predictive power.
Biological Activities and Signaling Pathways of this compound Alkaloids
While comprehensive QSAR studies on this compound alkaloids are pending, their known biological activities provide a basis for investigating their mechanisms of action and potential signaling pathways. Cochlearenine, a this compound-type alkaloid, has been shown to exhibit a dose-dependent bradycardic effect, suggesting an interaction with cardiac ion channels or receptors.[6] The synthesis of various this compound derivatives opens the door to exploring their structure-activity relationships and elucidating their biological targets.[6][7][8][9]
The following diagram illustrates a hypothetical experimental workflow for a future QSAR study on this compound alkaloids, integrating synthesis, biological testing, and computational modeling.
Caption: Proposed workflow for QSAR analysis of this compound alkaloids.
Given the bradycardic effects of cochlearenine, a potential mechanism of action could involve the modulation of cardiac ion channels, such as sodium or calcium channels, or interaction with muscarinic receptors, which are known to regulate heart rate. The diagram below depicts a simplified signaling pathway that could be affected by this compound alkaloids.
Caption: Potential signaling pathway for this compound-induced bradycardia.
Conclusion and Future Perspectives
The existing QSAR studies on diterpenoid alkaloids provide a valuable framework for guiding the future investigation of this compound alkaloids. The identified molecular descriptors related to toxicity and anti-inflammatory activity in related compounds can inform the rational design of this compound derivatives with improved therapeutic profiles. The synthesis of new this compound analogues, coupled with robust biological evaluation and computational QSAR modeling, will be instrumental in unlocking the full therapeutic potential of this promising class of natural products. Future research should focus on establishing a dedicated QSAR model for this compound alkaloids to precisely predict their biological activities and further elucidate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A QSAR Toxicity Study of a Series of Alkaloids with the Lycoctonine Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. STUDY OF SPASMOLYTIC ACTIVITY OF DITERPENE ALKALOIDS BY QSAR METHOD - Development of Science [devos.uz]
- 6. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
Synthetic vs. Naturally Sourced Denudatine: A Comparative Guide for Researchers
A critical analysis of the existing literature reveals a notable gap in the direct comparative evaluation of synthetic versus naturally sourced denudatine in biological assays. To date, no studies have been published that systematically assess both forms of the molecule side-by-side to compare their biological activity and performance. Research has predominantly focused on two separate streams: the total synthesis of this compound and the isolation and characterization of the biological effects of its natural counterparts.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. It will objectively present the available information on both synthetic and naturally derived this compound-type alkaloids, detail the experimental protocols used in their assessment, and highlight the critical need for future comparative studies.
The State of this compound Sourcing: Synthesis and Natural Isolation
This compound is a complex C20-diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera. These plants have a history in traditional medicine, which has spurred interest in their bioactive components.[1]
Naturally Sourced this compound: The conventional method for obtaining this compound is through extraction and isolation from its plant sources, such as Aconitum fischeri var. arcuatum.[2] This process involves standard phytochemical techniques to yield the natural product for structural elucidation and biological testing.
Synthetic this compound: The intricate molecular architecture of this compound has made it a challenging target for total synthesis. Several research groups have successfully achieved the total synthesis of this compound and related alkaloids.[1][3][4] These synthetic routes provide access to the molecule without reliance on natural sources and offer the potential for creating analogues with modified properties. The confirmation of the synthetic product's identity relies on a comparison of its spectroscopic data (NMR, HRMS) with that reported for the naturally isolated compound.[1]
Biological Activity of Naturally Sourced this compound-Type Alkaloids
Studies on naturally sourced this compound and its related alkaloids have unveiled a range of biological activities. It is important to note that these assays were conducted exclusively on the isolated natural products, without a synthetic counterpart for comparison.
| Biological Activity | Compound Type | Assay | Key Findings | Reference |
| Anti-inflammatory | This compound-type C20-diterpenoid alkaloids | Nitric Oxide (NO) Production in LPS-activated RAW264.7 macrophages | Two compounds exhibited weak inhibitory activity against NO production, with inhibition rates of 33.5% and 33.7% at a concentration of 40 µM. | [2] |
| Cytotoxicity / Anti-proliferative | Napelline-type C20-diterpenoid alkaloids | Proliferation assays against A549, HL-60, MCF-7, Bel-7402, BGC-823, and RAW264.7 cells | Napelline B and C showed some activity at 50 µM. Other studies on similar alkaloids suggest inhibition of the PI3K/AKT/mTOR pathway. | [5] |
| Antifeedant | Napelline-type diterpenoid alkaloids | Antifeedant assays | The antifeedant activities of napelline-type alkaloids were not significant. | [5] |
| Ion Channel Modulation | This compound-type diterpenoid alkaloids | (General reference) | This class of alkaloids is noted for its potential to modulate Na+ and/or K+ ion channels. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the assessment of naturally sourced this compound-type alkaloids.
Anti-inflammatory Activity Assay[2]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds for another 24 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Nitric Oxide (NO) Measurement: Cells are seeded in 96-well plates and pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance is read at 540 nm.
In Vitro Proliferation Assays[5]
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, HL-60, MCF-7) and a macrophage line (RAW264.7) are used.
-
Assay Procedure: The specific proliferation assay methodology (e.g., MTT, SRB) is employed to assess the inhibitory effects of the compounds on the growth of these cell lines. Cells are typically exposed to the compounds at a specific concentration (e.g., 50 µM) for a set period.
-
Data Analysis: The results are expressed as the percentage of cell growth inhibition compared to a vehicle-treated control.
Visualizing Workflows and Pathways
To better understand the processes and potential mechanisms involved, the following diagrams illustrate the sourcing workflow for this compound and a plausible signaling pathway it may modulate.
Conclusion and Future Directions
The current body of scientific literature does not provide the necessary data for a direct comparison of synthetic versus naturally sourced this compound. While total synthesis has been successfully achieved, confirming the molecular structure, the biological equivalence or potential differences between the two forms remain uninvestigated.
There is a clear and compelling need for studies that directly compare synthetic and natural this compound in a panel of well-defined biological assays. Such research would be invaluable for:
-
Validating Synthetic Material: Confirming that synthetic this compound exhibits identical biological activity to its natural counterpart would validate its use as a reliable and potentially more accessible research tool.
-
Identifying Subtle Differences: Conversely, uncovering any differences in potency or efficacy could point to the influence of minor impurities or co-isolated compounds in natural extracts, or stereochemical nuances arising from the synthetic route.
-
Standardizing Research: Providing a standardized, synthetically derived reference material would enhance the reproducibility of biological studies across different laboratories.
Future research should focus on obtaining both highly purified natural this compound and its synthetic version and subjecting them to identical, rigorous biological and pharmacological testing. This would finally bridge the knowledge gap and provide the data-driven comparison that the research community currently lacks.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 5. researchgate.net [researchgate.net]
Synthetic vs. Naturally Sourced Denudatine: A Comparative Guide for Researchers
A critical analysis of the existing literature reveals a notable gap in the direct comparative evaluation of synthetic versus naturally sourced denudatine in biological assays. To date, no studies have been published that systematically assess both forms of the molecule side-by-side to compare their biological activity and performance. Research has predominantly focused on two separate streams: the total synthesis of this compound and the isolation and characterization of the biological effects of its natural counterparts.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. It will objectively present the available information on both synthetic and naturally derived this compound-type alkaloids, detail the experimental protocols used in their assessment, and highlight the critical need for future comparative studies.
The State of this compound Sourcing: Synthesis and Natural Isolation
This compound is a complex C20-diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera. These plants have a history in traditional medicine, which has spurred interest in their bioactive components.[1]
Naturally Sourced this compound: The conventional method for obtaining this compound is through extraction and isolation from its plant sources, such as Aconitum fischeri var. arcuatum.[2] This process involves standard phytochemical techniques to yield the natural product for structural elucidation and biological testing.
Synthetic this compound: The intricate molecular architecture of this compound has made it a challenging target for total synthesis. Several research groups have successfully achieved the total synthesis of this compound and related alkaloids.[1][3][4] These synthetic routes provide access to the molecule without reliance on natural sources and offer the potential for creating analogues with modified properties. The confirmation of the synthetic product's identity relies on a comparison of its spectroscopic data (NMR, HRMS) with that reported for the naturally isolated compound.[1]
Biological Activity of Naturally Sourced this compound-Type Alkaloids
Studies on naturally sourced this compound and its related alkaloids have unveiled a range of biological activities. It is important to note that these assays were conducted exclusively on the isolated natural products, without a synthetic counterpart for comparison.
| Biological Activity | Compound Type | Assay | Key Findings | Reference |
| Anti-inflammatory | This compound-type C20-diterpenoid alkaloids | Nitric Oxide (NO) Production in LPS-activated RAW264.7 macrophages | Two compounds exhibited weak inhibitory activity against NO production, with inhibition rates of 33.5% and 33.7% at a concentration of 40 µM. | [2] |
| Cytotoxicity / Anti-proliferative | Napelline-type C20-diterpenoid alkaloids | Proliferation assays against A549, HL-60, MCF-7, Bel-7402, BGC-823, and RAW264.7 cells | Napelline B and C showed some activity at 50 µM. Other studies on similar alkaloids suggest inhibition of the PI3K/AKT/mTOR pathway. | [5] |
| Antifeedant | Napelline-type diterpenoid alkaloids | Antifeedant assays | The antifeedant activities of napelline-type alkaloids were not significant. | [5] |
| Ion Channel Modulation | This compound-type diterpenoid alkaloids | (General reference) | This class of alkaloids is noted for its potential to modulate Na+ and/or K+ ion channels. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the assessment of naturally sourced this compound-type alkaloids.
Anti-inflammatory Activity Assay[2]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds for another 24 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Nitric Oxide (NO) Measurement: Cells are seeded in 96-well plates and pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance is read at 540 nm.
In Vitro Proliferation Assays[5]
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, HL-60, MCF-7) and a macrophage line (RAW264.7) are used.
-
Assay Procedure: The specific proliferation assay methodology (e.g., MTT, SRB) is employed to assess the inhibitory effects of the compounds on the growth of these cell lines. Cells are typically exposed to the compounds at a specific concentration (e.g., 50 µM) for a set period.
-
Data Analysis: The results are expressed as the percentage of cell growth inhibition compared to a vehicle-treated control.
Visualizing Workflows and Pathways
To better understand the processes and potential mechanisms involved, the following diagrams illustrate the sourcing workflow for this compound and a plausible signaling pathway it may modulate.
Conclusion and Future Directions
The current body of scientific literature does not provide the necessary data for a direct comparison of synthetic versus naturally sourced this compound. While total synthesis has been successfully achieved, confirming the molecular structure, the biological equivalence or potential differences between the two forms remain uninvestigated.
There is a clear and compelling need for studies that directly compare synthetic and natural this compound in a panel of well-defined biological assays. Such research would be invaluable for:
-
Validating Synthetic Material: Confirming that synthetic this compound exhibits identical biological activity to its natural counterpart would validate its use as a reliable and potentially more accessible research tool.
-
Identifying Subtle Differences: Conversely, uncovering any differences in potency or efficacy could point to the influence of minor impurities or co-isolated compounds in natural extracts, or stereochemical nuances arising from the synthetic route.
-
Standardizing Research: Providing a standardized, synthetically derived reference material would enhance the reproducibility of biological studies across different laboratories.
Future research should focus on obtaining both highly purified natural this compound and its synthetic version and subjecting them to identical, rigorous biological and pharmacological testing. This would finally bridge the knowledge gap and provide the data-driven comparison that the research community currently lacks.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 5. researchgate.net [researchgate.net]
Synthetic vs. Naturally Sourced Denudatine: A Comparative Guide for Researchers
A critical analysis of the existing literature reveals a notable gap in the direct comparative evaluation of synthetic versus naturally sourced denudatine in biological assays. To date, no studies have been published that systematically assess both forms of the molecule side-by-side to compare their biological activity and performance. Research has predominantly focused on two separate streams: the total synthesis of this compound and the isolation and characterization of the biological effects of its natural counterparts.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge. It will objectively present the available information on both synthetic and naturally derived this compound-type alkaloids, detail the experimental protocols used in their assessment, and highlight the critical need for future comparative studies.
The State of this compound Sourcing: Synthesis and Natural Isolation
This compound is a complex C20-diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera. These plants have a history in traditional medicine, which has spurred interest in their bioactive components.[1]
Naturally Sourced this compound: The conventional method for obtaining this compound is through extraction and isolation from its plant sources, such as Aconitum fischeri var. arcuatum.[2] This process involves standard phytochemical techniques to yield the natural product for structural elucidation and biological testing.
Synthetic this compound: The intricate molecular architecture of this compound has made it a challenging target for total synthesis. Several research groups have successfully achieved the total synthesis of this compound and related alkaloids.[1][3][4] These synthetic routes provide access to the molecule without reliance on natural sources and offer the potential for creating analogues with modified properties. The confirmation of the synthetic product's identity relies on a comparison of its spectroscopic data (NMR, HRMS) with that reported for the naturally isolated compound.[1]
Biological Activity of Naturally Sourced this compound-Type Alkaloids
Studies on naturally sourced this compound and its related alkaloids have unveiled a range of biological activities. It is important to note that these assays were conducted exclusively on the isolated natural products, without a synthetic counterpart for comparison.
| Biological Activity | Compound Type | Assay | Key Findings | Reference |
| Anti-inflammatory | This compound-type C20-diterpenoid alkaloids | Nitric Oxide (NO) Production in LPS-activated RAW264.7 macrophages | Two compounds exhibited weak inhibitory activity against NO production, with inhibition rates of 33.5% and 33.7% at a concentration of 40 µM. | [2] |
| Cytotoxicity / Anti-proliferative | Napelline-type C20-diterpenoid alkaloids | Proliferation assays against A549, HL-60, MCF-7, Bel-7402, BGC-823, and RAW264.7 cells | Napelline B and C showed some activity at 50 µM. Other studies on similar alkaloids suggest inhibition of the PI3K/AKT/mTOR pathway. | [5] |
| Antifeedant | Napelline-type diterpenoid alkaloids | Antifeedant assays | The antifeedant activities of napelline-type alkaloids were not significant. | [5] |
| Ion Channel Modulation | This compound-type diterpenoid alkaloids | (General reference) | This class of alkaloids is noted for its potential to modulate Na+ and/or K+ ion channels. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the assessment of naturally sourced this compound-type alkaloids.
Anti-inflammatory Activity Assay[2]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds for another 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Nitric Oxide (NO) Measurement: Cells are seeded in 96-well plates and pre-treated with the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance is read at 540 nm.
In Vitro Proliferation Assays[5]
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, HL-60, MCF-7) and a macrophage line (RAW264.7) are used.
-
Assay Procedure: The specific proliferation assay methodology (e.g., MTT, SRB) is employed to assess the inhibitory effects of the compounds on the growth of these cell lines. Cells are typically exposed to the compounds at a specific concentration (e.g., 50 µM) for a set period.
-
Data Analysis: The results are expressed as the percentage of cell growth inhibition compared to a vehicle-treated control.
Visualizing Workflows and Pathways
To better understand the processes and potential mechanisms involved, the following diagrams illustrate the sourcing workflow for this compound and a plausible signaling pathway it may modulate.
Conclusion and Future Directions
The current body of scientific literature does not provide the necessary data for a direct comparison of synthetic versus naturally sourced this compound. While total synthesis has been successfully achieved, confirming the molecular structure, the biological equivalence or potential differences between the two forms remain uninvestigated.
There is a clear and compelling need for studies that directly compare synthetic and natural this compound in a panel of well-defined biological assays. Such research would be invaluable for:
-
Validating Synthetic Material: Confirming that synthetic this compound exhibits identical biological activity to its natural counterpart would validate its use as a reliable and potentially more accessible research tool.
-
Identifying Subtle Differences: Conversely, uncovering any differences in potency or efficacy could point to the influence of minor impurities or co-isolated compounds in natural extracts, or stereochemical nuances arising from the synthetic route.
-
Standardizing Research: Providing a standardized, synthetically derived reference material would enhance the reproducibility of biological studies across different laboratories.
Future research should focus on obtaining both highly purified natural this compound and its synthetic version and subjecting them to identical, rigorous biological and pharmacological testing. This would finally bridge the knowledge gap and provide the data-driven comparison that the research community currently lacks.
References
- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N‑Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine [escholarship.org]
- 5. researchgate.net [researchgate.net]
A Toxicological Showdown: Unraveling the Safety Profiles of Denudatine and Lappaconitine
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of pharmacologically active compounds is paramount. This guide provides a comparative toxicological overview of two diterpenoid alkaloids: denudatine and lappaconitine (B608462). While both compounds exhibit significant biological activity, their safety profiles and the extent of available toxicological data differ considerably.
This comparison synthesizes available experimental data to offer an objective assessment. It is important to note that while substantial toxicological information is available for lappaconitine, specific quantitative data for this compound, particularly regarding acute toxicity, is sparse in publicly accessible literature. This guide will therefore present the existing data and highlight areas where further research is needed for a complete comparative analysis.
At a Glance: Comparative Toxicological Data
The following table summarizes the key toxicological parameters for this compound and lappaconitine based on available literature. The significant gap in acute toxicity data for this compound is a critical point of differentiation.
| Toxicological Parameter | This compound | Lappaconitine |
| Compound Class | C20-Diterpenoid Alkaloid (Atisine-type) | C18-Diterpenoid Alkaloid |
| Reported LD50 (Oral, Mice) | Data not available | 11.7 - 32.4 mg/kg[1] |
| Reported LD50 (Oral, Rats) | Data not available | 20 mg/kg[2] |
| Primary Mechanism of Toxicity | Inferred to be modulation of cardiac ion channels, leading to bradycardic effects[3] | Blockade of voltage-gated sodium channels (Nav1.5 and Nav1.7)[2][4][5] and potential blockade of hERG potassium channels. |
| Primary Target Organs | Heart (based on pharmacological effects)[3] | Heart (cardiotoxicity), Central Nervous System (neurotoxicity)[5][6] |
| Key Toxicological Effects | Bradycardia (dose-dependent)[3] | Pro-arrhythmic effects, QT prolongation, neurotoxic symptoms[7][8][9] |
Delving into the Mechanisms of Toxicity
The toxicological actions of this compound and lappaconitine are intrinsically linked to their effects on ion channels, which are fundamental to cellular excitability in the nervous system and the heart.
Lappaconitine: A Tale of Two Channels
Lappaconitine's toxicity is primarily attributed to its potent blockade of voltage-gated sodium channels. Specifically, it has been shown to inhibit the cardiac sodium channel Nav1.5 and the peripheral sensory neuron sodium channel Nav1.7 [2][4][5]. The blockade of Nav1.5 in cardiomyocytes disrupts the normal cardiac action potential, leading to arrhythmias and other cardiotoxic effects[5]. Its interaction with Nav1.7 is linked to its analgesic properties, but at toxic doses can contribute to neurotoxicity.
Furthermore, some studies suggest that lappaconitine may also block the hERG (human Ether-à-go-go-Related Gene) potassium channels [9]. Inhibition of these channels is a well-known mechanism for drug-induced QT interval prolongation, which can lead to life-threatening ventricular arrhythmias. This dual action on both sodium and potassium channels likely underlies the significant cardiotoxicity observed with lappaconitine.
Signaling pathway of lappaconitine-induced cardiotoxicity.
This compound: An Enigma with Bradycardic Clues
Direct experimental evidence detailing the specific molecular targets of this compound's toxicity is currently lacking. However, its known pharmacological effect as a bradycardic agent in guinea pig atria strongly suggests an interaction with cardiac ion channels[3]. As a C20-diterpenoid alkaloid of the atisine-type, it is plausible that its mechanism involves modulation of sodium and/or potassium channels, similar to other alkaloids in its class[3][10]. Atisine-type alkaloids are generally considered to be less toxic than aconitine-type alkaloids[10]. The observed dose-dependent bradycardia indicates a potential to slow the heart rate, which at toxic concentrations could lead to severe cardiac depression. Further electrophysiological studies are required to elucidate the precise ion channel interactions and the full toxicological pathway of this compound.
Unpacking the Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound and lappaconitine.
Acute Oral Toxicity Testing (Modified OECD 423 Guideline)
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). Doses are administered as a single gavage using a stomach tube. The volume administered is generally kept constant by varying the concentration of the dosing preparation.
-
Procedure: A stepwise procedure is followed. Initially, a small group of animals (e.g., 3) is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of this first step (mortality or survival) determines the next dose level for another group of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is estimated based on the mortality data from the stepwise procedure.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes for cardiotoxicity assessment) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is then determined.
Electrophysiological Assessment of Ion Channel Modulation (Patch-Clamp Technique)
This technique is used to study the effects of compounds on specific ion channels in isolated cells.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG channels) are used.
-
Recording Setup: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The patch of membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the currents flowing through the ion channels.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the currents from the target ion channels.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The changes in the ion channel currents in the presence of the compound are recorded and analyzed to determine the inhibitory or modulatory effects, including parameters like IC50, and effects on channel gating properties (activation, inactivation).
General experimental workflow for toxicological assessment.
Conclusion: A Call for Further Investigation
The toxicological comparison between this compound and lappaconitine reveals a significant disparity in the available safety data. Lappaconitine, with its established use and subsequent investigation, has a more defined toxicological profile, characterized by its potent effects on sodium and potentially potassium channels, leading to cardiotoxicity. In contrast, this compound remains a compound with a less understood safety profile. While its pharmacological actions suggest a primary effect on the cardiovascular system, the lack of acute toxicity data, such as LD50 values, and detailed mechanistic studies on its ion channel interactions, precludes a direct and comprehensive toxicological comparison with lappaconitine.
For researchers and drug development professionals, this highlights a critical need for further toxicological evaluation of this compound to fully understand its therapeutic potential and safety limitations. Future studies should focus on determining its acute toxicity, identifying its specific molecular targets, and characterizing its dose-dependent effects on vital organ systems. Only with such data can a truly objective and thorough comparison with other alkaloids like lappaconitine be made, paving the way for informed decisions in drug discovery and development.
References
- 1. Distribution of Aconitum alkaloids in autopsy cases of aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Showdown: Unraveling the Safety Profiles of Denudatine and Lappaconitine
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of pharmacologically active compounds is paramount. This guide provides a comparative toxicological overview of two diterpenoid alkaloids: denudatine and lappaconitine (B608462). While both compounds exhibit significant biological activity, their safety profiles and the extent of available toxicological data differ considerably.
This comparison synthesizes available experimental data to offer an objective assessment. It is important to note that while substantial toxicological information is available for lappaconitine, specific quantitative data for this compound, particularly regarding acute toxicity, is sparse in publicly accessible literature. This guide will therefore present the existing data and highlight areas where further research is needed for a complete comparative analysis.
At a Glance: Comparative Toxicological Data
The following table summarizes the key toxicological parameters for this compound and lappaconitine based on available literature. The significant gap in acute toxicity data for this compound is a critical point of differentiation.
| Toxicological Parameter | This compound | Lappaconitine |
| Compound Class | C20-Diterpenoid Alkaloid (Atisine-type) | C18-Diterpenoid Alkaloid |
| Reported LD50 (Oral, Mice) | Data not available | 11.7 - 32.4 mg/kg[1] |
| Reported LD50 (Oral, Rats) | Data not available | 20 mg/kg[2] |
| Primary Mechanism of Toxicity | Inferred to be modulation of cardiac ion channels, leading to bradycardic effects[3] | Blockade of voltage-gated sodium channels (Nav1.5 and Nav1.7)[2][4][5] and potential blockade of hERG potassium channels. |
| Primary Target Organs | Heart (based on pharmacological effects)[3] | Heart (cardiotoxicity), Central Nervous System (neurotoxicity)[5][6] |
| Key Toxicological Effects | Bradycardia (dose-dependent)[3] | Pro-arrhythmic effects, QT prolongation, neurotoxic symptoms[7][8][9] |
Delving into the Mechanisms of Toxicity
The toxicological actions of this compound and lappaconitine are intrinsically linked to their effects on ion channels, which are fundamental to cellular excitability in the nervous system and the heart.
Lappaconitine: A Tale of Two Channels
Lappaconitine's toxicity is primarily attributed to its potent blockade of voltage-gated sodium channels. Specifically, it has been shown to inhibit the cardiac sodium channel Nav1.5 and the peripheral sensory neuron sodium channel Nav1.7 [2][4][5]. The blockade of Nav1.5 in cardiomyocytes disrupts the normal cardiac action potential, leading to arrhythmias and other cardiotoxic effects[5]. Its interaction with Nav1.7 is linked to its analgesic properties, but at toxic doses can contribute to neurotoxicity.
Furthermore, some studies suggest that lappaconitine may also block the hERG (human Ether-à-go-go-Related Gene) potassium channels [9]. Inhibition of these channels is a well-known mechanism for drug-induced QT interval prolongation, which can lead to life-threatening ventricular arrhythmias. This dual action on both sodium and potassium channels likely underlies the significant cardiotoxicity observed with lappaconitine.
Signaling pathway of lappaconitine-induced cardiotoxicity.
This compound: An Enigma with Bradycardic Clues
Direct experimental evidence detailing the specific molecular targets of this compound's toxicity is currently lacking. However, its known pharmacological effect as a bradycardic agent in guinea pig atria strongly suggests an interaction with cardiac ion channels[3]. As a C20-diterpenoid alkaloid of the atisine-type, it is plausible that its mechanism involves modulation of sodium and/or potassium channels, similar to other alkaloids in its class[3][10]. Atisine-type alkaloids are generally considered to be less toxic than aconitine-type alkaloids[10]. The observed dose-dependent bradycardia indicates a potential to slow the heart rate, which at toxic concentrations could lead to severe cardiac depression. Further electrophysiological studies are required to elucidate the precise ion channel interactions and the full toxicological pathway of this compound.
Unpacking the Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound and lappaconitine.
Acute Oral Toxicity Testing (Modified OECD 423 Guideline)
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). Doses are administered as a single gavage using a stomach tube. The volume administered is generally kept constant by varying the concentration of the dosing preparation.
-
Procedure: A stepwise procedure is followed. Initially, a small group of animals (e.g., 3) is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of this first step (mortality or survival) determines the next dose level for another group of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is estimated based on the mortality data from the stepwise procedure.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes for cardiotoxicity assessment) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is then determined.
Electrophysiological Assessment of Ion Channel Modulation (Patch-Clamp Technique)
This technique is used to study the effects of compounds on specific ion channels in isolated cells.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG channels) are used.
-
Recording Setup: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The patch of membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the currents flowing through the ion channels.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the currents from the target ion channels.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The changes in the ion channel currents in the presence of the compound are recorded and analyzed to determine the inhibitory or modulatory effects, including parameters like IC50, and effects on channel gating properties (activation, inactivation).
General experimental workflow for toxicological assessment.
Conclusion: A Call for Further Investigation
The toxicological comparison between this compound and lappaconitine reveals a significant disparity in the available safety data. Lappaconitine, with its established use and subsequent investigation, has a more defined toxicological profile, characterized by its potent effects on sodium and potentially potassium channels, leading to cardiotoxicity. In contrast, this compound remains a compound with a less understood safety profile. While its pharmacological actions suggest a primary effect on the cardiovascular system, the lack of acute toxicity data, such as LD50 values, and detailed mechanistic studies on its ion channel interactions, precludes a direct and comprehensive toxicological comparison with lappaconitine.
For researchers and drug development professionals, this highlights a critical need for further toxicological evaluation of this compound to fully understand its therapeutic potential and safety limitations. Future studies should focus on determining its acute toxicity, identifying its specific molecular targets, and characterizing its dose-dependent effects on vital organ systems. Only with such data can a truly objective and thorough comparison with other alkaloids like lappaconitine be made, paving the way for informed decisions in drug discovery and development.
References
- 1. Distribution of Aconitum alkaloids in autopsy cases of aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Showdown: Unraveling the Safety Profiles of Denudatine and Lappaconitine
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of pharmacologically active compounds is paramount. This guide provides a comparative toxicological overview of two diterpenoid alkaloids: denudatine and lappaconitine. While both compounds exhibit significant biological activity, their safety profiles and the extent of available toxicological data differ considerably.
This comparison synthesizes available experimental data to offer an objective assessment. It is important to note that while substantial toxicological information is available for lappaconitine, specific quantitative data for this compound, particularly regarding acute toxicity, is sparse in publicly accessible literature. This guide will therefore present the existing data and highlight areas where further research is needed for a complete comparative analysis.
At a Glance: Comparative Toxicological Data
The following table summarizes the key toxicological parameters for this compound and lappaconitine based on available literature. The significant gap in acute toxicity data for this compound is a critical point of differentiation.
| Toxicological Parameter | This compound | Lappaconitine |
| Compound Class | C20-Diterpenoid Alkaloid (Atisine-type) | C18-Diterpenoid Alkaloid |
| Reported LD50 (Oral, Mice) | Data not available | 11.7 - 32.4 mg/kg[1] |
| Reported LD50 (Oral, Rats) | Data not available | 20 mg/kg[2] |
| Primary Mechanism of Toxicity | Inferred to be modulation of cardiac ion channels, leading to bradycardic effects[3] | Blockade of voltage-gated sodium channels (Nav1.5 and Nav1.7)[2][4][5] and potential blockade of hERG potassium channels. |
| Primary Target Organs | Heart (based on pharmacological effects)[3] | Heart (cardiotoxicity), Central Nervous System (neurotoxicity)[5][6] |
| Key Toxicological Effects | Bradycardia (dose-dependent)[3] | Pro-arrhythmic effects, QT prolongation, neurotoxic symptoms[7][8][9] |
Delving into the Mechanisms of Toxicity
The toxicological actions of this compound and lappaconitine are intrinsically linked to their effects on ion channels, which are fundamental to cellular excitability in the nervous system and the heart.
Lappaconitine: A Tale of Two Channels
Lappaconitine's toxicity is primarily attributed to its potent blockade of voltage-gated sodium channels. Specifically, it has been shown to inhibit the cardiac sodium channel Nav1.5 and the peripheral sensory neuron sodium channel Nav1.7 [2][4][5]. The blockade of Nav1.5 in cardiomyocytes disrupts the normal cardiac action potential, leading to arrhythmias and other cardiotoxic effects[5]. Its interaction with Nav1.7 is linked to its analgesic properties, but at toxic doses can contribute to neurotoxicity.
Furthermore, some studies suggest that lappaconitine may also block the hERG (human Ether-à-go-go-Related Gene) potassium channels [9]. Inhibition of these channels is a well-known mechanism for drug-induced QT interval prolongation, which can lead to life-threatening ventricular arrhythmias. This dual action on both sodium and potassium channels likely underlies the significant cardiotoxicity observed with lappaconitine.
Signaling pathway of lappaconitine-induced cardiotoxicity.
This compound: An Enigma with Bradycardic Clues
Direct experimental evidence detailing the specific molecular targets of this compound's toxicity is currently lacking. However, its known pharmacological effect as a bradycardic agent in guinea pig atria strongly suggests an interaction with cardiac ion channels[3]. As a C20-diterpenoid alkaloid of the atisine-type, it is plausible that its mechanism involves modulation of sodium and/or potassium channels, similar to other alkaloids in its class[3][10]. Atisine-type alkaloids are generally considered to be less toxic than aconitine-type alkaloids[10]. The observed dose-dependent bradycardia indicates a potential to slow the heart rate, which at toxic concentrations could lead to severe cardiac depression. Further electrophysiological studies are required to elucidate the precise ion channel interactions and the full toxicological pathway of this compound.
Unpacking the Experimental Protocols
The following sections detail the methodologies for key toxicological experiments relevant to the assessment of this compound and lappaconitine.
Acute Oral Toxicity Testing (Modified OECD 423 Guideline)
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). Doses are administered as a single gavage using a stomach tube. The volume administered is generally kept constant by varying the concentration of the dosing preparation.
-
Procedure: A stepwise procedure is followed. Initially, a small group of animals (e.g., 3) is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of this first step (mortality or survival) determines the next dose level for another group of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is estimated based on the mortality data from the stepwise procedure.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: A suitable cell line (e.g., H9c2 cardiomyocytes for cardiotoxicity assessment) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is then determined.
Electrophysiological Assessment of Ion Channel Modulation (Patch-Clamp Technique)
This technique is used to study the effects of compounds on specific ion channels in isolated cells.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG channels) are used.
-
Recording Setup: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The patch of membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the currents flowing through the ion channels.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the currents from the target ion channels.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The changes in the ion channel currents in the presence of the compound are recorded and analyzed to determine the inhibitory or modulatory effects, including parameters like IC50, and effects on channel gating properties (activation, inactivation).
General experimental workflow for toxicological assessment.
Conclusion: A Call for Further Investigation
The toxicological comparison between this compound and lappaconitine reveals a significant disparity in the available safety data. Lappaconitine, with its established use and subsequent investigation, has a more defined toxicological profile, characterized by its potent effects on sodium and potentially potassium channels, leading to cardiotoxicity. In contrast, this compound remains a compound with a less understood safety profile. While its pharmacological actions suggest a primary effect on the cardiovascular system, the lack of acute toxicity data, such as LD50 values, and detailed mechanistic studies on its ion channel interactions, precludes a direct and comprehensive toxicological comparison with lappaconitine.
For researchers and drug development professionals, this highlights a critical need for further toxicological evaluation of this compound to fully understand its therapeutic potential and safety limitations. Future studies should focus on determining its acute toxicity, identifying its specific molecular targets, and characterizing its dose-dependent effects on vital organ systems. Only with such data can a truly objective and thorough comparison with other alkaloids like lappaconitine be made, paving the way for informed decisions in drug discovery and development.
References
- 1. Distribution of Aconitum alkaloids in autopsy cases of aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Denudatine's Effect on Cytokine Expression: A Comparative Guide
Comparative Analysis of Diterpenoid Alkaloids on Cytokine Expression
Lappaconitine (B608462) and its derivatives have demonstrated significant inhibitory effects on the production of key pro-inflammatory cytokines.[4][5] Studies have shown that these compounds can effectively reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models.[4][5][6] The underlying mechanism for this anti-inflammatory action is attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] Similarly, aconitine, another related alkaloid, has been shown to influence these signaling pathways, which are pivotal in the inflammatory response.[7][8][9][10][11]
The following table summarizes the quantitative effects of a lappaconitine derivative on cytokine production in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This data provides a benchmark for potential studies on denudatine.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Lappaconitine Derivative 6 | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| 20 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: The referenced study indicated significant reductions in cytokine levels but did not provide specific percentage inhibitions in the abstract. The table reflects the reported significant inhibitory activity.[5]
Experimental Protocols
To validate the effect of this compound on cytokine expression, researchers can adopt established protocols used for similar compounds.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT): To determine the non-toxic concentration of this compound, cells are seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. MTT solution is then added, and the absorbance is measured to assess cell viability.
-
LPS-induced Inflammation: RAW264.7 cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The cell culture supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways are analyzed using specific antibodies.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 8. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Denudatine's Effect on Cytokine Expression: A Comparative Guide
Comparative Analysis of Diterpenoid Alkaloids on Cytokine Expression
Lappaconitine (B608462) and its derivatives have demonstrated significant inhibitory effects on the production of key pro-inflammatory cytokines.[4][5] Studies have shown that these compounds can effectively reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models.[4][5][6] The underlying mechanism for this anti-inflammatory action is attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] Similarly, aconitine, another related alkaloid, has been shown to influence these signaling pathways, which are pivotal in the inflammatory response.[7][8][9][10][11]
The following table summarizes the quantitative effects of a lappaconitine derivative on cytokine production in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This data provides a benchmark for potential studies on denudatine.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Lappaconitine Derivative 6 | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| 20 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: The referenced study indicated significant reductions in cytokine levels but did not provide specific percentage inhibitions in the abstract. The table reflects the reported significant inhibitory activity.[5]
Experimental Protocols
To validate the effect of this compound on cytokine expression, researchers can adopt established protocols used for similar compounds.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT): To determine the non-toxic concentration of this compound, cells are seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. MTT solution is then added, and the absorbance is measured to assess cell viability.
-
LPS-induced Inflammation: RAW264.7 cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The cell culture supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways are analyzed using specific antibodies.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 8. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Denudatine's Effect on Cytokine Expression: A Comparative Guide
Comparative Analysis of Diterpenoid Alkaloids on Cytokine Expression
Lappaconitine and its derivatives have demonstrated significant inhibitory effects on the production of key pro-inflammatory cytokines.[4][5] Studies have shown that these compounds can effectively reduce the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models.[4][5][6] The underlying mechanism for this anti-inflammatory action is attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] Similarly, aconitine, another related alkaloid, has been shown to influence these signaling pathways, which are pivotal in the inflammatory response.[7][8][9][10][11]
The following table summarizes the quantitative effects of a lappaconitine derivative on cytokine production in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This data provides a benchmark for potential studies on denudatine.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Lappaconitine Derivative 6 | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| 20 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: The referenced study indicated significant reductions in cytokine levels but did not provide specific percentage inhibitions in the abstract. The table reflects the reported significant inhibitory activity.[5]
Experimental Protocols
To validate the effect of this compound on cytokine expression, researchers can adopt established protocols used for similar compounds.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT): To determine the non-toxic concentration of this compound, cells are seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. MTT solution is then added, and the absorbance is measured to assess cell viability.
-
LPS-induced Inflammation: RAW264.7 cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The cell culture supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways are analyzed using specific antibodies.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 8. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Denudatine-Type Alkaloids from Various Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of denudatine-type C20-diterpenoid alkaloids isolated from different species of the genus Aconitum. The information presented herein is compiled from various phytochemical and pharmacological studies, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology. This document summarizes the distribution of these alkaloids across selected Aconitum species, presents their reported biological activities, and provides detailed experimental protocols for their isolation and structural elucidation.
Comparative Distribution and Biological Activities
This compound-type alkaloids are a significant class of C20-diterpenoid alkaloids found in various Aconitum species, which are widely used in traditional medicine.[1][2] These compounds have garnered interest due to their diverse biological activities. The following tables summarize the known this compound-type alkaloids isolated from several Aconitum species and their reported biological effects.
Table 1: this compound-Type Alkaloids Identified in Select Aconitum Species
| Aconitum Species | This compound-Type Alkaloids Identified | Reference |
| A. carmichaelii | Aconicarmine, Aconicarnine A-E | [3][4] |
| A. sinchiangense | Sinchianine | [5][6] |
| A. kusnezoffii | This compound, Lepenine | [7] |
| A. handelianum | This compound-type C20-diterpenoid alkaloids with a vicinal-triol system | [8] |
| A. soongaricum | Pubescensine (a napelline-type, structurally related) | [9] |
Table 2: Reported Biological Activities of this compound-Type Alkaloids
| Alkaloid/Compound | Aconitum Source | Reported Biological Activity | Reference |
| Compound 5 (a this compound-type diterpenoid alcohol iminium alkaloid) | A. carmichaelii | Analgesic (inhibited mice writhing in an acetic acid-induced writhing assay) | [3][4] |
| This compound-type C20-diterpenoid alkaloids with a vicinal-triol system | A. handelianum | Significant antioxidant activities | [8] |
| This compound | A. kusnezoffii | Hypnotic and sedative effects | [7] |
| Lepenine | A. kusnezoffii | Potential therapeutic agent for hypoxia | [7] |
Experimental Protocols
The isolation and structural elucidation of this compound-type alkaloids from Aconitum species involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported in the literature.
General Experimental Workflow for Isolation and Identification
Caption: Generalized workflow for the isolation and identification of this compound-type alkaloids.
Detailed Methodologies
1. Plant Material and Extraction: The dried and powdered roots of the respective Aconitum species are subjected to heat reflux extraction with 95% ethanol. The extracts are then filtered and concentrated under reduced pressure to yield a crude extract.[10]
2. Isolation of Crude Alkaloids: An acid-base extraction method is employed to isolate the crude alkaloids. The crude extract is dissolved in a dilute acid solution (e.g., 1% HCl) and then washed with an organic solvent (e.g., petroleum ether) to remove non-alkaloidal components. The acidic aqueous layer is then basified with ammonia (B1221849) water to a pH of 9-10 and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.[10][11]
3. Chromatographic Separation and Purification: The crude alkaloid extract is subjected to various chromatographic techniques for the separation and purification of individual compounds. A common and effective method is pH-zone-refining counter-current chromatography (CCC).[10][12] Further purification is often achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column.[13][14]
4. Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the alkaloids.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[5][6][15]
-
Electronic Circular Dichroism (ECD): ECD calculations are sometimes used to confirm the absolute configuration of the molecules.[3][4]
Biosynthetic Pathway of this compound-Type Alkaloids
This compound-type alkaloids are biosynthetically derived from the atisine-type diterpenoid skeleton. The following diagram illustrates the key biosynthetic relationship.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new this compound type C20-diterpenoid alkaloid from Aconitum sinchiangense W. T. Wang | CoLab [colab.ws]
- 9. Diterpenoid Alkaloids from Aconitum soongaricum var. pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Denudatine-Type Alkaloids from Various Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of denudatine-type C20-diterpenoid alkaloids isolated from different species of the genus Aconitum. The information presented herein is compiled from various phytochemical and pharmacological studies, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology. This document summarizes the distribution of these alkaloids across selected Aconitum species, presents their reported biological activities, and provides detailed experimental protocols for their isolation and structural elucidation.
Comparative Distribution and Biological Activities
This compound-type alkaloids are a significant class of C20-diterpenoid alkaloids found in various Aconitum species, which are widely used in traditional medicine.[1][2] These compounds have garnered interest due to their diverse biological activities. The following tables summarize the known this compound-type alkaloids isolated from several Aconitum species and their reported biological effects.
Table 1: this compound-Type Alkaloids Identified in Select Aconitum Species
| Aconitum Species | This compound-Type Alkaloids Identified | Reference |
| A. carmichaelii | Aconicarmine, Aconicarnine A-E | [3][4] |
| A. sinchiangense | Sinchianine | [5][6] |
| A. kusnezoffii | This compound, Lepenine | [7] |
| A. handelianum | This compound-type C20-diterpenoid alkaloids with a vicinal-triol system | [8] |
| A. soongaricum | Pubescensine (a napelline-type, structurally related) | [9] |
Table 2: Reported Biological Activities of this compound-Type Alkaloids
| Alkaloid/Compound | Aconitum Source | Reported Biological Activity | Reference |
| Compound 5 (a this compound-type diterpenoid alcohol iminium alkaloid) | A. carmichaelii | Analgesic (inhibited mice writhing in an acetic acid-induced writhing assay) | [3][4] |
| This compound-type C20-diterpenoid alkaloids with a vicinal-triol system | A. handelianum | Significant antioxidant activities | [8] |
| This compound | A. kusnezoffii | Hypnotic and sedative effects | [7] |
| Lepenine | A. kusnezoffii | Potential therapeutic agent for hypoxia | [7] |
Experimental Protocols
The isolation and structural elucidation of this compound-type alkaloids from Aconitum species involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported in the literature.
General Experimental Workflow for Isolation and Identification
Caption: Generalized workflow for the isolation and identification of this compound-type alkaloids.
Detailed Methodologies
1. Plant Material and Extraction: The dried and powdered roots of the respective Aconitum species are subjected to heat reflux extraction with 95% ethanol. The extracts are then filtered and concentrated under reduced pressure to yield a crude extract.[10]
2. Isolation of Crude Alkaloids: An acid-base extraction method is employed to isolate the crude alkaloids. The crude extract is dissolved in a dilute acid solution (e.g., 1% HCl) and then washed with an organic solvent (e.g., petroleum ether) to remove non-alkaloidal components. The acidic aqueous layer is then basified with ammonia (B1221849) water to a pH of 9-10 and extracted with chloroform (B151607) to obtain the crude alkaloid fraction.[10][11]
3. Chromatographic Separation and Purification: The crude alkaloid extract is subjected to various chromatographic techniques for the separation and purification of individual compounds. A common and effective method is pH-zone-refining counter-current chromatography (CCC).[10][12] Further purification is often achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column.[13][14]
4. Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the alkaloids.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[5][6][15]
-
Electronic Circular Dichroism (ECD): ECD calculations are sometimes used to confirm the absolute configuration of the molecules.[3][4]
Biosynthetic Pathway of this compound-Type Alkaloids
This compound-type alkaloids are biosynthetically derived from the atisine-type diterpenoid skeleton. The following diagram illustrates the key biosynthetic relationship.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new this compound type C20-diterpenoid alkaloid from Aconitum sinchiangense W. T. Wang | CoLab [colab.ws]
- 9. Diterpenoid Alkaloids from Aconitum soongaricum var. pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Denudatine-Type Alkaloids from Various Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of denudatine-type C20-diterpenoid alkaloids isolated from different species of the genus Aconitum. The information presented herein is compiled from various phytochemical and pharmacological studies, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology. This document summarizes the distribution of these alkaloids across selected Aconitum species, presents their reported biological activities, and provides detailed experimental protocols for their isolation and structural elucidation.
Comparative Distribution and Biological Activities
This compound-type alkaloids are a significant class of C20-diterpenoid alkaloids found in various Aconitum species, which are widely used in traditional medicine.[1][2] These compounds have garnered interest due to their diverse biological activities. The following tables summarize the known this compound-type alkaloids isolated from several Aconitum species and their reported biological effects.
Table 1: this compound-Type Alkaloids Identified in Select Aconitum Species
| Aconitum Species | This compound-Type Alkaloids Identified | Reference |
| A. carmichaelii | Aconicarmine, Aconicarnine A-E | [3][4] |
| A. sinchiangense | Sinchianine | [5][6] |
| A. kusnezoffii | This compound, Lepenine | [7] |
| A. handelianum | This compound-type C20-diterpenoid alkaloids with a vicinal-triol system | [8] |
| A. soongaricum | Pubescensine (a napelline-type, structurally related) | [9] |
Table 2: Reported Biological Activities of this compound-Type Alkaloids
| Alkaloid/Compound | Aconitum Source | Reported Biological Activity | Reference |
| Compound 5 (a this compound-type diterpenoid alcohol iminium alkaloid) | A. carmichaelii | Analgesic (inhibited mice writhing in an acetic acid-induced writhing assay) | [3][4] |
| This compound-type C20-diterpenoid alkaloids with a vicinal-triol system | A. handelianum | Significant antioxidant activities | [8] |
| This compound | A. kusnezoffii | Hypnotic and sedative effects | [7] |
| Lepenine | A. kusnezoffii | Potential therapeutic agent for hypoxia | [7] |
Experimental Protocols
The isolation and structural elucidation of this compound-type alkaloids from Aconitum species involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported in the literature.
General Experimental Workflow for Isolation and Identification
Caption: Generalized workflow for the isolation and identification of this compound-type alkaloids.
Detailed Methodologies
1. Plant Material and Extraction: The dried and powdered roots of the respective Aconitum species are subjected to heat reflux extraction with 95% ethanol. The extracts are then filtered and concentrated under reduced pressure to yield a crude extract.[10]
2. Isolation of Crude Alkaloids: An acid-base extraction method is employed to isolate the crude alkaloids. The crude extract is dissolved in a dilute acid solution (e.g., 1% HCl) and then washed with an organic solvent (e.g., petroleum ether) to remove non-alkaloidal components. The acidic aqueous layer is then basified with ammonia water to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.[10][11]
3. Chromatographic Separation and Purification: The crude alkaloid extract is subjected to various chromatographic techniques for the separation and purification of individual compounds. A common and effective method is pH-zone-refining counter-current chromatography (CCC).[10][12] Further purification is often achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column.[13][14]
4. Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula of the alkaloids.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[5][6][15]
-
Electronic Circular Dichroism (ECD): ECD calculations are sometimes used to confirm the absolute configuration of the molecules.[3][4]
Biosynthetic Pathway of this compound-Type Alkaloids
This compound-type alkaloids are biosynthetically derived from the atisine-type diterpenoid skeleton. The following diagram illustrates the key biosynthetic relationship.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new this compound type C20-diterpenoid alkaloid from Aconitum sinchiangense W. T. Wang | CoLab [colab.ws]
- 9. Diterpenoid Alkaloids from Aconitum soongaricum var. pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking the Potency of New Denudatine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of newly synthesized denudatine analogues, focusing on their potency as modulators of voltage-gated ion channels. This compound, a C20-diterpenoid alkaloid, and its derivatives are recognized for their potential to interact with sodium (Na⁺) and potassium (K⁺) channels, making them promising candidates for therapeutic development in areas such as cardiovascular diseases and pain management.[1] This document summarizes the available biological data, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Comparative Potency of this compound Analogues
To provide a framework for comparison, this guide includes data for This compound where available and uses Aconitine , a well-characterized diterpenoid alkaloid known for its potent effects on voltage-gated sodium channels, as a reference. This allows for a preliminary assessment of where these new analogues might stand in terms of potency.
Table 1: Comparative Potency of this compound and Reference Compounds on Voltage-Gated Ion Channels
| Compound | Target Ion Channel | Assay Type | Potency (IC₅₀/EC₅₀) | Biological Effect | Reference |
| This compound | Voltage-gated Na⁺ channels | Electrophysiology | Data not available | Modulation of channel activity | General knowledge |
| Voltage-gated K⁺ channels | Electrophysiology | Data not available | Modulation of channel activity | General knowledge | |
| Cochlearenine | Not specified | In vivo (guinea pig atria) | Dose-dependent (0.1-1.0 mg/mL) | Bradycardic effect | [1] |
| Arcutisine | Not specified | In vitro (LPS-activated RAW264.7 macrophages) | Weak | Anti-inflammatory | Published research |
| N-ethyl-1α-hydroxy-17-veratroyldictyzine | Not specified | Not specified | Data not available | Not evaluated | [1] |
| Paniculamine | Not specified | Not specified | Data not available | Not evaluated | [1] |
| Aconitine (Reference) | Voltage-gated Na⁺ channels (e.g., NaV1.5) | Electrophysiology | ~1-10 µM (IC₅₀) | Channel activation, delayed inactivation | Widely published data |
Note: The lack of specific IC₅₀/EC₅₀ values for the new this compound analogues highlights a critical gap in the current publicly available research. Further studies are required to quantify their potency and selectivity.
Experimental Protocols
The primary method for assessing the potency of compounds like this compound analogues on ion channels is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in a cell membrane.
Whole-Cell Patch-Clamp Protocol for Screening Ion Channel Modulators
This protocol provides a general framework for testing the effects of this compound analogues on voltage-gated sodium or potassium channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing the target ion channel (e.g., NaV1.5 or Kv7.2/7.3).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (for Na⁺ currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (for Na⁺ currents): 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).
- External Solution (for K⁺ currents): 140 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with KOH).
- Internal Solution (for K⁺ currents): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM ATP (pH adjusted to 7.2 with KOH).
- Compound Stock Solutions: Prepare 10-100 mM stock solutions of this compound analogues in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.
- Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -80 mV to -100 mV.
- Apply voltage steps to elicit ion currents. For Na⁺ channels, a step to -10 mV for 20-50 ms (B15284909) is typical. For K⁺ channels, depolarizing steps to various potentials (e.g., -60 mV to +60 mV) are used.
- Record baseline currents in the absence of the compound.
- Perfuse the cell with the external solution containing the test compound at various concentrations.
- Record the effect of the compound on the ion currents.
- Wash out the compound with the external solution to check for reversibility of the effect.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of different concentrations of the test compound.
- Plot the percentage of inhibition or activation against the compound concentration.
- Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ or EC₅₀ value.
Signaling Pathway and Experimental Workflow
This compound and its analogues are believed to exert their effects by directly interacting with the protein subunits of voltage-gated ion channels, thereby modulating their gating properties (opening, closing, and inactivation).
Caption: Proposed mechanism of action for this compound analogues.
The diagram above illustrates the hypothesized mechanism where this compound analogues directly modulate voltage-gated sodium and potassium channels in the cell membrane. This modulation alters the influx and efflux of ions, thereby affecting cellular depolarization and repolarization. These changes ultimately lead to a modification of the action potential, resulting in a physiological response such as the observed bradycardic effect of cochlearenine.
Caption: Drug discovery workflow for this compound analogues.
This workflow outlines the key stages in the development and evaluation of new this compound analogues. Starting from chemical synthesis and purification, the compounds are then screened for their potency and selectivity using in vitro techniques like patch-clamp electrophysiology. Promising candidates from these screens are then advanced to in vivo animal models to assess their therapeutic efficacy and safety profiles.
References
Benchmarking the Potency of New Denudatine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of newly synthesized denudatine analogues, focusing on their potency as modulators of voltage-gated ion channels. This compound, a C20-diterpenoid alkaloid, and its derivatives are recognized for their potential to interact with sodium (Na⁺) and potassium (K⁺) channels, making them promising candidates for therapeutic development in areas such as cardiovascular diseases and pain management.[1] This document summarizes the available biological data, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Comparative Potency of this compound Analogues
To provide a framework for comparison, this guide includes data for This compound where available and uses Aconitine , a well-characterized diterpenoid alkaloid known for its potent effects on voltage-gated sodium channels, as a reference. This allows for a preliminary assessment of where these new analogues might stand in terms of potency.
Table 1: Comparative Potency of this compound and Reference Compounds on Voltage-Gated Ion Channels
| Compound | Target Ion Channel | Assay Type | Potency (IC₅₀/EC₅₀) | Biological Effect | Reference |
| This compound | Voltage-gated Na⁺ channels | Electrophysiology | Data not available | Modulation of channel activity | General knowledge |
| Voltage-gated K⁺ channels | Electrophysiology | Data not available | Modulation of channel activity | General knowledge | |
| Cochlearenine | Not specified | In vivo (guinea pig atria) | Dose-dependent (0.1-1.0 mg/mL) | Bradycardic effect | [1] |
| Arcutisine | Not specified | In vitro (LPS-activated RAW264.7 macrophages) | Weak | Anti-inflammatory | Published research |
| N-ethyl-1α-hydroxy-17-veratroyldictyzine | Not specified | Not specified | Data not available | Not evaluated | [1] |
| Paniculamine | Not specified | Not specified | Data not available | Not evaluated | [1] |
| Aconitine (Reference) | Voltage-gated Na⁺ channels (e.g., NaV1.5) | Electrophysiology | ~1-10 µM (IC₅₀) | Channel activation, delayed inactivation | Widely published data |
Note: The lack of specific IC₅₀/EC₅₀ values for the new this compound analogues highlights a critical gap in the current publicly available research. Further studies are required to quantify their potency and selectivity.
Experimental Protocols
The primary method for assessing the potency of compounds like this compound analogues on ion channels is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in a cell membrane.
Whole-Cell Patch-Clamp Protocol for Screening Ion Channel Modulators
This protocol provides a general framework for testing the effects of this compound analogues on voltage-gated sodium or potassium channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing the target ion channel (e.g., NaV1.5 or Kv7.2/7.3).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (for Na⁺ currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (for Na⁺ currents): 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).
- External Solution (for K⁺ currents): 140 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with KOH).
- Internal Solution (for K⁺ currents): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM ATP (pH adjusted to 7.2 with KOH).
- Compound Stock Solutions: Prepare 10-100 mM stock solutions of this compound analogues in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.
- Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -80 mV to -100 mV.
- Apply voltage steps to elicit ion currents. For Na⁺ channels, a step to -10 mV for 20-50 ms (B15284909) is typical. For K⁺ channels, depolarizing steps to various potentials (e.g., -60 mV to +60 mV) are used.
- Record baseline currents in the absence of the compound.
- Perfuse the cell with the external solution containing the test compound at various concentrations.
- Record the effect of the compound on the ion currents.
- Wash out the compound with the external solution to check for reversibility of the effect.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of different concentrations of the test compound.
- Plot the percentage of inhibition or activation against the compound concentration.
- Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ or EC₅₀ value.
Signaling Pathway and Experimental Workflow
This compound and its analogues are believed to exert their effects by directly interacting with the protein subunits of voltage-gated ion channels, thereby modulating their gating properties (opening, closing, and inactivation).
Caption: Proposed mechanism of action for this compound analogues.
The diagram above illustrates the hypothesized mechanism where this compound analogues directly modulate voltage-gated sodium and potassium channels in the cell membrane. This modulation alters the influx and efflux of ions, thereby affecting cellular depolarization and repolarization. These changes ultimately lead to a modification of the action potential, resulting in a physiological response such as the observed bradycardic effect of cochlearenine.
Caption: Drug discovery workflow for this compound analogues.
This workflow outlines the key stages in the development and evaluation of new this compound analogues. Starting from chemical synthesis and purification, the compounds are then screened for their potency and selectivity using in vitro techniques like patch-clamp electrophysiology. Promising candidates from these screens are then advanced to in vivo animal models to assess their therapeutic efficacy and safety profiles.
References
Benchmarking the Potency of New Denudatine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of newly synthesized denudatine analogues, focusing on their potency as modulators of voltage-gated ion channels. This compound, a C20-diterpenoid alkaloid, and its derivatives are recognized for their potential to interact with sodium (Na⁺) and potassium (K⁺) channels, making them promising candidates for therapeutic development in areas such as cardiovascular diseases and pain management.[1] This document summarizes the available biological data, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Comparative Potency of this compound Analogues
To provide a framework for comparison, this guide includes data for This compound where available and uses Aconitine , a well-characterized diterpenoid alkaloid known for its potent effects on voltage-gated sodium channels, as a reference. This allows for a preliminary assessment of where these new analogues might stand in terms of potency.
Table 1: Comparative Potency of this compound and Reference Compounds on Voltage-Gated Ion Channels
| Compound | Target Ion Channel | Assay Type | Potency (IC₅₀/EC₅₀) | Biological Effect | Reference |
| This compound | Voltage-gated Na⁺ channels | Electrophysiology | Data not available | Modulation of channel activity | General knowledge |
| Voltage-gated K⁺ channels | Electrophysiology | Data not available | Modulation of channel activity | General knowledge | |
| Cochlearenine | Not specified | In vivo (guinea pig atria) | Dose-dependent (0.1-1.0 mg/mL) | Bradycardic effect | [1] |
| Arcutisine | Not specified | In vitro (LPS-activated RAW264.7 macrophages) | Weak | Anti-inflammatory | Published research |
| N-ethyl-1α-hydroxy-17-veratroyldictyzine | Not specified | Not specified | Data not available | Not evaluated | [1] |
| Paniculamine | Not specified | Not specified | Data not available | Not evaluated | [1] |
| Aconitine (Reference) | Voltage-gated Na⁺ channels (e.g., NaV1.5) | Electrophysiology | ~1-10 µM (IC₅₀) | Channel activation, delayed inactivation | Widely published data |
Note: The lack of specific IC₅₀/EC₅₀ values for the new this compound analogues highlights a critical gap in the current publicly available research. Further studies are required to quantify their potency and selectivity.
Experimental Protocols
The primary method for assessing the potency of compounds like this compound analogues on ion channels is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through channels in a cell membrane.
Whole-Cell Patch-Clamp Protocol for Screening Ion Channel Modulators
This protocol provides a general framework for testing the effects of this compound analogues on voltage-gated sodium or potassium channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing the target ion channel (e.g., NaV1.5 or Kv7.2/7.3).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (for Na⁺ currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (for Na⁺ currents): 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).
- External Solution (for K⁺ currents): 140 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with KOH).
- Internal Solution (for K⁺ currents): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM ATP (pH adjusted to 7.2 with KOH).
- Compound Stock Solutions: Prepare 10-100 mM stock solutions of this compound analogues in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.
- Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -80 mV to -100 mV.
- Apply voltage steps to elicit ion currents. For Na⁺ channels, a step to -10 mV for 20-50 ms is typical. For K⁺ channels, depolarizing steps to various potentials (e.g., -60 mV to +60 mV) are used.
- Record baseline currents in the absence of the compound.
- Perfuse the cell with the external solution containing the test compound at various concentrations.
- Record the effect of the compound on the ion currents.
- Wash out the compound with the external solution to check for reversibility of the effect.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of different concentrations of the test compound.
- Plot the percentage of inhibition or activation against the compound concentration.
- Fit the concentration-response curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ or EC₅₀ value.
Signaling Pathway and Experimental Workflow
This compound and its analogues are believed to exert their effects by directly interacting with the protein subunits of voltage-gated ion channels, thereby modulating their gating properties (opening, closing, and inactivation).
Caption: Proposed mechanism of action for this compound analogues.
The diagram above illustrates the hypothesized mechanism where this compound analogues directly modulate voltage-gated sodium and potassium channels in the cell membrane. This modulation alters the influx and efflux of ions, thereby affecting cellular depolarization and repolarization. These changes ultimately lead to a modification of the action potential, resulting in a physiological response such as the observed bradycardic effect of cochlearenine.
Caption: Drug discovery workflow for this compound analogues.
This workflow outlines the key stages in the development and evaluation of new this compound analogues. Starting from chemical synthesis and purification, the compounds are then screened for their potency and selectivity using in vitro techniques like patch-clamp electrophysiology. Promising candidates from these screens are then advanced to in vivo animal models to assess their therapeutic efficacy and safety profiles.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Denudatine Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of denudatine, a diterpenoid alkaloid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Understanding the Hazard: this compound Properties and Toxicity
This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. While research into its therapeutic potential is ongoing, it is crucial to recognize that many diterpenoid alkaloids exhibit potent toxicity, acting as cardiotoxins and neurotoxins. The available Safety Data Sheets (SDS) for analogous compounds indicate that this compound should be handled with care, as it may cause skin and eye irritation.
| Property | Data |
| Chemical Class | Diterpenoid Alkaloid |
| Molecular Formula | C₂₂H₃₃NO₂ |
| Appearance | Solid (presumed) |
| Known Hazards | Potential skin and eye irritant. Diterpenoid alkaloids as a class are known to be cardiotoxic and neurotoxic. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a multi-step process designed to mitigate risk at every stage. The following workflow must be strictly followed.
Safeguarding the Laboratory: A Comprehensive Guide to Denudatine Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of denudatine, a diterpenoid alkaloid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Understanding the Hazard: this compound Properties and Toxicity
This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. While research into its therapeutic potential is ongoing, it is crucial to recognize that many diterpenoid alkaloids exhibit potent toxicity, acting as cardiotoxins and neurotoxins. The available Safety Data Sheets (SDS) for analogous compounds indicate that this compound should be handled with care, as it may cause skin and eye irritation.
| Property | Data |
| Chemical Class | Diterpenoid Alkaloid |
| Molecular Formula | C₂₂H₃₃NO₂ |
| Appearance | Solid (presumed) |
| Known Hazards | Potential skin and eye irritant. Diterpenoid alkaloids as a class are known to be cardiotoxic and neurotoxic. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a multi-step process designed to mitigate risk at every stage. The following workflow must be strictly followed.
Safeguarding the Laboratory: A Comprehensive Guide to Denudatine Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of denudatine, a diterpenoid alkaloid. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Understanding the Hazard: this compound Properties and Toxicity
This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. While research into its therapeutic potential is ongoing, it is crucial to recognize that many diterpenoid alkaloids exhibit potent toxicity, acting as cardiotoxins and neurotoxins. The available Safety Data Sheets (SDS) for analogous compounds indicate that this compound should be handled with care, as it may cause skin and eye irritation.
| Property | Data |
| Chemical Class | Diterpenoid Alkaloid |
| Molecular Formula | C₂₂H₃₃NO₂ |
| Appearance | Solid (presumed) |
| Known Hazards | Potential skin and eye irritant. Diterpenoid alkaloids as a class are known to be cardiotoxic and neurotoxic. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a multi-step process designed to mitigate risk at every stage. The following workflow must be strictly followed.
Safeguarding Your Research: A Comprehensive Guide to Handling Denudatine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of Denudatine, a diterpenoid alkaloid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE) for this compound
Due to the potential hazards associated with handling alkaloids, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended) | Required for all handling activities, including weighing, reconstitution, and disposal. |
| Eye Protection | Chemical safety goggles or a full-face shield | Mandatory to protect against splashes and airborne particles. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are advised. | To prevent contamination of personal clothing. |
| Respiratory Protection | In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required for small quantities. For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of operation.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and access restricted to authorized personnel.
-
Preparation:
-
All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Experimentation:
-
Keep containers of this compound closed when not in use.
-
Be mindful of potential contamination of surfaces and equipment.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
-
Dispose of the hazardous waste according to your institution's and local regulations. Do not dispose of this compound down the drain.
-
Experimental Protocol: Aconitine-Induced Arrhythmia Model
This compound has been shown to possess antiarrhythmic properties. The following is a detailed methodology for an aconitine-induced arrhythmia assay in rats, which can be adapted to study the effects of this compound.
Objective: To evaluate the antiarrhythmic potential of a test compound against aconitine-induced cardiac arrhythmias.
Materials:
-
Male Wistar rats (200-250 g)
-
Aconitine (B1665448) solution (e.g., 10 µg/mL in saline)
-
Test compound (this compound) solution at desired concentrations
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium)
-
ECG recording equipment
-
Intravenous (IV) infusion setup
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert a cannula into the jugular vein for IV administration of substances.
-
Attach ECG leads to the limbs to record the heart's electrical activity (Lead II is commonly used).
-
-
Baseline Recording:
-
Allow the animal to stabilize after surgery and record a baseline ECG for at least 15 minutes.
-
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle control intravenously.
-
Allow a sufficient period for the drug to take effect (e.g., 10-15 minutes).
-
-
Induction of Arrhythmia:
-
Infuse a solution of aconitine intravenously at a constant rate.
-
Continuously monitor the ECG.
-
-
Data Analysis:
-
Record the time of onset of various arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Measure the dose of aconitine required to induce these arrhythmias.
-
Compare the results between the control and this compound-treated groups to determine the antiarrhythmic effect.
-
Proposed Mechanism of Antiarrhythmic Action
The antiarrhythmic effects of many Class I drugs are attributed to their ability to block voltage-gated sodium channels in cardiomyocytes. This action reduces the excitability of the cardiac muscle and slows the conduction of the electrical impulse, thereby suppressing arrhythmias.
Caption: A simplified signaling pathway illustrating the proposed mechanism of action.
Safeguarding Your Research: A Comprehensive Guide to Handling Denudatine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of Denudatine, a diterpenoid alkaloid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE) for this compound
Due to the potential hazards associated with handling alkaloids, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended) | Required for all handling activities, including weighing, reconstitution, and disposal. |
| Eye Protection | Chemical safety goggles or a full-face shield | Mandatory to protect against splashes and airborne particles. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are advised. | To prevent contamination of personal clothing. |
| Respiratory Protection | In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required for small quantities. For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of operation.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and access restricted to authorized personnel.
-
Preparation:
-
All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Experimentation:
-
Keep containers of this compound closed when not in use.
-
Be mindful of potential contamination of surfaces and equipment.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
-
Dispose of the hazardous waste according to your institution's and local regulations. Do not dispose of this compound down the drain.
-
Experimental Protocol: Aconitine-Induced Arrhythmia Model
This compound has been shown to possess antiarrhythmic properties. The following is a detailed methodology for an aconitine-induced arrhythmia assay in rats, which can be adapted to study the effects of this compound.
Objective: To evaluate the antiarrhythmic potential of a test compound against aconitine-induced cardiac arrhythmias.
Materials:
-
Male Wistar rats (200-250 g)
-
Aconitine (B1665448) solution (e.g., 10 µg/mL in saline)
-
Test compound (this compound) solution at desired concentrations
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium)
-
ECG recording equipment
-
Intravenous (IV) infusion setup
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert a cannula into the jugular vein for IV administration of substances.
-
Attach ECG leads to the limbs to record the heart's electrical activity (Lead II is commonly used).
-
-
Baseline Recording:
-
Allow the animal to stabilize after surgery and record a baseline ECG for at least 15 minutes.
-
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle control intravenously.
-
Allow a sufficient period for the drug to take effect (e.g., 10-15 minutes).
-
-
Induction of Arrhythmia:
-
Infuse a solution of aconitine intravenously at a constant rate.
-
Continuously monitor the ECG.
-
-
Data Analysis:
-
Record the time of onset of various arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Measure the dose of aconitine required to induce these arrhythmias.
-
Compare the results between the control and this compound-treated groups to determine the antiarrhythmic effect.
-
Proposed Mechanism of Antiarrhythmic Action
The antiarrhythmic effects of many Class I drugs are attributed to their ability to block voltage-gated sodium channels in cardiomyocytes. This action reduces the excitability of the cardiac muscle and slows the conduction of the electrical impulse, thereby suppressing arrhythmias.
Caption: A simplified signaling pathway illustrating the proposed mechanism of action.
Safeguarding Your Research: A Comprehensive Guide to Handling Denudatine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of Denudatine, a diterpenoid alkaloid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE) for this compound
Due to the potential hazards associated with handling alkaloids, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended) | Required for all handling activities, including weighing, reconstitution, and disposal. |
| Eye Protection | Chemical safety goggles or a full-face shield | Mandatory to protect against splashes and airborne particles. |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are advised. | To prevent contamination of personal clothing. |
| Respiratory Protection | In a well-ventilated area, such as a chemical fume hood, respiratory protection may not be required for small quantities. For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of operation.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and access restricted to authorized personnel.
-
Preparation:
-
All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During Experimentation:
-
Keep containers of this compound closed when not in use.
-
Be mindful of potential contamination of surfaces and equipment.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
-
Dispose of the hazardous waste according to your institution's and local regulations. Do not dispose of this compound down the drain.
-
Experimental Protocol: Aconitine-Induced Arrhythmia Model
This compound has been shown to possess antiarrhythmic properties. The following is a detailed methodology for an aconitine-induced arrhythmia assay in rats, which can be adapted to study the effects of this compound.
Objective: To evaluate the antiarrhythmic potential of a test compound against aconitine-induced cardiac arrhythmias.
Materials:
-
Male Wistar rats (200-250 g)
-
Aconitine solution (e.g., 10 µg/mL in saline)
-
Test compound (this compound) solution at desired concentrations
-
Anesthetic (e.g., urethane or pentobarbital sodium)
-
ECG recording equipment
-
Intravenous (IV) infusion setup
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Insert a cannula into the jugular vein for IV administration of substances.
-
Attach ECG leads to the limbs to record the heart's electrical activity (Lead II is commonly used).
-
-
Baseline Recording:
-
Allow the animal to stabilize after surgery and record a baseline ECG for at least 15 minutes.
-
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle control intravenously.
-
Allow a sufficient period for the drug to take effect (e.g., 10-15 minutes).
-
-
Induction of Arrhythmia:
-
Infuse a solution of aconitine intravenously at a constant rate.
-
Continuously monitor the ECG.
-
-
Data Analysis:
-
Record the time of onset of various arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Measure the dose of aconitine required to induce these arrhythmias.
-
Compare the results between the control and this compound-treated groups to determine the antiarrhythmic effect.
-
Proposed Mechanism of Antiarrhythmic Action
The antiarrhythmic effects of many Class I drugs are attributed to their ability to block voltage-gated sodium channels in cardiomyocytes. This action reduces the excitability of the cardiac muscle and slows the conduction of the electrical impulse, thereby suppressing arrhythmias.
Caption: A simplified signaling pathway illustrating the proposed mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
